Pyrroline-5-carboxylate
Description
1-Pyrroline-5-carboxylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3,4-dihydro-2H-pyrrole-2-carboxylic acid has been reported in Homo sapiens with data available.
1-Pyrroline-5-carboxylic acid is an enamine or an amino acid that forms on spontaneous dehydration of L-glutamate γ -semialdehyde in aqueous solutions. The stereoisomer (S)-1-Pyrroline-5-carboxylate is an intermediate in glutamate metabolism, in arginine degradation and in proline biosynthesis and degradation and it can be converted to or be formed from the three amino acids L-glutamate, L-ornithine and L-proline. In particular, it is synthesized with the oxidation of proline by pyrroline-5-carboxylate reductase 1 (EC 1.5.1.2, PYCR1) or by proline dehydrogenase (EC 1.5.99.8, PRODH) and it is hydrolyzed to L-glutamate by delta-1-pyrroline-5-carboxylate dehydrogenase (EC 1.5.1.12, ALDH4A1). It is also one of the few metabolites that can be a precursor to other metabolites of both the urea cycle and the tricarboxylic acid (TCA) cycle.
1-Pyrroline-5-carboxylic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
(L)-isomer is the biologically active form; RN given refers to cpd without isomeric designation; structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKNKKXGALPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863056 | |
| Record name | 1-Pyrroline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2906-39-0 | |
| Record name | 1-Pyrroline-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-1-Pyrroline-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrroline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PYRROLINE-5-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52TNU46DHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Crucial Role of Pyrroline-5-Carboxylate in Proline Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate situated at the crossroads of proline, glutamate (B1630785), and ornithine metabolism. As the immediate precursor to proline, its formation and reduction are pivotal steps in de novo proline biosynthesis, a pathway essential for protein synthesis, cellular redox homeostasis, and stress response. This technical guide provides an in-depth exploration of the role of P5C in proline biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and experimental methodologies used in its study. Quantitative data on enzyme kinetics are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this fundamental biochemical process. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating proline metabolism and its implications in health and disease.
Introduction
Proline, a unique proteinogenic imino acid, plays multifaceted roles in cellular physiology beyond its function as a building block for proteins. It is integral to collagen structure, cellular signaling, and maintaining redox balance.[1] The de novo synthesis of proline is a highly conserved process across prokaryotes and eukaryotes, underscoring its fundamental importance.[2] Central to this synthesis is the intermediate, Δ¹-pyrroline-5-carboxylate (P5C). P5C exists in a spontaneous equilibrium with its open-chain tautomer, glutamate-γ-semialdehyde (GSA).[3][4] Its strategic position links the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and proline metabolism, making it a key regulatory node in cellular amino acid homeostasis.[4][5] Dysregulation of proline biosynthesis, and by extension P5C metabolism, has been implicated in various pathologies, including cancer and fibrotic diseases, highlighting the enzymes in this pathway as potential therapeutic targets.[1][6]
Proline Biosynthesis Pathways Converging at P5C
In mammals and plants, proline is primarily synthesized through two alternative pathways that both converge on the formation of P5C.[7][8]
The Glutamate Pathway
The principal route for proline biosynthesis, especially under stress conditions, originates from glutamate.[9][10] This pathway is localized in the mitochondria and involves two sequential enzymatic reactions catalyzed by a single bifunctional enzyme in eukaryotes, P5C synthase (P5CS).[3][11]
-
Glutamate Phosphorylation: The first step is the ATP-dependent phosphorylation of the γ-carboxyl group of glutamate to form γ-glutamyl phosphate (B84403). This reaction is catalyzed by the γ-glutamyl kinase (GK) domain of P5CS.[11][12]
-
Reduction of γ-Glutamyl Phosphate: The unstable intermediate, γ-glutamyl phosphate, is then reduced by the γ-glutamyl phosphate reductase (GPR) domain of P5CS in an NADPH-dependent manner to yield glutamate-γ-semialdehyde (GSA).[11][12] GSA spontaneously cyclizes to form P5C.[9]
In prokaryotes, these two steps are catalyzed by two separate enzymes, γ-glutamyl kinase and γ-glutamyl phosphate reductase.[3]
The Ornithine Pathway
An alternative pathway for P5C synthesis utilizes ornithine as a precursor. This pathway is particularly important in tissues like the small intestine.[13][14]
-
Transamination of Ornithine: Ornithine is converted to GSA through the action of ornithine aminotransferase (OAT), which transfers the δ-amino group of ornithine to α-ketoglutarate, producing glutamate in the process.[8][15]
-
Spontaneous Cyclization: As in the glutamate pathway, the resulting GSA spontaneously cyclizes to form P5C.[1]
The final step in both pathways is the reduction of P5C to proline.
The Final Step: Reduction of P5C to Proline
The conversion of P5C to proline is catalyzed by P5C reductase (PYCR).[3] This enzyme utilizes NADH or NADPH as a reductant. In humans, there are three isoforms of PYCR: PYCR1 and PYCR2, which are located in the mitochondria, and PYCR3 (also known as PYCRL), which is cytosolic.[1][6]
Key Enzymes and Their Regulation
The flux through the proline biosynthesis pathway is tightly regulated at the level of its key enzymes, primarily P5CS.
This compound Synthase (P5CS)
P5CS is the rate-limiting enzyme in the glutamate pathway.[16] In mammals, the ALDH18A1 gene encodes P5CS.[3] The human P5CS is a bifunctional enzyme with both γ-glutamyl kinase and γ-glutamyl phosphate reductase activities.[11]
Regulation of P5CS:
-
Feedback Inhibition: The γ-glutamyl kinase activity of P5CS is subject to feedback inhibition by proline.[17] This is a primary mechanism for controlling proline levels. Ornithine can also inhibit certain isoforms of P5CS.[16]
-
Transcriptional Regulation: The expression of the P5CS gene is upregulated in response to various cellular stresses, such as osmotic stress, leading to increased proline production.[9][16]
-
Isoforms: In humans, alternative splicing of the ALDH18A1 transcript can produce different P5CS isoforms with varying sensitivities to ornithine inhibition, suggesting tissue-specific roles in either proline or ornithine/arginine biosynthesis.[18]
This compound Reductase (PYCR)
PYCR catalyzes the final, committed step in proline biosynthesis. The presence of multiple isoforms with different subcellular localizations and cofactor preferences suggests specialized roles.[1][6]
Regulation and Isoform Specialization:
-
PYCR1 and PYCR2: These mitochondrial isoforms are highly homologous.[6] They are implicated in cancer metabolism, where their upregulation supports tumor growth.[1]
-
PYCR3 (PYCRL): This cytosolic isoform is thought to be primarily involved in the ornithine pathway for proline synthesis.[1]
-
Cofactor Preference: While all PYCR isoforms can use both NADH and NADPH, they often exhibit a preference. For instance, mitochondrial PYCRs may have a higher affinity for NADH, while the cytosolic PYCR3 may prefer NADPH.[10]
Quantitative Data on Enzyme Kinetics
The following tables summarize key kinetic parameters for the enzymes involved in P5C metabolism and proline biosynthesis. It is important to note that experimental conditions can influence these values.
| Enzyme | Organism/Isoform | Substrate | Km (mM) | Reference(s) |
| P5CS (γ-GK activity) | Vigna aconitifolia | Glutamate | 3.6 | [17] |
| P5CS (γ-GK activity) | Vigna aconitifolia | ATP | 2.7 | [17] |
| P5CS2 | Oryza sativa | ATP | 0.76 | [3] |
| Human PYCR1 (Wild-Type) | DL-P5C (NADH) | 0.04 ± 0.01 | [6] | |
| Human PYCR1 (Wild-Type) | DL-P5C (NADPH) | 0.03 ± 0.01 | [6] | |
| Human PYCR1 (T171M Variant) | DL-P5C (NADH) | 0.02 ± 0.01 | [6] | |
| Human PYCR1 (T171M Variant) | DL-P5C (NADPH) | 0.02 ± 0.01 | [6] | |
| Human PYCR3 | L-P5C (NADH) | 0.082 ± 0.007 | [11] | |
| Human PYCR3 | NADH | 0.024 ± 0.002 | [11] | |
| Ornithine Aminotransferase | Vigna aconitifolia | Ornithine | 4.0 | [9] |
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes in Proline Biosynthesis.
| Enzyme | Organism/Isoform | Inhibitor | IC50 (mM) | Ki (mM) | Type of Inhibition | Reference(s) |
| P5CS (γ-GK activity) | Vigna aconitifolia | Proline | 5 | - | Competitive | [17] |
| P5CS2 | Oryza sativa | Proline | ~3 | - | Feedback | [3] |
| P5CS | Chinese Hamster Ovary | Ornithine | 0.37 | - | - | [16] |
| Human PYCR3 | L-Proline | - | 5.8 ± 0.5 | Competitive vs L-P5C | [11] | |
| Human PYCR3 | N-formyl-L-proline | - | 1.2 ± 0.1 | Competitive vs L-P5C | [11] |
Table 2: Inhibition Constants for Key Enzymes in Proline Biosynthesis.
Experimental Protocols
P5CS Activity Assay (NADPH Oxidation Method)
This assay measures the forward reaction of P5CS by monitoring the glutamate- and ATP-dependent oxidation of NADPH.
Reagents:
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.2), 10 mM β-mercaptoethanol, 10 mM MgCl₂, 1 mM PMSF.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.2), 25 mM MgCl₂, 75 mM Na-glutamate, 5 mM ATP.
-
NADPH Solution: 0.4 mM NADPH.
Procedure:
-
Homogenize tissue or cells in ice-cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using the Bradford method).
-
In a spectrophotometer cuvette or microplate well, combine the reaction buffer and 100 µg of the enzyme extract.
-
Initiate the reaction by adding the NADPH solution.
-
Immediately measure the decrease in absorbance at 340 nm at 37°C for 15 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).[1]
PYCR Activity Assay (Forward Reaction)
This assay measures the P5C-dependent oxidation of NAD(P)H.
Reagents:
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5).
-
NADPH Solution: 0.4 mM NADPH.
-
P5C Solution: 1 mM DL-P5C (neutralized immediately before use).
Procedure:
-
Prepare the reaction mixture containing the assay buffer, NADPH solution, and the enzyme sample.
-
Initiate the reaction by adding the P5C solution.
-
Monitor the decrease in absorbance at 340 nm.
-
The P5CR activity is calculated as the difference in the rate of NADPH oxidation in the presence and absence of P5C.
Quantification of P5C in Biological Samples
This protocol is for the extraction, concentration, and colorimetric quantification of P5C.
Reagents:
-
Extraction Solution: 50 mM HCl.
-
Cation-Exchange Resin: Dowex AG50 WX4 (200-400 mesh).
-
Elution Solution: 1 M HCl.
-
o-Aminobenzaldehyde (oAB) Solution: For colorimetric detection.
Procedure:
-
Extract tissue samples in 50 mM HCl.
-
Centrifuge to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Dowex AG50 WX4 column.
-
Wash the column with 50 mM HCl.
-
Elute P5C with 1 M HCl.
-
Quantify P5C in the eluate using a colorimetric assay with o-aminobenzaldehyde.[8]
Quantification of Proline
A specific enzymatic assay for L-proline quantification can be performed using the reverse reaction of PYCR.
Reagents:
-
Extraction Buffer: 100 mM glycine-NaOH buffer (pH 10.5).
-
NAD⁺ Solution: 10 mM NAD⁺.
-
Purified PYCR enzyme.
Procedure:
-
Homogenize plant or animal tissue in the glycine-NaOH buffer.
-
Centrifuge and collect the supernatant.
-
Heat the supernatant at 95°C for 5 minutes to inactivate endogenous enzymes.
-
In a microplate well, combine the sample, NAD⁺ solution, and purified PYCR.
-
Incubate and measure the increase in absorbance at 340 nm due to NADH production.
-
Quantify proline concentration using a standard curve of known proline concentrations.[15]
Visualizing the Pathways and Workflows
Proline Biosynthesis Pathways
Caption: Overview of the glutamate and ornithine pathways for proline biosynthesis converging at P5C.
Experimental Workflow for P5CS Activity Assay
Caption: Step-by-step workflow for the P5CS activity assay.
Conclusion
This compound is an indispensable intermediate in proline biosynthesis, linking major metabolic pathways and serving as a critical control point. The enzymes responsible for its synthesis and conversion, P5CS and PYCR, are tightly regulated and exhibit isoform-specific functions that are crucial for cellular homeostasis. A thorough understanding of the kinetics and regulation of these enzymes is paramount for elucidating the role of proline metabolism in both normal physiology and disease states. The detailed protocols and compiled quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals aiming to investigate and target this vital metabolic pathway. Further research into the specific roles of the different enzyme isoforms and their regulation will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. plant-stress.weebly.com [plant-stress.weebly.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional Impact of a Cancer-Related Variant in Human Δ1-Pyrroline-5-Carboxylate Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical characterization, homology modeling and docking studies of ornithine delta-aminotransferase--an important enzyme in proline biosynthesis of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Kinetic Characterization of PYCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of proline biosynthesis: the inhibition of this compound synthase activity by ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal of feedback inhibition of delta 1-pyrroline-5-carboxylate synthetase, a bifunctional enzyme catalyzing the first two steps of proline biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
Pyrroline-5-Carboxylate: A Linchpin of Cellular Metabolism and Stress Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Δ¹-Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate positioned at the crossroads of proline, ornithine, and glutamate (B1630785) metabolism.[1] It is not merely a transient molecule but a key regulator of cellular processes, including redox balance, energy production, and cell fate decisions like survival and apoptosis.[2][3] P5C exists in a spontaneous tautomeric equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL).[1][2] This guide provides a comprehensive overview of P5C metabolism, its role in signaling pathways, and detailed experimental protocols for its study, tailored for professionals in biomedical research and drug development.
P5C as a Central Metabolic Hub
P5C serves as the central node linking the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and proline metabolism.[1][2] Its concentration is tightly regulated by a series of enzymes that catalyze its synthesis and degradation, primarily localized within the mitochondria and cytosol.[3][4]
Biosynthesis of P5C:
-
From Glutamate: In most eukaryotes, P5C is synthesized from glutamate in the mitochondria by the bifunctional enzyme P5C Synthase (P5CS).[2][5] P5CS has two enzymatic domains, glutamate 5-kinase (G5K) and γ-glutamyl phosphate (B84403) reductase (γ-GPR), which catalyze the ATP and NAD(P)H-dependent conversion of glutamate to P5C.[2]
-
From Ornithine: P5C can also be generated from ornithine via the mitochondrial enzyme Ornithine δ-aminotransferase (OAT), linking the urea cycle to proline metabolism.[2][3]
Catabolism and Conversion of P5C:
-
To Proline: P5C is reduced to proline by P5C Reductase (PYCR) in an NAD(P)H-dependent reaction.[1][6] This reaction can occur in both the mitochondria and the cytosol, with different PYCR isoforms localized to each compartment.[7][8]
-
To Glutamate: P5C is oxidized to glutamate by P5C Dehydrogenase (P5CDH), an NAD⁺-dependent enzyme primarily located in the mitochondria.[1][2] This reaction channels carbon from proline and ornithine back into the TCA cycle via α-ketoglutarate.[2]
-
From Proline: The catabolism of proline back to P5C is initiated by the mitochondrial inner membrane enzyme Proline Dehydrogenase/Oxidase (PRODH/POX).[2][3] This flavin-dependent oxidation couples proline degradation to the mitochondrial electron transport chain, contributing to ATP production.[2][9]
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrroline-5-carboxylate synthase senses cellular stress and modulates metabolism by regulating mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound reductase - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
The Discovery and Metabolic Journey of Pyrroline-5-Carboxylate: A Technical Guide
An in-depth exploration of the discovery, metabolic significance, and analytical methodologies for the pivotal intermediate, Pyrroline-5-Carboxylate (P5C), tailored for researchers, scientists, and professionals in drug development.
Discovery and History: Unraveling a Central Metabolic Hub
The journey to understanding the critical role of Δ¹-Pyrroline-5-carboxylate (P5C) in cellular metabolism began in the mid-20th century. Seminal work by Vogel and Davis in 1952 first identified P5C as a key intermediate in the biosynthesis of proline from glutamate (B1630785) in Escherichia coli.[1] Their research laid the groundwork for elucidating a fundamental pathway in amino acid metabolism. A few years later, in 1960, H.J. Strecker further solidified the understanding of this molecule by detailing its chemical synthesis and properties, providing a crucial tool for subsequent biochemical investigations.[2] These pioneering studies established P5C as a central, albeit transient, player at the crossroads of amino acid interconversion.
In eukaryotes, the enzymatic machinery for P5C synthesis was found to be more complex. It was discovered that a single bifunctional enzyme, P5C synthase (P5CS), catalyzes the initial two steps of proline biosynthesis from glutamate.[3][4] This enzyme combines the activities of glutamate kinase and γ-glutamyl phosphate (B84403) reductase.[3][5] The discovery of this bifunctional enzyme highlighted an elegant evolutionary solution for channeling a reactive intermediate. P5CS itself is subject to regulation, with two isoforms in mammals generated by alternative splicing, exhibiting different sensitivities to feedback inhibition by ornithine.[5][6]
The catabolic fate of proline also converges on P5C, through the action of proline dehydrogenase (PRODH) or proline oxidase (POX), enzymes localized to the inner mitochondrial membrane.[4] The subsequent conversion of P5C to glutamate is catalyzed by P5C dehydrogenase (P5CDH), an NAD⁺-dependent enzyme found in both the mitochondria and cytosol.[4] The characterization of these enzymes completed the core framework of the proline-P5C metabolic cycle, a critical pathway for cellular redox balance, energy production, and stress response.
The Metabolic Significance of this compound
P5C is not merely an intermediate in proline metabolism; it is a critical node connecting several major metabolic pathways, including the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate pathway.[4] Its strategic position allows for the dynamic interconversion of glutamate, proline, and ornithine, facilitating metabolic flexibility in response to cellular needs.
The synthesis of P5C from glutamate is an ATP and NAD(P)H-dependent process catalyzed by P5C synthase (P5CS).[4] This pathway is crucial for de novo proline biosynthesis. Alternatively, P5C can be generated from ornithine via the reversible reaction of ornithine aminotransferase (OAT).[4] On the catabolic side, proline dehydrogenase (PRODH) oxidizes proline to P5C, a reaction that can be coupled to the electron transport chain to produce ATP.[4] P5C is then converted to glutamate by P5C dehydrogenase (P5CDH), which can subsequently be deaminated to α-ketoglutarate, an intermediate of the TCA cycle.[4] The reduction of P5C back to proline is catalyzed by P5C reductase (PYCR), utilizing NADH or NADPH as a reductant.
This intricate network of reactions, often referred to as the proline-P5C cycle, plays a vital role in cellular redox homeostasis by influencing the NAD(P)⁺/NAD(P)H ratios.[4] Dysregulation of P5C metabolism has been implicated in various pathological conditions, including cancer, where it can influence cell proliferation, apoptosis, and stress resistance.
Signaling Pathways and Metabolic Interconnections
The metabolic pathways converging on P5C are tightly regulated and interconnected with other key cellular processes.
Quantitative Data on P5C and Associated Enzymes
The enzymatic activities of the key players in P5C metabolism have been characterized in a variety of organisms. The following tables summarize the kinetic parameters for P5C synthase and P5C dehydrogenase.
Table 1: Kinetic Parameters of this compound Synthase (P5CS)
| Organism | Substrate | Km (mM) | Vmax (units) | Reference |
| Vigna aconitifolia | Glutamate | 3.6 | Not Reported | [7] |
| Vigna aconitifolia | ATP | 2.7 | Not Reported | [7] |
| Arabidopsis thaliana (AtP5CS1) | Glutamate | 1.9 (Khalf) | Not Reported | [8] |
| Arabidopsis thaliana (AtP5CS1) | ATP | 0.28 | Not Reported | [8] |
| Arabidopsis thaliana (AtP5CS1) | NADPH | 0.015 | Not Reported | [8] |
| Arabidopsis thaliana (AtP5CS2) | Glutamate | 0.74 | Not Reported | [8] |
| Arabidopsis thaliana (AtP5CS2) | ATP | 0.19 | Not Reported | [8] |
| Arabidopsis thaliana (AtP5CS2) | NADPH | 0.021 | Not Reported | [8] |
| Oryza sativa (OsP5CS2) | Glutamate | 2.18 | 1.13 µkat/mg | [9] |
| Oryza sativa (OsP5CS2) | ATP | 0.76 | Not Reported | [9] |
| Oryza sativa (OsP5CS2) | NADPH | 0.043 | Not Reported | [9] |
Table 2: Kinetic Parameters of this compound Dehydrogenase (P5CDH)
| Organism | Substrate | Km (mM) | Vmax (units) | Reference |
| Saccharomyces cerevisiae | L-P5C | 0.104 | 1.5 s⁻¹ (kcat) | [9] |
| Rattus norvegicus (liver) | P5C | 0.16 | Not Reported | [10] |
| Rattus norvegicus (liver) | NAD⁺ | 1.0 | Not Reported | [10] |
| Homo sapiens | L-P5C | 0.032 | 10.0 s⁻¹ (kcat) | [9] |
| Mycobacterium tuberculosis | P5C | 0.120 | Not Reported | [4] |
| Mycobacterium tuberculosis | NAD⁺ | 0.033 | Not Reported | [4] |
Table 3: Intracellular Concentrations of this compound
| Cell Type/Tissue | Condition | P5C Concentration | Reference |
| Arabidopsis thaliana (cultured cells) | Untreated | <0.02 µmol/g FW | [2] |
| Arabidopsis thaliana (cultured cells, p5cdh mutant) | + 200 µM P5C | ~120 nmol/g FW | [2] |
| Chinese Hamster Ovary (CHO) cells (proline prototroph) | Standard | 5.97 nmol/hr/mg protein (synthase activity) | [3][11] |
| Chinese Hamster Ovary (CHO) cells (proline auxotroph) | Standard | Not detectable | [3][11] |
Experimental Protocols
Accurate measurement of P5C and the activity of its metabolizing enzymes is crucial for studying its role in health and disease. This section provides detailed methodologies for key experiments.
Synthesis of DL-Δ¹-Pyrroline-5-Carboxylate
A stable stock of P5C is essential for use as a standard and substrate in enzymatic assays. The following protocol is based on the method of Williams and Frank.[12]
-
Dissolution: Dissolve DL-5-hydroxylysine hydrochloride in water. In a separate container, dissolve sodium metaperiodate in water and adjust the pH to 7.0.
-
Oxidation: Cool both solutions on ice before rapidly mixing them. Allow the reaction to proceed on ice for a short period.
-
Purification: Load the reaction mixture onto a Dowex AG50W-X4 cation-exchange column.
-
Elution: Elute the P5C with 1 M HCl.
-
Quantification and Storage: Collect fractions and measure the P5C concentration using a colorimetric assay (e.g., with o-aminobenzaldehyde). Pool the P5C-containing fractions and store them at 4°C in the dark.
Assay for P5C Synthase Activity (NADPH Oxidation Method)
This spectrophotometric assay measures the glutamate and ATP-dependent oxidation of NADPH.[12]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, L-glutamate, and ATP.
-
Enzyme Preparation: Prepare a cell or tissue homogenate in an appropriate extraction buffer and determine the protein concentration.
-
Assay:
-
To a cuvette, add the reaction mixture, the enzyme preparation, and NADPH.
-
Initiate the reaction by the addition of ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15 minutes).
-
-
Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). Express the P5CS activity as nmol of NADPH oxidized per minute per mg of protein.
Assay for P5C Dehydrogenase Activity (NAD⁺ Reduction Method)
This assay measures the P5C-dependent reduction of NAD⁺ to NADH.[4]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), NAD⁺, and chemically synthesized P5C.
-
Enzyme Preparation: Use a purified enzyme preparation or a cell/tissue extract.
-
Assay:
-
To a microplate well or cuvette, add the reaction mixture and the enzyme preparation.
-
Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
-
Calculation: Determine the initial velocity of the reaction and calculate the P5CDH activity based on the molar extinction coefficient of NADH.
Quantification of P5C in Biological Samples
This method provides a relatively simple and cost-effective way to quantify P5C.[2][13]
Protocol:
-
Extraction: Homogenize the biological sample (e.g., plant tissue, cells) in an acidic solution (e.g., 50 mM HCl) on ice.[2]
-
Clarification: Centrifuge the homogenate to remove cellular debris.
-
Purification (Optional but Recommended): To remove interfering compounds, pass the supernatant through a cation-exchange column (e.g., Dowex AG50W-X4) and elute with HCl.[2]
-
Derivatization: Mix the sample with a solution of o-aminobenzaldehyde in ethanol.
-
Measurement: After a short incubation, measure the absorbance of the resulting yellow product at approximately 440 nm.[13]
-
Quantification: Determine the P5C concentration using a standard curve prepared with known concentrations of P5C.
For more sensitive and specific quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[2]
General Protocol Outline:
-
Sample Preparation: Extract P5C from the biological matrix as described for the colorimetric assay. Further purification using solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Chromatographic Separation: Separate P5C from other metabolites using an appropriate HPLC column (e.g., HILIC or reversed-phase) with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Detect and quantify P5C using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of P5C) and monitoring a specific product ion generated by fragmentation.
-
Quantification: Generate a standard curve using known concentrations of a P5C standard and use this to quantify the amount of P5C in the samples. An internal standard is often used to correct for variations in sample preparation and instrument response.
Conclusion
This compound, once considered a simple intermediate in proline metabolism, is now recognized as a critical metabolic hub with far-reaching implications for cellular function, from redox balance to cell fate decisions. The foundational discoveries of the mid-20th century have paved the way for a deeper understanding of its complex roles in both normal physiology and disease. The analytical methods detailed in this guide provide the necessary tools for researchers to further explore the intricacies of P5C metabolism and its potential as a therapeutic target in a range of human disorders. As our understanding of metabolic networks continues to expand, the significance of P5C is poised to grow, offering new avenues for research and drug development.
References
- 1. Functional Characterization of Saccharomyces cerevisiae P5C Reductase, the Enzyme at the Converging Point of Proline and Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Studies of Yeast Δ1-Pyrroline-5-carboxylate Dehydrogenase (ALDH4A1): Active Site Flexibility and Oligomeric State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrroline 5-carboxylate dehydrogenase of the mitochondrial matrix of rat liver. Purification, physical and kinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthase activity in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling Δ1-Pyrroline-5-Carboxylate-Proline Cycle in Plants by Uncoupled Expression of Proline Oxidation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Proline Metabolism: A Technical Guide to the Biochemical Properties of Pyrroline-5-Carboxylate (P5C)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate situated at the crossroads of proline, glutamate (B1630785), and ornithine metabolism. This central position makes it a key regulator of cellular redox balance, a signaling molecule in stress responses and apoptosis, and a potential therapeutic target in various diseases, including cancer. This technical guide provides an in-depth exploration of the biochemical properties of P5C, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for the study of P5C and its associated enzymes, and provides visual representations of relevant metabolic and signaling pathways to facilitate a deeper understanding of its complex roles in cellular physiology and pathology.
Core Biochemical Properties of P5C
This compound is a cyclic imino acid that exists in spontaneous equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA)[1]. This tautomerism is a key feature of its chemical reactivity and biological function.
Table 1: Physicochemical Properties of this compound (P5C)
| Property | Value | Reference |
| Chemical Formula | C₅H₇NO₂ | [2] |
| Molar Mass | 113.115 g/mol | [2] |
| pKa | 1.82 / 6.07 | [2] |
| Cellular Localization | Mitochondria, Cytosol |
Metabolic Hub: The Central Role of P5C in Amino Acid Interconversion
P5C is the linchpin connecting the metabolic pathways of proline, glutamate, and ornithine. Its synthesis and degradation are tightly regulated by a suite of enzymes, the activities of which dictate the metabolic flux and cellular concentrations of these interconnected amino acids.
P5C Synthesis
P5C is synthesized from two primary sources: glutamate and ornithine.
-
From Glutamate: The conversion of glutamate to P5C is a two-step process catalyzed by the bifunctional enzyme P5C Synthase (P5CS) , encoded by the ALDH18A1 gene in humans[2]. This reaction requires ATP and NADPH.
-
From Ornithine: Ornithine Aminotransferase (OAT) catalyzes the reversible transamination of ornithine to GSA, which then spontaneously cyclizes to P5C[1][3].
P5C Catabolism and Conversion
P5C can be either reduced to proline or oxidized to glutamate, depending on the cellular metabolic state and redox needs.
-
Reduction to Proline: P5C Reductase (PYCR) enzymes (PYCR1, PYCR2, and PYCRL in humans) catalyze the NAD(P)H-dependent reduction of P5C to proline. This is the final step in proline biosynthesis[4].
-
Oxidation to Glutamate: P5C Dehydrogenase (P5CDH) , encoded by the ALDH4A1 gene in humans, catalyzes the NAD⁺-dependent oxidation of GSA to glutamate[5][6].
The Proline Cycle
The interconversion of proline and P5C, catalyzed by Proline Dehydrogenase (PRODH) and PYCR respectively, forms the "proline cycle". This cycle is not merely a futile metabolic loop but plays a crucial role in transferring redox equivalents between the mitochondria and cytosol, thereby influencing cellular energy metabolism and redox signaling[7].
Caption: Metabolic pathways of this compound (P5C) synthesis and degradation.
Quantitative Data: Enzyme Kinetics
The enzymatic reactions governing P5C metabolism are characterized by specific kinetic parameters that dictate their efficiency and regulation. Understanding these parameters is crucial for developing kinetic models of metabolic flux and for designing enzyme inhibitors.
Table 2: Kinetic Parameters of Human Enzymes Involved in P5C Metabolism
| Enzyme | Substrate | Km | kcat (s⁻¹) | Reference |
| P5C Synthase (ALDH18A1) | Glutamate | 2.5 mM | - | [8] |
| ATP | 0.19 mM | - | [8] | |
| NADPH | 6.5 µM | - | [8] | |
| Ornithine Aminotransferase (OAT) | Ornithine | - | - | |
| α-Ketoglutarate | - | - | ||
| Proline Dehydrogenase (PRODH) | L-Proline | - | - | [9] |
| P5C Dehydrogenase (ALDH4A1) | P5C | 32 µM | 10.0 | [5][10] |
| NAD⁺ | 100 µM | - | [5] | |
| P5C Reductase 1 (PYCR1) | P5C | 1.72 mM | 70.4 (NADH) | [11] |
| 29.4 (NADPH) | [11] | |||
| NADH | - | 63.9 | [11] | |
| NADPH | - | 45.6 | [11] | |
| P5C Reductase 2 (PYCR2) | l-T4C | - | ~1 | [12] |
P5C as a Signaling Molecule
Beyond its metabolic role, P5C is emerging as a critical signaling molecule, particularly in the context of cellular stress responses, redox homeostasis, and apoptosis.
Redox Signaling
The interconversion of proline and P5C is tightly coupled to the cellular NADP⁺/NADPH ratio. The proline cycle can transfer reducing equivalents from the cytosol to the mitochondria, influencing the pentose (B10789219) phosphate (B84403) pathway (PPP) and the production of ROS[7]. This positions P5C as a key regulator of cellular redox balance.
Caption: The proline-P5C cycle as a shuttle for redox equivalents.
Apoptosis
The accumulation of P5C, often resulting from increased PRODH activity, can lead to the generation of reactive oxygen species (ROS) and trigger apoptosis[13][14]. PRODH is a p53-inducible gene, directly linking P5C metabolism to tumor suppression pathways.
Caption: P5C-mediated apoptosis pathway induced by p53.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the investigation of P5C's biochemical properties. This section provides detailed protocols for key experiments.
Synthesis of this compound (P5C)
This protocol is adapted from a method involving the deprotection of a precursor.
Materials:
-
Di-tert-butyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate
-
Dioxane
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Di-tert-butyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate (e.g., 750 mg, 2.6 mmol) in dioxane (10 mL).
-
Add 6 M HCl (20 mL) to the solution.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Concentrate the reaction mixture in vacuo to obtain P5C as a hydrochloride salt. The product can be used as is for subsequent experiments[15].
Caption: Workflow for the chemical synthesis of P5C.
Quantification of P5C in Biological Samples
This protocol describes a general workflow for P5C quantification, which can be adapted for HPLC-based methods.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard
-
Deproteinization agent (e.g., perchloric acid, trichloroacetic acid)
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Homogenize the biological sample in an appropriate buffer.
-
Deproteinization: Add a deproteinization agent to precipitate proteins. Centrifuge to collect the supernatant.
-
Derivatization (Optional but often necessary): P5C may require derivatization for sensitive detection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Determine the concentration of P5C by comparing its peak area to that of a standard curve prepared with known concentrations of P5C.
Enzyme Activity Assays
This assay measures the consumption of NADPH.
Reagents:
-
100 mM Tris-HCl (pH 7.2)
-
25 mM MgCl₂
-
75 mM Na-glutamate
-
5 mM ATP
-
0.4 mM NADPH
-
Enzyme extract
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl₂, and Na-glutamate.
-
Add the enzyme extract to the mixture.
-
Initiate the reaction by adding ATP and NADPH.
-
Monitor the decrease in absorbance at 340 nm at 37°C for 15 minutes. The rate of NADPH consumption is proportional to the P5CS activity[16].
This is a coupled assay using PYCR1.
Reagents:
-
100 mM Potassium pyrophosphate (pH 8.0)
-
10 mM α-ketoglutarate
-
0.4 mM NADH
-
0.025 mM Pyridoxal 5'-phosphate (PLP)
-
20 mM L-ornithine
-
Purified PYCR1
-
OAT sample
Procedure:
-
Prepare the assay mixture in a microplate well.
-
Pre-heat the mixture to 37°C for 10 minutes.
-
Add PYCR1 and the OAT sample to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm every 5 seconds for 30 minutes. The rate of NADH oxidation is proportional to the OAT activity[17].
This assay uses the artificial electron acceptor DCPIP.
Reagents:
-
100 mM Tris-HCl, pH 7.5
-
2.5 mM MgCl₂
-
1 mM KCN
-
0.5 mM FAD
-
0.5 mM Phenazine methosulfate
-
60 µM 2,6-dichlorophenolindophenol (DCPIP)
-
1 M Proline solution
-
Enzyme extract (solubilized mitochondria or protein extract with detergent)
Procedure:
-
Incubate the enzyme extract in the reaction buffer at 25°C until a stable baseline is observed (monitoring OD at 600 nm).
-
Start the reaction by adding the proline solution to a final concentration of 150 mM.
-
Follow the decrease in absorbance at 600 nm. The rate of DCPIP reduction is proportional to PRODH activity[18][19].
This assay measures the production of NADH.
Reagents:
-
50 mM HEPES-KOH buffer, pH 7.5
-
10 mM NAD⁺
-
1 mM L-P5C
-
Enzyme sample
Procedure:
-
Prepare the assay mixture in a microplate well.
-
Add the enzyme sample to the pre-warmed mixture (35°C).
-
Monitor the increase in absorbance at 340 nm for up to 30 minutes. The rate of NADH formation is proportional to P5CDH activity[20].
Caption: General experimental workflows for P5C-related enzyme assays.
Conclusion
This compound stands as a central and highly dynamic molecule in cellular metabolism. Its intricate involvement in amino acid interconversion, redox signaling, and apoptosis underscores its importance in maintaining cellular homeostasis and its potential as a target for therapeutic intervention. This technical guide provides a foundational resource for researchers seeking to delve into the complexities of P5C biochemistry. The provided quantitative data, detailed experimental protocols, and visual pathway representations are intended to facilitate further investigation into the multifaceted roles of this critical metabolite in health and disease. Future research focused on elucidating the precise regulatory mechanisms of P5C metabolism and its signaling functions will undoubtedly open new avenues for drug discovery and development.
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways [mdpi.com]
- 4. PYCR1 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. ALDH4A1 aldehyde dehydrogenase 4 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis | MDPI [mdpi.com]
- 8. This compound synthesis from glutamate by rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRODH proline dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uniprot.org [uniprot.org]
- 12. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Please, carefully, pass the P5C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. plant-stress.weebly.com [plant-stress.weebly.com]
- 17. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
- 19. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Functional characterization and expression analysis of rice δ1-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism [frontiersin.org]
The Bifunctional Mechanism of Pyrroline-5-Carboxylate Synthase: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Catalytic and Regulatory Mechanisms of a Key Enzyme in Proline Biosynthesis
Introduction
Pyrroline-5-carboxylate synthase (P5CS) is a critical bifunctional enzyme that plays a central role in cellular metabolism by catalyzing the initial and rate-limiting steps in proline biosynthesis from glutamate (B1630785).[1][2][3] This enzyme is highly conserved across various organisms, from bacteria to humans, highlighting its fundamental importance.[4] In eukaryotes, P5CS integrates two sequential enzymatic activities into a single polypeptide: an N-terminal γ-glutamyl kinase (GK) domain and a C-terminal γ-glutamyl phosphate (B84403) reductase (GPR) domain.[4][5][6] P5CS is a key regulator of proline levels, an amino acid crucial for protein synthesis, cellular osmoprotection, redox balance, and stress responses.[1][7] Its involvement in these fundamental processes makes P5CS a subject of intense research, particularly in the fields of agriculture for developing stress-tolerant crops and in medicine as a potential therapeutic target for various diseases, including cancer and rare metabolic disorders.[1][8][9] This technical guide provides a comprehensive overview of the P5CS mechanism of action, its regulation, and the experimental approaches used for its study, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: A Two-Step Catalytic Process
P5CS catalyzes the ATP- and NADPH-dependent conversion of L-glutamate to L-glutamate-γ-semialdehyde (GSA), which then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[10][11] This process occurs through two distinct catalytic reactions mediated by the two functional domains of the enzyme.
Step 1: Glutamate Phosphorylation by the γ-Glutamyl Kinase (GK) Domain
The first reaction is the phosphorylation of the γ-carboxyl group of glutamate by the GK domain, utilizing a molecule of ATP. This reaction yields the unstable intermediate, γ-glutamyl phosphate, and ADP.[4][6]
Reaction: Glutamate + ATP → γ-Glutamyl Phosphate + ADP
Step 2: Reduction of γ-Glutamyl Phosphate by the γ-Glutamyl Phosphate Reductase (GPR) Domain
The highly reactive γ-glutamyl phosphate is then channeled to the GPR domain, where it is reduced by NADPH to produce L-glutamate-γ-semialdehyde (GSA) and inorganic phosphate.[5][6] The GSA molecule is in equilibrium with its cyclic form, P5C.[10]
Reaction: γ-Glutamyl Phosphate + NADPH + H⁺ → L-Glutamate-γ-semialdehyde + NADP⁺ + Pi
The close proximity and fusion of the GK and GPR domains in eukaryotic P5CS are thought to facilitate the efficient transfer of the labile γ-glutamyl phosphate intermediate, preventing its hydrolysis and diffusion.[6]
Structural Organization and Oligomerization
The P5CS enzyme is a complex molecule with distinct structural domains that contribute to its function. The N-terminal half of the protein contains the γ-glutamyl kinase (GK) domain, which is responsible for substrate binding and phosphorylation.[4] The C-terminal half houses the γ-glutamyl phosphate reductase (GPR) domain, which carries out the reduction of the phosphorylated intermediate.[4]
Structurally, the GK domain can be further divided into a glutamate-binding subdomain and an ATP-binding subdomain.[6] The GPR domain consists of an NADPH-binding subdomain, a catalytic subdomain, and an oligomerization subdomain.[6] Studies on P5CS from various organisms have revealed that the enzyme exists as a multimer, typically a dimer or a tetramer, which is crucial for its catalytic activity and regulation.[4][6] Recent cryo-electron microscopy studies have shown that Drosophila P5CS can form filamentous structures, and this filamentation is essential for the coordination between the GK and GPR domains and overall enzymatic activity.[6]
Regulation of P5CS Activity
The activity of P5CS is tightly regulated at multiple levels to control proline biosynthesis in response to cellular needs and environmental cues.
Allosteric Feedback Inhibition
One of the primary mechanisms of P5CS regulation is allosteric feedback inhibition by the end-product of the pathway, proline.[10][12] Proline binds to a regulatory site on the GK domain, competitively inhibiting the binding of glutamate.[4] This feedback loop allows the cell to maintain proline homeostasis. The sensitivity to proline inhibition can vary between different isoforms and organisms. For instance, site-directed mutagenesis studies in Vigna aconitifolia P5CS have identified a key phenylalanine residue (F129) that, when mutated to alanine, significantly reduces the enzyme's sensitivity to proline feedback inhibition, leading to increased proline accumulation.[3][12]
In mammals, two P5CS isoforms exist due to alternative splicing, a short form (P5CS.s) and a long form (P5CS.l).[5][13] The short isoform is predominantly expressed in the gut and is subject to feedback inhibition by ornithine, a precursor for arginine synthesis.[4][5] This differential regulation allows for the channeling of P5C towards either proline or arginine biosynthesis depending on the metabolic needs of the tissue.[13] The long isoform is ubiquitously expressed and is insensitive to ornithine, primarily directing P5C towards proline synthesis.[5][13]
Transcriptional Regulation
The expression of the P5CS gene is also regulated at the transcriptional level in response to various stimuli, particularly in plants under abiotic stress conditions such as drought and high salinity.[7][11] Increased transcription of the P5CS gene leads to higher levels of the enzyme and subsequently, the accumulation of proline, which acts as an osmoprotectant.[2]
Quantitative Data on P5CS Kinetics and Inhibition
The following tables summarize key quantitative data on the enzymatic activity and inhibition of P5CS from various sources.
| Substrate | Organism/Isoform | Apparent Km | Reference |
| Glutamate | Arabidopsis thaliana P5CS1 | 1.8 mM | [7] |
| Glutamate | Arabidopsis thaliana P5CS2 | 3.2 mM | [7] |
| ATP | Arabidopsis thaliana P5CS1 | 0.4 mM | [7] |
| ATP | Arabidopsis thaliana P5CS2 | 0.76 mM | [8] |
| NADPH | Arabidopsis thaliana P5CS1 | 0.08 mM | [7] |
| NADPH | Arabidopsis thaliana P5CS2 | 0.12 mM | [7] |
| Inhibitor | Organism/Isoform | Inhibition Type | Apparent Ki | Reference |
| Proline | Vigna aconitifolia P5CS | Competitive (vs. Glutamate) | ~6 mM | [4] |
| Ornithine | Human P5CS (short isoform) | Feedback Inhibition | ~0.4 mM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study P5CS.
Recombinant P5CS Expression and Purification
Objective: To produce and purify recombinant P5CS for in vitro characterization.
Methodology:
-
Cloning: The full-length cDNA encoding P5CS is cloned into a suitable expression vector, such as pET-28a(+), which often includes an N- or C-terminal affinity tag (e.g., His6-tag) for purification.[14]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[14]
-
Expression: A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.[14]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Cells are lysed by sonication on ice.[14]
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[9] The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant P5CS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9]
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay, such as the Bradford assay.[1]
P5CS Enzyme Activity Assay (NADPH Oxidation Assay)
Objective: To measure the enzymatic activity of P5CS by monitoring the consumption of NADPH.[10]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.2
-
25 mM MgCl₂
-
75 mM L-Glutamate
-
5 mM ATP
-
0.4 mM NADPH
-
Purified P5CS enzyme or cell extract[1]
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[1]
-
-
Data Analysis: Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Chromatin Immunoprecipitation (ChIP) for P5CS Gene Regulation Studies
Objective: To investigate the in vivo binding of transcription factors to the promoter region of the P5CS gene.
Methodology:
-
Cross-linking: Plant or animal cells/tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cross-linking is then quenched with glycine.[15]
-
Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into fragments of 200-1000 bp by sonication.[16]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. Protein A/G beads are then used to pull down the antibody-transcription factor-DNA complexes.[16]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.[15]
-
Analysis: The purified DNA is analyzed by qPCR using primers specific to the P5CS promoter region to quantify the enrichment of the target DNA sequence.[16]
Signaling Pathways and Logical Relationships
The regulation of P5CS is integrated into broader cellular signaling networks. The following diagrams illustrate the core proline biosynthesis pathway and the feedback regulation of P5CS.
Caption: The proline biosynthesis pathway from glutamate, catalyzed by P5CS and P5CR.
References
- 1. plant-stress.weebly.com [plant-stress.weebly.com]
- 2. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 16. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Pyrroline-5-carboxylate Reductase (PYCR): A Linchpin in Proline Metabolism and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate reductase (PYCR) is a crucial housekeeping enzyme that catalyzes the final step in the biosynthesis of proline, a non-essential amino acid with profound implications for cellular physiology. This reaction, the NAD(P)H-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to L-proline, is a highly conserved process across nearly all organisms.[1] Beyond its fundamental role in protein synthesis, the metabolic pathway governed by PYCR is deeply integrated with cellular redox homeostasis, energy metabolism, and stress response. In recent years, PYCR has garnered significant attention from the scientific and pharmaceutical communities due to its consistent upregulation in numerous cancers, where it supports tumor growth, proliferation, and survival.[2][3][4][5][6][7][8] This guide provides a comprehensive technical overview of PYCR's function, enzymatic kinetics, involvement in signaling pathways, and its emergence as a compelling target for drug development.
Core Function and Biochemical Mechanism
The primary function of PYCR is to catalyze the reduction of P5C to proline. This reaction is the reductive half of the proline metabolic cycle, which balances the catabolic oxidation of proline back to P5C by proline dehydrogenase (PRODH).[2][9]
The Reaction:
Δ¹-pyrroline-5-carboxylate (P5C) + NAD(P)H + H⁺ <=> L-proline + NAD(P)⁺
This conversion is vital for several reasons:
-
Proline Production: It supplies the cell with proline for protein synthesis and as a component for collagen production.[10]
-
Redox Balancing: The reaction oxidizes NADH or NADPH, thereby regenerating NAD⁺ and NADP⁺. This function is critical for maintaining the intracellular redox equilibrium (NADH/NAD⁺ ratio) and links proline metabolism to other major pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle.[4][11]
Structural Organization
The human PYCR1 enzyme assembles into a complex decameric structure, specifically a pentamer of homodimers, with ten catalytic sites.[1][12][13] Each monomer consists of two primary domains:
-
N-terminal Rossmann-fold Domain: This conserved structural motif is responsible for binding the dinucleotide cofactor, NAD(P)H.[2][4][12][13]
-
C-terminal α-helical Domain: This domain mediates the dimerization of PYCR monomers, which is essential for forming the complete, functional active site. It also plays a key role in binding the P5C substrate.[2][4][12]
The active site is formed at the interface of the two protomers within a dimer, highlighting the necessity of the oligomeric structure for catalytic activity.[2][4]
Human Isoforms of PYCR
Humans express three distinct PYCR isoforms, which exhibit differences in sequence identity, subcellular localization, and pathway preference.[14]
-
PYCR1 and PYCR2: These isoforms are highly homologous (around 85% sequence identity) and are primarily localized to the mitochondria.[4][14][15] They are mainly involved in the proline biosynthesis pathway originating from glutamate (B1630785) .[15] Mutations in the PYCR1 gene are associated with cutis laxa, a connective tissue disorder.[4][5][8]
-
PYCR3 (also known as PYCRL): This isoform is located in the cytosol and shares only about 45% sequence identity with PYCR1/2.[4][14] PYCR3 is exclusively linked to the proline biosynthesis pathway that starts from ornithine .[15]
This spatial and functional separation allows for differential regulation of proline synthesis depending on the metabolic state and substrate availability of the cell.
Quantitative Data: Enzyme Kinetics and Inhibition
The catalytic efficiency and substrate affinity of PYCR isoforms have been characterized, revealing important functional distinctions. Furthermore, the development of inhibitors is a key focus of research, providing tools to probe PYCR function and potential therapeutic leads.
Table 1: Comparative Steady-State Kinetic Parameters of Human PYCR Isoforms
| Isoform | Substrate | Coenzyme (Fixed Conc.) | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| PYCR1 | L-P5C | NADH (175 μM) | 300 | 48 | 1.6 x 10⁵ | [14] |
| PYCR3 | L-P5C | NADH (175 μM) | 700 | 150 | 2.1 x 10⁵ | [14] |
| PYCR3 | L-P5C | NADPH (175 μM) | 120 | 50 | 4.2 x 10⁵ | [14] |
| PYCR3 | NADH | L-P5C (400 μM) | 110 | 150 | 1.4 x 10⁶ | [14] |
| PYCR3 | NADPH | L-P5C (400 μM) | 30 | 50 | 1.7 x 10⁶ | [14] |
| PYCR2 | L-P5C | NADPH | - | - | 2.6 x 10⁷ | [16] |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.
Table 2: Inhibition Constants for Selected PYCR Inhibitors
| Inhibitor | Target Isoform | Inhibition Type vs. P5C | Ki or IC₅₀ | Reference |
| N-formyl-L-proline | PYCR1 | Competitive | Ki = 100 μM | [10] |
| N-formyl-L-proline | PYCR3 | Competitive | Ki = 1.2 mM | [14] |
| Pargyline (B1678468) derivative (Compound 4) | PYCR1 | - | IC₅₀ = 8.8 μM | [17] |
| L-Proline | PYCR3 | Weak Competitive | Ki ≈ 5 mM | [14] |
| Thiazolidine-2-carboxylate | PYCR1 | Competitive | - | [10] |
Signaling Pathways and Physiological Roles
PYCR's function extends far beyond simple amino acid synthesis. It is a critical node in a complex network of metabolic and signaling pathways, particularly in the context of cancer.
Proline Biosynthesis Pathways
Proline can be synthesized from either glutamate or ornithine, with both pathways converging at the PYCR-catalyzed step.
Caption: Proline biosynthesis from glutamate (mitochondria) and ornithine (cytosol).
The Proline Cycle and Redox Homeostasis
The "proline cycle" involves the interconversion of proline and P5C, catalyzed by PYCR in the mitochondria and cytosol, and PRODH in the mitochondria. This cycle is not futile but serves as a critical mechanism for transferring redox potential between cellular compartments.[2] PYCR-mediated NAD(P)H oxidation is coupled with various metabolic processes, supporting ATP production, nucleotide synthesis, and maintaining redox balance.[4][9][11]
Caption: The proline cycle's role in mitochondrial respiration and redox shuttling.
PYCR's Role in Cancer Progression
PYCR1, in particular, is consistently upregulated in a wide array of malignancies, including liver, lung, breast, and bladder cancers.[4][5] Its elevated expression is often correlated with advanced tumor stages and poor patient prognosis.[5] PYCR supports tumorigenesis through multiple mechanisms:
-
Metabolic Reprogramming: By regenerating NAD⁺, PYCR sustains flux through glycolysis and the TCA cycle, providing the energy and building blocks required for rapid proliferation.[4]
-
Redox Homeostasis: Cancer cells experience high levels of oxidative stress. The proline cycle helps maintain redox balance, protecting cells from apoptosis.[3][4][5]
-
Signaling Pathway Activation: PYCR1 has been shown to promote cancer progression by activating pro-survival signaling pathways, such as JAK-STAT3 and MAPK/ERK.[18][19][20][21]
Caption: Mechanisms of PYCR1-driven cancer progression.
Experimental Protocols
Characterizing PYCR function and screening for inhibitors requires robust biochemical and cell-based assays.
Protocol 1: Spectrophotometric PYCR Activity Assay
This assay measures PYCR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NAD(P)H.[14]
-
Objective: To determine the kinetic parameters of PYCR.
-
Principle: The oxidation of NADH or NADPH to NAD⁺ or NADP⁺ leads to a loss of absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Reagents & Materials:
-
Assay Buffer: 50 mM HEPES/NaOH, pH 7.5, 1 mM EDTA.[14]
-
Purified PYCR enzyme.
-
Substrate: D,L-P5C solution, neutralized to ~pH 7.0.
-
Cofactor: NADH or NADPH stock solution (e.g., 10 mM).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer and the desired fixed concentration of one substrate (e.g., 175 μM NADH).[14]
-
Add varying concentrations of the second substrate (e.g., a serial dilution of P5C).
-
Pre-incubate the plate at the desired temperature (e.g., 26°C) for 5 minutes.[14]
-
Initiate the reaction by adding a small volume of purified PYCR enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the variable substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Workflow for Recombinant PYCR Expression and Purification
This workflow describes the general steps for producing pure, active PYCR for use in biochemical assays.
Caption: General workflow for recombinant PYCR protein expression and purification.
Protocol 3: Western Blot Analysis of PYCR Expression
This method is used to detect and quantify PYCR protein levels in cell or tissue lysates.
-
Objective: To compare PYCR protein expression between different samples (e.g., cancer vs. normal tissue).
-
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer with protease inhibitors. Quantify total protein concentration using a BCA assay.[18]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a PYCR isoform (e.g., anti-PYCR1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
-
PYCR as a Target for Drug Development
The dependence of many cancers on the proline biosynthesis pathway makes PYCR, particularly PYCR1, an attractive target for therapeutic intervention.[2][17] Inhibiting PYCR has been shown to diminish cancer cell growth, highlighting its potential as a target for novel anti-cancer drugs.[2][10]
Strategies and Challenges:
-
Inhibitor Design: Drug discovery efforts have focused on developing small molecule inhibitors.[17][22][23][24] Initial hits have included fragment-like molecules such as pargyline and proline analogs like N-formyl-L-proline.[10][17]
-
Isoform Specificity: A major challenge is to develop inhibitors that are specific for one PYCR isoform (e.g., PYCR1) over the others to minimize off-target effects. The high sequence identity between the active sites of PYCR1 and PYCR2 makes this particularly difficult.[2][4]
-
Therapeutic Potential: PYCR1 inhibitors could potentially be used to disrupt cancer metabolism, increase oxidative stress to induce apoptosis, and overcome therapy resistance.[5] The development of potent and selective chemical probes is a critical next step to fully validate PYCR1 as a clinical target.[9]
Conclusion
This compound reductase is a central enzyme in cellular metabolism, performing the essential conversion of P5C to proline. Its role, however, is multifaceted, extending to the regulation of redox balance, energy production, and the activation of critical signaling pathways. The pronounced upregulation of PYCR1 in numerous cancers and its key role in supporting malignant phenotypes have firmly established it as a high-priority target for oncologic drug discovery. Future research focused on the development of isoform-specific inhibitors and a deeper understanding of its regulatory networks will be crucial for translating the therapeutic potential of targeting PYCR into effective clinical strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYCR, a key enzyme in proline metabolism, functions in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. PYCR, a key enzyme in proline metabolism, functions in tumorigenesis - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of human this compound reductase. | Janelia Research Campus [janelia.org]
- 14. Expression and Kinetic Characterization of PYCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Specialization in Proline Biosynthesis of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PYCR1 this compound reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. eurekaselect.com [eurekaselect.com]
- 24. researchgate.net [researchgate.net]
The Central Role of Proline Dehydrogenase (PRODH) in Pyrroline-5-Carboxylate (P5C) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is a mitochondrial inner membrane flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism: the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). This reaction is a critical node in cellular metabolism, linking amino acid degradation with cellular energy production, redox homeostasis, and signaling pathways implicated in both cell survival and death. The production of P5C by PRODH serves as a precursor for glutamate (B1630785) and subsequently α-ketoglutarate, thereby feeding into the tricarboxylic acid (TCA) cycle. Furthermore, the electron transfer from proline oxidation can either fuel the electron transport chain for ATP synthesis or lead to the generation of reactive oxygen species (ROS), which act as second messengers in various signaling cascades. Dysregulation of PRODH activity has been implicated in a range of pathologies, including metabolic disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of PRODH in P5C production, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Biochemical Function and Regulation of PRODH
PRODH is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase that catalyzes the conversion of L-proline to P5C.[1][2] This enzymatic reaction is a two-electron oxidation process.[3]
Reaction: L-proline + FAD → Δ¹-pyrroline-5-carboxylate (P5C) + FADH₂
The reduced FADH₂ then transfers electrons to the mitochondrial electron transport chain, typically to ubiquinone (Coenzyme Q), contributing to the generation of a proton gradient for ATP synthesis.[1][3] Alternatively, under certain conditions, the electrons can be transferred to molecular oxygen, resulting in the production of superoxide (B77818) radicals (O₂⁻), a form of ROS.[4]
The expression and activity of PRODH are tightly regulated by various cellular signals, including the tumor suppressor p53, AMP-activated protein kinase (AMPK), and cellular stress conditions such as hypoxia and nutrient deprivation.[2][5][6]
Data Presentation: Kinetic Parameters of PRODH
Quantitative understanding of enzyme kinetics is crucial for drug development. While kinetic data for human PRODH is limited in publicly available literature, studies on bacterial orthologs provide valuable insights into its catalytic efficiency. The following table summarizes key kinetic parameters for PRODH from Mycobacterium tuberculosis and Thermus thermophilus.
| Parameter | Mycobacterium tuberculosis PRODH[2] | Thermus thermophilus PRODH[7] |
| Km for L-proline | 5.7 ± 0.8 mM | 27 mM |
| kcat | 33 ± 2 s⁻¹ | 13 s⁻¹ |
| Km for DCPIP | 3.4 ± 0.3 µM | Not Reported |
| Optimal pH | ~7.5 - 8.5 | Not Reported |
Note: DCPIP (2,6-dichlorophenolindophenol) is an artificial electron acceptor used in in vitro activity assays.
Data Presentation: Regulation of PRODH Expression and Activity
| Regulatory Factor | Condition | Effect on PRODH | Cell Type/Organism | Reference |
| p53 | Genotoxic Stress (Doxorubicin, 5-FU) | Upregulation of PRODH transcription | Human cancer cell lines (HCT116, HepG2) | [8] |
| Hypoxia (0.05% O₂) | Increased PRODH promoter activity and mRNA expression | Various cancer cell lines (e.g., HT29) | [2][9] | |
| Glucose Deprivation | Upregulation of PRODH expression | Human cancer cell lines | [10] | |
| AMPK Activation | Increased PRODH expression and activity | Human cancer cell lines (C32 melanoma, HT29) | [6][11] | |
| c-Myc | Downregulation of PRODH expression | Not explicitly stated, but generally opposes p53 function | General cancer biology | [12][13] |
Signaling Pathways Involving PRODH and P5C
The production of P5C and the associated metabolic shifts orchestrated by PRODH are integral to several key signaling pathways. These pathways govern cellular responses to stress, influence cell fate decisions, and are often dysregulated in disease.
PRODH in p53-Mediated Apoptosis
The tumor suppressor p53 directly upregulates the transcription of the PRODH gene.[8] Increased PRODH activity leads to the production of ROS, which can trigger the intrinsic apoptotic pathway through the activation of pro-apoptotic Bcl-2 family members and subsequent cytochrome c release from the mitochondria.[14][15]
PRODH Regulation by AMPK Under Metabolic Stress
AMPK, the master sensor of cellular energy status, is activated under conditions of low ATP, such as glucose deprivation and hypoxia.[10] Activated AMPK promotes PRODH expression and activity to catabolize proline for ATP production.[6][11] Under hypoxic conditions, this AMPK-PRODH axis can also induce autophagy through ROS generation as a survival mechanism.[10]
Experimental Protocols
Accurate measurement of PRODH activity and its product, P5C, is fundamental for research in this field. The following sections provide detailed methodologies for key experiments.
Protocol 1: Measurement of PRODH Activity using DCPIP Reduction Assay
This spectrophotometric assay measures the proline-dependent reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[1][16]
Materials:
-
Mitochondrial protein extract
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, 0.5 mM phenazine (B1670421) methosulfate (PMS)
-
DCPIP solution: 60 µM in Reaction Buffer
-
L-proline solution: 1 M
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.
-
Prepare mitochondrial protein extracts by sonication or detergent lysis (e.g., with Triton X-100) on ice.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
-
In a cuvette, add 850 µL of the Reaction Buffer containing DCPIP.
-
Add a specific amount of mitochondrial protein extract (e.g., 50-100 µg) to the cuvette.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 600 nm until a stable linear decrease is observed (this accounts for non-proline-dependent reduction of DCPIP).
-
Initiate the reaction by adding 150 µL of the 1 M L-proline solution (final concentration: 150 mM).
-
Immediately start recording the decrease in absorbance at 600 nm for at least 5 minutes, ensuring a linear phase of the reaction is captured.
-
Calculate the rate of DCPIP reduction (ΔA₆₀₀/min).
-
PRODH activity is calculated as the difference between the rate with proline and the baseline rate without proline. The activity can be expressed in units/mg of protein, using the molar extinction coefficient of DCPIP (ε₆₀₀ ≈ 19.1 mM⁻¹cm⁻¹).
Protocol 2: Quantification of P5C in Biological Samples
This protocol is based on the reaction of P5C with o-aminobenzaldehyde (o-AB) to form a fluorescent product.[17]
Materials:
-
Biological sample (cells or tissue)
-
Extraction Buffer: 50 mM HCl
-
Cation-exchange chromatography column (e.g., Dowex 50WX8)
-
Elution Buffer: 2 M NH₄OH
-
o-aminobenzaldehyde (o-AB) solution: 10 mg/mL in 90% ethanol
-
Fluorometer or fluorescence plate reader (Excitation: 443 nm, Emission: 515 nm)
-
P5C standard
Procedure:
-
Homogenize the biological sample in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Load the supernatant onto a pre-equilibrated cation-exchange column.
-
Wash the column with deionized water to remove unbound molecules.
-
Elute P5C from the column using the Elution Buffer.
-
Lyophilize the eluate to remove the ammonia.
-
Reconstitute the dried sample in a known volume of water.
-
To a portion of the reconstituted sample, add the o-AB solution and incubate at room temperature for 30 minutes in the dark.
-
Measure the fluorescence of the sample using a fluorometer.
-
Quantify the P5C concentration by comparing the fluorescence of the sample to a standard curve generated with known concentrations of P5C.
Protocol 3: Measurement of PRODH-Mediated ROS Production
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.[18]
Materials:
-
Cultured cells
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with experimental conditions expected to modulate PRODH activity (e.g., hypoxia, glucose deprivation, or transfection with a PRODH expression vector).
-
Wash the cells once with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS or serum-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader or analyze the cells by flow cytometry.
-
Include untreated cells as a negative control and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control.
-
Normalize the fluorescence intensity to the number of cells or total protein content.
Conclusion and Future Directions
Proline dehydrogenase stands at a critical metabolic crossroads, influencing cellular bioenergetics, redox state, and signaling. Its role in P5C production is not merely a catabolic step but a highly regulated process with profound implications for cell fate. The dual function of PRODH as both a potential tumor suppressor through ROS-mediated apoptosis and a survival factor under metabolic stress highlights the context-dependent nature of its activity and presents both challenges and opportunities for therapeutic targeting.
Future research should focus on elucidating the precise molecular mechanisms that dictate the switch between PRODH's pro-survival and pro-death functions. The development of specific and potent inhibitors or activators of human PRODH will be instrumental in dissecting its role in various diseases and could pave the way for novel therapeutic strategies. Furthermore, a deeper understanding of the interplay between PRODH and other metabolic pathways, as well as its post-translational modifications, will provide a more complete picture of its regulatory network. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge of this pivotal enzyme.
References
- 1. Proline dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Proline dehydrogenase (oxidase) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Proline oxidase promotes tumor cell survival in hypoxic tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline dehydrogenase (oxidase), a mitochondrial tumor suppressor, and autophagy under the hypoxia microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline Dehydrogenase/Proline Oxidase (PRODH/POX) Is Involved in the Mechanism of Metformin-Induced Apoptosis in C32 Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of transcription factor function by targeted protein degradation: an overview focusing on p53, c-Myc, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global inhibition with specific activation: how p53 and MYC redistribute the transcriptome in the DNA double-strand break response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies | MDPI [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
The Gatekeeper of Proline Catabolism: A Technical Guide to P5C Dehydrogenase (P5CDH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Δ1-Pyrroline-5-carboxylate (P5C) dehydrogenase (P5CDH), encoded by the ALDH4A1 gene, is a critical mitochondrial enzyme positioned at the confluence of proline, ornithine, and arginine metabolism. As the second and final enzyme in the proline catabolic pathway, P5CDH catalyzes the irreversible NAD⁺-dependent oxidation of P5C to glutamate (B1630785), thereby linking amino acid degradation to the tricarboxylic acid (TCA) cycle.[1][2] Its function is essential for maintaining cellular homeostasis, and its deficiency leads to the rare metabolic disorder hyperprolinemia type II, characterized by severe neurological symptoms.[3][4] Furthermore, emerging evidence implicates P5CDH and the broader proline metabolic axis in stress responses, cellular redox balance, and cancer biology. This technical guide provides an in-depth exploration of P5CDH biochemistry, its role in P5C catabolism, its clinical significance, and detailed experimental protocols for its study.
Introduction to P5C Dehydrogenase
P5C dehydrogenase is a ubiquitously expressed enzyme belonging to the aldehyde dehydrogenase (ALDH) superfamily, specifically designated as ALDH4A1.[1][5] It resides within the mitochondrial matrix, where it plays a pivotal role in amino acid catabolism.[3][6] The primary function of P5CDH is to detoxify and metabolize P5C, a reactive intermediate generated from the degradation of proline by proline dehydrogenase (ProDH) and from ornithine by ornithine δ-aminotransferase (OAT).[7][8] By converting P5C to the essential amino acid glutamate, P5CDH not only prevents the accumulation of potentially toxic P5C but also channels carbon and nitrogen skeletons into central metabolism for energy production or biosynthesis.[6][9]
Genetic defects in the ALDH4A1 gene eliminate P5CDH function, leading to hyperprolinemia type II. This condition results in the accumulation of both proline and P5C, causing symptoms such as seizures and intellectual disability.[3][4] The accumulation of P5C is believed to be the primary pathogenic driver, as it can induce cellular toxicity and programmed cell death.[10][11]
Biochemical Properties and Structure
Enzymatic Reaction
P5CDH catalyzes the NAD⁺-dependent oxidation of L-glutamate-γ-semialdehyde (GSA) to L-glutamate. GSA exists in a spontaneous, non-enzymatic equilibrium with its cyclic form, P5C.[5][9] The reaction irreversibly removes P5C from the proline degradation pathway.[1]
Reaction: L-Glutamate-γ-semialdehyde + NAD⁺ + H₂O → L-Glutamate + NADH + H⁺
Structure and Catalytic Mechanism
As a member of the ALDH superfamily, P5CDH shares a conserved protein fold and catalytic mechanism.[5] The enzyme is typically a homo-oligomer; for instance, the rice P5CDH exists as a tetramer.[12][13] The catalytic mechanism involves a conserved cysteine residue in the active site that performs a nucleophilic attack on the aldehyde group of the GSA substrate, forming a hemithioacetal intermediate.[5] This is followed by hydride transfer to NAD⁺, generating NADH and a thioester intermediate, which is then hydrolyzed to release the L-glutamate product.
Role in P5C Catabolism and Metabolic Integration
P5C is a critical metabolic node. P5CDH is the sole enzyme responsible for its degradation to glutamate, making it a key regulator of the metabolic flux from proline and arginine into the TCA cycle.[7][10]
The proline catabolic pathway is a two-step process localized in the mitochondria:
-
Proline Dehydrogenase (ProDH): Proline is oxidized to P5C. This enzyme is bound to the inner mitochondrial membrane.[10][14]
-
P5C Dehydrogenase (P5CDH): P5C is oxidized to Glutamate in the mitochondrial matrix.[10][14]
P5C is also produced from ornithine via ornithine δ-aminotransferase (OAT), linking the urea (B33335) cycle to this catabolic pathway.[7][8] The coordinated action of these enzymes is crucial. A disruption in P5CDH activity, while ProDH remains active, leads to the accumulation of P5C. This accumulation has been shown to be toxic, leading to the production of reactive oxygen species (ROS) and the induction of apoptosis.[10][11]
A proposed "Pro-P5C cycle" suggests that P5C produced by ProDH in the mitochondria can be transported to the cytoplasm, reduced back to proline by P5C reductase (PYCR), and then re-imported into the mitochondria.[6][15] When P5CDH activity is limited, this cycle may amplify ROS production.[6] P5CDH acts to irreversibly pull P5C from this cycle, converting it to glutamate and thereby mitigating ROS generation.[10]
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. Disease Variants of Human Δ1-Pyrroline-5-Carboxylate Reductase 2 (PYCR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH4A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Structural basis of substrate selectivity of Δ1-pyrroline-5-carboxylate dehydrogenase (ALDH4A1): Semialdehyde chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | P5CDH affects the pathways contributing to Pro synthesis after ProDH activation by biotic and abiotic stress conditions [frontiersin.org]
- 8. Frontiers | Functional characterization and expression analysis of rice δ1-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Δ1-Pyrroline-5-Carboxylate Dehydrogenase in Proline Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional characterization and expression analysis of rice δ1-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional characterization and expression analysis of rice δ(1)-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Please, carefully, pass the P5C - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of Pyrroline-5-Carboxylate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate (P5C) is a critical intermediate at the crossroads of proline, ornithine, and glutamate (B1630785) metabolism. These pathways are not only essential for protein synthesis but are also intricately linked to cellular redox balance, energy homeostasis, and stress responses. The subcellular compartmentalization of the enzymes that produce and consume P5C is a key regulatory mechanism that dictates the metabolic fate of these amino acids and the overall physiological state of the cell. Understanding the precise location of these metabolic processes is paramount for elucidating their roles in diseases such as cancer and metabolic disorders, and for the development of targeted therapeutic strategies.
This technical guide provides a comprehensive overview of the subcellular localization of the core enzymes involved in P5C metabolism. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on enzyme distribution, experimental methodologies for localization studies, and the signaling pathways that govern these metabolic routes.
Core Enzymes of this compound Metabolism and their Subcellular Localization
The metabolism of P5C is orchestrated by a suite of enzymes, each with a distinct and often dual, subcellular localization. This compartmentalization allows for the separation of anabolic and catabolic pathways and facilitates the shuttling of intermediates and reducing equivalents between the mitochondria and the cytosol.
This compound Synthase (P5CS)
P5CS, encoded by the ALDH18A1 gene, is a bifunctional enzyme that catalyzes the first two steps in proline biosynthesis from glutamate. It is a rate-limiting enzyme in this pathway.
-
Subcellular Localization: P5CS is primarily located in the mitochondria [1]. Specifically, it has been found to be associated with the inner mitochondrial membrane[2]. Some studies in plants suggest that under certain stress conditions, P5CS isoforms may also be found in the cytosol and plastids[3].
Proline Dehydrogenase (PRODH/POX)
PRODH, also known as Proline Oxidase, is the first and rate-limiting enzyme in the proline catabolic pathway, converting proline to P5C.
-
Subcellular Localization: PRODH is an integral protein of the inner mitochondrial membrane [4]. This localization is crucial for its function, as it allows the direct transfer of electrons from proline oxidation to the electron transport chain, contributing to ATP production[4].
This compound Dehydrogenase (P5CDH)
P5CDH, encoded by the ALDH4A1 gene, catalyzes the NAD+-dependent oxidation of P5C to glutamate, the final step in proline degradation.
-
Subcellular Localization: P5CDH is predominantly a mitochondrial matrix enzyme [5][6]. While some older reports suggested a cytosolic presence, more recent and robust studies using subcellular fractionation and marker enzyme analysis have concluded that P5CDH is exclusively mitochondrial in rat liver[1][5].
Ornithine Aminotransferase (OAT)
OAT is a key enzyme that links the urea (B33335) cycle with proline and glutamate metabolism by catalyzing the reversible transamination of ornithine and α-ketoglutarate to form P5C and glutamate.
-
Subcellular Localization: OAT is a mitochondrial matrix enzyme [7]. This localization is consistent with its role in interacting with other mitochondrial metabolic pathways[7]. The rate of OAT activity in mitochondria can be limited by the transport of ornithine across the mitochondrial membrane[8].
This compound Reductase (PYCR)
PYCR catalyzes the final step in proline biosynthesis, the reduction of P5C to proline. Humans have three PYCR isoenzymes: PYCR1, PYCR2, and PYCR3 (also known as PYCRL).
-
Subcellular Localization:
-
PYCR1 and PYCR2: These isoforms are located in the mitochondria [9][10]. They are primarily involved in the proline biosynthesis pathway originating from glutamate[9].
-
PYCR3 (PYCRL): This isoform is found in the cytosol [9]. It is mainly associated with the conversion of ornithine-derived P5C to proline[9].
-
Quantitative Data on Subcellular Distribution and Activity
Precise quantitative data on the distribution and activity of these enzymes in different subcellular compartments is crucial for building accurate metabolic models. While comprehensive datasets are still emerging, the following tables summarize available quantitative information.
| Enzyme | Organism/Cell Type | Mitochondrial Fraction (%) | Cytosolic Fraction (%) | Other Fractions (%) | Method | Reference |
| P5CS | Rat Intestinal Mucosa | Enriched | - | - | Subcellular Fractionation & Enzyme Assay | [2] |
| PRODH | Human Cells | Predominantly Inner Membrane | - | - | Subcellular Fractionation & Western Blot | [4] |
| P5CDH | Rat Liver | Enriched | Not Detected | - | Differential Centrifugation & Enzyme Assay | [5] |
| OAT | Rat Liver | Enriched in Matrix | - | - | Subcellular Fractionation & Enzyme Assay | [7][8] |
| PYCR1 | Human Melanoma Cells (Lu1205) | Present | Not Detected | - | Subcellular Fractionation & Western Blot | [11] |
| PYCR2 | Human Melanoma Cells (Lu1205) | Present | Not Detected | - | Subcellular Fractionation & Western Blot | [11] |
| PYCR3 | Human Melanoma Cells (Lu1205) | Not Detected | Present | - | Subcellular Fractionation & Western Blot | [11] |
| Enzyme | Organism/Cell Type | Specific Activity in Mitochondria (units/mg protein) | Specific Activity in Cytosol (units/mg protein) | Assay Conditions | Reference |
| P5CDH | Rat Liver | ~0.02 (crude extract) | Not Detected | 2.5 mM P5C, 2.5 mM NADP+, pH 7.4 | [5] |
| OAT | Rat Brain | Km for Ornithine: 1.6 mM (with PLP) | - | 50 mM Ornithine, 10 mM α-KG, pH 8.0 | [12] |
| PRODH | Arabidopsis | Proline-dependent DCPIP reduction | Not applicable | pH 7.5 | [13][14] |
| PYCR | Saccharomyces cerevisiae | Not determined | 41.6 ± 1.4 nkat/mg (crude extract) | 2 mM DL-P5C, 0.5 mM NADH, pH 7.2 | [15] |
Note: Quantitative data on the specific activity and percentage distribution of all enzymes across different subcellular compartments in various human cell lines are not always readily available in the literature. The tables above represent a compilation of the available data, and the absence of a value indicates that it was not reported in the cited sources. Researchers are encouraged to perform these quantitative measurements for their specific model systems.
Signaling Pathways Regulating P5C Metabolism
The expression and activity of P5C metabolic enzymes are tightly regulated by key signaling pathways that sense cellular stress, nutrient availability, and growth signals.
p53 Signaling Pathway
The tumor suppressor p53 plays a crucial role in regulating cellular metabolism, including proline metabolism, in response to cellular stress.
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Definition of a High-Confidence Mitochondrial Proteome at Quantitative Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Quantitative proteomic analysis of mitochondria from human ovarian cancer cells and their paclitaxel-resistant sublines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrroline 5-carboxylate dehydrogenase of the mitochondrial matrix of rat liver. Purification, physical and kinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Factors influencing the activity of ornithine aminotransferase in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic analysis of Pycr1 and Pycr2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive assay for ornithine amino transferase in rat brain mitochondria by ninhydrin method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.7. Subcellular fractionation and Western blotting [bio-protocol.org]
Pyrroline-5-Carboxylate: The Lynchpin of Cellular Redox Homeostasis and Anabolic Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate positioned at the nexus of proline, glutamate (B1630785), and ornithine metabolism. Far from being a simple intermediary, P5C is a key regulator of cellular redox homeostasis, directly influencing the NADP+/NADPH ratio, which is vital for antioxidant defense and anabolic biosynthesis. The interconversion of proline and P5C, known as the proline-P5C cycle, functions as an intracellular redox shuttle, linking the metabolic state of the mitochondria with the cytosol. This cycle is coupled to the pentose (B10789219) phosphate (B84403) pathway (PPP), driving the production of NADPH and the synthesis of nucleotides and lipids. Dysregulation of P5C metabolism is increasingly implicated in various pathologies, including cancer, making its enzymatic machinery attractive targets for therapeutic development. This guide provides a detailed examination of the biochemical pathways governing P5C, quantitative data on key enzymatic reactions, detailed experimental protocols for its study, and visual diagrams of its complex metabolic network.
The Central Role of P5C in Amino Acid Interconversion
P5C, which exists in spontaneous equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSA), is the central hub linking the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism.[1][2] Its synthesis and catabolism are tightly controlled by a series of enzymes located in both the mitochondria and the cytosol.
-
From Glutamate: The primary anabolic route to P5C is from glutamate, a two-step process catalyzed by the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthase (P5CS) .[3][4] Localized in the mitochondria, P5CS first phosphorylates glutamate to γ-glutamyl phosphate, then reduces this intermediate to GSA/P5C. This reaction consumes one molecule of ATP and one molecule of NAD(P)H.[3]
-
From Ornithine: P5C can also be generated from ornithine, a key component of the urea cycle. This reaction is catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT) , which transfers the δ-amino group from ornithine to α-ketoglutarate, yielding P5C and glutamate.[5][6]
-
From Proline: The catabolic breakdown of proline to P5C is catalyzed by proline dehydrogenase/oxidase (PRODH/POX) , an enzyme bound to the inner mitochondrial membrane.[7] This oxidation reaction can transfer electrons to the electron transport chain to support ATP production or, under certain conditions, react with oxygen to produce superoxide, a reactive oxygen species (ROS).[1][7]
P5C itself stands at a metabolic crossroads:
-
It can be converted to proline by NAD(P)H-dependent P5C reductases (PYCRs) .[8] Three isoforms exist in humans: mitochondrial PYCR1 and PYCR2, and cytosolic PYCR3.[9] This reaction is a major consumer of NADPH.
-
It can be irreversibly oxidized back to glutamate by P5C dehydrogenase (P5CDH) in the mitochondria, producing NADH.[1][7]
The subcellular localization of these enzymes is critical. P5C produced in the mitochondria by PRODH or OAT can be exported to the cytosol, where it can be reduced to proline by PYCR3. This proline can then be transported back into the mitochondria, completing a cycle that effectively shuttles reducing equivalents between compartments.[10][11]
Caption: Metabolic pathways of P5C interconversion.
The Proline-P5C Cycle: A Redox Shuttle Fueling Anabolism
The interconversion between proline and P5C constitutes a metabolic cycle that acts as a potent redox shuttle, influencing the cell's NADP+/NADPH balance.[1] The reductive arm, catalyzed by PYCRs, consumes NADPH to convert P5C to proline.[8] This consumption of NADPH generates NADP+, the substrate for the rate-limiting enzyme of the oxidative pentose phosphate pathway (oxPPP), glucose-6-phosphate dehydrogenase (G6PDH).[1][12]
By regenerating NADP+, the proline-P5C cycle stimulates flux through the oxPPP, a primary source of cytosolic NADPH.[1] This coupling is crucial for:
-
Redox Homeostasis: Providing the reducing power (NADPH) required by antioxidant systems, such as the glutathione (B108866) reductase cycle, to combat oxidative stress.
-
Anabolic Synthesis: Supplying NADPH for the biosynthesis of fatty acids and steroids.
-
Nucleotide Production: The oxPPP also produces phosphoribosyl pyrophosphate (PRPP), an essential precursor for the de novo and salvage pathways of nucleotide synthesis.[1][12]
The catabolic arm of the cycle, catalyzed by mitochondrial PRODH, oxidizes proline back to P5C. This reaction can transfer reducing equivalents (via FADH₂) to the mitochondrial electron transport chain for ATP synthesis.[7] Therefore, the cycle effectively acts as a conduit, transferring the reducing potential of cytosolic NADPH (consumed by PYCR3) to the mitochondrial matrix (utilized by PRODH).[1][11] This redox transfer mechanism allows cells to balance energy production with the demands of biosynthesis and antioxidant defense.[12]
Quantitative Insights into P5C Metabolism
The efficiency and directionality of P5C metabolism are governed by the kinetic properties of its associated enzymes and the intracellular concentrations of substrates and cofactors. Understanding these quantitative parameters is essential for developing metabolic models and identifying potential targets for therapeutic intervention.
Table 1: Kinetic Parameters of Key Enzymes in Human P5C Metabolism
| Enzyme | Substrate | K_m_ (mM) | Cofactor | K_m_ (Cofactor, µM) | k_cat_ (s⁻¹) | Reference(s) |
| PYCR1 | (S)-P5C | 0.25 | NADH | 35 | 70.4 | [13] |
| (S)-P5C | 0.27 | NADPH | 19 | 29.4 | [13] | |
| PYCR2 | L-P5C | 0.043 | NADH | 13 | 48 | [14] |
| L-P5C | 0.043 | NADPH | 12 | 23 | [14] | |
| P5CS | Glutamate | 3.6 | ATP | 2700 | N/A | [15] |
| OAT (Human Liver) | Ornithine | 2.5 | α-KG | 0.9 | N/A | [8],[10] |
| Glutamate | 7.0 | P5C | 0.25 | N/A | [8],[10] | |
| PRODH (T. thermophilus) | Proline | 27 | FAD | - | 13 | [1] |
Table 2: Representative Intracellular Metabolite Concentrations
| Metabolite | Cell Type / Condition | Concentration | Reference(s) |
| Proline | B. megaterium (0% NaCl) | ~20 mM | [16] |
| Glutamate | B. megaterium (0% NaCl) | ~120 mM | [16] |
| Glutamine | B. megaterium (0% NaCl) | ~25 mM | [16] |
| P5C | Melanoma Cells | Virtually undetectable | [17] |
Note: Intracellular concentrations are highly dynamic and vary between cell types and metabolic states. P5C is often difficult to detect due to its rapid conversion to proline.[17]
Key Experimental Methodologies
Accurate measurement of P5C levels and the activity of its metabolizing enzymes is crucial for investigating its role in cellular physiology.
Measurement of Intracellular P5C Levels
Principle: This protocol is based on the reaction of P5C with o-aminobenzaldehyde (oAB), which forms a yellow-colored product with a specific absorbance maximum, allowing for its quantification in deproteinized cell extracts.
Reagents:
-
Perchloric acid (PCA), 10% (v/v)
-
Potassium carbonate (K₂CO₃), 5 M
-
o-Aminobenzaldehyde (oAB) solution: 10 mg/mL in 20% ethanol
-
Trichloroacetic acid (TCA), 10% (w/v)
-
P5C standard solution
Procedure:
-
Sample Preparation:
-
Harvest cultured cells (e.g., 1-5 x 10⁶ cells) and wash with ice-cold PBS.
-
Lyse cells by adding 200 µL of ice-cold 10% PCA. Vortex vigorously.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize by adding 5 M K₂CO₃ dropwise until pH is between 6.0-7.0.
-
Centrifuge to pellet the KClO₄ precipitate. The supernatant contains the P5C.
-
-
Colorimetric Reaction:
-
To 100 µL of the neutralized extract, add 100 µL of the oAB solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 800 µL of 10% TCA.
-
Centrifuge to clarify the solution.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 440 nm.
-
Quantify the P5C concentration by comparing the absorbance to a standard curve prepared with known concentrations of P5C.
-
Assay of PYCR Activity
Principle: The activity of this compound Reductase (PYCR) is determined by monitoring the P5C-dependent oxidation of NADPH to NADP⁺. This is measured as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
NADPH stock solution: 10 mM in Assay Buffer
-
DL-P5C stock solution: 100 mM in 1 M HCl (neutralize with Tris base immediately before use)
-
Cell or tissue lysate containing PYCR activity
Procedure:
-
Reaction Setup:
-
In a 96-well UV-transparent plate or a cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
0.2-0.5 mM NADPH
-
Cell lysate (e.g., 10-50 µg of total protein)
-
-
Prepare a parallel blank for each sample containing all components except P5C.
-
-
Initiate Reaction:
-
Start the reaction by adding DL-P5C to a final concentration of 1-2 mM.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C or 37°C for 5-10 minutes using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of NADPH oxidation (ΔA340/min).
-
Subtract the rate of the blank (P5C-independent NADPH oxidation) from the sample rate.
-
Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Specific Activity (µmol/min/mg) = (ΔA340/min / 6.22) x (Total Assay Volume / Lysate Volume) / (Protein Concentration in mg/mL).
-
Assay of P5CS Activity
Principle: The activity of P5C Synthase (P5CS) is measured by monitoring the glutamate- and ATP-dependent oxidation of NADPH. The overall reaction rate is determined by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.2
-
MgCl₂ solution: 1 M
-
Sodium Glutamate solution: 1 M
-
ATP solution: 100 mM
-
NADPH solution: 10 mM
-
Mitochondrial extract or purified enzyme
Procedure:
-
Reaction Setup:
-
In a cuvette or microplate well, combine the following in order:
-
Assay Buffer
-
25 mM MgCl₂
-
75 mM Sodium Glutamate
-
Enzyme extract (e.g., 100 µg protein)
-
5 mM ATP
-
-
-
Initiate Reaction:
-
Start the reaction by adding NADPH to a final concentration of 0.4 mM.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm at 37°C and continue monitoring for 15-30 minutes.
-
-
Calculation:
-
Calculate the rate of NADPH consumption (ΔA340/min) and determine the specific activity as described for the PYCR assay.
-
Caption: Workflow for studying PYCR1 inhibition.
Implications for Research and Drug Development
The central role of P5C metabolism in supporting redox balance and biosynthesis has made it a focal point in cancer research. Many cancer cells exhibit an upregulation of the proline biosynthesis pathway, particularly PYCR1.[8] This enhanced activity helps cancer cells cope with oxidative stress and provides the necessary building blocks for rapid proliferation.[18]
-
Therapeutic Targeting: The enzymes of the P5C metabolic network, especially PYCR1, are emerging as attractive targets for cancer therapy.[8] Inhibition of PYCR1 can disrupt the proline-P5C cycle, leading to a depletion of NADPH, increased ROS, and impaired tumor growth.
-
Biomarker Development: The expression levels of P5C metabolic enzymes may serve as prognostic biomarkers. High expression of PYCR1, for instance, has been associated with poor survival outcomes in several cancers.
-
Metabolic Disorders: Beyond cancer, mutations in the genes encoding P5C metabolic enzymes are linked to rare metabolic diseases, such as hyperprolinemia and cutis laxa, highlighting their fundamental importance in human health.[19]
Conclusion
This compound is a linchpin metabolite that integrates nitrogen metabolism with cellular redox control and energy status. The proline-P5C cycle, driven by the enzymatic machinery surrounding P5C, is not merely a biosynthetic pathway but a sophisticated system for shuttling reducing equivalents and driving anabolic processes essential for cell growth and survival. A quantitative and mechanistic understanding of this network is paramount for researchers seeking to unravel the complexities of metabolic regulation and for drug development professionals aiming to exploit metabolic vulnerabilities in diseases like cancer. Future investigations into the precise regulation of P5C transporters and the formation of multi-enzyme complexes, or "metabolons," will further illuminate the intricate control of this vital metabolic hub.
References
- 1. Structure and kinetics of monofunctional proline dehydrogenase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures and kinetics of monofunctional proline dehydrogenase provide insight into substrate recognition and conformational changes associated with flavin reduction and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina [mdpi.com]
- 7. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. Disease Variants of Human Δ1-Pyrroline-5-Carboxylate Reductase 2 (PYCR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Cyclization of Glutamate-γ-Semialdehyde to Δ¹-Pyrroline-5-Carboxylate: A Core Biochemical Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 20, 2025
This whitepaper provides a comprehensive technical overview of the spontaneous, non-enzymatic cyclization of L-glutamate-γ-semialdehyde (GSA) to Δ¹-pyrroline-5-carboxylate (P5C). This fundamental biochemical reaction is a critical nexus in amino acid metabolism, linking the pathways of glutamate (B1630785), proline, and ornithine.[1] Understanding the chemical basis, kinetics, and influencing factors of this equilibrium is paramount for research in areas ranging from metabolic disorders to cancer biology and drug development.
Introduction: The Central Role of the GSA and P5C Equilibrium
L-glutamate-γ-semialdehyde (GSA) and its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C), exist in a spontaneous, reversible equilibrium in aqueous solutions.[1] This interconversion, involving the intramolecular formation of a Schiff base with the elimination of a water molecule, is a cornerstone of proline and arginine metabolism. GSA is produced from glutamate by the bifunctional enzyme P5C synthase, which possesses both glutamate 5-kinase and γ-glutamyl phosphate (B84403) reductase activities.[2] It can also be generated from ornithine via the action of ornithine aminotransferase. The resulting GSA spontaneously cyclizes to P5C, which is then either reduced to proline by P5C reductase or oxidized back to glutamate by P5C dehydrogenase. This intricate network of enzymatic and spontaneous reactions highlights the central role of the GSA-P5C equilibrium in cellular metabolism.
Chemical Mechanism of Spontaneous Cyclization
The conversion of the open-chain GSA to the cyclic P5C is an intramolecular nucleophilic addition. The primary amine group of GSA acts as a nucleophile, attacking the aldehyde carbonyl carbon. This is followed by dehydration to form the cyclic imine, P5C.
Quantitative Data on the GSA-P5C Equilibrium
While the spontaneous nature of the GSA to P5C cyclization is well-established, specific quantitative data on the reaction kinetics and thermodynamics are not extensively documented in publicly available literature. The equilibrium is known to be highly dependent on pH, with the cyclic P5C form being favored at physiological pH (around 7.4).[3] Below pH 6.5, the protonation of the imine in P5C facilitates hydrolysis, shifting the equilibrium towards the open-chain GSA form.[3]
Due to the lack of specific published values for the rate and equilibrium constants under varying conditions, the following table remains to be populated. The experimental protocols outlined in Section 5 of this guide provide a framework for determining these crucial parameters.
| Parameter | Value | Conditions (pH, Temperature) | Reference/Method |
| Equilibrium Constant (Keq) | Data not available in searched literature | e.g., pH 7.4, 25°C | Can be determined by ¹H NMR spectroscopy (Protocol 2) |
| Forward Rate Constant (kf) | Data not available in searched literature | e.g., pH 7.4, 25°C | Can be determined by stopped-flow spectroscopy (Protocol 3) |
| Reverse Rate Constant (kr) | Data not available in searched literature | e.g., pH 7.4, 25°C | Can be determined by stopped-flow spectroscopy (Protocol 3) |
| pKa of P5C imine group | Data not available in searched literature | 25°C | Can be determined by pH-dependent NMR or UV-Vis spectroscopy |
Metabolic and Signaling Pathways Involving GSA and P5C
The GSA-P5C equilibrium is a critical junction in several metabolic pathways, primarily the biosynthesis and degradation of proline and arginine.
Experimental Protocols
This section provides detailed methodologies for the synthesis of GSA and for monitoring its spontaneous cyclization to P5C.
Synthesis of L-Glutamate-γ-semialdehyde (GSA)
The chemical synthesis of GSA is a prerequisite for in vitro studies of its spontaneous cyclization. Several methods have been reported, often involving the protection of the amino and carboxyl groups of glutamic acid, followed by the selective reduction of the γ-carboxyl group.[4][5]
Protocol 1: Chemical Synthesis of L-Glutamate-γ-semialdehyde
This protocol is a generalized procedure based on literature methods.
Materials:
-
N-α-t-Boc-L-glutamic acid γ-benzyl ester
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Weinreb Amide Formation:
-
Dissolve N-α-t-Boc-L-glutamic acid γ-benzyl ester in anhydrous THF.
-
Add N,O-dimethylhydroxylamine hydrochloride and cool the mixture to -15°C.
-
Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate.
-
Stir the reaction mixture at -15°C for 30 minutes.
-
Filter the reaction mixture and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Weinreb amide by silica gel column chromatography.
-
-
Reduction to Aldehyde:
-
Dissolve the purified Weinreb amide in anhydrous THF and cool to -78°C.
-
Slowly add a solution of LiAlH₄ or DIBAL-H in THF.
-
Stir the reaction at -78°C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the protected GSA in a solution of HCl in dioxane or trifluoroacetic acid to remove the Boc protecting group.
-
Monitor the reaction by thin-layer chromatography.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude GSA.
-
Purify the GSA by appropriate chromatographic techniques.
-
Note: An alternative to chemical synthesis is the fermentative production of GSA using proline auxotrophs of bacteria like Brevibacterium flavum.[6]
Monitoring the Spontaneous Cyclization of GSA to P5C
Protocol 2: Analysis of GSA-P5C Equilibrium by ¹H NMR Spectroscopy
Objective: To determine the equilibrium constant (Keq) of the GSA to P5C interconversion at different pH values.
Materials:
-
Synthesized and purified L-glutamate-γ-semialdehyde (GSA)
-
Deuterated buffer solutions at various pH values (e.g., phosphate buffers)
-
NMR spectrometer
Procedure:
-
Prepare a series of deuterated buffer solutions with varying pH values (e.g., from pH 5.5 to 8.5).
-
Dissolve a known concentration of freshly prepared GSA in each deuterated buffer solution.
-
Acquire ¹H NMR spectra of each sample at a constant temperature (e.g., 25°C).
-
Identify the characteristic proton signals for both GSA (e.g., the aldehyde proton) and P5C (e.g., the imine proton).
-
Integrate the signals corresponding to GSA and P5C in each spectrum.
-
Calculate the ratio of the concentrations of P5C to GSA at equilibrium for each pH.
-
The equilibrium constant (Keq = [P5C]/[GSA]) can then be determined for each pH.
Protocol 3: Kinetic Analysis of P5C Formation by Stopped-Flow Spectroscopy
Objective: To determine the forward (kf) and reverse (kr) rate constants for the GSA-P5C interconversion.
Materials:
-
Synthesized and purified L-glutamate-γ-semialdehyde (GSA)
-
Buffer solutions at various pH values
-
o-Aminobenzaldehyde (OAB) solution
-
Stopped-flow spectrophotometer
Procedure:
-
Forward Reaction (GSA to P5C):
-
Prepare a solution of GSA in a buffer of the desired pH.
-
Prepare a solution of o-aminobenzaldehyde in the same buffer. OAB reacts with P5C to form a chromophoric adduct that absorbs at 440 nm.[2]
-
Load the GSA solution into one syringe of the stopped-flow instrument and the OAB solution into the other.
-
Rapidly mix the two solutions and monitor the increase in absorbance at 440 nm over time.
-
The initial rate of the reaction corresponds to the formation of P5C.
-
Fit the kinetic data to an appropriate rate equation to determine the pseudo-first-order rate constant (kobs). By varying the concentration of GSA, the forward rate constant (kf) can be determined.
-
-
Reverse Reaction (P5C to GSA):
-
To study the reverse reaction, a source of P5C is required. This can be generated in situ from proline using proline dehydrogenase.
-
The disappearance of P5C can be monitored, although this is more challenging due to the equilibrium position at physiological pH. Alternatively, the appearance of GSA could be monitored if a suitable detection method is available.
-
Conclusion
The spontaneous cyclization of glutamate-γ-semialdehyde to Δ¹-pyrroline-5-carboxylate is a fundamental, non-enzymatic reaction with profound implications for cellular metabolism and signaling. While the qualitative aspects of this equilibrium are understood, this whitepaper highlights the need for more rigorous quantitative characterization. The provided experimental protocols offer a roadmap for researchers to determine the kinetic and thermodynamic parameters that govern this crucial biochemical interconversion. A deeper understanding of the GSA-P5C equilibrium will undoubtedly fuel further discoveries in metabolic regulation and provide new avenues for therapeutic intervention in a variety of diseases.
References
- 1. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Unraveling Δ1-Pyrroline-5-Carboxylate-Proline Cycle in Plants by Uncoupled Expression of Proline Oxidation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate channeling in proline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of regio- and stereoselectively deuterium-labelled derivatives of l-glutamate semialdehyde for studies on carbapenem biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Structural Analysis of Pyrroline-5-carboxylate and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of Pyrroline-5-carboxylate (P5C), a critical intermediate in amino acid metabolism, and its analogs. The document delves into the three-dimensional structure of the enzymes that metabolize P5C, its inherent chemical properties, and the signaling pathways it influences. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pivotal molecule.
Introduction to this compound (P5C)
(S)-1-Pyrroline-5-carboxylate (P5C) is a cyclic imino acid that serves as a key metabolic intermediate in the biosynthesis and degradation of proline and arginine.[1] In solution, P5C exists in a spontaneous equilibrium with its open-chain tautomer, glutamate-5-semialdehyde (GSA).[1] This equilibrium is central to its biological function and reactivity. P5C is situated at the crossroads of several metabolic pathways, including the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway, highlighting its importance in cellular bioenergetics and redox homeostasis.
Structural Analysis of P5C-Metabolizing Enzymes
The primary enzyme responsible for the metabolism of P5C is this compound reductase (P5CR), which catalyzes the NAD(P)H-dependent reduction of P5C to proline.[2][3] The structural analysis of P5CR from various organisms has provided significant insights into its function and the binding of P5C.
Quaternary Structure and Domain Organization
P5CR typically exists as a homodimer, with the functional unit being a decamer composed of five homodimers.[2][4] Each protomer consists of two distinct domains:
-
N-terminal Domain: This domain adopts a classic Rossmann fold, responsible for binding the NAD(P)H cofactor.[4]
-
C-terminal Domain: This domain is primarily involved in dimerization and contributes to the formation of the substrate-binding site.[4]
The ten catalytic sites of the decamer are arranged around a peripheral circular groove.[2]
Active Site and Substrate Binding
The active site of P5CR is located at the interface of the two domains. The binding of the cofactor and substrate induces conformational changes that are essential for catalysis. While a crystal structure of P5C itself is not publicly available, its conformation when bound to P5CR has been inferred from the crystal structures of P5CR in complex with substrate analogs. These studies reveal key interactions that stabilize the P5C molecule within the active site.
Quantitative Structural Data
The following table summarizes key quantitative data from X-ray crystallography studies of human P5CR.
| PDB ID | Ligand(s) | Resolution (Å) | Oligomeric State | Key Findings | Reference |
| 2IZZ | Apo enzyme | 2.8 | Decamer | Reveals the overall decameric architecture with five homodimer subunits. | [2] |
| 2AHR | NADP+, Proline | 2.15 | Decamer | Shows the binding mode of the cofactor and product, providing insights into the active site. | [4] |
| 5UAT | NADPH | 1.9 | Dimer | High-resolution structure of the NADPH-bound form, detailing cofactor interactions. | [5][6] |
| 5UAU | Proline | 1.9 | Dimer | High-resolution structure of the proline-bound form, defining the product binding site. | [5][6] |
| 5UAV | NADPH, L-THFA (P5C analog) | 1.85 | Dimer | Provides a model of the Michaelis complex, showing the binding of a substrate analog. | [5][6] |
Structural Features of P5C and its Analogs as Small Molecules
Tautomerism and Reactivity
As previously mentioned, P5C exists in equilibrium with glutamate-5-semialdehyde (GSA) in aqueous solution.[1] This inherent reactivity allows P5C to form adducts with various biological molecules. For instance, in the metabolic disorder hyperprolinemia type II, elevated levels of P5C lead to its reaction with pyridoxal (B1214274) 5'-phosphate (PLP), acetoacetic acid, and malonic acid, forming distinct biomarkers.[7] The characterization of these adducts has provided valuable information about the chemical properties of the P5C ring system.
Synthesis and Characterization of P5C Analogs
The synthesis of P5C and its reactive adducts has been reported, enabling their structural characterization by NMR spectroscopy and mass spectrometry.[7] A general synthetic scheme for P5C involves the acidic deprotection of a protected precursor.[7] The subsequent reaction with 1,3-dicarbonyl compounds under physiologically relevant conditions yields the corresponding adducts.[7]
The following table summarizes the key NMR data for a P5C-derived biomarker.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Key Correlations (HMBC) | Reference |
| 2-OPC (P5C-acetoacetate adduct) | 4.21 (dd, 1H), 3.58 (m, 1H), 3.45 (m, 1H), 2.98 (s, 3H), 2.45 (m, 1H), 2.21 (m, 1H), 2.05 (m, 1H) | 176.2, 171.8, 60.9, 53.4, 45.6, 30.2, 29.8, 25.1 | H-2 to C-3, C-5, C-6; H-6 to C-2, C-5, C-7 | [7] |
Signaling Pathways Involving P5C
P5C is not merely a metabolic intermediate but also a signaling molecule that connects various metabolic pathways and influences cellular processes like redox balance and apoptosis.
The Proline-P5C Cycle
The interconversion of proline and P5C, known as the proline-P5C cycle, plays a crucial role in cellular redox homeostasis by transferring reducing equivalents between the mitochondria and the cytosol. This cycle is linked to the pentose phosphate pathway and the production of NADPH, which is essential for antioxidant defense and nucleotide biosynthesis.
References
- 1. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reductase - Wikipedia [en.wikipedia.org]
- 4. Crystal Structures of Δ1-Pyrroline-5-carboxylate Reductase from Human Pathogens Neisseria meningitides and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P. aeruginosa Metabolome Database: L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329) [pseudomonas.umaryland.edu]
- 6. Conformational preferences of pseudoproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
P5C: A Pivotal Signaling Molecule at the Crossroads of Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Δ1-pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate positioned at the nexus of proline, glutamate (B1630785), and ornithine metabolism. Beyond its role as a precursor for proline synthesis, emerging evidence has solidified P5C's function as a potent signaling molecule that profoundly influences a spectrum of cellular processes. This technical guide provides a comprehensive overview of P5C's role in metabolic signaling, with a particular focus on its impact on redox homeostasis, cell survival and apoptosis, and its implications in cancer metabolism. Detailed experimental protocols for key enzymatic assays and metabolomic analysis are provided, alongside quantitative data and visual representations of the pertinent signaling pathways to facilitate further research and therapeutic development.
Introduction
Cellular metabolism is a dynamic and intricately regulated network of biochemical reactions essential for maintaining cellular homeostasis. Within this network, specific metabolites can act as signaling molecules, conveying information about the metabolic state of the cell to regulate various physiological processes. Δ1-pyrroline-5-carboxylate (P5C), a cyclic imino acid, has emerged as a key player in this metabolic signaling landscape.[1][2][3] P5C is in tautomeric equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL), and serves as a central hub linking the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and proline metabolism.[1][3] This guide will delve into the multifaceted signaling functions of P5C, its enzymatic regulation, and its role in health and disease, providing researchers with the necessary tools to investigate this critical molecule.
The Metabolic Hub: P5C Synthesis and Catabolism
The intracellular concentration of P5C is tightly controlled by a series of enzymes that catalyze its synthesis and degradation. The balance of these enzymatic activities dictates the signaling output of the P5C metabolic network.
Enzymes Regulating P5C Levels:
| Enzyme | Abbreviation | Function | Subcellular Location |
| P5C Synthase | P5CS | Catalyzes the conversion of glutamate to P5C.[2][3] | Mitochondria[2] |
| Proline Dehydrogenase/Oxidase | PRODH/POX | Catalyzes the oxidation of proline to P5C.[2][3] | Inner Mitochondrial Membrane[2] |
| P5C Reductase | PYCR | Catalyzes the reduction of P5C to proline.[2][3] | Mitochondria and Cytosol[4] |
| P5C Dehydrogenase | P5CDH | Catalyzes the conversion of P5C to glutamate.[2][3] | Mitochondria[5] |
| Ornithine δ-Aminotransferase | OAT | Catalyzes the conversion of ornithine to P5C.[1][2] | Mitochondria |
P5C as a Signaling Moiety
P5C's signaling capabilities stem from its central position in metabolism, allowing it to influence several key cellular processes.
Redox Homeostasis and the NADP+/NADPH Ratio
The interconversion of P5C and proline is tightly coupled to the cellular redox state, specifically the NADP+/NADPH ratio.[1][3] The reduction of P5C to proline by PYCR consumes NADPH, while the oxidation of proline to P5C by PRODH can indirectly lead to the generation of reducing equivalents. This dynamic interplay allows P5C to act as a sensor and regulator of cellular redox balance.[1] An altered NADP+/NADPH ratio can have widespread effects on cellular metabolism, including the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for nucleotide and fatty acid synthesis.[1][2]
Reactive Oxygen Species (ROS) Generation and Apoptosis
The oxidation of proline to P5C by the mitochondrial enzyme PRODH is a significant source of reactive oxygen species (ROS).[1] This process involves the transfer of electrons to the electron transport chain, which can lead to the formation of superoxide (B77818) radicals.[1] Elevated ROS levels can induce oxidative stress and trigger apoptotic cell death.[1] P5C itself has been proposed to have pro-apoptotic signaling functions.[6] The accumulation of P5C, particularly when its further metabolism by P5CDH is impaired, can lead to increased mitochondrial ROS production and the initiation of apoptosis.[6][7] The tumor suppressor protein p53 can transcriptionally activate PRODH, linking P5C-mediated ROS production to p53-induced apoptosis.[1]
Cancer Metabolism
The metabolic reprogramming observed in cancer cells often involves the dysregulation of proline and P5C metabolism.[1][2] Cancer cells exhibit an increased demand for biomass production, and the P5C-proline cycle can contribute to this by regenerating NADP+ for the PPP, thereby fueling nucleotide synthesis.[1][5] The role of P5C in cancer is complex and context-dependent. While PRODH-mediated ROS production can promote apoptosis, the upregulation of PYCR and proline biosynthesis has been linked to tumor growth and aggressiveness in various cancers.[4][8]
Signaling Pathways and Logical Relationships
The intricate network of reactions centered around P5C can be visualized to better understand the flow of metabolites and signaling information.
Figure 1: P5C as a central metabolic hub. This diagram illustrates the enzymatic conversions of P5C and its connections to major metabolic pathways.
Quantitative Data
The following table summarizes available kinetic data for the key enzymes involved in P5C metabolism. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| P5CS | E. coli | Glutamate | 42 mM | 5.2 s⁻¹ | [9] |
| PRODH | E. coli | Proline | 42 mM | 5.2 s⁻¹ | [9] |
| PYCR1 | Human | L-P5C | 0.1 - 1.0 µM | - | [9] |
| PYCR2 | Human | L-P5C | - | - | [10] |
| PYCR3 | Human | L-P5C | - | - | [11] |
| P5CDH | Rice | L-P5C | - | - | [2] |
Experimental Protocols
P5CS Activity Assay (NADPH Oxidation Method)
This protocol measures the glutamate-dependent oxidation of NADPH.
Materials:
-
100 mM Tris-HCl buffer, pH 7.2
-
25 mM MgCl₂
-
75 mM Sodium Glutamate
-
5 mM ATP
-
0.4 mM NADPH
-
Enzyme extract
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and sodium glutamate.
-
Add a known amount of enzyme extract to the reaction mixture.
-
Add ATP to the mixture.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 340 nm (A₀).
-
Incubate the reaction at 37°C for 15 minutes.
-
Measure the absorbance at 340 nm again (A₁₅).
-
Calculate the rate of NADPH consumption based on the decrease in absorbance.[12]
Workflow Diagram:
Figure 2: Workflow for P5CS activity assay. This diagram outlines the key steps in the spectrophotometric measurement of P5CS activity.
PRODH Activity Assay
This assay measures the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[13][14]
Materials:
-
100 mM Tris-HCl buffer, pH 7.5
-
2.5 mM MgCl₂
-
1 mM KCN
-
0.5 mM FAD
-
0.5 mM Phenazine methosulfate (PMS)
-
60 µM DCPIP
-
1 M Proline solution
-
Enzyme extract (e.g., solubilized mitochondria)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCN, FAD, PMS, and DCPIP.
-
Add a variable amount of enzyme extract to the reaction buffer.
-
Monitor the decrease in absorbance at 600 nm until a stable baseline is achieved.
-
Initiate the reaction by adding the proline solution.
-
Follow the decrease in absorbance at 600 nm for at least 1 minute of linear reaction.
-
Calculate the PRODH activity from the difference in the rates of DCPIP reduction before and after the addition of proline.[13][14]
PYCR Activity Assay
This protocol measures the P5C-dependent oxidation of NAD(P)H.
Materials:
-
50 mM HEPES buffer, pH 7.5
-
1 mM EDTA
-
d,l-P5C stock solution
-
NADH or NADPH
-
Purified PYCR enzyme or cell lysate
-
Microplate spectrophotometer
Procedure:
-
Prepare an assay buffer containing HEPES and EDTA.
-
Neutralize the d,l-P5C stock solution to pH 7-9.
-
In a 96-well plate, add the assay buffer, neutralized P5C, and NAD(P)H.
-
Initiate the reaction by adding the PYCR enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.[15]
P5CDH Activity Assay
This assay measures the P5C-dependent reduction of NAD(P)⁺.
Materials:
-
50 mM HEPES-KOH buffer, pH 7.5
-
10 mM NAD⁺ or 20 mM NADP⁺
-
1 mM L-P5C
-
Purified P5CDH enzyme or cell lysate
-
Spectrophotometer
Procedure:
-
Prepare an assay mixture containing HEPES-KOH buffer and NAD(P)⁺.
-
Add L-P5C to the mixture.
-
Pre-warm the mixture to 35°C.
-
Initiate the reaction by adding a limiting amount of the enzyme.
-
Measure the increase in absorbance at 340 nm for up to 30 minutes at 1-minute intervals.
-
Determine the activity from the initial linear rate.[2]
LC-MS Based Metabolomic Analysis of P5C
This protocol provides a general framework for the targeted analysis of P5C and related metabolites in cell culture.
1. Sample Preparation:
-
Quench metabolism and extract metabolites by adding ice-cold methanol (B129727) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[16]
2. LC-MS Analysis:
-
Use a suitable liquid chromatography (LC) method, such as reversed-phase or HILIC, to separate the metabolites.
-
A common mobile phase gradient involves water and acetonitrile (B52724) with a small amount of formic acid.[16][17]
-
Detect the metabolites using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) in positive ion mode.
-
Monitor for the specific m/z of P5C and its related metabolites.
3. Data Analysis:
-
Process the raw data using appropriate software to identify and quantify the peaks corresponding to the target metabolites.
-
Normalize the data to an internal standard and cell number or protein content.
Workflow Diagram:
Figure 3: General workflow for LC-MS based metabolomics. This diagram shows the main stages of a typical metabolomics experiment for P5C analysis.
Conclusion and Future Directions
P5C is a dynamic signaling molecule that integrates metabolic information to regulate fundamental cellular processes. Its role in redox sensing, apoptosis, and cancer metabolism highlights its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the intricate signaling networks governed by P5C. Future research should focus on elucidating the precise molecular mechanisms by which P5C exerts its signaling functions, identifying novel downstream effectors, and developing targeted strategies to modulate P5C metabolism for the treatment of various diseases, including cancer. The continued development of advanced analytical techniques, such as quantitative metabolic flux analysis, will be crucial in unraveling the complex dynamics of P5C signaling in living cells.[18][19]
References
- 1. A new method for accurately measuring Delta(1)-pyrroline-5-carboxylate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional characterization and expression analysis of rice δ1-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism [frontiersin.org]
- 3. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay and subcellular localization of this compound dehydrogenase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound dehydrogenase is an essential enzyme for proline dehydrogenase function during dark-induced senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steady-State Kinetic Mechanism of the Proline:Ubiquinone Oxidoreductase Activity of Proline Utilization A (PutA) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Kinetic Characterization of PYCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
- 13. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
- 14. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery | PLOS One [journals.plos.org]
- 18. Real-time quantitative analysis of metabolic flux in live cells using a hyperpolarized micromagnetic resonance spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Conservation of the Pyrroline-5-carboxylate (P5C) Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pyrroline-5-carboxylate (P5C) pathway, central to the biosynthesis and degradation of proline, is a remarkably conserved metabolic route across all domains of life: Bacteria, Archaea, and Eukarya. Proline, more than just a proteinogenic amino acid, is a critical molecule involved in a myriad of cellular processes, including osmotic and oxidative stress tolerance, redox balance, and apoptosis.[1][2][3] The evolutionary persistence of this pathway underscores its fundamental importance to cellular homeostasis and survival. This technical guide provides a comprehensive overview of the core components of the P5C pathway, its evolutionary trajectory, quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and potentially target this vital metabolic nexus.
The Core P5C Pathway: An Evolutionary Overview
The P5C pathway facilitates the interconversion of glutamate (B1630785), proline, and ornithine, with P5C serving as a key intermediate.[4][5][6] The pathway's core reactions are highly conserved, though the enzymatic machinery has undergone notable evolutionary adaptations.
Proline Biosynthesis from Glutamate
The primary and most widespread route for proline biosynthesis begins with glutamate.[1][2][3][7] This process involves two sequential enzymatic reductions to yield P5C, which is then further reduced to proline.
-
Glutamate to γ-Glutamyl Phosphate (B84403): The initial step is the phosphorylation of glutamate by γ-glutamyl kinase (GK) .
-
γ-Glutamyl Phosphate to Glutamate-γ-semialdehyde: This intermediate is then reduced by γ-glutamyl phosphate reductase (GPR) . Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[1][8]
-
P5C to Proline: Finally, P5C reductase (P5CR) catalyzes the reduction of P5C to proline.[9][10]
A significant evolutionary event in this pathway is the fusion of the proB and proA genes, encoding GK and GPR respectively in prokaryotes, into a single bifunctional enzyme, P5C synthase (P5CS) , in higher plants and animals.[1][2][3][8][11][12][13] This gene fusion is believed to enhance catalytic efficiency through substrate channeling.[12]
Alternative Proline Biosynthesis from Ornithine
An alternative pathway for proline biosynthesis utilizes ornithine as a precursor.[1][2][3] In this route, ornithine aminotransferase (OAT) converts ornithine to P5C, which can then be reduced to proline by P5CR.[1][2][3] This pathway provides a crucial link between the urea (B33335) cycle and proline metabolism.
Proline Catabolism
The degradation of proline back to glutamate also proceeds via P5C. This catabolic process is catalyzed by two mitochondrial enzymes:
-
Proline to P5C: Proline dehydrogenase/oxidase (PRODH/POX) oxidizes proline to P5C.[14][15][16]
-
P5C to Glutamate: P5C dehydrogenase (P5CDH) then converts P5C to glutamate.[17]
The tight regulation and compartmentalization of these biosynthetic and catabolic arms are essential for maintaining cellular proline homeostasis.
Quantitative Data on P5C Pathway Enzymes
The kinetic properties of the P5C pathway enzymes have been characterized in a variety of organisms. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity.[5][6][18][19][20][21]
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| P5CS | Arabidopsis thaliana | ATP | 0.2 mM | 1.5 µmol/min/mg | [22] |
| Arabidopsis thaliana | Glutamate | 3.5 mM | 1.5 µmol/min/mg | [22] | |
| PRODH | Mycobacterium tuberculosis | L-proline | 5.7 ± 0.8 mM | 33 ± 2 s⁻¹ (kcat) | [8] |
| Thermus thermophilus | Proline | 27 mM | 13 s⁻¹ (kcat) | [23] | |
| PYCR2 | Human | L-T4C | - | 136 M⁻¹s⁻¹ (kcat/Km) | [24] |
Note: This table presents a selection of available data. Kinetic parameters can vary depending on assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the P5C pathway.
Enzyme Activity Assays
This protocol is based on the quantification of NADPH consumption.[3]
-
Homogenization: Homogenize plant leaves or other tissue samples in an ice-cold extraction buffer (0.1 M Tris-HCl pH 7.2, 10 mM β-mercaptoethanol, 10 mM MgCl₂, 1 mM PMSF).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. Collect the supernatant for the assay.
-
Protein Quantification: Determine the protein concentration of the supernatant using the Bradford method.
-
Reaction Mixture: Prepare the reaction mixture containing 100 mM Tris-HCl (pH 7.2), 25 mM MgCl₂, and 75 mM Na-glutamate.
-
Assay: To the reaction mixture, add 100 µg of the enzyme extract. Initiate the reaction by adding 5 mM ATP and 0.4 mM NADPH.
-
Measurement: Monitor the decrease in absorbance at 340 nm at 37°C for 15 minutes. The rate of NADPH consumption is indicative of P5CS activity.[3]
This assay measures the P5C-dependent oxidation of NADPH.[1][15][25]
-
Reaction Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, and 1 mM KCN.
-
Reaction Mixture: In a cuvette, combine the reaction buffer with 0.2 mM NADPH and the enzyme extract.
-
Initiation: Start the reaction by adding 1 mM P5C.
-
Measurement: Measure the decrease in absorbance at 340 nm. One unit of P5CR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
PRODH activity can be measured using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[1][11][14][15][25]
-
Reaction Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, and 0.5 mM phenazine (B1670421) methosulfate.
-
Reaction Mixture: Combine the reaction buffer with 60 µM DCPIP and the enzyme extract (solubilized with a detergent like Triton X-100 if using mitochondrial preparations).
-
Initiation: Start the reaction by adding 150 mM L-proline.
-
Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.[1][11][14]
This protocol utilizes a coupled assay with P5CR.[2]
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM pyridoxal (B1214274) 5'-phosphate (PLP), and 20 mM L-ornithine.
-
Coupling Enzyme: Add a purified P5CR enzyme to the mixture.
-
Initiation: Start the reaction by adding the OAT-containing sample.
-
Measurement: The P5C produced by OAT is immediately reduced by P5CR, leading to the oxidation of NADH. Monitor the decrease in absorbance at 340 nm.
Gene Knockout and Expression Analysis
The CRISPR-Cas9 system is a powerful tool for generating knockout cell lines or organisms to study the function of P5C pathway genes.[4]
-
Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting a critical exon of the gene of interest (e.g., P5CS).
-
Vector Construction: Clone the designed sgRNAs into a suitable CRISPR-Cas9 expression vector.
-
Transformation/Transfection: Introduce the CRISPR-Cas9 construct into the target cells or organism. For plants, Agrobacterium-mediated transformation is commonly used.
-
Selection and Screening: Select for transformed cells/organisms and screen for mutations in the target gene using PCR and sequencing.
-
Phenotypic Analysis: Analyze the resulting knockout mutants for changes in proline metabolism, stress tolerance, and other relevant phenotypes.
qRT-PCR is used to quantify the transcript levels of P5C pathway genes under different conditions.
-
RNA Extraction: Isolate total RNA from control and experimental samples.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Primer Design: Design gene-specific primers for the target genes (e.g., P5CS1, P5CS2, P5CR, PRODH) and a reference gene.
-
qRT-PCR Reaction: Perform the qRT-PCR reaction using a suitable master mix, the cDNA template, and the designed primers.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.
Visualizing the P5C Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core P5C pathways and a typical experimental workflow.
Conclusion and Future Directions
The evolutionary conservation of the this compound pathway highlights its indispensable role in cellular function across diverse life forms. A thorough understanding of its enzymes, regulatory mechanisms, and metabolic connections is crucial for fundamental biological research and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to delve deeper into this fascinating and vital metabolic pathway. Future research will likely focus on the intricate regulatory networks that govern the P5C pathway, the role of P5C itself as a signaling molecule, and the potential for targeting this pathway in various diseases, including cancer and metabolic disorders.
References
- 1. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plant-stress.weebly.com [plant-stress.weebly.com]
- 4. rupress.org [rupress.org]
- 5. Untitled Document [ucl.ac.uk]
- 6. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]
- 7. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Isotopic Characterization of L-Proline Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CheKine™ Micro Proline Dehydrogenase (ProDH) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Unraveling the evolutionary origin of the P5CS gene: a story of gene fusion and horizontal transfer [frontiersin.org]
- 14. Proline Dehydrogenase (ProDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Proline Dehydrogenase (ProDH) Activity Assay Kit - Alta DiagnoTech [altadiagnotech.com]
- 18. Enzyme Kinetics [www2.chem.wisc.edu]
- 19. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 20. reddit.com [reddit.com]
- 21. savemyexams.com [savemyexams.com]
- 22. A new method for accurately measuring Delta(1)-pyrroline-5-carboxylate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. db.cngb.org [db.cngb.org]
- 25. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
An In-depth Technical Guide to Genetic Disorders of Pyrroline-5-Carboxylate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate (P5C) is a critical intermediate in the metabolic pathways linking the amino acids proline, glutamate (B1630785), and ornithine. Its synthesis and degradation are tightly regulated, and genetic defects in the enzymes governing these processes lead to a spectrum of rare metabolic disorders. These conditions, collectively known as disorders of P5C metabolism, manifest with a wide range of clinical severities, from largely benign biochemical abnormalities to severe neurocutaneous syndromes. This guide provides a comprehensive technical overview of the genetic, biochemical, and clinical aspects of these disorders, with a focus on quantitative data, detailed experimental methodologies, and pathway visualizations to support research and therapeutic development.
Core Genetic Disorders of this compound Metabolism
The primary genetic disorders associated with P5C metabolism can be categorized based on the affected part of the metabolic pathway: P5C synthesis, degradation, or its reduction to proline. A related disorder, gyrate atrophy, involves the production of P5C from ornithine.
-
Disorders of P5C Synthesis:
-
This compound Synthetase (P5CS) Deficiency: Arising from mutations in the ALDH18A1 gene, this disorder impairs the conversion of glutamate to P5C. It presents as a complex neurocutaneous syndrome with features such as cutis laxa (loose skin), joint hypermobility, cataracts, and neurological impairments. Both autosomal recessive and dominant forms have been identified.[1]
-
-
Disorders of P5C Degradation:
-
Hyperprolinemia Type I (HPI): Caused by a deficiency of proline dehydrogenase (PRODH), encoded by the PRODH gene, this condition results in the accumulation of proline due to its impaired conversion to P5C. Many individuals are asymptomatic, though some may exhibit neurological or psychiatric problems.[2][3][4][5]
-
Hyperprolinemia Type II (HPII): This disorder is due to mutations in the ALDH4A1 gene, which codes for P5C dehydrogenase. This enzyme deficiency blocks the conversion of P5C to glutamate, leading to elevated levels of both proline and P5C. HPII is more frequently associated with seizures and intellectual disability than HPI.[2][3][4][5]
-
-
Disorders of P5C Reduction to Proline:
-
This compound Reductase 1 (PYCR1) Deficiency: Mutations in the PYCR1 gene are associated with cutis laxa and progeroid (premature aging) features.[6][7][8][9]
-
This compound Reductase 2 (PYCR2) Deficiency: Defects in the PYCR2 gene are linked to a syndrome characterized by microcephaly, developmental delay, and hypomyelination.[10][11]
-
-
Related Disorder of P5C Production:
Quantitative Biochemical Data
The diagnosis of P5C metabolism disorders relies on the quantification of specific amino acids in bodily fluids and the measurement of residual enzyme activity. The following tables summarize key quantitative data for these conditions.
Table 1: Plasma Amino Acid Concentrations in Disorders of P5C Metabolism
| Disorder | Analyte | Patient Concentration (µmol/L) | Normal Range (µmol/L) | Fold Increase/Decrease |
| Hyperprolinemia Type I | Proline | 530 - ~2000 | 78 - 363 | 3-10x increase |
| Hyperprolinemia Type II | Proline | >2000 | 78 - 363 | 10-15x increase |
| P5CS Deficiency | Proline | Low | 78 - 363 | Decreased |
| Ornithine | Low | 27 - 83 | Decreased | |
| Citrulline | Low | 10 - 55 | Decreased | |
| Arginine | Low | 15 - 110 | Decreased | |
| Gyrate Atrophy | Ornithine | 448 - >1400 | 27 - 83 | 10-20x increase |
| PYCR1/PYCR2 Deficiency | Proline | Generally Normal | 78 - 363 | No significant change |
Note: Pathological ranges can vary between individuals and with diet. Data compiled from multiple sources.[7][10][15][16][17][18][19][20][21]
Table 2: Residual Enzyme Activity in Disorders of P5C Metabolism
| Disorder | Enzyme | Gene | Patient Enzyme Activity (% of Normal) |
| Hyperprolinemia Type I | Proline Dehydrogenase (PRODH) | PRODH | <30% (mild) to >70% (severe) reduction |
| Hyperprolinemia Type II | P5C Dehydrogenase (P5CDH) | ALDH4A1 | Severely reduced or absent |
| P5CS Deficiency | P5C Synthetase (P5CS) | ALDH18A1 | Markedly reduced |
| Gyrate Atrophy | Ornithine Aminotransferase (OAT) | OAT | Deficient |
| PYCR1 Deficiency | P5C Reductase 1 (PYCR1) | PYCR1 | Deficient |
| PYCR2 Deficiency | P5C Reductase 2 (PYCR2) | PYCR2 | Deficient |
Note: The degree of residual enzyme activity can correlate with the severity of the clinical phenotype. Data compiled from multiple sources.[3][11][22][23]
Experimental Protocols
Accurate diagnosis and research into these disorders require robust and reproducible experimental methods. This section details key protocols for metabolite analysis, enzyme activity assays, and genetic testing.
Metabolite Analysis
3.1.1. Plasma Amino Acid Quantification by HPLC-MS/MS
This method allows for the sensitive and specific quantification of proline, ornithine, and other amino acids.
-
Sample Preparation:
-
Collect whole blood in a heparinized tube.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Deproteinize plasma by adding an equal volume of 10% sulfosalicylic acid.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatography:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A suitable gradient from high to low organic phase to elute the amino acids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each amino acid.
-
Quantification: Use stable isotope-labeled internal standards for each amino acid to construct a standard curve.
-
3.1.2. Urinary P5C Quantification
Elevated urinary P5C is a key diagnostic marker for Hyperprolinemia Type II.
-
Derivatization:
-
Collect a random urine sample.
-
To 100 µL of urine, add 100 µL of a freshly prepared solution of 0.2% o-aminobenzaldehyde in 95% ethanol.
-
Incubate at room temperature for 30 minutes to allow for the formation of the P5C-o-aminobenzaldehyde adduct.
-
-
Analysis:
-
The resulting yellow adduct can be quantified spectrophotometrically by measuring the absorbance at 443 nm.
-
Alternatively, for higher specificity, the adduct can be separated and quantified by reverse-phase HPLC with UV detection.
-
Enzyme Activity Assays
Enzyme activity is typically measured in patient-derived fibroblasts or lymphocytes.
3.2.1. Proline Dehydrogenase (PRODH) Activity Assay
-
Principle: PRODH activity is measured by monitoring the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
-
Procedure:
-
Prepare a mitochondrial fraction from cultured fibroblasts or lymphocytes.
-
The reaction mixture contains 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, 0.5 mM phenazine (B1670421) methosulfate, and 60 µM DCPIP.
-
Initiate the reaction by adding 150 µL of a 1 M proline solution.
-
Monitor the decrease in absorbance at 600 nm at 25°C.
-
Enzyme activity is calculated based on the molar extinction coefficient of DCPIP.[3][14][17][24]
-
3.2.2. P5C Dehydrogenase (P5CDH) Activity Assay
-
Principle: P5CDH activity is determined by measuring the P5C-dependent reduction of NAD⁺ to NADH.
-
Procedure:
-
Prepare a soluble protein extract from patient cells.
-
The assay mixture contains 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, and the cell extract.
-
Start the reaction by adding P5C (typically in the range of 0.1-1 mM).
-
Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH.
-
3.2.3. Ornithine Aminotransferase (OAT) Activity Assay
-
Principle: OAT activity is measured by quantifying the formation of P5C from ornithine. The P5C produced is then reacted with o-aminobenzaldehyde to form a colored product.
-
Procedure:
-
Prepare a cell lysate from fibroblasts or lymphocytes.
-
The reaction mixture contains 50 mM HEPES buffer (pH 8.0), 100 µM pyridoxal (B1214274) 5'-phosphate (PLP), 50 mM α-ketoglutarate, and 100 mM L-ornithine.
-
Incubate the cell lysate with the reaction mixture at 25°C for 10 minutes.
-
Stop the reaction by adding 10% trichloroacetic acid.
-
Derivatize the P5C in the supernatant with o-aminobenzaldehyde and measure the absorbance at 440 nm.[10][25]
-
Molecular Genetic Testing
Confirmation of the diagnosis and identification of the specific pathogenic variants require molecular genetic analysis.
3.3.1. Sanger Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from peripheral blood leukocytes or cultured fibroblasts using a standard commercial kit.
-
PCR Amplification:
-
Design primers to amplify all coding exons and flanking intronic regions of the candidate gene (ALDH18A1, PRODH, ALDH4A1, PYCR1, PYCR2, or OAT).
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the PCR products by agarose (B213101) gel electrophoresis.
-
-
Sequencing:
-
Purify the PCR products.
-
Perform Sanger sequencing using the same forward and reverse primers.
-
Analyze the sequencing data to identify any nucleotide changes compared to the reference sequence.
-
3.3.2. Next-Generation Sequencing (NGS) Panels
For disorders with genetic heterogeneity like cutis laxa, NGS panels that include multiple relevant genes (ALDH18A1, PYCR1, etc.) are an efficient diagnostic tool.[4][5][12][15]
-
Library Preparation: Prepare a DNA library from the patient's genomic DNA.
-
Target Enrichment: Use a custom capture kit to enrich for the coding regions of the genes of interest.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants and small insertions/deletions).
-
Annotate and filter variants based on their predicted pathogenicity, frequency in the population, and inheritance pattern.
-
Visualization of Pathways and Workflows
Metabolic Pathways
The following diagrams illustrate the core metabolic pathways of P5C metabolism and the enzymatic steps affected in the associated genetic disorders.
Caption: Core pathways of P5C metabolism and associated enzyme deficiencies.
Diagnostic Workflow
The following diagram outlines a logical workflow for the diagnosis of disorders of P5C metabolism, starting from clinical suspicion and proceeding through biochemical and molecular genetic testing.
Caption: Diagnostic algorithm for disorders of P5C metabolism.
Conclusion and Future Directions
The genetic disorders of P5C metabolism, while individually rare, collectively represent a significant area of study in inborn errors of metabolism. The overlapping clinical features, particularly the neurocutaneous manifestations, underscore the critical role of proline and its metabolic precursors in connective tissue integrity and neurological function. This guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge on the biochemical and genetic basis of these disorders, and detailing the methodologies for their investigation.
Future research should focus on several key areas. Firstly, a deeper understanding of the genotype-phenotype correlations is needed to improve prognostic counseling. Secondly, the development of novel therapeutic strategies is paramount. While dietary interventions have shown some success in gyrate atrophy, their efficacy in other P5C disorders is limited. Gene therapy and enzyme replacement therapy represent promising avenues for future investigation. Finally, further elucidation of the downstream consequences of impaired P5C metabolism, such as altered redox balance and mitochondrial dysfunction, will be crucial for identifying new therapeutic targets and developing effective treatments for these complex and often debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hyperprolinemia - Wikipedia [en.wikipedia.org]
- 4. Cutis Laxa Precision Panel - United Kingdom [igenomix.co.uk]
- 5. Cutis Laxa | Asper Biogene [asperbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cutis Laxa NGS panel | Asper Biogene [asperbio.com]
- 8. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. The ornithine aminotransferase gene in gyrate atrophy of the retina: analysis of expression and gross structure of this gene in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina [mdpi.com]
- 11. Functional Consequences of PRODH Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cutis laxa NGS panel - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 13. plant-stress.weebly.com [plant-stress.weebly.com]
- 14. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cutis Laxa NGS Panel | HNL Lab Medicine [hnl.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
- 18. metabolicsupportuk.org [metabolicsupportuk.org]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Ornithine Aminotransferase Splice Site Mutation Causes Vitamin B6-Responsive Gyrate Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring metabolic alterations in PYCR2 deficiency: Unveiling pathways and clinical presentations of hypomyelinating leukodystrophy 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochemical and clinical features of hereditary hyperprolinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ornithine delta-aminotransferase mutations in gyrate atrophy. Allelic heterogeneity and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 25. Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Initial Studies on the Physiological Concentrations of Pyrroline-5-Carboxylate (P5C)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Δ1-Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, glutamate (B1630785), and ornithine metabolism.[1][2] Its role extends beyond a simple metabolic waypoint; it is integral to cellular redox balance, energy production, and signaling pathways related to cell survival and apoptosis.[1] Despite its importance, the inherent instability of P5C and its low physiological concentrations have historically presented significant challenges to its accurate measurement.[1] This guide provides a comprehensive overview of the foundational studies that first quantified P5C in biological fluids, details the experimental protocols developed for its measurement, and illustrates its core metabolic pathways.
P5C Metabolic Pathways
P5C is centrally positioned within amino acid interconversion pathways, primarily linking the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism.[2] It exists in tautomeric equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL).[1]
The key enzymatic pathways governing P5C levels are:
-
Synthesis from Glutamate: Catalyzed by the bifunctional mitochondrial enzyme P5C Synthase (P5CS), which converts glutamate to P5C in an ATP- and NAD(P)H-dependent manner.[1][3]
-
Synthesis from Proline (Catabolism): Proline is oxidized to P5C by the mitochondrial enzyme proline dehydrogenase/oxidase (PRODH/POX).[1]
-
Conversion to Proline (Synthesis): P5C is reduced to proline by P5C Reductase (PYCR) isozymes in both the mitochondria and cytosol, a process that consumes NADPH.[1]
-
Conversion to Glutamate: P5C is oxidized to glutamate by the NAD+-dependent mitochondrial enzyme P5C Dehydrogenase (P5CDH).[1]
-
Interconversion with Ornithine: P5C can be formed from ornithine via ornithine δ-aminotransferase (OAT).[1]
These interconversions, particularly the cycling between proline and P5C, play a crucial role in transferring redox potential between cellular compartments and influence the NADP+/NADPH ratio.[1]
Physiological Concentrations of P5C
Initial attempts to measure P5C were hampered by the lack of sufficiently sensitive assays, making it undetectable in the plasma of healthy individuals.[4] A breakthrough came in 1984 with the development of a highly sensitive enzymatic assay.[1][4] This foundational work established that P5C is a quantifiable component of human plasma, with concentrations in the low nanomolar to micromolar range.[1][5]
Subsequent studies revealed that plasma P5C levels are not static. In healthy subjects, concentrations can fluctuate significantly, with notable excursions following meals that can exceed baseline levels by tenfold or more.[6] These fluctuations occur independently of plasma proline concentrations, highlighting a dynamic regulatory system.[6] In fasting individuals, these peaks are absent.[6]
In certain pathological conditions, such as the rare metabolic disorder Hyperprolinemia Type II, a deficiency in the P5C dehydrogenase enzyme leads to a significant accumulation of P5C in both plasma and urine.[4]
| Biological Matrix | Species | Condition | Concentration Range | Citation |
| Plasma | Human | Healthy (Normal) | 380 ± 110 nM | [5] |
| Plasma | Human | Healthy (Fed) | Excursions >10x baseline | [6] |
| Plasma & Urine | Human | Hyperprolinemia Type II | 10x to 20x normal levels | [4] |
Experimental Protocols for P5C Measurement
The quantification of P5C requires specialized methods due to its reactivity and low abundance. Several key approaches have been developed and refined over time.
Enzymatic Assay using P5C Reductase
This highly sensitive method was pivotal for the first successful quantification of P5C in human plasma.[4]
-
Principle: The assay relies on the enzymatic conversion of P5C to proline by a purified preparation of E. coli P5C Reductase (PYCR). The reaction consumes a stoichiometric amount of NADPH, and the rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is directly proportional to the amount of P5C in the sample.
-
Protocol Outline:
-
Sample Preparation: Biological fluids (e.g., plasma, urine) are deproteinized, typically using acid precipitation followed by neutralization.
-
Chromatographic Separation: The sample is passed through an ion-exchange column (e.g., Dowex) to separate P5C from interfering substances.
-
Enzymatic Reaction: The P5C-containing fractions are incubated with a reaction mixture containing buffer, NADPH, and purified E. coli PYCR.
-
Quantification: The change in absorbance at 340 nm is monitored spectrophotometrically. The P5C concentration is calculated by comparing the rate of NADPH oxidation to a standard curve generated with known amounts of P5C.
-
Colorimetric Assays
Colorimetric methods offer a simpler, though often less specific, alternative for P5C detection.
-
o-Aminobenzaldehyde (oAB) Assay: This is the most common colorimetric method. P5C reacts with oAB to produce a yellow-colored product that can be quantified by measuring its absorbance at ~443 nm. This method can suffer from interference from other biological aldehydes.[7][8]
-
Acid Ninhydrin Assay: Ninhydrin can react with P5C under acidic conditions to form a distinct adduct, but it also reacts with most free amino acids, limiting its utility in crude biological extracts.[8]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Modern analytical approaches provide the highest degree of specificity and sensitivity for P5C quantification.
-
Principle: HPLC separates the components of a complex mixture, and mass spectrometry provides precise detection and identification based on mass-to-charge ratio.
-
Methodology: Derivatization of P5C is often employed to improve its stability and chromatographic properties. Methods such as UHPLC coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been successfully used to detect P5C and its reaction products in plasma from patients with Hyperprolinemia Type II.
Conclusion
The initial studies on P5C successfully overcame significant technical hurdles to establish its presence and concentration in human physiological fluids. These foundational works have paved the way for a deeper understanding of the P5C-proline cycle's role in redox signaling and cellular metabolism. While plasma concentrations in healthy individuals are in the low nanomolar to micromolar range, they are highly dynamic and responsive to nutritional state. The development of robust enzymatic and modern mass spectrometry-based assays continues to be critical for exploring the function of P5C in both health and disease, offering valuable insights for researchers in metabolic science and drug development.
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Delta1-pyrroline-5-carboxylate synthase: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrroline-5-carboxylate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluctuations in plasma this compound concentrations during feeding and fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disease Variants of Human Δ1-Pyrroline-5-Carboxylate Reductase 2 (PYCR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies [mdpi.com]
Methodological & Application
Measuring Pyrroline-5-Carboxylate (P5C) in Cells: A Guide for Researchers
Application Notes and Protocols for the Accurate Quantification of a Key Metabolic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, ornithine, and glutamate (B1630785) metabolism. It plays a pivotal role in cellular processes ranging from collagen synthesis and redox balance to apoptosis and tumorigenesis. The accurate measurement of intracellular P5C levels is therefore essential for understanding its physiological and pathological roles and for the development of novel therapeutic strategies targeting these metabolic pathways. This document provides detailed application notes and experimental protocols for the quantification of P5C in cellular samples, catering to the needs of researchers in both academic and industrial settings.
Overview of Measurement Methods
Several analytical techniques are available for the quantification of P5C in biological samples. The choice of method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The principal methods include:
-
Colorimetric Assays: These methods are based on the chemical reaction of P5C with a chromogenic reagent, resulting in a colored product that can be quantified spectrophotometrically. They are relatively simple and cost-effective but can be prone to interference from other cellular components.
-
Enzymatic Assays: These assays utilize the specific enzymatic conversion of P5C, coupled to a detectable reaction, such as the oxidation or reduction of a pyridine (B92270) nucleotide (NAD(P)H). They offer higher specificity compared to colorimetric methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive and specific method for P5C quantification. It involves the chromatographic separation of P5C from other cellular metabolites followed by its detection and quantification by a mass spectrometer. LC-MS often requires derivatization of P5C to improve its chromatographic and mass spectrometric properties.
Data Presentation: P5C Levels in Cellular Models
The intracellular concentration of P5C can vary significantly depending on the cell type, metabolic state, and environmental conditions. The following table summarizes representative P5C levels reported in the literature for different cell lines.
| Cell Line | Condition | P5C Concentration | Reference |
| Prostate Cancer Cells (LNCaP, PC-3) | Conditioned Media | Significantly higher than normal prostate cells (HK-2) | [1] |
| Chinese Hamster Ovary (CHO) - Proline Prototroph | Standard Culture | 5.97 nmol/hr/mg protein (P5C synthase activity) | [2] |
| Chinese Hamster Ovary (CHO) - Proline Auxotroph | Standard Culture | No detectable P5C synthase activity | [2] |
| Human Keratinocytes (HaCaT) | Prolidase-treated | 6.31 ± 0.004 µM | [3] |
| Human Keratinocytes (HaCaT) | Control | 5.29 ± 0.02 µM | [3] |
Experimental Protocols
Colorimetric Assay using o-Aminobenzaldehyde (o-ABA)
This method is based on the reaction of P5C with o-aminobenzaldehyde to form a yellow-colored product with an absorbance maximum at 440 nm.
Materials:
-
o-Aminobenzaldehyde (o-ABA) solution (10 mM in 10% ethanol)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
P5C standard solution (e.g., 1 mM)
-
96-well microplate reader
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer).
-
Deproteinize the cell lysate by adding an equal volume of 10% TCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for P5C measurement.
-
-
Assay Procedure:
-
Add 100 µL of the deproteinized supernatant or P5C standard to a well of a 96-well plate.
-
Add 100 µL of the o-ABA solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 440 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the P5C standard solutions.
-
Determine the concentration of P5C in the samples by interpolating their absorbance values on the standard curve.
-
Colorimetric Assay using Ninhydrin (B49086)
This assay relies on the reaction of P5C with ninhydrin under acidic conditions to produce a characteristic red-colored adduct.
Materials:
-
Ninhydrin reagent (2.5 g ninhydrin in 60 mL glacial acetic acid and 40 mL 6 M phosphoric acid)
-
Glacial acetic acid
-
P5C standard solution
Protocol:
-
Sample Preparation: Prepare deproteinized cell extracts as described for the o-ABA assay.
-
Assay Procedure:
-
To 1 mL of the deproteinized sample or standard, add 1 mL of glacial acetic acid and 1 mL of the ninhydrin reagent.
-
Incubate at 100°C for 1 hour.
-
Cool the reaction mixture in an ice bath.
-
Extract the chromophore by adding 2 mL of toluene and vortexing vigorously.
-
Separate the phases by centrifugation.
-
Measure the absorbance of the upper toluene layer at 520 nm.
-
-
Quantification: Construct a standard curve and calculate the P5C concentration in the samples.
Enzymatic Assay using P5C Reductase (PYCR)
This specific assay measures the P5C-dependent oxidation of NADPH or NADH catalyzed by P5C reductase.
Materials:
-
Purified P5C Reductase (PYCR) enzyme
-
NADPH or NADH solution (e.g., 10 mM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
P5C standard solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Sample Preparation: Prepare cell lysates as described previously. Deproteinization may not be necessary, but it is recommended to test for interfering substances.
-
Assay Procedure:
-
In a UV-transparent plate or cuvette, prepare a reaction mixture containing the reaction buffer, NADPH (final concentration ~0.2 mM), and the cell lysate or P5C standard.
-
Initiate the reaction by adding a known amount of purified PYCR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Quantification:
-
The rate of NADPH oxidation is proportional to the P5C concentration.
-
Calculate the P5C concentration by comparing the reaction rates of the samples to those of the P5C standards.
-
LC-MS/MS Method for P5C Quantification
This protocol outlines a general workflow for the sensitive and specific quantification of P5C using liquid chromatography-tandem mass spectrometry. Derivatization is often necessary to improve the retention of the polar P5C molecule on reverse-phase columns and to enhance its ionization efficiency.
Materials:
-
Derivatization reagent (e.g., Dansyl chloride, AccQ-Tag)
-
Internal standard (e.g., stable isotope-labeled P5C)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18 or HILIC)
Protocol:
-
Sample Preparation and Derivatization:
-
Extract metabolites from cells using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Spike the samples with the internal standard.
-
Evaporate the solvent to dryness.
-
Reconstitute the dried extract in the derivatization buffer and add the derivatization reagent.
-
Incubate the reaction mixture according to the manufacturer's instructions for the chosen derivatization reagent.
-
Quench the reaction if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC system.
-
Separate the derivatized P5C from other compounds using a suitable chromatographic gradient.
-
Detect and quantify the derivatized P5C and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for the derivatized P5C need to be determined empirically.
-
-
Quantification:
-
Construct a calibration curve using derivatized P5C standards.
-
Calculate the P5C concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of P5C in cellular metabolism.
Caption: The Proline-P5C Cycle and its connections to the TCA and Urea Cycles.
Experimental Workflow
The following diagram outlines the general workflow for measuring P5C levels in cells.
Caption: General experimental workflow for the quantification of P5C in cellular samples.
References
- 1. 1-Pyrroline-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures | MDPI [mdpi.com]
Application Notes and Protocols for the Quantification of Δ¹-Pyrroline-5-Carboxylate (P5C) in Biological Tissues and Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Δ¹-Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, ornithine, and glutamate (B1630785) metabolism.[1] It plays a pivotal role in cellular processes including redox balance, collagen synthesis, and apoptosis.[1] Due to its chemical instability and low physiological concentrations, the accurate quantification of P5C in biological matrices presents a significant analytical challenge. These application notes provide an overview of the metabolic significance of P5C, a summary of its reported concentrations, and detailed protocols for its quantification using enzymatic and liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Metabolic Significance of P5C
P5C is central to the "proline cycle," linking the catabolism of proline in the mitochondria to its synthesis in the cytosol. This cycle is not merely a metabolic loop but also a shuttle for redox equivalents (NAD+/NADH and NADP+/NADPH) between cellular compartments, influencing energy production and biosynthetic pathways. P5C is in equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA), and connects the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Dysregulation of P5C levels is associated with metabolic disorders such as Type II Hyperprolinemia, which is characterized by elevated P5C levels.[1]
Caption: Metabolic pathways showing P5C as a central intermediate.
Quantitative Data on P5C in Biological Samples
Direct quantification of P5C is challenging, and consequently, comprehensive data on its physiological concentrations are limited. The available literature indicates that P5C levels are generally low and can fluctuate based on metabolic state.
| Biological Matrix | Species | Condition | Reported Concentration / Observation | Method | Reference(s) |
| Plasma | Human | Healthy (Fasting) | "Lower micromolar range" | Enzymatic | [1] |
| Human | Healthy (Fed) | Peaks can exceed 10x the baseline level post-prandially. | Enzymatic | [2] | |
| Human | Type II Hyperprolinemia | 10x to 20x higher than in healthy individuals. | Enzymatic | [1] | |
| Urine | Human | Healthy | Detectable | Enzymatic | [1] |
| Saliva | Human | Healthy | Detectable | Enzymatic | [1] |
| Tissues | Mouse | General | P5C metabolism is actively studied in various tissues like liver and brain, but specific concentration ranges are not well-documented. | N/A | [3] |
Note: The scarcity of recent, specific concentration ranges in the literature highlights a need for further research in this area, particularly using modern, validated LC-MS/MS methods.
Protocol 1: Enzymatic Quantification of P5C
This method is based on the highly sensitive and specific enzymatic conversion of P5C to proline by P5C reductase, coupled with the oxidation of NADPH. The decrease in NADPH is measured spectrophotometrically or fluorometrically. This protocol is adapted from the principles described by Fleming et al. (1984).[1]
Principle
P5C reductase catalyzes the reaction: P5C + NADPH + H⁺ → Proline + NADP⁺
The rate of NADPH oxidation (decrease in absorbance at 340 nm) is directly proportional to the concentration of P5C in the sample.
Materials and Reagents
-
Biological Sample: Plasma, serum, tissue homogenate, etc.
-
P5C Reductase: Purified from E. coli or commercially available.
-
NADPH Solution: 10 mM in 100 mM Tris-HCl, pH 7.4. Store at -20°C.
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.4.
-
Perchloric Acid (PCA): 6% (w/v) for deproteinization.
-
Potassium Carbonate (K₂CO₃): 3 M for neutralization.
-
P5C Standard: For calibration curve.
-
Microplate Reader or Spectrophotometer: Capable of reading absorbance at 340 nm.
Experimental Protocol
A. Sample Preparation (Plasma/Serum)
-
Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of ice-cold 6% PCA to precipitate proteins.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 3 M K₂CO₃ dropwise until the pH is ~7.0.
-
Centrifuge to pellet the KClO₄ precipitate. The resulting supernatant is the deproteinized sample ready for analysis.
B. Sample Preparation (Tissues)
-
Excise tissue and immediately flash-freeze in liquid nitrogen.
-
Weigh the frozen tissue (~50-100 mg).
-
Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer (e.g., PBS) using a bead beater or Dounce homogenizer.
-
Follow steps A3-A8 for deproteinization and neutralization of the tissue homogenate.
C. Enzymatic Assay
-
Prepare a standard curve using P5C standards (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
In a 96-well microplate, add the following to each well:
-
150 µL Reaction Buffer
-
20 µL deproteinized sample or standard
-
10 µL P5C Reductase solution
-
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 10 mM NADPH solution.
-
Immediately measure the absorbance at 340 nm (A_initial).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the final absorbance at 340 nm (A_final).
-
Calculate the change in absorbance (ΔA = A_initial - A_final).
D. Data Analysis
-
Plot the ΔA for the P5C standards against their concentrations to generate a standard curve.
-
Determine the concentration of P5C in the samples by interpolating their ΔA values from the standard curve.
-
Account for the dilution factors used during sample preparation to calculate the final concentration in the original sample.
Caption: Workflow for the enzymatic quantification of P5C.
Protocol 2: LC-MS/MS Quantification of P5C
LC-MS/MS offers high sensitivity and specificity for metabolite quantification. Due to the instability of P5C and its poor retention in reverse-phase chromatography, chemical derivatization is often required to improve its stability and analytical performance.
Principle
Samples are first deproteinized. The P5C in the extract is then derivatized to form a stable, unique product. This derivative is separated by liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). Quantification is achieved using a stable isotope-labeled internal standard.
Materials and Reagents
-
Biological Sample: Plasma, serum, tissue homogenate, etc.
-
Internal Standard (IS): Stable isotope-labeled P5C (e.g., ¹³C₅-P5C or ¹⁵N-P5C).
-
Protein Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH) containing the IS at a known concentration.
-
Derivatization Reagent: (e.g., o-phenylenediamine (B120857) (OPD) or a similar agent that reacts with the imine group of P5C).
-
LC-MS Grade Solvents: Water, ACN, Formic Acid.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UHPLC system.
Experimental Protocol
A. Sample Preparation
-
Thaw frozen samples on ice.
-
For plasma/serum: To 50 µL of sample, add 200 µL of ice-cold protein precipitation solvent (e.g., ACN with IS).
-
For tissues: Homogenize ~20 mg of tissue in 400 µL of ice-cold 80% MeOH containing the IS.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
B. Derivatization (Example with OPD)
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of a solution containing the derivatization reagent (e.g., 10 mM OPD in an appropriate buffer).
-
Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the reaction to complete. Note: Derivatization conditions must be optimized.
-
Centrifuge the derivatized sample to pellet any precipitate.
-
Transfer the supernatant to an LC vial for analysis.
C. LC-MS/MS Analysis
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable for derivatized metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient to separate the derivatized P5C from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the derivatized P5C and the derivatized IS.
-
Analyte: Q1 (mass of derivatized P5C) → Q3 (mass of product ion)
-
Internal Standard: Q1 (mass of derivatized IS) → Q3 (mass of IS product ion)
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
D. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Prepare a calibration curve by analyzing standards of known P5C concentration (which have undergone the same preparation and derivatization) and plotting their Peak Area Ratio against concentration.
-
Determine the concentration of P5C in the samples from the calibration curve.
Caption: Workflow for the LC-MS/MS quantification of P5C.
References
- 1. Pyrroline-5-carboxylate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluctuations in plasma this compound concentrations during feeding and fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Pyrroline-5-carboxylate Synthase (P5CS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate synthase (P5CS) is a bifunctional enzyme that catalyzes the first two committed steps in the biosynthesis of proline from glutamate (B1630785).[1][2][3] This pathway is crucial for cellular responses to osmotic and oxidative stress, and its dysregulation is implicated in various diseases, making P5CS a potential therapeutic target.[4][5][6] P5CS first phosphorylates L-glutamate to γ-glutamyl phosphate (B84403), which is then reduced by NADPH to glutamate-5-semialdehyde.[1][3][7] Glutamate-5-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[1][7][8] These application notes provide detailed protocols for measuring P5CS activity, essential for studying its function, regulation, and for screening potential inhibitors or activators.
Signaling Pathway
The synthesis of proline from glutamate is a two-step enzymatic process catalyzed by P5CS, followed by the reduction of P5C to proline by P5C reductase (PYCR).
Caption: Proline biosynthesis pathway from glutamate.
Experimental Workflow
The most common and direct method to measure the physiological forward reaction of P5CS is the NADPH oxidation assay. This spectrophotometric assay continuously monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Caption: Workflow for the P5CS NADPH oxidation assay.
Experimental Protocols
NADPH Oxidation Assay
This is the most widely used method to determine the forward reaction of P5CS by monitoring the consumption of NADPH.[7][9]
Materials:
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 10 mM β-mercaptoethanol, 1 mM PMSF.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.2-7.5), 25 mM MgCl₂.
-
Substrates: 75 mM Sodium Glutamate, 5 mM ATP, 0.4 mM NADPH.
-
Purified P5CS enzyme or cell/tissue extract.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Enzyme Extraction (if using extracts):
-
Assay Reaction:
-
In a cuvette, prepare the reaction mixture in the following order:
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.[7][9]
-
Initiate the reaction by adding 0.4 mM NADPH.[9]
-
Immediately start monitoring the decrease in absorbance at 340 nm for 15-20 minutes.[7][9]
-
-
Calculation of Activity:
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law.
-
The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.
-
P5CS activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein (nmol/min/mg or mU/mg).
-
Glutamyl Kinase Assay (Hydroxamate Assay)
This assay measures the γ-glutamyl kinase activity of P5CS by detecting the formation of γ-glutamyl hydroxamate in the absence of NADPH.[1][7]
Materials:
-
Assay mixture: 50 mM Tris-HCl (pH 7.2), 20 mM MgCl₂, 100 mM L-glutamate, 10 mM ATP, 400 mM hydroxylamine.
-
Stopping reagent: 10% (w/v) FeCl₃, 2.5% (w/v) trichloroacetic acid (TCA) in 3 M HCl.
Procedure:
-
Incubate the enzyme with the assay mixture at 37°C for a defined period.
-
Stop the reaction by adding the stopping reagent.
-
Centrifuge to remove the precipitate.
-
Measure the absorbance of the supernatant at 535 nm.
-
The amount of γ-glutamyl hydroxamate is determined from a standard curve.
Note: This assay can have low sensitivity due to the low molar extinction coefficient of the glutamyl-hydroxamate complex.[1]
Inorganic Phosphate (Pi) Quantification Assay
This method quantifies the release of inorganic phosphate (Pi) from ATP during the phosphorylation of glutamate, which is the first step of the P5CS reaction.[2][10]
Materials:
-
Reaction mixture: As for the NADPH oxidation assay, but without NADPH.
-
Malachite green colorimetric reagent for Pi detection.
Procedure:
-
Perform the enzymatic reaction as described for the NADPH oxidation assay, but omit NADPH.
-
Stop the reaction at different time points.
-
Quantify the amount of Pi released using a malachite green-based colorimetric method.[2]
-
P5CS activity is proportional to the rate of Pi formation.
Quantitative Data
The following table summarizes kinetic parameters for P5CS from different sources, as determined by the NADPH oxidation assay.
| Organism | Enzyme Isoform | Substrate | Apparent Kₘ (mM) | Vₘₐₓ (nkat/mg) | Reference |
| Oryza sativa (Rice) | P5CS2 | Glutamate | 3.8 ± 0.3 | 18.2 ± 0.5 | [7] |
| Oryza sativa (Rice) | P5CS2 | ATP | 0.76 ± 0.05 | 17.9 ± 0.4 | [7] |
| Oryza sativa (Rice) | P5CS2 | NADPH | 0.03 ± 0.002 | 16.9 ± 0.3 | [7] |
| Vigna aconitifolia | P5CS | Glutamate | 3.6 | Not Reported | [2] |
| Vigna aconitifolia | P5CS | ATP | 2.7 | Not Reported | [2] |
Regulation of P5CS Activity
P5CS activity is subject to regulation by various factors, which can be investigated using the described assays.
-
Feedback Inhibition: Proline can act as a feedback inhibitor of P5CS, competing with glutamate.[4]
-
Product Inhibition: ADP and NADP⁺ can inhibit P5CS activity.[1][7] NADP⁺ is a particularly potent inhibitor, suggesting regulation by the cellular redox state (NADPH/NADP⁺ ratio).[1][7]
-
Allosteric Regulation: In some organisms, ornithine can regulate P5CS activity, with different isoforms showing varying sensitivity.[3][4]
These regulatory effects can be quantified by performing the enzymatic assays in the presence of varying concentrations of the potential inhibitors or activators and determining their impact on the kinetic parameters.
Applications in Drug Development
The detailed protocols provided here are essential for:
-
High-throughput screening (HTS) of compound libraries to identify novel P5CS inhibitors or activators.
-
Structure-activity relationship (SAR) studies to optimize lead compounds.
-
Mechanism of action (MoA) studies to characterize the mode of inhibition (e.g., competitive, non-competitive, allosteric).
-
Evaluating the efficacy of drug candidates in cellular and preclinical models by measuring their impact on P5CS activity.
By providing robust and reproducible methods for quantifying P5CS activity, these application notes serve as a valuable resource for researchers in academia and industry focused on proline metabolism and its role in health and disease.
References
- 1. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthase senses cellular stress and modulates metabolism by regulating mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. plant-stress.weebly.com [plant-stress.weebly.com]
- 10. A new method for accurately measuring Delta(1)-pyrroline-5-carboxylate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Measuring Pyrroline-5-Carboxylate Reductase 1 (PYCR1) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[1][2][3][4] Emerging evidence highlights the upregulation of PYCR1 in various cancers, where it plays a crucial role in metabolic reprogramming, redox homeostasis, and tumor progression.[1][5][6][7][8][9][10] This makes PYCR1 an attractive therapeutic target for cancer drug development.[1][6][11] This application note provides a detailed protocol for measuring PYCR1 activity, which is essential for screening potential inhibitors and characterizing the enzyme's kinetic properties.
The primary method for determining PYCR1 activity is a continuous spectrophotometric assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NAD(P)H to NAD(P)⁺ during the reduction of P5C to proline.[11][12] The reverse reaction, the oxidation of proline to P5C, can also be measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH, typically at a high pH.[13][14]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the metabolic pathway involving PYCR1 and the general workflow for measuring its enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolving the cofactor-binding site in the proline biosynthetic enzyme human this compound reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving the cofactor-binding site in the proline biosynthetic enzyme human this compound reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PYCR1 - Wikipedia [en.wikipedia.org]
- 5. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]
- 8. The clinical significance of PYCR1 expression in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.usbio.net [cdn.usbio.net]
- 14. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
Application Note: Accurate Quantification of Δ1-Pyrroline-5-Carboxylate (P5C) by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Δ1-Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, glutamate, and ornithine metabolism.[1][2] It plays a pleiotropic role in cellular homeostasis, including redox balance, ATP production, and the synthesis of essential biomass components.[1] Given its involvement in various physiological and pathological processes such as cancer metabolism and apoptosis, the accurate quantification of P5C in biological matrices is of paramount importance.[1][3] However, analyzing P5C is challenging due to its polarity and reactivity.[4][5] This application note provides a detailed protocol for the robust and sensitive quantification of P5C using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a method that combines the separation power of HPLC with the sensitive detection of MS.[6]
Metabolic Significance of P5C P5C is central to the interconversion of proline, glutamate, and ornithine, thereby linking the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism.[2] The P5C-proline cycle is crucial for regulating cellular redox potential (NADP+/NADPH ratio) and is coupled to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for nucleotide biosynthesis.[1][2] In cancer cells, P5C metabolism serves as a key anaplerotic substrate, replenishing TCA cycle intermediates.[1] The enzyme P5C synthase (P5CS) catalyzes the formation of P5C from glutamate, while proline dehydrogenase (PRODH/POX) produces P5C from proline in the mitochondria.[3][7][8]
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of proline and pyrroline-5-carboxylate metabolism in plant defense against invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of proline and this compound metabolism in plant defense against invading pathogens [frontiersin.org]
Application Notes and Protocols for the Colorimetric Detection of Pyrroline-5-Carboxylate (P5C)
Introduction
Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate in the biosynthesis and catabolism of proline and in the conversion of ornithine and arginine to glutamate (B1630785).[1][2] Its concentration within biological systems is tightly regulated, and fluctuations are indicative of various physiological and stress-related states in plants, as well as certain metabolic disorders in humans.[1] Accurate quantification of P5C is therefore essential for research in plant biology, pathology, and drug development. This document provides detailed protocols for two common colorimetric assays used for P5C detection: the o-aminobenzaldehyde (oAB) method and the acid ninhydrin (B49086) method.
Metabolic Context of this compound (P5C)
P5C occupies a central node in amino acid metabolism. It is synthesized from glutamate in the cytosol and plastids and is also produced from proline in the mitochondria during stress responses.[1] Understanding this pathway is crucial for interpreting P5C concentration data.
o-Aminobenzaldehyde (oAB) Assay
Application Note:
The o-aminobenzaldehyde (oAB) assay is the preferred colorimetric method for quantifying P5C due to its higher specificity compared to the ninhydrin method.[3] The reaction involves the condensation of oAB with the cyclic imine structure of P5C, which forms a yellow dihydroquinazolinium (DHQ) complex.[3][4] This product has a maximal absorbance at approximately 443-444 nm.[3][4] While more specific than the ninhydrin assay, it's important to note that sample preparation, especially concentration by cation-exchange chromatography, can significantly improve the accuracy and sensitivity of P5C detection in complex biological extracts like those from plant tissues.[3] This method is suitable for determining enzymatic parameters and has been adapted for high-throughput screening of enzyme inhibitors.[5]
Experimental Protocol: o-Aminobenzaldehyde (oAB) Assay
This protocol is adapted from methods described for plant tissue extracts and can be performed in 96-well plates for higher throughput.[3]
A. Reagents and Materials:
-
o-Aminobenzaldehyde (oAB) solution: 250 mM oAB in 2.4 M HCl. Prepare fresh.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
DL-P5C standard solution (prepared by periodate (B1199274) oxidation of DL-5-hydroxylysine).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 444 nm.
-
96-well microplates.
-
Sample extract (e.g., deproteinized plant tissue homogenate).
B. Protocol Steps:
-
Sample Preparation: Homogenize biological tissue and deproteinize the extract, for example, by adding an equal volume of 10% TCA followed by centrifugation to pellet proteins.
-
Assay Reaction: In a 96-well plate, mix 100 µL of the sample supernatant (or P5C standard) with 100 µL of 10% TCA.[3]
-
Color Development: Add 100 µL of the freshly prepared oAB solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The reaction leads to the formation of a yellow product.[3]
-
Measurement: Read the absorbance at 444 nm.
-
Quantification: Prepare a standard curve using known concentrations of DL-P5C and use it to determine the P5C concentration in the samples.
Acidic Ninhydrin Assay
Application Note:
The acidic ninhydrin assay can react with P5C to produce a "cherrish red" adduct with an absorbance maximum around 535-540 nm.[3] However, this method suffers from significant interference from other amino acids commonly found in biological extracts. Most free amino acids react with ninhydrin under the same conditions to yield a blue or purple adduct that absorbs at a very similar wavelength, largely overlapping with the P5C signal.[3] For this reason, the acid ninhydrin assay is considered unreliable for the specific quantification of P5C in crude extracts and is more commonly used for the determination of proline, which forms a distinct chromophore under these conditions.[3][6][7] Its inclusion here is for completeness and to highlight its limitations in P5C detection.
Experimental Protocol: Acidic Ninhydrin Assay
This protocol is based on the general procedure for amino acid detection with ninhydrin, adapted for P5C.
A. Reagents and Materials:
-
Ninhydrin reagent: Dissolve ninhydrin, acetic acid, and an acid reagent (e.g., phosphoric acid) in a specific ratio (e.g., 1g ninhydrin: 24mL acetic acid: 16mL acid reagent).[7] This reagent must be freshly prepared.
-
3 M Sodium Acetate (B1210297) solution.[3]
-
Toluene (B28343) or other suitable organic solvent for extraction.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm.
B. Protocol Steps:
-
Reaction Setup: In a microplate well, mix 15 µL of the sample with 15 µL of 3 M sodium acetate solution.[3]
-
Reagent Addition: Add 15 µL of the freshly prepared acidic ninhydrin reagent.
-
Incubation: Seal the plate and heat it in a boiling water bath for 20 minutes.
-
Cooling: Immediately cool the reaction mixture in an ice bath.
-
Extraction: Add an organic solvent like toluene to extract the colored product.
-
Measurement: Measure the absorbance of the organic phase at 540 nm.
-
Quantification: Use a standard curve to calculate the concentration, keeping in mind the high potential for overestimation due to interfering compounds.
Quantitative Data Summary
The following table summarizes and compares the key quantitative parameters of the two colorimetric assays for P5C detection.
| Parameter | o-Aminobenzaldehyde (oAB) Assay | Acidic Ninhydrin Assay |
| Analyte Specificity | Relatively specific for P5C | Low; reacts with most free amino acids |
| Reagent | o-Aminobenzaldehyde | Ninhydrin in acidic conditions |
| Product Color | Yellow[3] | Cherrish Red[3] |
| Absorbance Max (λmax) | ~444 nm[3] | ~540 nm[3] |
| Molar Extinction (ε) | 2,940 M⁻¹ cm⁻¹[3] | 4,600 M⁻¹ cm⁻¹[3] |
| Key Interferences | Minimal compared to ninhydrin | Most primary amino acids (e.g., proline, ornithine)[3][6] |
| Recommendation | Recommended for P5C quantification | Not Recommended for P5C in crude biological extracts |
References
- 1. Role of proline and this compound metabolism in plant defense against invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Tracing Pyrroline-5-Carboxylate (P5C) Metabolic Flux Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, glutamate (B1630785), and arginine metabolism. The dynamic interconversion of these amino acids through P5C plays a pivotal role in a variety of cellular processes, including protein synthesis, redox homeostasis, and cellular signaling. Dysregulation of P5C metabolism has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.
Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to quantitatively measure the metabolic flux through the P5C hub. By introducing isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled proline, glutamate, or arginine, researchers can track the flow of atoms through the metabolic network, providing a detailed and dynamic view of pathway activity. These application notes provide a comprehensive guide to designing and executing isotopic labeling experiments to trace P5C metabolic flux, from the selection of appropriate tracers to data analysis and interpretation.
Key Metabolic Pathways of P5C
P5C is central to the synthesis and catabolism of proline and its connection to the urea (B33335) and tricarboxylic acid (TCA) cycles. Understanding these interconnected pathways is essential for designing and interpreting isotopic labeling experiments.
The primary pathways involving P5C include:
-
Proline Biosynthesis: Glutamate is converted to P5C by P5C synthase (P5CS), which is then reduced to proline by P5C reductase (PYCR).
-
Proline Catabolism: Proline is oxidized back to P5C by proline dehydrogenase (PRODH), which can then be further oxidized to glutamate by P5C dehydrogenase (P5CDH).
-
Arginine and Ornithine Metabolism: Ornithine, derived from arginine via the urea cycle, can be converted to P5C by ornithine aminotransferase (OAT).
These pathways are often compartmentalized between the mitochondria and the cytosol, adding another layer of complexity to the metabolic network.
Data Presentation
While specific quantitative flux data for P5C is still emerging in the literature, the following tables provide a template for presenting such data once obtained from isotopic labeling experiments. These tables are designed for clear comparison of metabolic fluxes under different experimental conditions.
Table 1: P5C Metabolic Fluxes from Different Isotopic Tracers
| Metabolic Flux (nmol/mg protein/hr) | Control Cells | Treated Cells | Fold Change | p-value |
| From [U-¹³C₅]-Glutamate | ||||
| Glutamate -> P5C | Value | Value | Value | Value |
| P5C -> Proline | Value | Value | Value | Value |
| P5C -> Glutamate | Value | Value | Value | Value |
| From [U-¹³C₅]-Proline | ||||
| Proline -> P5C | Value | Value | Value | Value |
| P5C -> Glutamate | Value | Value | Value | Value |
| From [U-¹³C₆,¹⁵N₄]-Arginine | ||||
| Arginine -> Ornithine | Value | Value | Value | Value |
| Ornithine -> P5C | Value | Value | Value | Value |
Table 2: Mass Isotopomer Distribution of P5C-Related Metabolites
| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Treated Cells (Fractional Abundance) |
| Proline | M+0 | Value | Value |
| M+1 | Value | Value | |
| M+2 | Value | Value | |
| M+3 | Value | Value | |
| M+4 | Value | Value | |
| M+5 | Value | Value | |
| Glutamate | M+0 | Value | Value |
| M+1 | Value | Value | |
| M+2 | Value | Value | |
| M+3 | Value | Value | |
| M+4 | Value | Value | |
| M+5 | Value | Value | |
| Ornithine | M+0 | Value | Value |
| M+1 | Value | Value | |
| M+2 | Value | Value | |
| M+3 | Value | Value | |
| M+4 | Value | Value | |
| M+5 | Value | Value |
Experimental Protocols
I. Isotopic Labeling of Mammalian Cells
This protocol describes the general procedure for labeling adherent mammalian cells with a stable isotope-labeled precursor to trace P5C metabolic flux.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Base medium lacking the amino acid to be used as a tracer (e.g., glutamate-free, proline-free, or arginine-free DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Isotopically labeled amino acid (e.g., [U-¹³C₅]-Glutamine, [U-¹³C₅]-Proline, [U-¹³C₆,¹⁵N₄]-Arginine)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10 cm cell culture plates
-
Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with dFBS, other necessary supplements, and the desired concentration of the isotopically labeled amino acid. The concentration should be similar to that in the standard complete medium.
-
Isotope Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites and approach isotopic steady-state.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled tracer.
-
Aspirate the PBS and add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolic activity.
-
-
Metabolite Collection:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
-
II. LC-MS/MS Analysis of P5C and Related Amino Acids
This protocol outlines a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of P5C, proline, glutamate, and ornithine and their isotopologues. A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended for optimal separation of these polar metabolites.
Materials:
-
Metabolite extracts from isotopic labeling experiments
-
LC-MS/MS system (e.g., equipped with a triple quadrupole or high-resolution mass spectrometer)
-
HILIC column (e.g., a silica-based column with an amide or zwitterionic stationary phase)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Metabolite standards for P5C, proline, glutamate, and ornithine
-
Isotopically labeled internal standards (optional but recommended for absolute quantification)
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
If necessary, dilute the extracts with the initial mobile phase composition to ensure compatibility with the LC method.
-
If using internal standards, add a known amount to each sample.
-
-
LC Separation:
-
Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% B).
-
Inject a small volume of the sample (e.g., 2-5 µL).
-
Run a gradient from high to low organic content to elute the polar metabolites. An example gradient is as follows:
-
0-2 min: 95% B
-
2-12 min: Linear gradient from 95% to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Linear gradient back to 95% B
-
16-20 min: Re-equilibrate at 95% B
-
-
The flow rate should be optimized for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for each metabolite and its expected isotopologues. The specific transitions will depend on the isotopic tracer used.
-
Optimize the collision energy for each transition to maximize signal intensity.
-
Acquire data for each sample.
-
Table 3: Example MRM Transitions for ¹³C₅-Glutamate Labeling
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glutamate | ||
| M+0 | 148.06 | 84.04 |
| M+5 | 153.08 | 89.06 |
| P5C | ||
| M+0 | 114.05 | 68.05 |
| M+5 | 119.07 | 73.06 |
| Proline | ||
| M+0 | 116.07 | 70.06 |
| M+5 | 121.09 | 75.08 |
| Ornithine | ||
| M+0 | 133.10 | 70.06 |
| M+5 | 138.12 | 75.08 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
III. Data Analysis and Metabolic Flux Calculation
The raw LC-MS/MS data needs to be processed to determine the mass isotopomer distributions (MIDs) of the targeted metabolites. This information is then used in a computational model to estimate the metabolic fluxes.
Procedure:
-
Peak Integration and Isotopologue Abundance:
-
Integrate the peak areas for each MRM transition in the chromatograms.
-
Correct for the natural abundance of ¹³C to determine the fractional enrichment of each isotopologue.
-
-
Metabolic Flux Analysis (MFA):
-
Use a software package such as INCA (Isotopomer Network Compartmental Analysis) or other similar tools for ¹³C-MFA.[1][2]
-
Construct a metabolic model of the P5C network, including all relevant reactions and atom transitions.
-
Input the experimentally determined MIDs and any measured extracellular fluxes (e.g., uptake of the labeled tracer).
-
The software will then use an optimization algorithm to find the set of metabolic fluxes that best fit the experimental data.
-
Perform a statistical analysis to determine the confidence intervals for the estimated fluxes.
-
Conclusion
Tracing P5C metabolic flux using stable isotope labeling is a powerful technique for understanding the regulation of proline, glutamate, and arginine metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to investigate the role of P5C in health and disease. Careful experimental design, precise analytical measurements, and rigorous computational modeling are essential for obtaining meaningful insights into the dynamic nature of P5C metabolism, which can ultimately inform the development of novel therapeutic strategies.
References
Application Notes and Protocols for Screening Pyrroline-5-Carboxylate Reductase (PYCR) Inhibitors
Introduction
Pyrroline-5-carboxylate reductase (PYCR) is a critical enzyme in proline biosynthesis, catalyzing the final step: the NAD(P)H-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to L-proline.[1][2] Proline metabolism is increasingly recognized for its significant role in the metabolic reprogramming of cancer cells, contributing to tumorigenesis, cell survival, and redox homeostasis.[1][3][4] Notably, PYCR isoforms, particularly PYCR1, are frequently upregulated in a wide range of cancers, and this increased expression often correlates with poor patient outcomes.[1][3][5] The inhibition of PYCR has been shown to suppress cancer cell growth, making it a compelling target for the development of novel anticancer therapies.[1][2][5][6]
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of PYCR1. The assay is based on monitoring the consumption of the cofactor NADH, which results in a decrease in absorbance at 340 nm.
Signaling Pathway of Proline Biosynthesis
PYCR is a key enzyme in the proline biosynthesis pathway, which can originate from either glutamate (B1630785) or ornithine. Both pathways converge at the intermediate P5C, which is then converted to proline by PYCR.[7][8] In cancer cells, this pathway is crucial for maintaining redox balance and supporting rapid proliferation.[3][9]
Caption: Proline biosynthesis pathways from glutamate and ornithine.
High-Throughput Screening (HTS) Protocol for PYCR1 Inhibitors
This protocol outlines a biochemical assay suitable for HTS to identify inhibitors of PYCR1 by measuring the decrease in NADH absorbance.
Experimental Workflow
The overall workflow for the HTS campaign involves several key stages, from initial screening to hit validation and characterization.
Caption: High-throughput screening workflow for PYCR1 inhibitors.
Materials and Reagents
-
Enzyme: Recombinant human PYCR1
-
Substrate: DL-Pyrroline-5-carboxylate (DL-P5C) (Note: L-P5C is the active substrate)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Test Compounds: Compound library dissolved in DMSO
-
Positive Control: N-formyl-L-proline or other known PYCR1 inhibitor
-
Plates: 96- or 384-well, UV-transparent microplates
-
Instrumentation: Microplate reader capable of measuring absorbance at 340 nm
Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Dispense a small volume (e.g., 1 µL) of each compound solution into the wells of the microplate.
-
Include wells for positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a stock solution of PYCR1 enzyme in assay buffer.
-
Prepare a stock solution of NADH in assay buffer.
-
Prepare a stock solution of DL-P5C in assay buffer. The optimal concentrations of enzyme, NADH, and P5C should be determined empirically but published values can be used as a starting point (e.g., 175 µM NADH and 250 µM L-P5C).[10]
-
-
Assay Procedure (for a 100 µL final volume):
-
Add 50 µL of a solution containing PYCR1 and NADH in assay buffer to each well of the microplate.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of the P5C solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm kinetically over a period of 10-20 minutes, with readings taken every 30-60 seconds.
-
The rate of NADH consumption is determined by the linear decrease in absorbance over time.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data:
-
The activity in the negative control (DMSO) wells represents 100% enzyme activity.
-
The activity in the positive control wells (or wells with a saturating concentration of a known inhibitor) represents 0% activity.
-
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO))
-
Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered primary hits.[2]
-
IC50 Determination: For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).[11][12]
Quantitative Data Summary
The following table summarizes the inhibitory activity of known compounds against PYCR1. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]
| Compound | Target | IC50 (µM) | Inhibition Type | Notes |
| N-formyl-L-proline | PYCR1 | ~100-200 | Competitive | A commonly used tool compound for PYCR1 inhibition.[2][5] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | 70 | Competitive | Identified from a screen of low molecular weight compounds; shows specificity over PYCR3.[2][5][6] |
| L-pipecolate | PYCR1 | - | Competitive | Binds to the active site, suggesting a potential role for PYCR1 in lysine (B10760008) metabolism.[2] |
| 1-hydroxyethane-1-sulfonate | PYCR1 | - | - | Demonstrates that a sulfonate group can replace the carboxylate anchor in inhibitors.[5][6] |
Counter-Screening and Specificity
To ensure that hit compounds are specific for PYCR1, it is essential to perform counter-screens against related enzymes.
-
PYCR Isoforms: Screen hits against other PYCR isoforms (e.g., PYCR2, PYCR3) to identify isoform-specific inhibitors.[2][5][6]
-
Proline Dehydrogenase (PRODH): This enzyme catalyzes the reverse reaction (proline to P5C) and is another key player in proline metabolism. Screening against PRODH helps to assess the specificity of the inhibitors within the proline cycle.[2][5][6]
By following these detailed protocols and application notes, researchers can effectively screen for and characterize novel inhibitors of PYCR, paving the way for the development of new therapeutic strategies targeting cancer metabolism.
References
- 1. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCR, a key enzyme in proline metabolism, functions in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]
- 7. Functional Specialization in Proline Biosynthesis of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Developing P5C as a Biomarker for Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Δ¹-pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate in the biosynthesis and catabolism of proline. Emerging evidence highlights the central role of the P5C metabolic pathway in cellular redox homeostasis, positioning P5C as a promising biomarker for oxidative stress. The enzymatic interconversion of proline and P5C is tightly linked to the production and scavenging of reactive oxygen species (ROS), particularly within the mitochondria. This document provides detailed application notes and experimental protocols for the quantification of P5C and the elucidation of its role in oxidative stress signaling pathways.
I. P5C Metabolism and its Link to Oxidative Stress
P5C sits (B43327) at the crossroads of proline and glutamate (B1630785) metabolism, with its levels being regulated by four key enzymes:
-
Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS): Catalyzes the ATP- and NADPH-dependent conversion of glutamate to P5C. This is a primary pathway for proline biosynthesis.
-
Proline Dehydrogenase/Proline Oxidase (PRODH/POX): A mitochondrial enzyme that oxidizes proline to P5C. This process can donate electrons to the electron transport chain to produce ATP or can directly reduce oxygen to generate superoxide, a reactive oxygen species.
-
P5C Reductase (PYCR): Reduces P5C to proline, consuming NADH or NADPH.
-
P5C Dehydrogenase (P5CDH): Catalyzes the NAD⁺-dependent oxidation of P5C to glutamate.
The "P5C-Proline Cycle," involving the opposing actions of PRODH/POX in the mitochondria and PYCR in the cytosol, can act as a redox shuttle. Under conditions of oxidative stress, the activity of these enzymes is altered, leading to changes in the intracellular concentration of P5C. Specifically, increased PRODH/POX activity can lead to elevated ROS production, making P5C a potential indicator of mitochondrial oxidative stress.
II. Signaling Pathways Involving P5C Metabolism and Oxidative Stress
The regulation of P5C metabolism is intertwined with major signaling pathways that respond to oxidative stress. The activity of PRODH/POX, a key enzyme in P5C metabolism, is influenced by and can, in turn, affect these pathways.
A. Regulation of PRODH/POX and ROS Production
PRODH/POX-mediated conversion of proline to P5C in the mitochondria can lead to the generation of ROS. This process is regulated by key transcription factors, including p53 and PPARγ, which are activated in response to cellular stress. The resulting ROS can initiate downstream signaling cascades, including the activation of apoptosis through caspase pathways.
Application Notes and Protocols: Studying the Role of Pyrroline-5-Carboxylate in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, glutamate, and ornithine metabolism. In recent years, the metabolic pathways involving P5C have been identified as significant contributors to cancer biology.[1][2] Cancer cells reprogram their metabolism to meet the high demands of uncontrolled growth, and the P5C-proline cycle plays a crucial role in this reprogramming.[3][4] This cycle is integral to supporting ATP production, nucleotide and protein synthesis, and maintaining redox homeostasis, all of which are essential for cancer cell proliferation and survival.[4][5]
The key enzymes regulating P5C levels include:
-
P5C Synthase (P5CS) and Ornithine Aminotransferase (OAT) , which produce P5C.[2]
-
P5C Reductase (PYCR1/2/L) , which converts P5C to proline.[2]
-
Proline Dehydrogenase/Oxidase (PRODH/POX) , which converts proline back to P5C.[2][6]
-
P5C Dehydrogenase (P5CDH) , which converts P5C to glutamate.[2]
This document provides an overview of the role of P5C in cancer cell proliferation, detailed protocols for key experiments, and quantitative data to facilitate further research and drug development targeting this metabolic axis.
The P5C-Proline Cycle: A Hub for Cancer Cell Proliferation
The interconversion of proline and P5C, known as the P5C-proline cycle, is a central mechanism by which cancer cells support their proliferative needs.[3][4][7] This cycle shuttles redox equivalents between the mitochondria and the cytosol, influencing cellular processes like proliferation, survival, and apoptosis.[2][7]
-
Redox Homeostasis: The conversion of P5C to proline by PYCR enzymes consumes NADH or NADPH, while the oxidation of proline to P5C by PRODH generates FADH2.[6][8] This cycling is crucial for maintaining the NAD(P)+/NAD(P)H balance. The regeneration of NADP+ is particularly important for the pentose (B10789219) phosphate (B84403) pathway (PPP), which produces nucleotides required for DNA synthesis in rapidly dividing cells.[2][7]
-
Energy and Biosynthesis: Proline catabolism, initiated by PRODH, feeds electrons into the mitochondrial electron transport chain to generate ATP.[1][6] The metabolic intermediates are also linked to the TCA cycle, providing the necessary building blocks for biomass production.[2]
-
Hypoxia and Stress Survival: Under oxygen-limiting conditions, a common feature of the tumor microenvironment, PYCR1 activity is increased. This allows for the oxidation of NADH, permitting the TCA cycle to continue functioning for anabolic precursor synthesis, thereby supporting cancer cell proliferation and survival.[8][9] PRODH can also act as a survival factor under hypoxic and glucose-deprived conditions by catabolizing proline to provide ATP.[10]
-
Signaling Pathway Integration: Proline metabolism is regulated by major oncogenic signaling pathways. The transcription factor c-MYC can upregulate PYCR1, P5CS, and other enzymes to drive proline biosynthesis and support tumor growth.[11] The tumor suppressor p53 has a more complex role; it can induce PRODH expression, leading to ROS production and apoptosis, but can also help cells adapt to nutrient deprivation.[1][12][13] The AKT signaling pathway has also been implicated in mediating the pro-proliferative effects of PYCR1.[11][14]
Data Presentation
Table 1: Expression and Role of P5C Metabolic Enzymes in Various Cancers
| Enzyme | Cancer Type(s) | Observation | Implication for Proliferation | Reference(s) |
| PYCR1 | Breast Cancer | Upregulated expression | Promotes invasiveness and impacts survival | [14] |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed; high expression associated with poor prognosis | Promotes proliferation and inhibits apoptosis | [15][16] | |
| Hepatocellular Carcinoma (HCC) | Upregulated | Promotes proliferation and tumorigenesis | [7][17] | |
| Prostate Cancer | Significantly increased expression levels | Knockdown inhibits cell proliferation and colony formation | [14][15] | |
| Malignant Melanoma | Increased expression; high expression predicts poor prognosis | Promotes proliferation and migration; inhibits apoptosis | [11][14] | |
| Colorectal Cancer (CRC) | Increased expression of mitochondrial PYCRs | Necessary for cancer cell survival and proliferation | [18] | |
| PRODH/POX | Breast Cancer | Upregulated in metastasis tissue compared to primary tumor | Inhibition impairs metastasis formation | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Expression is increased | Inhibition reduces clonogenicity and tumor growth | [6] | |
| Colon Cancer | Induced by oncogene PPARγ ligand | Leads to increased ROS and apoptosis | [1] | |
| P5CS (ALDH18A1) | Hepatocellular Carcinoma (HCC) | Frequently upregulated | Sustains mitochondrial respiration and promotes HCC progression | [7] |
| Malignant Melanoma | Silencing suppresses protein synthesis and cell growth | Essential for MM cell growth via proline biosynthesis | [11] |
Table 2: Effects of Modulating P5C Metabolism on Cancer Cell Proliferation
| Target Enzyme | Method of Modulation | Cell Line(s) | Result on Proliferation | Quantitative Effect (Example) | Reference(s) |
| PYCR1 | siRNA Knockdown | NSCLC (SPC-A1, H1703) | Significantly inhibited | - | [16] |
| siRNA Knockdown | Malignant Melanoma (A375, M14) | Suppressed proliferation and migration | - | [11][14] | |
| Genetic/Pharmacological Inhibition | Colorectal Cancer (HCT116, RKO) | Decreased proliferation and survival | - | [18] | |
| PRODH | Inhibition | Metastatic Breast Cancer (Mouse models) | Impaired metastasis formation | - | [3] |
| P5CS | Knockdown | Hepatocellular Carcinoma (HCC) | Inhibited proliferation, migration, and invasion | - | [7] |
Visualizations
Caption: P5C metabolic pathways in cancer proliferation.
Caption: Workflow for testing a PYCR1 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 9. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 11. This compound reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The crisscross between p53 and metabolism in cancer: The crisscross between p53 and metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. dovepress.com [dovepress.com]
- 15. This compound reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing Pyrroline-5-Carboxylate (P5C) Involvement in Plant Drought and Salinity Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiotic stresses such as drought and high salinity are major factors limiting agricultural productivity worldwide. Plants have evolved intricate mechanisms to cope with these adverse conditions, including the accumulation of compatible solutes like proline. Pyrroline-5-carboxylate (P5C) is a critical intermediate in the biosynthesis and degradation of proline, placing it at a crucial metabolic junction in the plant stress response. Understanding the role of P5C is paramount for developing novel strategies to enhance crop resilience.
These application notes provide a comprehensive overview and detailed protocols for assessing the involvement of P5C in plant tolerance to drought and salinity stress. The methodologies outlined here are intended to guide researchers in quantifying P5C levels, analyzing the expression of related genes, and elucidating the signaling pathways that govern P5C metabolism under stress conditions.
P5C Signaling in Abiotic Stress
Under drought and salinity stress, plants perceive osmotic and ionic imbalances, triggering a cascade of signaling events that lead to metabolic adjustments. Key signaling molecules such as abscisic acid (ABA) and reactive oxygen species (ROS) play a central role in this network.[1][2][3] These signals converge on the regulation of proline metabolism, where P5C is a key intermediate.
The biosynthesis of proline from glutamate (B1630785) involves two key enzymes: Δ1-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR).[4][5] P5CS catalyzes the rate-limiting step, converting glutamate to P5C, which is then rapidly reduced to proline by P5CR.[1] Conversely, proline degradation back to glutamate is catalyzed by proline dehydrogenase (ProDH) and P5C dehydrogenase (P5CDH), with P5C as an intermediate.
Drought and salinity stress typically lead to the upregulation of P5CS gene expression, resulting in increased P5C synthesis and subsequent proline accumulation.[1][6][7] This accumulation of proline helps to maintain cellular turgor, stabilize membranes and proteins, and scavenge ROS.[4] The regulation of these enzymatic steps is a critical determinant of a plant's ability to tolerate these stresses. Recent research also highlights the role of post-translational modifications, such as S-nitrosylation of P5CR, in enhancing its activity and boosting proline production under stress.[8]
P5C Metabolic Pathway under Abiotic Stress
Caption: P5C metabolism regulation under abiotic stress.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of drought and salinity stress on P5C-related parameters from various studies.
Table 1: P5CS Gene Expression under Drought and Salinity Stress
| Plant Species | Stress Type | Stress Level | Tissue | Fold Change in P5CS Expression | Reference |
| Wheat (Triticum aestivum) | Drought | 40% Field Capacity | Leaves | ~3.1-fold higher in tolerant vs. sensitive cultivar | [6][9] |
| Wheat (Triticum aestivum) | Salinity | 150 mM NaCl | - | Significant increase | [5] |
| Cactus Pear (Opuntia streptacantha) | Salinity | 75-150 mM NaCl | Cladodes | Induced at 9 and 11 days | [7] |
| Arabidopsis thaliana | Salt Stress | - | - | AtP5CS1 is inducible | [6] |
Table 2: Proline Content under Drought and Salinity Stress
| Plant Species | Stress Type | Stress Level | Tissue | Proline Content Change | Reference |
| Wheat (Triticum aestivum) | Drought | 40% Field Capacity | Leaves | Significant increase with Si + SA treatment | [6][9] |
| Wheat (Triticum aestivum) | Salinity | 150 mM NaCl | - | Significant increase | [5] |
| Cactus Pear (Opuntia streptacantha) | Salinity | 75-150 mM NaCl | Cladodes | Significant and gradual accumulation | [7] |
| Pistachio (Pistacia vera L.) | Drought | 30% Field Capacity | Leaves | Increased accumulation in tolerant hybrids | [10] |
Experimental Protocols
Protocol 1: Induction of Drought and Salinity Stress in Pot Experiments
This protocol provides a general framework for inducing drought and salinity stress in pot-grown plants.[11][12][13]
Materials:
-
Plant seeds of interest (e.g., Arabidopsis, wheat, tomato)
-
Pots (size appropriate for the plant species)[11]
-
Soil mixture (e.g., peat, vermiculite, and perlite)
-
Balance for weighing pots
-
NaCl for salinity stress
-
Watering cans or irrigation system
Procedure:
-
Plant Growth:
-
Sow seeds in pots filled with a homogenous soil mixture.
-
Grow plants under controlled greenhouse conditions (e.g., 22°C day/18°C night, 16h photoperiod).[12]
-
Water the plants regularly to maintain optimal growth until the stress treatment begins.
-
-
Drought Stress Induction:
-
Determine the field capacity (FC) of the soil. This is the weight of the soil after being saturated and allowed to drain for 2-3 days.[11][13]
-
Divide plants into control and drought-stress groups.
-
For the control group, maintain soil water content at 70-100% FC by watering daily or every other day based on pot weight.[12][13]
-
For the drought-stress group, withhold water until the soil moisture content drops to a desired level (e.g., 40% FC for moderate stress, 20-30% FC for severe stress).[12][13]
-
Maintain the desired stress level by watering the pots back to the target weight daily.[12]
-
The duration of the stress treatment will depend on the plant species and the research question (e.g., 4 weeks for barley).[12]
-
-
Salinity Stress Induction:
-
Divide plants into control and salinity-stress groups.
-
Water the control group with a standard nutrient solution.
-
For the salinity-stress group, irrigate with a nutrient solution supplemented with NaCl.
-
It is recommended to apply the salt stress gradually to avoid osmotic shock. For example, start with 50 mM NaCl and increase the concentration by 50 mM every two days until the final concentration (e.g., 150 mM) is reached.
-
Continue the treatment for the desired duration.
-
-
Sample Collection:
-
At the end of the stress period, collect tissue samples (e.g., leaves, roots) from both control and stressed plants.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C for subsequent analysis.
-
Experimental Workflow for Stress Induction
Caption: Workflow for drought and salinity stress induction.
Protocol 2: Quantification of P5C
This protocol is adapted from methods described for the quantification of P5C in plant extracts.[14]
Materials:
-
Frozen plant tissue
-
Extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
o-aminobenzaldehyde (o-AB) reagent (2.5 mg/mL in 20% ethanol)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
-
Microcentrifuge
Procedure:
-
Extraction:
-
Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of ice-cold extraction buffer and vortex thoroughly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for P5C quantification.
-
-
Quantification:
-
To 100 µL of the plant extract, add 100 µL of 10% TCA to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Take 100 µL of the supernatant and add 100 µL of the o-AB reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 440 nm.
-
Create a standard curve using known concentrations of P5C to determine the concentration in the plant extracts.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for P5CS Gene Expression
This protocol outlines the steps for analyzing the expression level of the P5CS gene.[6]
Materials:
-
Frozen plant tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for P5CS and a reference gene (e.g., Actin or GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ~100 mg of frozen plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for P5CS or the reference gene, and the qRT-PCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the P5CS and the reference gene.
-
Calculate the relative expression of the P5CS gene using the 2-ΔΔCt method.[6] The fold change in expression is calculated relative to the control samples.
-
Logical Flow for P5C Involvement Analysis
Caption: Logical workflow for assessing P5C's role in stress tolerance.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the role of P5C in plant responses to drought and salinity stress. By quantifying P5C levels and the expression of its key biosynthetic gene, P5CS, researchers can gain valuable insights into the metabolic adaptations that confer stress tolerance. This knowledge is essential for the development of novel chemical interventions and genetic engineering strategies aimed at enhancing crop resilience in the face of a changing climate. Further research into the upstream signaling components and the downstream effects of P5C and proline accumulation will continue to unravel the complexities of plant stress physiology.
References
- 1. Frontiers | Humic acids enhance salt stress tolerance associated with pyrroline 5-carboxylate synthetase gene expression and hormonal alteration in perennial ryegrass (Lolium perenne L.) [frontiersin.org]
- 2. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of salinity stress on proline content and expression of Δ1-pyrroline-5-carboxylate synthase and vacuolar-type H+ subunit E genes in wheat | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Salt stress increases the expression of p5cs gene and induces proline accumulation in cactus pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic engineering of drought- and salt-tolerant tomato via Δ1-pyrroline-5-carboxylate reductase S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 11. Making water stress treatments in pot experiments: An illustrated step-by-step guide [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Recombinant Expression and Purification of P5C Metabolic Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymes of the Δ1-pyrroline-5-carboxylate (P5C) metabolic pathway are crucial for the biosynthesis and degradation of proline, an amino acid with significant roles in cellular stress responses, energy metabolism, and redox balance. The key enzymes in this pathway include P5C Synthetase (P5CS), P5C Reductase (P5CR), and Proline Dehydrogenase (PRODH). The ability to produce highly pure and active recombinant forms of these enzymes is fundamental for detailed biochemical characterization, structural studies, and for screening potential inhibitors or activators, which is of great interest in drug development.
This document provides detailed application notes and protocols for the recombinant expression of P5C metabolic enzymes in Escherichia coli and their subsequent purification.
P5C Metabolic Pathway
The interconversion of glutamate, proline, and ornithine is mediated by the P5C metabolic enzymes. P5CS catalyzes the initial steps in proline biosynthesis from glutamate. P5CR then reduces the intermediate P5C to proline. Conversely, PRODH initiates proline catabolism by oxidizing proline back to P5C.
Caption: Overview of the P5C metabolic pathway.
Experimental Workflow for Recombinant Enzyme Production
The general workflow for producing and purifying recombinant P5C metabolic enzymes involves several key stages, from gene cloning to the final purified protein.
Caption: General experimental workflow for recombinant enzyme production.
Detailed Protocols
Protocol 1: Gene Cloning into an Expression Vector
This protocol describes the cloning of a P5C metabolic enzyme gene into a bacterial expression vector, such as pET28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein.[1]
Materials:
-
Template DNA (genomic DNA or cDNA)
-
Forward and reverse primers with appropriate restriction sites
-
High-fidelity DNA polymerase
-
dNTPs
-
pET28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and HindIII)
-
T4 DNA ligase
-
E. coli DH5α competent cells
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
Method:
-
PCR Amplification: Amplify the gene of interest using PCR with primers containing restriction sites compatible with the expression vector.
-
PCR Product Purification: Purify the amplified PCR product using a commercial PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the pET28a(+) vector with the selected restriction enzymes (e.g., NdeI and HindIII) according to the manufacturer's instructions.
-
Ligation: Ligate the digested gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing kanamycin.
-
Colony Screening: Select several colonies and isolate plasmid DNA. Verify the presence of the insert by restriction analysis or DNA sequencing.
Protocol 2: Recombinant Protein Expression in E. coli
This protocol details the expression of His-tagged P5C metabolic enzymes in E. coli BL21(DE3).
Materials:
-
Verified expression plasmid from Protocol 1
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Method:
-
Transformation: Transform the expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with kanamycin.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[2]
-
Induction: Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the purification of a His-tagged P5C metabolic enzyme using Ni-NTA affinity chromatography.[1][2]
Materials:
-
Cell pellet from Protocol 2
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 0.1% Triton X-100)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
Method:
-
Cell Lysis: Resuspend the cell pellet in cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the cell lysate at 17,000-20,000 x g for 30-45 minutes at 4°C to pellet cell debris.[1]
-
Binding: Apply the clarified supernatant to a column packed with pre-equilibrated Ni-NTA agarose resin.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with Elution Buffer.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
Quantitative Data Summary
The following tables summarize quantitative data for the recombinant expression and purification of various P5C metabolic enzymes from different sources.
Table 1: Purification of Recombinant PRODH
| Organism | Expression System | Purification Method | Purification Fold | Yield (%) | Molecular Mass (kDa) | Reference |
| Pseudomonas putida | E. coli BL21(DE3) pLysS | Ni-NTA Affinity Chromatography | 11 | 72 | 40 | [2] |
| Trypanosoma cruzi | E. coli | Not specified | Not specified | Not specified | 66 (monomer), 140 (dimer) | [3] |
| Mycobacterium tuberculosis | E. coli | Ni-NTA Affinity Chromatography | Not specified | Not specified | Not specified | [1] |
Table 2: Properties of Purified P5CR
| Organism | Purification Method | Km (P5C) | Km (NADPH) | Molecular Mass (kDa) | Reference |
| Rat lens | Ammonium sulfate, Affinity, Gel filtration | 0.022 mM (L-P5C) | 0.006 mM | 240 (native), 30 (subunit) | |
| Saccharomyces cerevisiae | Not specified | Not specified | Not specified | Not specified | |
| Spinach (P5CR-1) | Blue Cellulofine, Gel filtration | 0.122 mM | 9 µM | Not specified | [4] |
| Spinach (P5CR-2) | Blue Cellulofine, Gel filtration | 0.162 mM | 19 µM | Not specified | [4] |
Table 3: Kinetic Parameters of P5CS
| Organism | Km (Glutamate) | Km (ATP) | Inhibition by Proline (IC50) | Reference |
| Vigna aconitifolia | 3.6 mM | 2.7 mM | Not specified | [5] |
| Rice (P5CS2) | Not specified | Not specified | ~3 mM | [6] |
Enzyme Activity Assays
P5CS Activity Assay
The activity of P5CS can be measured by monitoring the glutamate-dependent oxidation of NADPH at 340 nm.[6][7]
Reaction Mixture:
-
100 mM Tris-HCl (pH 7.2)
-
25 mM MgCl2
-
75 mM Na-glutamate
-
5 mM ATP
-
0.4 mM NADPH
-
Enzyme extract
Procedure:
-
Combine all reagents except NADPH and the enzyme extract.
-
Add the enzyme extract and pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time.
P5CR Activity Assay
P5CR activity is determined by measuring the P5C-dependent oxidation of NAD(P)H at 340 nm.[8]
Reaction Mixture:
-
25 mM Tris-HCl (pH 7.2)
-
2 mM DL-P5C
-
0.5 mM NADH or NADPH
-
Enzyme extract
Procedure:
-
Combine the buffer, NAD(P)H, and enzyme extract.
-
Initiate the reaction by adding P5C.
-
Record the decrease in absorbance at 340 nm for 5 minutes.
PRODH Activity Assay
PRODH activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP), coupled to the oxidation of proline.
Note: Specific protocols for PRODH activity assays can vary and may require optimization depending on the enzyme source and purity.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful recombinant expression and purification of P5C metabolic enzymes. The use of E. coli as an expression host, coupled with affinity chromatography, offers a robust and efficient method for obtaining highly pure enzymes suitable for a wide range of research and drug discovery applications. The provided activity assays are essential for verifying the functionality of the purified enzymes. Researchers should note that optimization of expression conditions (e.g., temperature, IPTG concentration) and purification steps may be necessary for each specific enzyme to achieve maximal yield and activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expression, Purification and Characterization of the Proline Dehydrogenase Domain of PutA from Pseudomonas putida POS-F84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plant-stress.weebly.com [plant-stress.weebly.com]
- 8. Functional Characterization of Saccharomyces cerevisiae P5C Reductase, the Enzyme at the Converging Point of Proline and Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating Mitochondria to Study Pyrroline-5-Carboxylate (P5C) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central hubs for cellular metabolism, playing a critical role in the synthesis and degradation of amino acids. Among these, the metabolism of proline and its intermediate, pyrroline-5-carboxylate (P5C), is intrinsically linked to mitochondrial function, cellular redox balance, and energy production. The study of P5C metabolism within isolated mitochondria is crucial for understanding its role in normal physiology and in pathological conditions, including metabolic disorders and cancer.
These application notes provide a comprehensive set of protocols for the isolation of functionally intact mitochondria from both cultured cells and animal tissues. Furthermore, detailed methodologies for the enzymatic analysis of key proteins in P5C metabolism—P5C Synthase (P5CS), Proline Dehydrogenase (PRODH), and P5C Dehydrogenase (P5CDH)—are presented. This guide is intended to equip researchers with the necessary tools to investigate the intricacies of mitochondrial P5C metabolism, facilitating advancements in basic science and therapeutic development.
P5C Metabolic Pathway in Mitochondria
This compound (P5C) is a critical intermediate that connects the metabolic pathways of proline, ornithine, and glutamate (B1630785) within the mitochondria. The synthesis and degradation of P5C are tightly regulated by a series of mitochondrial enzymes. Proline dehydrogenase (PRODH) initiates proline catabolism by oxidizing proline to P5C. Subsequently, P5C can be converted to glutamate by P5C dehydrogenase (P5CDH), linking proline degradation to the tricarboxylic acid (TCA) cycle. Conversely, P5C can be synthesized from glutamate by P5C synthase (P5CS), a key enzyme in the proline biosynthetic pathway. The interplay between these enzymes dictates the metabolic fate of P5C and influences cellular processes such as energy production, redox homeostasis, and apoptosis.
Figure 1. P5C Metabolic Pathway in Mitochondria.
Experimental Protocols
Protocol 1: Isolation of Functional Mitochondria
This protocol describes the isolation of mitochondria from both cultured mammalian cells and animal tissue (rat liver) using differential centrifugation. Maintaining a cold environment (0-4°C) throughout the procedure is critical for preserving mitochondrial integrity and function.
Materials and Reagents:
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM MOPS (pH 7.4), 1 mM EGTA.
-
Mitochondrial Resuspension Buffer (MRB): 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 0.5 mM EGTA.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Protease inhibitor cocktail.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure for Cultured Cells:
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Isolation Buffer containing a protease inhibitor cocktail. Allow the cells to swell on ice for 15 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 gentle strokes with a loose-fitting pestle to disrupt the cells.
-
Differential Centrifugation (Low Speed): Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Differential Centrifugation (High Speed): Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of MRB. Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (50-100 µL) of MRB.
-
Quantification: Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.
Procedure for Animal Tissue (Rat Liver):
-
Tissue Preparation: Euthanize the animal according to approved institutional protocols. Promptly excise the liver and place it in ice-cold Isolation Buffer.
-
Mincing and Washing: Mince the liver into small pieces on a pre-chilled glass plate. Wash the minced tissue several times with ice-cold Isolation Buffer to remove excess blood.
-
Homogenization: Transfer the minced tissue to a Dounce homogenizer with 10 volumes of ice-cold Isolation Buffer containing a protease inhibitor cocktail. Perform 10-15 strokes with a loose-fitting pestle.
-
Differential Centrifugation: Follow steps 4-8 as described for cultured cells.
Figure 2. Experimental Workflow for Mitochondria Isolation.
Protocol 2: Enzymatic Assays for P5C Metabolism
The following spectrophotometric assays can be used to measure the activity of key enzymes in P5C metabolism in the isolated mitochondrial fraction.
A. Proline Dehydrogenase (PRODH) Activity Assay
This assay measures the proline-dependent reduction of 2,6-dichlorophenolindophenol (DCPIP).
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM KCN, 2 mM phenazine (B1670421) methosulfate (PMS).
-
Substrate: 100 mM L-proline.
-
Reagent: 50 mM DCPIP.
-
Procedure:
-
To a cuvette, add 800 µL of Assay Buffer, 100 µL of L-proline, and 50 µL of isolated mitochondria (50-100 µg protein).
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of DCPIP.
-
Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes.
-
The rate of DCPIP reduction is proportional to PRODH activity.
-
B. P5C Dehydrogenase (P5CDH) Activity Assay
This assay measures the P5C-dependent reduction of NAD⁺.
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 10 mM MgCl₂.
-
Substrate: 1 mM DL-P5C.
-
Cofactor: 2 mM NAD⁺.
-
Procedure:
-
To a cuvette, add 850 µL of Assay Buffer, 50 µL of NAD⁺, and 50 µL of isolated mitochondria (50-100 µg protein).
-
Incubate at 37°C for 5 minutes to measure any background NADH production.
-
Initiate the reaction by adding 50 µL of DL-P5C.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADH production is proportional to P5CDH activity.
-
C. P5C Synthase (P5CS) Activity Assay
This assay is more complex as it involves a two-step reaction. The activity is typically measured by the formation of P5C, which can then be quantified. A common method involves a coupled assay where the P5C produced is measured by the activity of P5C reductase.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 100 mM L-glutamate, 10 mM ATP, 1 mM NADPH.
-
Procedure:
-
Incubate isolated mitochondria (100-200 µg protein) in the Assay Buffer at 37°C for 30-60 minutes to allow for P5C production.
-
Stop the reaction by heat inactivation or addition of perchloric acid followed by neutralization.
-
The amount of P5C produced can be determined using a separate assay with purified P5C reductase and monitoring the oxidation of NADPH at 340 nm.
-
Protocol 3: Analysis of P5C and Related Metabolites by LC-MS/MS
For a more comprehensive analysis of P5C metabolism, quantification of P5C, proline, glutamate, and ornithine in mitochondrial extracts can be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Metabolite Extraction:
-
To the isolated mitochondrial pellet (from a known amount of protein), add 500 µL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the targeted amino acids. Use stable isotope-labeled internal standards for accurate quantification.
-
Data Presentation
Quantitative data from the enzymatic assays and metabolite analysis should be summarized in clearly structured tables to facilitate comparison between different experimental conditions (e.g., control vs. treated).
Table 1: Specific Activities of P5C Metabolic Enzymes in Isolated Mitochondria
| Sample Group | PRODH Activity (nmol/min/mg protein) | P5CDH Activity (nmol/min/mg protein) | P5CS Activity (pmol/min/mg protein) |
| Control | 15.2 ± 1.8 | 25.6 ± 2.5 | 8.9 ± 1.1 |
| Treatment X | 8.1 ± 0.9 | 42.3 ± 3.1 | 15.4 ± 2.0 |
| Treatment Y | 14.8 ± 1.5 | 24.9 ± 2.2 | 9.2 ± 1.3 |
| p < 0.05 vs. Control |
Table 2: Mitochondrial Metabolite Concentrations
| Sample Group | Proline (µM) | P5C (µM) | Glutamate (mM) | Ornithine (µM) |
| Control | 150 ± 22 | 5.2 ± 0.7 | 2.1 ± 0.3 | 45 ± 6 |
| Treatment X | 280 ± 35 | 2.1 ± 0.4 | 1.5 ± 0.2 | 68 ± 9 |
| Treatment Y | 145 ± 20 | 5.5 ± 0.8 | 2.0 ± 0.3 | 48 ± 7 |
| *p < 0.05 vs. Control |
Conclusion
The protocols and application notes provided herein offer a robust framework for the isolation of high-quality mitochondria and the subsequent investigation of P5C metabolism. By employing these methods, researchers can gain valuable insights into the regulation of this critical metabolic pathway and its implications for cellular function in health and disease. The detailed experimental procedures, coupled with clear data presentation guidelines and visual workflows, are designed to support rigorous and reproducible scientific inquiry in the fields of metabolism, cell biology, and drug development.
Application of NMR Spectroscopy for Structural Studies of Pyrroline-5-Carboxylate (P5C)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of Pyrroline-5-carboxylate (P5C) at the atomic level. P5C is a critical intermediate in amino acid metabolism, linking the pathways of proline, ornithine, and glutamate.[1] Its structural lability, particularly its tautomeric equilibrium with L-glutamate-γ-semialdehyde (GSA), makes NMR an indispensable tool for its characterization in solution.[1][2] Understanding the structural features of P5C is paramount for developing inhibitors of enzymes in its metabolic pathway, such as P5C reductase (PYCR) and P5C dehydrogenase (P5CDH), which are potential targets for cancer therapy and other diseases.[3]
The primary applications of NMR spectroscopy in P5C structural studies include:
-
Structural Elucidation and Tautomerism: One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC), are employed to determine the precise chemical structure of P5C in solution. A key application is the characterization of the tautomeric equilibrium between the cyclic imine form (P5C) and the open-chain aldehyde form (GSA).[1][2] The relative populations of these tautomers can be quantified by integrating the corresponding signals in the NMR spectra, providing insights into the factors that influence this equilibrium, such as pH and solvent conditions.[4][5][6]
-
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) allows for the accurate determination of P5C concentration in various samples.[7] This is particularly valuable in metabolic studies and for assessing the purity of P5C preparations. By using an internal standard with a known concentration, the absolute amount of P5C, including its different tautomeric forms, can be precisely measured.[4][6]
-
Protein-Ligand Interaction Studies: NMR is instrumental in characterizing the interaction of P5C with its metabolic enzymes. Techniques such as:
-
Chemical Shift Perturbation (CSP) Mapping: By recording ¹H-¹⁵N HSQC spectra of an isotopically labeled protein (e.g., PYCR1) upon titration with P5C, changes in the chemical shifts of specific amino acid residues can be monitored.[8][9] These perturbations identify the binding site of P5C on the protein surface.
-
Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of the P5C molecule are in close contact with the protein. By irradiating the protein and observing the transfer of saturation to the P5C molecule, the binding epitope of the ligand can be mapped.[10][11][12][13]
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This experiment can also be used to detect the binding of P5C to its target protein by observing the transfer of magnetization from bulk water to the ligand upon binding.
-
These NMR-based approaches provide critical structural and quantitative data that can guide the rational design of drugs targeting P5C metabolism.
Data Presentation
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα (Cα) | 4.12 (dd, J = 9.3, 4.7 Hz) | 61.2 |
| Hδ (Cδ) | 3.89 (ddd, J = 11.9, 8.6, 6.0 Hz) | 57.2 |
| CH₂ (carboxymethyl) | 2.91 – 2.75 (m) | 36.2 |
| Hβ (Cβ) | 2.28 (m) | 28.8 |
| Hγ (Cγ) | 2.22 – 2.08 (m) | 28.1 |
| - | - | 175.0 (COO⁻) |
| - | - | 174.4 (COO⁻) |
Table 1: ¹H and ¹³C NMR chemical shifts for a P5C derivative in D₂O, referenced to the residual solvent peak. Data extracted from a study on hyperprolinemia type II biomarkers.[1]
Experimental Protocols
Protocol for ¹H and ¹³C NMR of P5C for Structural Elucidation and Tautomerism Studies
This protocol outlines the general procedure for acquiring 1D ¹H and ¹³C NMR spectra of P5C to characterize its structure and investigate the P5C-GSA tautomeric equilibrium.
1.1. Sample Preparation:
-
Weigh 1-10 mg of P5C hydrochloride salt.[1]
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or a buffer solution prepared in D₂O to control pH) in a clean, dry vial.[14][15]
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[15][16][17]
-
Cap the NMR tube securely to prevent solvent evaporation.[16]
1.2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a 1D ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 100).
-
-
Acquire a 1D ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A higher number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent signal.[1]
1.3. Analysis of Tautomerism:
-
Identify distinct sets of signals corresponding to the P5C and GSA tautomers.
-
Integrate the area of well-resolved signals for each tautomer in the ¹H spectrum.
-
Calculate the molar ratio of the tautomers from the integral values, correcting for the number of protons giving rise to each signal.
References
- 1. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. d-nb.info [d-nb.info]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for Developing Cell-Based Assays for P5C Pathway Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pyrroline-5-Carboxylate (P5C) pathway is a critical metabolic hub, interconnecting proline, ornithine, and glutamate (B1630785) metabolism. This pathway plays a pivotal role in cellular processes such as redox balance, ATP production, and the synthesis of essential macromolecules.[1][2][3] As a central component of these conversions, the P5C pathway links the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and the proline cycle.[1][4] Dysregulation of the P5C pathway has been implicated in various diseases, most notably in cancer, where it supports cell survival, proliferation, and metastasis.[5][6] This makes the enzymes within the P5C pathway attractive targets for therapeutic intervention.
These application notes provide a comprehensive guide for developing and implementing cell-based assays to identify and characterize modulators of key enzymes in the P5C pathway. The protocols detailed below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
The P5C Signaling Pathway
The P5C pathway involves a series of enzymatic reactions that regulate the levels of P5C, proline, glutamate, and ornithine. The key enzymes in this pathway are:
-
P5C Synthase (P5CS): Catalyzes the synthesis of P5C from glutamate.[7]
-
Ornithine Aminotransferase (OAT): Converts ornithine to P5C.
-
P5C Reductase (PYCR): Reduces P5C to proline, a crucial step in proline biosynthesis.[1]
-
Proline Dehydrogenase (PRODH): Oxidizes proline back to P5C.[5]
-
P5C Dehydrogenase (P5CDH): Converts P5C to glutamate.[4]
The interplay between these enzymes dictates the metabolic flux through the pathway and influences cellular fate.
Caption: The P5C metabolic pathway, highlighting key enzymes and subcellular compartments.
Data Presentation: P5C Pathway Modulators
The following tables summarize quantitative data for known modulators of P5C pathway enzymes. This information is crucial for selecting appropriate positive controls and for dose-response studies.
| Modulator | Target Enzyme | Type of Inhibition | Ki/IC50 Value | Cell Line/System | Reference |
| PRODH Inhibitors | |||||
| N-Propargylglycine (N-PPG) | PRODH | Irreversible (Suicide) | Not specified | Human cancer cells | [8][9] |
| (S)-5-Oxo-2-tetrahydrofurancarboxylic acid | PRODH | Reversible | Not specified | Breast cancer cells | [10] |
| PYCR1 Inhibitors | |||||
| Pargyline Derivative | PYCR1 | Not specified | IC50 = 8.8 µM | Purified enzyme | [2][7] |
| N-formyl-L-proline (NFLP) | PYCR1 | Competitive with P5C | Ki = 100 µM | Purified enzyme | [5] |
| L-thiazolidine-2-carboxylate | PYCR1 | Competitive with P5C | Ki = 450 µM | Purified enzyme | [5] |
| L-thiazolidine-4-carboxylate | PYCR1 | Competitive with P5C | Ki = 600 µM | Purified enzyme | [5] |
| Cyclopentanecarboxylate | PYCR1 | Competitive with P5C | Ki = 1200 µM | Purified enzyme | [5] |
| (S)-(-)-tetrahydro-2-furoic acid | PYCR1 | Competitive with P5C | Ki = 2200 µM | Purified enzyme | [5] |
| 3,5-dibromophenyl-aminomethylene-bisphosphonic acid | PYCR1 | Competitive with P5C and NADPH | IC50 < 1 µM | Purified enzyme | [11] |
| 3,5-dichlorophenyl-aminomethylene-bisphosphonic acid | PYCR1 | Competitive with P5C and NADPH | IC50 < 1 µM | Purified enzyme | [11] |
| P5CS Inhibitors | |||||
| Ornithine | P5CS | Reversible | 50% inhibition at 0.37 mM | Chinese hamster ovary cells | [12] |
| Proline | P5CS2 (Rice) | Feedback | IC50 = 2.91 mM | Purified enzyme | [6] |
| P5CDH Inhibitors | |||||
| Glyoxylate | P5CDH | Not specified | Ki = 0.27 mM | Not specified | [13] |
| OAT Inhibitors | |||||
| Various Compounds | OAT1 | Not specified | IC50 values ranging from <1 to >100 µM | Rat and human OAT transporters |
Note: The potency of inhibitors can vary depending on the assay conditions and the biological system used.
Experimental Workflow for Screening P5C Pathway Modulators
A general workflow for screening and characterizing modulators of the P5C pathway is outlined below. This workflow integrates primary enzymatic assays with secondary cell-based assays to provide a comprehensive understanding of a compound's activity and its effects on cellular physiology.
Caption: General experimental workflow for the identification and characterization of P5C pathway modulators.
Detailed Experimental Protocols
Cell Culture and Lysate Preparation
Objective: To prepare cell lysates for use in enzyme activity assays.
Materials:
-
Cell line of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
PRODH (Proline Dehydrogenase) Activity Assay
Objective: To measure the activity of PRODH in cell lysates using a colorimetric assay based on the reduction of 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Cell lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
DCPIP solution (10 mM stock in ethanol)
-
Phenazine methosulfate (PMS) solution (10 mM stock in water)
-
L-Proline (1 M stock in water)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, DCPIP (final concentration 60 µM), and PMS (final concentration 0.5 mM).
-
Add 10-50 µg of cell lysate protein to each well of a 96-well plate.
-
Add the reaction mixture to each well.
-
To initiate the reaction, add L-proline to a final concentration of 50 mM. For control wells, add an equal volume of water.
-
Immediately measure the decrease in absorbance at 600 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of DCPIP reduction from the linear portion of the curve. PRODH activity is proportional to the rate of decrease in absorbance.
PYCR (P5C Reductase) Activity Assay
Objective: To measure the activity of PYCR by monitoring the P5C-dependent oxidation of NADPH.
Materials:
-
Cell lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
NADPH solution (10 mM stock in water)
-
DL-P5C solution (50 mM stock in 1 M HCl, neutralized with Tris base before use)
-
96-well UV-transparent microplate
-
Microplate reader with UV capabilities
Protocol:
-
Prepare a reaction mixture containing Assay Buffer and NADPH (final concentration 0.2 mM).
-
Add 10-50 µg of cell lysate protein to each well of a 96-well plate.
-
Add the reaction mixture to each well.
-
To initiate the reaction, add neutralized DL-P5C to a final concentration of 1 mM. For control wells, add an equal volume of neutralized HCl/Tris base solution.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of NADPH oxidation from the linear portion of the curve. PYCR activity is proportional to the rate of decrease in absorbance.
P5CDH (P5C Dehydrogenase) Activity Assay
Objective: To measure the activity of P5CDH by monitoring the P5C-dependent reduction of NAD+.
Materials:
-
Cell lysate
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.5
-
NAD+ solution (50 mM stock in water)
-
DL-P5C solution (50 mM stock in 1 M HCl, neutralized with Tris base before use)
-
96-well UV-transparent microplate
-
Microplate reader with UV capabilities
Protocol:
-
Prepare a reaction mixture containing Assay Buffer and NAD+ (final concentration 10 mM).
-
Add 20-100 µg of cell lysate protein to each well of a 96-well plate.
-
Add the reaction mixture to each well.
-
To initiate the reaction, add neutralized DL-P5C to a final concentration of 1 mM. For control wells, add an equal volume of neutralized HCl/Tris base solution.
-
Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of NAD+ reduction from the linear portion of the curve. P5CDH activity is proportional to the rate of increase in absorbance.
OAT (Ornithine Aminotransferase) Activity Assay
Objective: To measure OAT activity by quantifying the formation of P5C, which reacts with o-aminobenzaldehyde (oAB) to produce a colored product.
Materials:
-
Cell lysate
-
Reaction Buffer: 100 mM potassium phosphate, pH 8.0, containing 1 mM pyridoxal-5'-phosphate (PLP)
-
L-Ornithine solution (100 mM stock in water)
-
α-Ketoglutarate solution (50 mM stock in water)
-
o-Aminobenzaldehyde (oAB) solution (10 mg/mL in ethanol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
96-well microplate
-
Microplate reader
Protocol:
-
In a microcentrifuge tube, mix 20-100 µg of cell lysate with Reaction Buffer.
-
Add L-ornithine (final concentration 20 mM) and α-ketoglutarate (final concentration 10 mM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add oAB solution to the supernatant and incubate at room temperature for 30 minutes to allow for color development.
-
Transfer the samples to a 96-well plate and measure the absorbance at 440 nm.
-
A standard curve using known concentrations of P5C should be prepared to quantify the amount of P5C produced.
P5CS (P5C Synthase) Activity Assay
Objective: To measure P5CS activity by monitoring the glutamate-dependent oxidation of NADPH.
Materials:
-
Cell lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.2, containing 25 mM MgCl2
-
L-Glutamate solution (1 M stock in water)
-
ATP solution (100 mM stock in water)
-
NADPH solution (10 mM stock in water)
-
96-well UV-transparent microplate
-
Microplate reader with UV capabilities
Protocol:
-
Prepare a reaction mixture in the wells of a 96-well plate containing Assay Buffer, L-glutamate (final concentration 75 mM), and ATP (final concentration 5 mM).
-
Add 50-100 µg of cell lysate protein to each well.
-
To initiate the reaction, add NADPH to a final concentration of 0.4 mM.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of NADPH consumption from the linear portion of the curve. P5CS activity is proportional to the rate of decrease in absorbance.[11]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of P5C pathway modulators on cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
P5C pathway modulator (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours. Include vehicle-treated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of Solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the discovery and characterization of modulators targeting the P5C pathway. By employing a combination of direct enzyme activity assays and broader cellular assays, researchers can gain valuable insights into the mechanism of action of novel compounds and their potential as therapeutic agents for diseases linked to aberrant P5C metabolism.
References
- 1. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fragment-like approach to PYCR1 inhibition [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]
- 8. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenyl-substituted aminomethylene-bisphosphonates inhibit human P5C reductase and show antiproliferative activity against proline-hyperproducing tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of proline biosynthesis: the inhibition of this compound synthase activity by ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of P5C Analogs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ¹-Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, glutamate, and ornithine metabolism. The interconversion of these amino acids, with P5C as the central hub, is pivotal for cellular processes, including redox homeostasis, nucleotide synthesis, and ATP production.[1][2] The enzymes governing P5C metabolism, particularly those of the proline-P5C cycle, have emerged as significant targets in various diseases, most notably cancer. This document provides detailed application notes and experimental protocols for the use of P5C analogs as chemical probes to investigate and modulate these metabolic pathways.
The proline-P5C cycle involves the oxidation of proline to P5C by proline dehydrogenase (PRODH) in the mitochondria and the reduction of P5C back to proline by P5C reductase (PYCR) in the cytosol or mitochondria.[3][4] This cycle is not merely a metabolic loop but a sophisticated redox shuttle, influencing the NADP+/NADPH ratio and thereby impacting downstream pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP), which is essential for nucleotide biosynthesis and antioxidant defense.[2] In cancer cells, the upregulation of enzymes like PYCR1 has been linked to enhanced proliferation, survival, and resistance to therapy, making them attractive targets for drug development.[4][5][6][7]
These application notes will focus on the use of specific P5C analogs that inhibit key enzymes of the proline-P5C cycle, providing researchers with the tools to dissect the roles of this pathway in normal physiology and disease.
P5C Analogs as Inhibitors of Proline-P5C Cycle Enzymes
Several P5C analogs and related molecules have been developed and characterized as inhibitors of the key enzymes in the proline-P5C cycle. These inhibitors are invaluable tools for studying the metabolic consequences of pathway disruption.
Inhibitors of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)
PYCR1 catalyzes the NADPH-dependent reduction of P5C to proline. Its inhibition is a key strategy for disrupting the proline-P5C cycle.
-
N-formyl l-proline (B1679175) (NFLP): A potent competitive inhibitor of PYCR1 with respect to P5C.[4] It has been shown to phenocopy PYCR1 knockdown in breast cancer cells by inhibiting de novo proline biosynthesis and impairing spheroidal growth.[4]
-
Phenyl-substituted aminomethylene-bisphosphonates: A class of compounds, including 3,5-dibromophenyl- and 3,5-dichlorophenyl-derivatives, that show remarkable effectiveness in inhibiting human PYCR1.[8]
-
Other Proline Analogs: Several other proline analogs, such as l-tetrahydro-2-furoic acid, cyclopentanecarboxylate, l-thiazolidine-4-carboxylate, and l-thiazolidine-2-carboxylate, have been identified as inhibitors of PYCR1.[4]
Inhibitors of Proline Dehydrogenase (PRODH)
PRODH is a mitochondrial enzyme that catalyzes the first step of proline degradation, converting proline to P5C.
-
S-(−)-Tetrahydro-2-furoic acid (THFA): A noncovalent, competitive proline analog inhibitor of PRODH that has been shown to inhibit the spheroidal growth of breast cancer cells and impair lung metastasis in mouse models.[9]
-
N-propargylglycine (NPPG): A mechanism-based, irreversible inhibitor of PRODH.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the inhibitory activity of various P5C analogs.
Table 1: Inhibitors of Human PYCR1
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition | Reference |
| N-formyl l-proline (NFLP) | Human PYCR1 | 100 µM | Competitive with P5C | [4] | |
| l-thiazolidine-2-carboxylate | Human PYCR1 | 400 µM | Competitive with P5C | [4] | |
| l-thiazolidine-4-carboxylate | Human PYCR1 | 600 µM | Competitive with P5C | [4] | |
| cyclopentanecarboxylate | Human PYCR1 | 1 mM | Competitive with P5C | [4] | |
| l-tetrahydro-2-furoic acid | Human PYCR1 | 2 mM | Competitive with P5C | [4] | |
| 3,5-dibromophenyl-aminomethylene bisphosphonic acid | Human PYCR1 | < 1 µM | Competitive with P5C and NADPH | [8] | |
| 3,5-dichlorophenyl-aminomethylene bisphosphonic acid | Human PYCR1 | < 1 µM | Competitive with P5C and NADPH | [8] | |
| Pargyline derivative (compound 4) | Human PYCR1 | 8.8 µM | Not specified | [10] |
Table 2: Inhibitors of PRODH
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition | Reference |
| S-(−)-tetrahydro-2-furoic acid (THFA) | Human PRODH | Not specified | Not specified | Competitive with proline | [9] |
| N-propargylglycine (NPPG) | Human PRODH | Not specified | Not specified | Irreversible, mechanism-based | [3] |
Signaling Pathways and Experimental Workflows
Proline-P5C Metabolic Pathway
The following diagram illustrates the central role of P5C in the interconversion of proline, glutamate, and ornithine, and its connection to the TCA cycle and urea (B33335) cycle.
Proline-P5C Cycle and its link to the Pentose Phosphate Pathway
This diagram illustrates the proline-P5C cycle as a redox shuttle and its impact on the pentose phosphate pathway (PPP).
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for PYCR1
This protocol describes how to determine the inhibitory potential of a P5C analog against purified human PYCR1 enzyme.
Materials:
-
Purified recombinant human PYCR1
-
DL-P5C solution (freshly prepared)
-
NADPH or NADH
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (P5C analog) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DL-P5C. The concentration of the active L-isomer is half that of the DL-racemic mixture.
-
Prepare stock solutions of NADPH or NADH in assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Purified PYCR1 enzyme (a concentration that gives a linear reaction rate for at least 10 minutes)
-
-
Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.
-
-
Initiate Reaction:
-
Start the reaction by adding a solution of DL-P5C and NADPH (or NADH) to each well.
-
Final concentrations in the assay mixture should be in the range of the Km values for the substrates (e.g., 0.1-1.0 mM for L-P5C and ~100 µM for NADPH).
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The rate of NADPH/NADH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate while keeping the other and the inhibitor concentration constant. Plot the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Protocol 2: Cell Proliferation Assay Using a PYCR1 Inhibitor
This protocol outlines the procedure for assessing the effect of a PYCR1 inhibitor on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
PYCR1 inhibitor (e.g., NFLP)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the PYCR1 inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the inhibitor at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
-
Proliferation Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the readings to the vehicle-treated control cells to determine the percentage of proliferation.
-
Plot the percentage of proliferation versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Metabolomics Analysis of Cancer Cells Treated with a P5C Analog
This protocol provides a general workflow for analyzing changes in the metabolome of cancer cells following treatment with a P5C analog.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
P5C analog inhibitor
-
Vehicle control
-
6-well or 10 cm cell culture plates
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards (for normalization)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to ~80% confluency.
-
Treat the cells with the P5C analog at a relevant concentration (e.g., around the IC50 or GI50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline or PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate to quench metabolism.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Add internal standards to the samples for quality control and normalization.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution LC-MS system. The specific chromatographic method and mass spectrometer settings will depend on the metabolites of interest.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify metabolites.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly altered by the P5C analog treatment.
-
Use pathway analysis tools to determine which metabolic pathways are most affected by the inhibitor.
-
Protocol 4: Apoptosis Assay by Flow Cytometry Using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with a P5C analog.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
P5C analogs are powerful tools for dissecting the complex roles of proline and P5C metabolism in health and disease. The inhibitors and protocols described in these application notes provide a foundation for researchers to investigate the metabolic vulnerabilities of cancer cells and to explore novel therapeutic strategies targeting the proline-P5C cycle. As our understanding of this critical metabolic hub grows, the development and application of more specific and potent P5C analogs will undoubtedly continue to be a fruitful area of research.
References
- 1. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting mitochondrial proline dehydrogenase with a suicide inhibitor to exploit synthetic lethal interactions with p53 upregulation and glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic pathway analyses identify proline biosynthesis pathway as a promoter of liver tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.dominican.edu [scholar.dominican.edu]
- 9. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in P5C quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrroline-5-Carboxylate (P5C) quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying P5C?
A1: The primary methods for P5C quantification are spectrophotometric assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The most common spectrophotometric method involves the derivatization of P5C with o-aminobenzaldehyde (OAB), which forms a colored product that can be measured. LC-MS/MS offers higher specificity and sensitivity and is often used for complex biological samples.
Q2: My sample contains high levels of proline. Will this interfere with my P5C measurement?
A2: If you are using a ninhydrin-based assay, high proline concentrations can interfere as P5C also reacts with ninhydrin. For the more specific o-aminobenzaldehyde (OAB) assay, proline does not directly interfere. However, it is crucial to consider the equilibrium between P5C and its precursor, glutamate-semialdehyde (GSA), and its product, proline, as this can shift during sample preparation and affect the accuracy of your results.
Q3: How should I prepare and store my samples to ensure P5C stability?
A3: P5C is an unstable metabolite, and proper sample handling is critical. It is recommended to perform sample extraction quickly and at low temperatures to minimize enzymatic activity. P5C is relatively stable in acidic conditions, so deproteinization with acids like trichloroacetic acid (TCA) can be beneficial. For storage, it is best to snap-freeze samples in liquid nitrogen and store them at -80°C. Limiting freeze-thaw cycles is crucial, as repeated cycles can lead to degradation of metabolites.[1][2][3][4] Studies have shown that while long-term storage at -70°C or -80°C has a minimal effect on many metabolites, repeated freeze-thaw cycles can lead to increasing changes in analyte concentrations.[1][2]
Q4: What are the critical parameters to consider when validating a P5C quantification assay?
A4: Key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy (recovery), selectivity, and stability.[5][6][7][8][9][10] Linearity demonstrates that the assay response is proportional to the analyte concentration over a specific range. Precision measures the closeness of agreement between repeated measurements. Accuracy assesses how close the measured value is to the true value. Selectivity ensures that the assay is not affected by other components in the sample matrix. Stability studies evaluate the degradation of P5C in the sample matrix under different storage and processing conditions.
Troubleshooting Guides
Spectrophotometric (o-Aminobenzaldehyde) Assay
This assay relies on the reaction of P5C with o-aminobenzaldehyde (OAB) to form a dihydroquinazolinium derivative, which can be quantified by measuring its absorbance.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | - Contaminated reagents or glassware.- Presence of other aldehydes or ketones in the sample that react with OAB.- Autopolymerization of OAB. | - Use high-purity reagents and thoroughly clean all glassware.- Prepare fresh OAB solution before each experiment.- Include a sample blank (sample without OAB) to subtract background absorbance.- Consider sample purification steps to remove interfering substances. |
| Low or No Signal | - P5C degradation during sample preparation or storage.- Inactive OAB reagent.- Incorrect pH of the reaction mixture. | - Follow best practices for sample handling and storage (see FAQs).- Prepare fresh OAB solution. The OAB reagent can degrade over time.- Ensure the reaction buffer is at the optimal pH for the derivatization reaction. |
| Poor Reproducibility | - Inconsistent timing of reagent addition and measurements.- Temperature fluctuations during the assay.- Pipetting errors. | - Standardize all incubation times and measurement intervals.- Use a temperature-controlled plate reader or water bath.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Non-linear Standard Curve | - Inappropriate concentration range for standards.- Saturation of the OAB reagent at high P5C concentrations.- Errors in standard preparation. | - Prepare a wider range of standards to determine the linear range of the assay.- Dilute samples to fall within the linear range of the standard curve.- Carefully prepare fresh standards for each assay. |
LC-MS/MS Assay
LC-MS/MS provides a highly sensitive and specific method for P5C quantification, but it is not without its challenges.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate column chemistry for a polar analyte like P5C.- Suboptimal mobile phase composition.- Column degradation. | - Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.- Optimize the mobile phase pH and organic solvent composition.- Replace the column if it has exceeded its lifetime. |
| Ion Suppression or Enhancement | - Co-eluting matrix components interfering with the ionization of P5C. | - Improve sample preparation to remove interfering matrix components (e.g., solid-phase extraction).- Optimize the chromatographic separation to resolve P5C from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[11] |
| Low Sensitivity | - Inefficient ionization of P5C.- Suboptimal mass spectrometer parameters.- P5C degradation in the autosampler. | - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Perform tuning and calibration of the mass spectrometer.- Ensure the autosampler is temperature-controlled to maintain sample stability. |
| High Variability Between Injections | - Carryover from previous injections.- Inconsistent sample injection volume.- Instability of P5C in the prepared samples. | - Implement a rigorous wash protocol for the injection needle and port between samples.- Ensure the autosampler is functioning correctly and calibrated.- Analyze samples promptly after preparation or store them at low temperatures in the autosampler. |
Data Presentation
The following tables provide an example of the quantitative data that should be generated during the validation of a P5C quantification assay. The values presented here are for illustrative purposes and will vary depending on the specific assay and laboratory conditions.
Table 1: Linearity of P5C Quantification Assay
| Nominal Concentration (µM) | Measured Concentration (µM) (Mean ± SD, n=3) | Accuracy (%) |
| 0.5 | 0.48 ± 0.04 | 96.0 |
| 1.0 | 0.97 ± 0.07 | 97.0 |
| 5.0 | 5.12 ± 0.21 | 102.4 |
| 10.0 | 9.85 ± 0.45 | 98.5 |
| 25.0 | 25.5 ± 1.1 | 102.0 |
| 50.0 | 49.2 ± 2.3 | 98.4 |
| Linearity (R²) | 0.999 |
Table 2: Precision and Accuracy (Recovery) of P5C Quantification Assay
| Spiked Concentration (µM) | Measured Concentration (µM) (Mean ± SD) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6 over 3 days) | Recovery (%) |
| Low QC (2.5 µM) | 2.41 ± 0.15 | 6.2 | 8.5 | 96.4 |
| Mid QC (20 µM) | 20.8 ± 0.98 | 4.7 | 6.9 | 104.0 |
| High QC (40 µM) | 39.5 ± 1.8 | 4.6 | 6.1 | 98.8 |
Experimental Protocols
Detailed Methodology for Spectrophotometric P5C Quantification
This protocol is based on the reaction of P5C with o-aminobenzaldehyde (OAB).
1. Reagent Preparation:
-
Extraction Buffer: 50 mM Tris-HCl, pH 8.0, with 10% (v/v) glycerol.
-
Deproteinization Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
o-Aminobenzaldehyde (OAB) Reagent: Prepare a 10 mg/mL solution of OAB in 95% ethanol (B145695). This solution should be prepared fresh before each experiment and protected from light.
-
P5C Standards: Prepare a stock solution of P5C and perform serial dilutions in the extraction buffer to create a standard curve (e.g., 0-100 µM).
2. Sample Preparation:
-
Homogenize tissue or cell samples in ice-cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and add an equal volume of cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes and then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
3. Assay Procedure:
-
To 100 µL of the deproteinized sample or standard, add 100 µL of the OAB reagent.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 443 nm using a spectrophotometer or microplate reader.
-
Prepare a blank for each sample containing 100 µL of the sample and 100 µL of 95% ethanol (without OAB) to correct for background absorbance.
4. Data Analysis:
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.
-
Generate a standard curve by plotting the background-corrected absorbance of the standards against their known concentrations.
-
Determine the concentration of P5C in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
P5C Metabolic Pathway
P5C is a critical intermediate in the metabolic pathways linking proline, glutamate, and ornithine. These pathways are essential for cellular homeostasis, redox balance, and response to stress.
Caption: P5C is a central intermediate in proline and ornithine metabolism.
Experimental Workflow for P5C Quantification
A typical workflow for quantifying P5C in biological samples involves several key steps, from sample collection to data analysis.
Caption: A generalized workflow for spectrophotometric P5C quantification.
Logical Troubleshooting Flowchart
When encountering issues with a P5C assay, a systematic approach to troubleshooting can help identify the root cause of the problem.
Caption: A logical flowchart for troubleshooting P5C quantification assays.
References
- 1. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbls.org [ijbls.org]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. cdn.intertek.com [cdn.intertek.com]
- 9. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimizing Pyrroline-5-Carboxylate (P5C) Detection
Welcome to the technical support center for Pyrroline-5-Carboxylate (P5C) detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your P5C detection experiments for maximum sensitivity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (P5C) and why is its detection important?
A1: this compound (P5C) is a critical intermediate metabolite in the biosynthesis and degradation of proline and arginine.[1] Its levels are tightly regulated and can be indicative of cellular stress, metabolic flux, and certain disease states. Accurate detection of P5C is crucial for studying amino acid metabolism, stress responses in plants, and the pathology of diseases like hyperprolinemia type II.[2]
Q2: What are the most common methods for detecting P5C?
A2: The two primary methods for P5C detection are the colorimetric o-aminobenzaldehyde (OAB) assay and enzymatic assays. The OAB assay relies on a chemical reaction that produces a colored product, while enzymatic assays measure the activity of enzymes that produce or consume P5C, such as P5C synthase (P5CS) and P5C reductase (P5CR), typically by monitoring the change in NAD(P)H absorbance.[3][4]
Q3: How do I choose the best P5C detection method for my experiment?
A3: The choice of method depends on your specific experimental needs. The OAB assay is relatively simple and suitable for high-throughput screening, but may have lower specificity.[5] Enzymatic assays offer higher specificity and can provide information about enzyme kinetics but may be more complex to set up.[4] Refer to the data comparison table below for a detailed breakdown of each method's characteristics.
Q4: How should I prepare my samples for P5C detection?
A4: Proper sample preparation is critical for accurate P5C measurement. P5C is unstable, so rapid processing and stabilization are key. For plant tissues, homogenization in sulfosalicylic acid is a common method.[6] For cell cultures, lysis in a suitable buffer on ice is recommended. It is crucial to minimize the time between sample collection and analysis and to store samples appropriately, typically at -80°C, to prevent degradation.[7][8]
Q5: What are the common interfering substances in P5C assays?
A5: In the OAB assay, other aldehydes and ketones present in the sample can potentially react with OAB, leading to a false positive signal.[9] In enzymatic assays, any substance that interferes with the enzyme's activity or the detection of NAD(P)H can be a source of error. For example, compounds that absorb light at 340 nm can interfere with spectrophotometric measurements.[2]
Data Presentation: Comparison of P5C Detection Methods
| Feature | o-Aminobenzaldehyde (OAB) Assay | P5C Synthase (P5CS) Enzymatic Assay | P5C Reductase (P5CR) Enzymatic Assay |
| Principle | Chemical reaction of P5C with OAB to form a yellow-colored product measured spectrophotometrically.[10] | Measures the glutamate (B1630785) and ATP-dependent oxidation of NADPH to NADP+ at 340 nm.[3] | Measures the P5C-dependent oxidation of NADPH to NADP+ at 340 nm.[4] |
| Limit of Detection | ~20 nmol/g in plant tissues.[10] | Dependent on enzyme activity and substrate concentrations. | Dependent on enzyme activity and substrate concentrations. |
| Specificity | Can cross-react with other aldehydes and ketones.[9] | Highly specific for P5CS activity. | Highly specific for P5CR activity. |
| Throughput | High, suitable for multi-well plate format.[5] | Moderate, can be adapted to 96-well plates.[3] | Moderate, can be adapted to 96-well plates.[10] |
| Key Advantages | Simple, rapid, and cost-effective. | Provides kinetic data on P5C synthesis. | Provides kinetic data on P5C reduction. |
| Key Disadvantages | Lower specificity, potential for interference. | Requires purified or partially purified enzyme. | Requires purified or partially purified enzyme and a P5C standard.[4] |
Experimental Protocols
o-Aminobenzaldehyde (OAB) Assay for P5C Detection
This protocol is adapted from a method for quantifying P5C in plant extracts.[6][10]
Materials:
-
0.5 M Trichloroacetic acid (TCA)
-
o-aminobenzaldehyde (OAB) solution (25 mg/mL in 2.4 M HCl)
-
P5C standard solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 440 nm
Procedure:
-
Sample Preparation: Homogenize fresh or frozen tissue in 3% (w/v) sulfosalicylic acid and centrifuge to pellet debris.[6]
-
Reaction: Mix the sample supernatant with TCA to a final concentration of 0.25 M. Add the OAB solution and incubate at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the resulting yellow solution at 440 nm.
-
Quantification: Determine the P5C concentration using a standard curve prepared with known concentrations of P5C.
Enzymatic Assay for P5C Synthase (P5CS) Activity
This protocol measures the forward reaction of P5CS by monitoring NADPH oxidation.[3]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
L-glutamate solution
-
ATP solution
-
NADPH solution
-
Purified or partially purified P5CS enzyme preparation
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, L-glutamate, and ATP.
-
Enzyme Addition: Add the P5CS enzyme preparation to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at 30°C.[3] The rate of NADPH oxidation is proportional to the P5CS activity.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Enzymatic Assay for P5C Reductase (P5CR) Activity
This protocol measures the P5CR-catalyzed reduction of P5C by monitoring NADPH oxidation.[4]
Materials:
-
Assay Buffer: 200 mM Tris-HCl, pH 7.5
-
NADPH solution
-
DL-P5C solution (neutralized immediately before use)
-
Purified or partially purified P5CR enzyme preparation
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer and NADPH.
-
Enzyme Addition: Add the P5CR enzyme preparation to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the neutralized DL-P5C solution.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at 25°C.[4] The rate of NADPH oxidation is proportional to the P5CR activity.
-
Control: A reaction without DL-P5C should be run as a control to account for any non-specific NADPH oxidation.[4] The P5CR activity is the difference between the rates with and without P5C.
Troubleshooting Guides
Issue: High Background Signal
| Potential Cause | Suggested Solution |
| Contamination of reagents or samples. | Use fresh, high-purity reagents and sterile techniques to avoid contamination. |
| (OAB Assay) Non-specific reaction of OAB with other aldehydes/ketones. | Consider sample purification steps like cation-exchange chromatography to remove interfering compounds.[10] |
| (Enzymatic Assays) Presence of endogenous enzymes in the sample that oxidize NADPH. | Run a control reaction without the specific substrate (glutamate for P5CS, P5C for P5CR) to determine the background rate of NADPH oxidation and subtract it from the sample reading.[4] |
| (Enzymatic Assays) Light scattering due to particulate matter in the sample. | Centrifuge samples to remove any precipitates before measurement. |
| (General) Insufficient blocking in immunoassays if using an antibody-based detection method. | Ensure proper blocking steps are included in the protocol.[11][12] |
Issue: Low or No Signal
| Potential Cause | Suggested Solution |
| Degradation of P5C in the sample. | Process samples quickly and on ice. Store extracts at -80°C. P5C is unstable, especially at neutral or alkaline pH.[7][8] |
| (Enzymatic Assays) Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test the activity of the enzyme with a known positive control. |
| (Enzymatic Assays) Sub-optimal assay conditions (pH, temperature, substrate concentration). | Optimize the assay conditions according to the specific enzyme's characteristics. Refer to the literature for optimal conditions for your enzyme of interest.[3][4] |
| (OAB Assay) Insufficient reaction time or temperature. | Ensure the incubation time and temperature are according to the protocol to allow for complete color development. |
| (General) Incorrect wavelength used for measurement. | Verify that the spectrophotometer is set to the correct wavelength (440 nm for OAB assay, 340 nm for enzymatic assays). |
| (General) Insufficient amount of P5C in the sample. | Concentrate the sample or start with a larger amount of initial material. Cation-exchange chromatography can be used to concentrate P5C.[10] |
Visualizations
Caption: The Proline-P5C metabolic cycle.
Caption: P5C accumulation and ROS signaling.
Caption: o-Aminobenzaldehyde (OAB) assay workflow.
References
- 1. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Dehydrogenase and Pyrroline 5 Carboxylate Dehydrogenase from Mycobacterium tuberculosis: Evidence for Substrate Channeling [mdpi.com]
- 3. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
- 5. Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Δ1-Pyrroline-5-Carboxylate-Proline Cycle in Plants by Uncoupled Expression of Proline Oxidation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admin.ich.org [admin.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies [mdpi.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. How to solve the high background staining? | Sino Biological [sinobiological.com]
Technical Support Center: Overcoming Interference in Ninhydrin-Based P5C Assays
Welcome to the technical support center for ninhydrin-based Pyrroline-5-Carboxylate (P5C) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the ninhydrin (B49086) reaction for P5C detection?
Ninhydrin is a chemical reagent that reacts with primary and secondary amino groups.[1] In the case of most primary amino acids, this reaction yields a deep purple compound known as Ruhemann's purple, which is typically measured spectrophotometrically at 570 nm.[1][2] P5C, being a cyclic imino acid, reacts with ninhydrin to form a distinct colored product. The spectral properties of the P5C-ninhydrin derivative are highly dependent on the pH of the solution.[3][4][5]
Q2: My assay is showing low sensitivity. How can I improve it?
Low sensitivity in a P5C-ninhydrin assay can often be addressed by optimizing the reaction pH. Studies have shown that adjusting the pH to an alkaline range of 7.0-8.0 can lead to a significant, approximately 12-fold, increase in the molar extinction coefficient of the P5C-ninhydrin derivative.[3][4][5] This modification also shifts the maximum absorbance wavelength (λmax) from 510 nm in an ethanolic solution to 620 nm, which can enhance signal detection.[3][4][5][6]
Q3: What are the common interfering substances in a ninhydrin-based P5C assay?
Several substances can interfere with the ninhydrin reaction, leading to inaccurate P5C quantification. These include:
-
Ammonia (B1221849) and other primary amines: These compounds react with ninhydrin to produce Ruhemann's purple, which can lead to an overestimation of the P5C concentration.[7]
-
Metal ions: Certain metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can interfere with color development, often resulting in a significant decrease in the signal.[7][8]
-
Other amino acids: Amino acids structurally similar to P5C, such as proline and ornithine, can cross-react with ninhydrin, leading to potential overestimation of P5C levels.[9][10]
Q4: Why does proline give a different color with ninhydrin compared to primary amino acids?
Proline, like P5C, is a secondary amino acid where the α-amino group is part of a ring structure.[7][11] This structural difference results in the formation of a yellow iminium salt with ninhydrin, which has a different absorbance maximum (around 440 nm) compared to the purple product (570 nm) formed with primary amino acids.[7] It is crucial to use a protocol specifically optimized for imino acids when measuring proline or P5C.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak color development | Degraded ninhydrin reagent. | Prepare a fresh ninhydrin solution. Store the reagent protected from light and at the recommended temperature.[7] |
| Incorrect pH of the reaction mixture. | Verify the pH of your buffer and the final reaction mixture. The optimal pH for the standard assay is typically around 5.0-5.5.[7][12] For enhanced P5C sensitivity, an alkaline pH (7.0-8.0) is recommended.[3][4][5] | |
| Insufficient heating. | Ensure the reaction is heated to the specified temperature (e.g., 90-100°C) for the recommended duration. Inconsistent heating can lead to variable results.[7] | |
| Inconsistent or variable results | Presence of interfering substances in the sample. | Consider sample cleanup steps to remove interfering substances like metal ions or high concentrations of other amines.[7] |
| Inappropriate assay conditions for P5C. | Use a protocol specifically optimized for P5C, such as the modified alkaline pH method, to enhance specificity and sensitivity.[3][4][5] | |
| Overestimation of P5C concentration | Cross-reactivity with other amino acids. | Be aware of potential cross-reactivity with ornithine and proline.[9][10] If high concentrations of these are expected, consider alternative quantification methods or specific enzymatic assays for L-proline.[10] |
| Contamination with ammonia or other primary amines. | Ensure samples are free from ammonia contamination, which can react with ninhydrin to produce a purple color.[7] |
Experimental Protocols
Standard Acidic Ninhydrin Protocol for Amino Acids
This protocol is a general method for the detection of primary amino acids.
-
Sample Preparation: Homogenize the sample in 3% (w/v) aqueous sulfosalicylic acid and centrifuge to remove precipitated proteins.[7]
-
Reaction Mixture: In a test tube, mix 1 mL of the supernatant with 1 mL of acid-ninhydrin reagent and 1 mL of glacial acetic acid.[7]
-
Incubation: Incubate the mixture at 100°C for 1 hour.[7]
-
Reaction Termination: Terminate the reaction by placing the tube in an ice bath.[7]
-
Chromophore Extraction: Add 2 mL of toluene (B28343) and vortex vigorously to extract the chromophore.[7]
-
Measurement: Allow the phases to separate and measure the absorbance of the upper toluene layer at 520 nm.[7]
Modified Alkaline Protocol for Enhanced P5C Sensitivity
This modified protocol is optimized for the sensitive detection of P5C.
-
P5C Derivatization: Terminate enzymatic reactions for P5C formation with 0.1 mL of 3.6 M HCl. Add 0.25 mL of 2% ninhydrin in water to each sample.[6]
-
Heating and Cooling: Heat the mixtures to 100°C for 15 minutes, then cool.[6]
-
Centrifugation: Centrifuge at 3234 x g for 10 minutes at 4°C.[6]
-
Resuspension and Measurement: Decant the supernatant and resuspend the red pigment in 1 mL of 50 mM Tris buffer (pH 8.0) containing 47.5% ethanol (B145695) to form a blue complex. Measure the absorbance at 620 nm.[6] The concentration of P5C can be calculated using a molar extinction coefficient of 1.96 × 10⁵ M⁻¹ cm⁻¹.[6]
Data Presentation
| Parameter | Ethanolic Solution | Alkaline Conditions (pH 7.0-8.0) | Reference |
| Max Wavelength (λmax) | 510 nm | 620 nm | [3][4][5][6] |
| Molar Extinction Coefficient (ε) | 1.65 × 10⁴ M⁻¹cm⁻¹ | 1.96 × 10⁵ M⁻¹cm⁻¹ | [3][4][5] |
Visualizations
P5C Metabolic Pathway
Caption: Key metabolic pathways involving the synthesis of this compound (P5C).
Troubleshooting Workflow for P5C-Ninhydrin Assay
Caption: A logical workflow for troubleshooting common issues in P5C-ninhydrin assays.
References
- 1. njlabs.com [njlabs.com]
- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids [mdpi.com]
- 3. Effect of pH on spectral characteristics of P5C-ninhydrin derivative: Application in the assay of ornithine amino transferase activity from tissue lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on spectral characteristics of P5C-ninhydrin derivative: Application in the assay of ornithine amino transferase activity from tissue lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effect of various substances on the colorimetric amino acid-ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Sensitivity Intensified Ninhydrin-Based Chromogenic System by Ethanol-Ethyl Acetate: Application to Relative Quantitation of GABA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: o-Aminobenzaldehyde (o-AB) Assay for P5C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reliability of the o-aminobenzaldehyde (o-AB) assay for measuring Δ1-pyrroline-5-carboxylate (P5C).
Troubleshooting Guide
This guide addresses common issues encountered during the o-AB assay for P5C, offering potential causes and solutions in a question-and-answer format.
Question: Why is my assay showing high background or non-specific signal?
Possible Causes:
-
Interfering substances: Crude biological extracts contain various compounds that can react with o-aminobenzaldehyde, leading to a high background signal. Free amino acids, in particular, can be present at much higher concentrations than P5C and interfere with the assay.[1]
-
Reagent instability: The o-aminobenzaldehyde reagent itself is unstable and can self-condense or degrade over time, contributing to background absorbance.[2][3]
-
Contaminated reagents or buffers: Impurities in your reagents or buffers can react with o-AB.
Solutions:
-
Sample purification: To remove interfering substances, consider purifying your sample before the assay. Cation exchange chromatography has been shown to be an effective method for enriching P5C and removing interfering compounds from plant extracts.[1]
-
Fresh reagent preparation: Always use freshly prepared o-aminobenzaldehyde solution for your assays. Store the solid reagent under appropriate conditions (deep freeze, tightly closed) as it is temperature-sensitive.[4]
-
Use high-purity reagents: Ensure all chemicals and buffers are of high purity to minimize potential contaminants.
-
Include proper controls: Run parallel blank reactions that omit P5C to determine the background signal, which can then be subtracted from your sample measurements.[5]
Question: Why am I observing low or no signal in my assay?
Possible Causes:
-
Low P5C concentration: The concentration of P5C in your samples may be below the detection limit of the standard colorimetric assay.[1][6]
-
Degradation of P5C: P5C is an unstable compound and can degrade, especially at certain pH values or temperatures.
-
Inactive o-aminobenzaldehyde reagent: The o-AB reagent may have degraded due to improper storage or prolonged exposure to light and air.[2][3]
-
Suboptimal reaction conditions: The pH, temperature, or incubation time of the assay may not be optimal for the reaction between o-AB and P5C.
Solutions:
-
Sample concentration: If you suspect low P5C levels, you may need to concentrate your sample. The cation exchange chromatography step mentioned above can also serve to concentrate P5C.[1]
-
Proper sample handling: Keep samples on ice and process them quickly to minimize P5C degradation.
-
Verify reagent activity: Test your o-AB reagent with a known standard of P5C to ensure it is active.
-
Optimize assay conditions: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for your specific experimental setup.
Question: My results are not reproducible. What could be the cause?
Possible Causes:
-
Inconsistent reagent preparation: Variations in the concentration or quality of the o-aminobenzaldehyde solution between experiments can lead to inconsistent results.
-
Variable incubation times: Precise timing of the reaction is crucial for reproducibility.
-
Pipetting errors: Inaccurate pipetting of small volumes of reagents or samples can introduce significant variability.
-
Fluctuations in temperature: Inconsistent reaction temperatures can affect the rate of the colorimetric reaction.
Solutions:
-
Standardized reagent preparation: Prepare a single, large batch of o-AB solution for a set of experiments or prepare it fresh each time following a strict protocol.
-
Consistent timing: Use a timer to ensure consistent incubation times for all samples.
-
Calibrated equipment: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Temperature control: Use a water bath or incubator to maintain a constant and uniform temperature during the reaction.
Frequently Asked Questions (FAQs)
1. What is the principle of the o-aminobenzaldehyde assay for P5C?
The o-aminobenzaldehyde (o-AB) assay is a colorimetric method used to quantify P5C. The assay is based on the reaction of o-AB with the cyclic imine structure of P5C, which forms a colored product that can be measured spectrophotometrically.[7]
2. What is the typical wavelength for measuring the product of the o-AB and P5C reaction?
The colored adduct formed between o-aminobenzaldehyde and P5C is typically measured at a wavelength of 440 nm.[8]
3. How stable is the o-aminobenzaldehyde reagent?
o-Aminobenzaldehyde is an unstable compound that can undergo self-condensation, especially when stored improperly.[2][3] It is recommended to store it in a deep freezer and prepare solutions fresh before use.[4]
4. Can this assay distinguish between P5C and proline?
Yes, the o-aminobenzaldehyde assay is specific for P5C and does not react with proline. However, it's important to note that other assays, such as the ninhydrin (B49086) assay, can react with both proline and P5C, which can lead to an overestimation of proline if P5C is present.[8]
5. Are there alternative methods to measure P5C?
Yes, other methods for P5C measurement exist. One alternative is a coupled enzyme assay where the P5C-dependent oxidation of NADPH by P5C reductase (P5CR) is measured.[1] More advanced techniques like HPLC-MS can also be used for sensitive and specific quantification of P5C.[1]
Experimental Protocols
General Protocol for the o-Aminobenzaldehyde Assay for P5C
This protocol is a generalized procedure based on common practices. Optimization may be required for specific sample types and experimental conditions.
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer, such as 3% (w/v) sulfosalicylic acid, to precipitate proteins.[8]
-
Centrifuge the homogenate to pellet the precipitated proteins and collect the supernatant.
-
For samples with high levels of interfering compounds, consider a purification step such as cation exchange chromatography.[1]
-
-
Reagent Preparation:
-
Prepare a fresh solution of o-aminobenzaldehyde. The concentration may need to be optimized, but a starting point could be a 10% (w/v) solution in ethanol.
-
Ensure all other buffers and reagents are prepared with high-purity water and chemicals.
-
-
Assay Procedure:
-
In a microplate well or a microcentrifuge tube, combine a specific volume of the sample supernatant with the o-aminobenzaldehyde solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent, if necessary (e.g., trichloroacetic acid).
-
Measure the absorbance of the resulting colored product at 440 nm using a spectrophotometer or microplate reader.[8]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of P5C.
-
Use the standard curve to determine the concentration of P5C in your samples based on their absorbance values.
-
Quantitative Data Summary
| Parameter | Value | Enzyme/Compound | Source |
| Wavelength of Absorbance | 440 nm | P5C-oAB adduct | [8] |
| P5C Concentration Range (Variable Substrate) | 35 - 1000 µM | L-P5C | [5] |
| NADPH Concentration (Variable Substrate) | 50 - 500 µM | NADPH | [5] |
| NADH Concentration (Variable Substrate) | 50 - 500 µM | NADH | [5] |
Visualizations
P5C Metabolic Pathways
The following diagrams illustrate the central role of P5C in amino acid metabolism.
Caption: P5C biosynthesis from glutamate and ornithine, and its interconversion with proline.
Experimental Workflow for the o-AB Assay
This diagram outlines the key steps in performing the o-aminobenzaldehyde assay for P5C.
Caption: A typical workflow for the o-aminobenzaldehyde assay for P5C determination.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues with the o-AB assay.
Caption: A decision tree for troubleshooting the o-aminobenzaldehyde assay.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Functional Characterization of Saccharomyces cerevisiae P5C Reductase, the Enzyme at the Converging Point of Proline and Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of proline and pyrroline-5-carboxylate metabolism in plant defense against invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Δ1-Pyrroline-5-Carboxylate-Proline Cycle in Plants by Uncoupled Expression of Proline Oxidation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
P5CS Enzyme Kinetics Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for the kinetic analysis of Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS).
Frequently Asked Questions (FAQs)
Q1: What is P5CS and what reaction does it catalyze?
A1: Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) is a bifunctional, rate-limiting enzyme in the biosynthesis of proline, ornithine, and arginine.[1][2] It catalyzes the ATP- and NADPH-dependent conversion of glutamate (B1630785) to Δ1-pyrroline-5-carboxylate (P5C).[3] The reaction occurs in two sequential steps:
-
Gamma-glutamyl kinase (GK) activity: The N-terminal GK domain phosphorylates L-glutamate to form the labile intermediate, γ-glutamyl phosphate (B84403) (G5P).[4][5]
-
Gamma-glutamyl phosphate reductase (GPR) activity: The C-terminal GPR domain reduces G5P to L-glutamate-5-semialdehyde (GSA).[4][5] GSA then spontaneously cyclizes to form P5C.[6]
Q2: Which assay method is recommended for P5CS kinetic analysis?
A2: The most common and physiologically relevant method is the NADPH oxidation assay .[3][6] This continuous spectrophotometric assay directly measures the complete, coupled reaction by monitoring the decrease in NADPH absorbance at 340 nm. Alternative methods, such as the γ-glutamyl kinase assay (measuring G5P formation) or the GPR assay (measuring the reverse reaction), are also available but may be less sensitive or complicated by the instability of intermediates.[3][6]
Q3: What are the key substrates and cofactors for the P5CS reaction?
A3: The key substrates and cofactors required for the forward reaction are L-glutamate, Adenosine triphosphate (ATP), and Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH).[7] Magnesium ions (Mg2+) are also typically required as a cofactor for the kinase activity.
Q4: How is P5CS activity regulated?
A4: P5CS activity is subject to several layers of regulation. The most prominent is feedback inhibition by the end-product, L-proline, which can act as a competitive inhibitor with respect to glutamate.[3][8] Product inhibition by NADP+ has also been observed.[3] In mammals, different isoforms of P5CS show differential regulation; for instance, a short isoform is inhibited by ornithine, while a long isoform is insensitive to it.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Enzyme Activity | 1. Inactive Enzyme: Enzyme denatured due to improper storage or handling. | 1. Ensure enzyme is stored at the correct temperature (-80°C for long-term) and kept on ice during use. Avoid repeated freeze-thaw cycles.[9] |
| 2. Missing Reagent: A key substrate (Glutamate, ATP, NADPH) or cofactor (MgCl₂) was omitted from the reaction mix. | 2. Double-check the protocol and ensure all components are added in the correct order and concentration. Prepare a master mix to minimize pipetting errors.[10] | |
| 3. Incorrect Assay Conditions: pH or temperature is outside the optimal range for the enzyme. | 3. Verify the pH of your buffer (typically ~7.5). Ensure the spectrophotometer is set to the correct temperature (e.g., 30°C or 37°C).[3][7] | |
| High Background / Drifting Baseline | 1. NADPH Degradation: NADPH is unstable, especially in acidic buffers or at room temperature for extended periods. | 1. Prepare NADPH solutions fresh just before use in a neutral or slightly basic buffer. Keep on ice. |
| 2. Contaminating Enzyme Activity: If using crude or partially purified extracts, other NADPH-oxidizing enzymes may be present. | 2. Run a control reaction omitting one substrate (e.g., glutamate) to measure non-specific NADPH oxidation. Subtract this rate from your experimental samples.[6] | |
| 3. Precipitation in Cuvette: High concentrations of reagents may cause precipitation, leading to light scattering. | 3. Visually inspect the cuvette. If cloudy, centrifuge samples before reading or reconsider reagent concentrations.[9] | |
| Non-Linear Reaction Progress Curve | 1. Substrate Depletion: One of the substrates is being consumed rapidly, causing the reaction rate to slow down. | 1. Use a lower concentration of enzyme or measure only the initial, linear portion of the curve for velocity calculations.[11] |
| 2. Substrate Inhibition: Very high concentrations of a substrate (e.g., ATP > 4 mM) can inhibit P5CS activity.[6] | 2. Perform substrate titration curves to identify the optimal concentration range and check for inhibition at high concentrations. | |
| 3. Signal Saturation: The change in absorbance is too large for the detector's linear range.[12] | 3. Dilute the enzyme sample to bring the reaction rate within the linear range of the spectrophotometer (typically, rates should be < 1.0 AU/min).[11] | |
| Poor Reproducibility | 1. Pipetting Inaccuracy: Inconsistent volumes, especially of the enzyme, lead to variable rates. | 1. Use calibrated pipettes. For small volumes, prepare a larger dilution of the enzyme stock. Always change tips between samples.[10] |
| 2. Temperature Fluctuations: Inconsistent temperature between wells or runs affects enzyme activity. | 2. Ensure all reagents and the plate/cuvettes are equilibrated to the assay temperature before starting the reaction.[9] | |
| 3. Reagent Instability: Degradation of ATP or NADPH over the course of an experiment. | 3. Prepare fresh reagents and keep them on ice throughout the experiment. |
Quantitative Data Summary
The following table summarizes representative kinetic parameters for P5CS from Oryza sativa (rice), as determined by an NADPH oxidation assay. Note that these values can vary depending on the species, isoform, and specific assay conditions.
| Substrate | Apparent Kₘ (mM) | Vₘₐₓ (nkat mg⁻¹) | Notes |
| L-Glutamate | ~2.9 | ~16 | Data from purified rice P5CS2.[3][6] |
| ATP | ~0.76 | ~16 | Substrate inhibition observed at ATP concentrations > 4 mM.[3][6] |
| NADPH | ~0.04 | ~16 | High affinity for the reducing cofactor.[3][6] |
nkat = nanokatals
Detailed Experimental Protocol: P5CS NADPH Oxidation Assay
This protocol describes a continuous spectrophotometric assay to determine P5CS activity by monitoring NADPH consumption at 340 nm.
1. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl₂.[3][7] Prepare fresh and store at 4°C.
-
L-Glutamate Stock (200 mM): Dissolve L-glutamic acid in Assay Buffer and adjust pH to ~7.5 with NaOH. Store at -20°C.
-
ATP Stock (40 mM): Dissolve ATP (disodium salt) in water and neutralize to pH ~7 with NaOH. Aliquot and store at -20°C.
-
NADPH Stock (4 mM): Dissolve NADPH (tetrasodium salt) in Assay Buffer. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.
-
Enzyme Sample: Purified P5CS diluted in Assay Buffer to a suitable concentration (e.g., 0.5-2 µg per reaction). Keep on ice.
2. Assay Procedure
-
Set a UV-Vis spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 30°C).
-
In a 1.5 mL microfuge tube or directly in a quartz cuvette, prepare the reaction master mix. For a final volume of 200 µL, add the following:
-
156 µL Assay Buffer
-
20 µL of 200 mM L-Glutamate (Final: 20 mM)
-
20 µL of 4 mM NADPH (Final: 0.4 mM)
-
X µL of P5CS enzyme (e.g., 1-5 µg)
-
(Adjust buffer volume accordingly if enzyme volume is large)
-
-
Mix gently by pipetting and incubate for 2-3 minutes at the assay temperature to allow for temperature equilibration.
-
To initiate the reaction, add 4 µL of 40 mM ATP (Final: 4 mM).[3][6]
-
Immediately mix by inversion (if using a cuvette) or gentle pipetting and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record data points every 15-30 seconds.
-
Controls: Run parallel reactions omitting a single component (e.g., no glutamate, no ATP, or no enzyme) to measure background rates of NADPH oxidation.
3. Data Analysis
-
Plot Absorbance (340 nm) vs. Time (minutes).
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min). This should be calculated from the steepest, linear portion of the curve, after subtracting the rate from the no-glutamate control.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l) × (Vᵣ / Vₑ × C)
-
Where:
-
ε (molar extinction coefficient of NADPH): 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette): Typically 1 cm
-
Vᵣ: Total reaction volume (in mL)
-
Vₑ: Volume of enzyme added (in mL)
-
C: Concentration of protein in the enzyme stock (in mg/mL)
-
-
-
For kinetic parameter determination (Kₘ, Vₘₐₓ), repeat the assay while varying the concentration of one substrate and keeping the others at saturating concentrations. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
Visualizations
P5CS Enzymatic Reaction Pathway
The diagram below illustrates the two-step catalytic mechanism of P5CS, converting L-glutamate into an essential precursor for proline synthesis.
Caption: The P5CS bifunctional reaction pathway.
Experimental Workflow for P5CS Kinetics
This flowchart outlines the key steps for performing a P5CS enzyme kinetics experiment, from preparation to final data analysis.
Caption: Standard workflow for P5CS kinetic parameter determination.
References
- 1. Aldehyde dehydrogenase 18 family, member A1 - Wikipedia [en.wikipedia.org]
- 2. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of dynamic P5CS filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Arabidopsis P5CS filament facilitates substrate channelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]
- 7. plant-stress.weebly.com [plant-stress.weebly.com]
- 8. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. rsc.org [rsc.org]
- 12. thermofisher.com [thermofisher.com]
Technical Support Center: Measuring P5C Flux In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the in vivo measurement of Pyrroline-5-Carboxylate (P5C) flux.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring P5C flux in vivo?
A1: Measuring P5C flux in vivo is challenging due to a combination of factors:
-
Low Intracellular Concentration: P5C is a metabolic intermediate with low steady-state concentrations, often in the micromolar range, making it difficult to detect and quantify accurately.
-
Chemical Instability: P5C is a reactive molecule, prone to degradation during sample collection, extraction, and analysis. This instability can lead to an underestimation of its actual in vivo levels.[1][2][3]
-
Metabolic Compartmentalization: P5C metabolism is spatially separated between the mitochondria and the cytosol.[4][5][6] This compartmentalization makes it difficult to distinguish the metabolic activities in each location from whole-tissue measurements.
-
Complex Metabolic Network: P5C is at the intersection of proline, glutamate, and ornithine metabolism, making it part of a complex and interconnected network. Tracing the flux through P5C requires sophisticated experimental designs and metabolic models.[4][7][8][9][10]
-
Analytical Difficulties: Direct measurement of P5C using techniques like LC-MS can be hampered by its high polarity and low ionization efficiency.[1][11]
Q2: Why is rapid quenching crucial for P5C measurement, and what is the recommended method?
A2: Rapidly stopping all enzymatic activity, a process known as quenching, is critical to prevent the rapid turnover and degradation of P5C, which would otherwise lead to inaccurate measurements that do not reflect the true in vivo state.[12][13][14][15][16] The recommended method for quenching is rapid freezing of the tissue sample in liquid nitrogen immediately after collection.[13][14] For cell cultures, quenching in cold methanol (B129727) at -40°C or below is effective at preventing metabolite leakage.[12]
Q3: What are the common analytical techniques for P5C quantification, and what are their limitations?
A3: The most common techniques are:
-
LC-MS/MS: This is a highly sensitive and specific method. However, the high polarity and poor ionization of P5C can be challenging. Derivatization is often required to improve its chromatographic retention and ionization efficiency.[1][11]
-
Colorimetric/Fluorometric Assays: These methods often involve derivatization of P5C with reagents like o-aminobenzaldehyde (oAB) to produce a colored or fluorescent compound.[1] While simpler and more accessible than LC-MS, these methods can suffer from interference from other metabolites in crude extracts and may lack the sensitivity required for low P5C concentrations.[1]
Q4: How does metabolic compartmentalization of P5C affect in vivo flux measurements?
A4: P5C is produced and consumed in both the mitochondria (proline degradation and ornithine conversion) and the cytosol (proline synthesis).[4][5][6] When measuring P5C levels and isotopic enrichment in whole-cell or tissue extracts, the signals from these two compartments are mixed. This makes it challenging to determine the specific flux rates in each location. Advanced computational modeling and isotope tracing strategies are required to deconvolve the contributions of each compartment.[5][17][18][19]
Troubleshooting Guides
Issue 1: Low or Undetectable P5C Signal in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Low in vivo concentration of P5C | Increase the amount of starting biological material. Optimize the extraction procedure to concentrate the sample. |
| P5C degradation during sample preparation | Ensure rapid quenching of tissue in liquid nitrogen immediately after collection.[13][14] Keep samples frozen and on dry ice throughout processing. Minimize freeze-thaw cycles. |
| Inefficient extraction | Use a validated extraction protocol for polar metabolites. A common method is a cold methanol/water/chloroform extraction.[12] |
| Poor ionization of P5C | Optimize mass spectrometer source parameters. Consider chemical derivatization to enhance ionization efficiency.[11][20] |
| Matrix effects suppressing the signal | Improve sample cleanup to remove interfering compounds. Use a stable isotope-labeled internal standard for P5C to normalize for matrix effects. |
Issue 2: High Variability in P5C Measurements Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent sample collection and quenching | Standardize the time from tissue collection to quenching to be as short as possible. Ensure complete and rapid freezing of the entire sample. |
| Inconsistent extraction procedure | Use precise volumes and timing for all extraction steps. Ensure thorough mixing and homogenization of the sample. |
| Analyte instability in the autosampler | Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation. |
| Pipetting errors | Calibrate pipettes regularly. Use proper pipetting techniques, especially for small volumes. |
Issue 3: Challenges with P5C Derivatization
| Potential Cause | Troubleshooting Step |
| Incomplete derivatization reaction | Optimize reaction conditions (pH, temperature, time, and reagent concentration). Ensure the derivatizing reagent is fresh and not degraded. |
| Instability of the P5C derivative | Analyze the derivatized sample immediately after the reaction. Optimize the derivatization chemistry for a more stable product. The instability of OPA-derivatives is a known issue.[21][22] |
| Side reactions or interference | Purify the sample before derivatization to remove interfering compounds. Use a derivatizing agent that is specific for the functional group of P5C. |
| Low yield of the derivatized product | Ensure that the pH of the reaction is optimal for the derivatization chemistry. Check for the presence of any quenching agents in the sample that might be consuming the derivatization reagent. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Key Enzymes in the Proline-P5C Cycle
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cofactor Preference | Reference |
| PYCR1 | Human | P5C | low millimolar range | Not reported | NADH | [9] |
| PYCR2 | Human | P5C | low millimolar range | Not reported | NADH | [9] |
| PYCRL | Human | P5C | low millimolar range | Not reported | NADPH | [7] |
| P5C Reductase | S. cerevisiae | P5C | 440 | Not reported | NADH (in vivo) | [23] |
| PRODH | E. coli | Proline | Not reported | Not reported | FAD | [1] |
Note: In vivo kinetic parameters are scarce. The values presented are largely from in vitro studies and may not fully reflect in vivo conditions.
Experimental Protocols
Protocol: In Vivo Stable Isotope Tracing of P5C Flux Using 15N-Proline
This protocol provides a general framework. Specific details may need to be optimized for the particular animal model and experimental question.
1. Animal Preparation and Tracer Administration:
-
Acclimatize animals to the experimental conditions to minimize stress.
-
For steady-state labeling, administer 15N-proline through the diet or drinking water for a period determined by the turnover rate of proline in the tissue of interest.
-
For acute labeling, administer a bolus of 15N-proline via intravenous or intraperitoneal injection.[24]
2. Sample Collection and Quenching:
-
At the desired time point after tracer administration, euthanize the animal and rapidly excise the tissue of interest.
-
Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.[13][14] This step must be performed as quickly as possible to prevent post-mortem changes in metabolite levels.
3. Metabolite Extraction:
-
Pulverize the frozen tissue under liquid nitrogen to create a fine powder.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol at -80°C. The solvent should be pre-chilled to ensure that the sample remains frozen during the initial extraction phase.
-
Homogenize the tissue powder in the cold solvent.
-
Centrifuge the homogenate at a high speed and low temperature to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
4. Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
If derivatization is necessary, perform the reaction following a validated protocol. For example, derivatization with o-aminobenzaldehyde can be used for fluorescence detection or to improve LC-MS performance.[1]
5. LC-MS/MS Analysis:
-
Separate metabolites using a suitable liquid chromatography method, such as HILIC for polar compounds.
-
Detect and quantify the different isotopologues of P5C, proline, glutamate, and other related metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.
6. Data Analysis and Flux Calculation:
-
Correct the raw data for natural isotope abundance.
-
Calculate the fractional enrichment of 15N in each metabolite.
-
Use metabolic flux analysis (MFA) software and a metabolic model of the proline-P5C cycle to calculate the flux rates from the isotopic labeling data.[4]
Visualizations
Caption: P5C metabolic pathways in the cytosol and mitochondria.
Caption: Experimental workflow for in vivo P5C flux measurement.
Caption: Troubleshooting logic for low P5C signal.
References
- 1. mdpi.com [mdpi.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosolic and Mitochondrial NADPH Fluxes Are Independently Regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inferring mitochondrial and cytosolic metabolism by coupling isotope tracing and deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inferring mitochondrial and cytosolic metabolism by coupling isotope tracing and deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromsoc.jp [chromsoc.jp]
- 21. diva-portal.org [diva-portal.org]
- 22. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
optimizing conditions for recombinant PYCR1 stability and activity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the stability and activity of recombinant Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the expression, purification, storage, and enzymatic analysis of recombinant PYCR1.
Expression & Purification
-
Q1: My yield of recombinant PYCR1 after purification is very low. What are the possible causes and solutions?
A1: Low protein yield is a common issue in recombinant protein production.[1] Several factors could be contributing to this problem:
-
Suboptimal Expression Conditions: The expression level of soluble PYCR1 may be low. It is crucial to optimize induction parameters such as IPTG concentration, temperature, and induction time.[2]
-
Inclusion Body Formation: PYCR1, when overexpressed in E. coli, may form insoluble aggregates known as inclusion bodies.[2] To address this, you can try lowering the induction temperature (e.g., 18-22°C) and using a lower concentration of IPTG.[2]
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of soluble protein.[2] Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. The addition of lysozyme (B549824) and DNase can improve lysis efficiency.
-
Poor Binding to Affinity Resin: If you are using a His-tagged PYCR1, the tag may be inaccessible or the binding conditions may not be optimal. Ensure that the lysis and binding buffers contain an appropriate concentration of imidazole (B134444) (e.g., 10-20 mM) to reduce non-specific binding.
-
-
Q2: My purified PYCR1 protein is aggregating, especially after thawing. How can I prevent this?
A2: Protein aggregation can be a significant problem, leading to loss of activity and inaccurate experimental results. Here are some strategies to minimize aggregation:
-
Optimize Storage Buffer: The composition of the storage buffer is critical for protein stability. The inclusion of stabilizing agents like glycerol (B35011) (10-50% v/v) can prevent aggregation during freeze-thaw cycles.[3] Sugars such as sucrose (B13894) and trehalose, as well as amino acids like arginine and proline, can also act as stabilizers.[4]
-
Control Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can induce aggregation.[3] It is recommended to aliquot the purified protein into single-use volumes before freezing. When freezing, rapid freezing in liquid nitrogen is often preferred over slow freezing. Thawing should be done quickly in a water bath.
-
Add Stabilizing Excipients: During purification and in the final storage buffer, consider adding additives that can enhance protein stability. These can include non-ionic detergents (e.g., Triton X-100, Tween-20) at low concentrations (0.01-0.1%) or polyols like sorbitol and mannitol.[4]
-
Stability & Activity
-
Q3: What are the optimal storage conditions for recombinant PYCR1 to maintain its activity?
A3: For long-term storage, it is recommended to store purified PYCR1 at -80°C in a buffer containing cryoprotectants. A typical storage buffer might be 20 mM Tris-HCl, pH 8.5, with 10% glycerol.[3] For short-term storage (a few days), the protein can be kept at 4°C. Always aliquot the protein to avoid repeated freeze-thaw cycles.
-
Q4: I am observing low or no enzymatic activity with my purified PYCR1. What could be the reason?
A4: Loss of enzymatic activity can be due to several factors:
-
Incorrect Protein Folding: A significant portion of the purified protein might be misfolded and inactive. Optimizing expression conditions, such as lowering the temperature, can promote proper folding.
-
Absence of Cofactors: PYCR1 requires NAD(P)H as a cofactor for its reductase activity.[5] Ensure that you are adding a sufficient concentration of NADH or NADPH to your reaction mixture.
-
Suboptimal Assay Conditions: The pH, temperature, and buffer composition of your assay can significantly impact enzyme activity. The optimal pH for PYCR1 activity is generally around 7.5.[6]
-
Protein Degradation: Proteases released during cell lysis can degrade your protein. Always add protease inhibitors to your lysis buffer and keep the protein on ice or at 4°C during purification.
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing PYCR1 stability and activity.
Table 1: Recommended Buffer Conditions for PYCR1
| Buffer Component | Concentration Range | Purpose | Reference(s) |
| Buffering Agent | |||
| Tris-HCl | 20-100 mM | pH maintenance | [6] |
| HEPES | 50 mM | pH maintenance | |
| pH | 7.5 - 8.5 | Optimal for activity and stability | [6] |
| Additives for Stability | |||
| Glycerol | 10-50% (v/v) | Cryoprotectant, prevents aggregation | [3] |
| NaCl | 150-500 mM | Maintains ionic strength | |
| EDTA | 1 mM | Chelates divalent metal ions | [6] |
| DTT/β-mercaptoethanol | 1-5 mM | Reducing agent to prevent oxidation | |
| L-Arginine | 50-500 mM | Suppresses aggregation | [4] |
| Sucrose/Trehalose | 5-10% (w/v) | Stabilizer, cryoprotectant | [4] |
| Detergents (optional) | |||
| Triton X-100/Tween-20 | 0.01-0.1% (v/v) | Reduces non-specific interactions | [4] |
Table 2: Kinetic Parameters of Human PYCR1
| Substrate | Km | kcat | Cofactor | Reference(s) |
| This compound (P5C) | ~100-200 µM | ~30-70 s-1 | NADH/NADPH | [5] |
| NADH | ~20-50 µM | - | - | [5] |
| NADPH | ~10-30 µM | - | - | [5] |
Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Human PYCR1 from E. coli
This protocol describes a general method for the expression and purification of N-terminally His-tagged human PYCR1.
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged human PYCR1. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Expression: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Cool the culture to 18-22°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. d. Continue to grow the culture for 16-18 hours at the lower temperature.
-
Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). c. Incubate on ice for 30 minutes. d. Lyse the cells by sonication on ice. e. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT). b. Load the clarified lysate onto the column. c. Wash the column with 10 column volumes of Wash Buffer. d. Elute the protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT).
-
Buffer Exchange and Storage: a. Pool the elution fractions containing PYCR1. b. Perform buffer exchange into a suitable Storage Buffer (e.g., 20 mM Tris-HCl, pH 8.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. c. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. d. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: PYCR1 Enzymatic Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the reductase activity of PYCR1.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 1 mM EDTA.
-
NADH Stock Solution: 10 mM NADH in Assay Buffer.
-
P5C Stock Solution: Prepare a stock solution of this compound (P5C). Note: P5C is unstable and should be prepared fresh.
-
-
Assay Procedure: a. In a 96-well UV-transparent plate, add the following to each well for a final volume of 200 µL:
- Assay Buffer
- NADH to a final concentration of 150-200 µM.
- PYCR1 enzyme (e.g., 1-5 µg). b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding P5C to a final concentration of 200-500 µM. d. Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader.
-
Data Analysis: a. Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). b. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Proline biosynthesis pathway in the mitochondria involving PYCR1.
Caption: Experimental workflow for recombinant PYCR1 purification.
Caption: Logical troubleshooting workflow for PYCR1 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 3. cusabio.com [cusabio.com]
- 4. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. youtube.com [youtube.com]
troubleshooting low yields in P5C synthesis from glutamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the synthesis of Δ¹-pyrroline-5-carboxylate (P5C) from glutamate (B1630785).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No P5C Yield
Q1: My P5C synthesis reaction has a very low yield or is failing completely. What are the initial troubleshooting steps?
A1: When encountering low or no yield, a systematic verification of all reaction components and conditions is crucial. Begin by confirming the integrity of your starting materials and the viability of the P5C synthase (P5CS) enzyme.
Initial Verification Steps:
-
Substrate Integrity:
-
L-Glutamate: Confirm the purity and concentration of your L-glutamate solution.
-
ATP and NADPH: Verify the concentration and purity of your ATP and NADPH stocks. These cofactors can degrade with improper storage or multiple freeze-thaw cycles.
-
-
Enzyme Activity:
-
Reaction Buffer:
Q2: I've confirmed my reagents and enzyme are viable, but my P5C yield is still low. What other factors could be affecting the reaction?
A2: Several factors can inhibit P5CS activity or lead to P5C degradation. Consider the following potential issues:
-
Enzyme Instability: P5CS can be unstable, especially in the absence of its substrates.[4] Pre-incubation of the enzyme without substrates may lead to a rapid decrease in activity. It is recommended to add the enzyme to the reaction mixture last. The presence of substrates can promote enzyme stability.[4] For assays at higher temperatures (e.g., 30°C), the addition of stabilizing agents like glycerol (B35011) (around 30%) may be beneficial.[5]
-
Inhibitors:
-
Ornithine: Both L- and D-ornithine can inhibit P5CS.[4] If your experimental system involves ornithine, be aware of its potential inhibitory effects.
-
Pyridoxal 5'-phosphate (PLP): PLP is an effective inhibitor of P5CS.[4] Ensure your reaction components are free from PLP contamination.
-
Anions: High concentrations of certain anions like phosphate, chloride, and bromide can inhibit P5CS.[4] If high salt concentrations are necessary, consider their potential impact.
-
-
Product Instability: P5C is an unstable intermediate.[1] It exists in equilibrium with L-glutamate-γ-semialdehyde (GSA).[1][6] Prolonged incubation times or harsh reaction conditions might lead to P5C degradation. Consider running a time-course experiment to determine the optimal reaction time.
-
Substrate Concentration: While essential, excessively high concentrations of ATP (exceeding 4mM) have been shown to cause substrate inhibition in some P5CS enzymes.[3]
Issue 2: Difficulty in P5C Quantification
Q3: I am having trouble accurately quantifying the amount of P5C produced in my reaction.
A3: The quantification of P5C can be challenging due to its instability and the presence of interfering compounds.
-
Colorimetric Assays:
-
o-aminobenzaldehyde (oAB) Assay: This is a common method where oAB reacts with P5C to form a yellow adduct that can be measured spectrophotometrically. However, this method can suffer from interference from other aldehydes and requires ethanol (B145695) for oAB dissolution, which can precipitate proteins in crude extracts.
-
Ninhydrin (B49086) Assay: Acid ninhydrin reacts with P5C to form a reddish product. This method is also susceptible to interference from other amino acids.[7]
-
-
Enzymatic Assay: A more specific method involves using a purified P5C reductase (PYCR) and monitoring the P5C-dependent oxidation of NADPH to NADP⁺ spectrophotometrically at 340 nm.[7] This method is highly specific for L-P5C.
-
HPLC-based methods: While possible, direct detection of P5C by HPLC can be difficult due to its low intracellular concentrations. Pre-column derivatization may be necessary.[7]
For accurate quantification, especially in complex mixtures, the enzymatic assay using P5C reductase is recommended due to its high specificity.[7]
Data Presentation
Table 1: Kinetic Parameters of P5C Synthase (P5CS)
| Substrate | Apparent Km | Organism/Source | Reference |
| L-Glutamate | 2.5 mM | Rat Intestinal Mucosa | [2] |
| ATP | 0.19 mM | Rat Intestinal Mucosa | [2] |
| ATP | 0.76 mM | Rice (Oryza sativa) P5CS2 | [3] |
| NADPH | 6.5 µM | Rat Intestinal Mucosa | [2] |
Table 2: Common Inhibitors of P5C Synthase (P5CS)
| Inhibitor | Type of Inhibition | Notes | Reference |
| L-Ornithine | --- | Inhibition is specific. | [4] |
| D-Ornithine | --- | --- | [4] |
| Pyridoxal 5'-phosphate | --- | Effective inhibitor. | [4] |
| Potassium Phosphate | Anion Inhibition | Most potent among tested anions. | [4] |
| Potassium Chloride (KCl) | Anion Inhibition | --- | [4] |
| Potassium Bromide (KBr) | Anion Inhibition | --- | [4] |
| Proline | Feedback Inhibition | A known feedback inhibitor of P5CS. | [8] |
| ADP | Competitive | Competitive with respect to ATP. | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of P5C from Glutamate
This protocol is a general guideline and may require optimization for specific P5CS enzymes and experimental goals.
Materials:
-
Purified P5C Synthase (P5CS)
-
L-Glutamate solution (e.g., 1 M stock)
-
ATP solution (e.g., 100 mM stock, neutralized to pH 7)
-
NADPH solution (e.g., 20 mM stock)
-
Magnesium Chloride (MgCl₂) solution (e.g., 1 M stock)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5 or 50 mM Potassium-Hepes, pH 7.5)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. The final concentrations of reactants should be optimized, but a starting point is:
-
20 mM L-Glutamate
-
4 mM ATP
-
0.4 mM NADPH
-
20 mM MgCl₂
-
Reaction Buffer to the final volume
-
-
Mix the components gently by pipetting.
-
Initiate the reaction by adding the P5CS enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
Incubate the reaction at the optimal temperature for your specific P5CS. For rat intestinal mucosa P5CS, lower temperatures (≤ 20°C) are recommended for linearity.[5] For other enzymes, such as rice P5CS2, 30°C has been used.[3]
-
Incubate for the desired amount of time. A time-course experiment is recommended to determine the optimal incubation period to maximize P5C yield before significant degradation occurs.
-
Terminate the reaction. This can be done by methods such as heat inactivation (if the enzyme is heat-labile) or by adding a quenching agent compatible with your downstream analysis.
-
Proceed with P5C quantification.
Protocol 2: Quantification of P5C using the o-Aminobenzaldehyde (oAB) Assay
Materials:
-
Reaction sample containing P5C
-
o-Aminobenzaldehyde (oAB) solution (e.g., 10 mg/mL in ethanol)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
P5C standard solution for calibration curve
Procedure:
-
To your reaction sample, add an equal volume of TCA solution to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the oAB solution to the supernatant.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically around 440 nm).
-
Quantify the P5C concentration by comparing the absorbance to a standard curve prepared with known concentrations of P5C.
Note: This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized.
Visualizations
Caption: Enzymatic synthesis of P5C from glutamate.
Caption: Troubleshooting workflow for low P5C yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Scholarly Article or Book Chapter | Pyrroline-5-carboxylate synthesis from glutamate by rat intestinal mucosa. | ID: g158bs71m | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing pyrroline 5-carboxylate synthesis from glutamate by rat intestinal mucosa mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis from glutamate by rat intestinal mucosa. Subcellular localization and temperature stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcrbio.com [pcrbio.com]
- 7. Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies | MDPI [mdpi.com]
- 8. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize P5C degradation in cell lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on strategies to minimize Pyrroline-5-Carboxylate (P5C) degradation in cell lysates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is P5C and why is it prone to degradation in cell lysates?
A1: this compound (P5C) is a critical intermediate metabolite in the biosynthesis and degradation of proline, ornithine, and glutamate (B1630785).[1] It exists in a tautomeric equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL).[1][2] This inherent chemical instability, coupled with its rapid enzymatic conversion in cell lysates, makes P5C highly susceptible to degradation. The primary enzymatic pathways responsible for P5C degradation are its conversion to proline by P5C reductase (PYCR) and its oxidation to glutamate by P5C dehydrogenase (P5CDH).[1][2]
Q2: What are the immediate steps I should take after cell harvesting to prevent P5C degradation?
A2: The most critical step is to immediately halt all enzymatic activity through a process called quenching. This is best achieved by flash-freezing the cell pellet in liquid nitrogen or by rapidly resuspending the cells in an ice-cold quenching solution, such as a methanol-water mixture.[3] It is crucial to work quickly and maintain cold temperatures throughout the entire sample preparation process to minimize enzymatic degradation.[4]
Q3: Are there specific chemical inhibitors that can protect P5C from enzymatic degradation?
A3: Yes, targeting the enzymes that metabolize P5C is an effective strategy.
-
For Proline Dehydrogenase (PRODH/POX): This enzyme converts proline to P5C. While inhibiting this enzyme won't prevent the degradation of existing P5C, it can be useful in studies where the interconversion from proline is a concern. Inhibitors include S-(–)-tetrahydro-2-furoic acid (a competitive inhibitor) and N-propargylglycine (an irreversible suicide inhibitor).[5][6][7]
-
For P5C Dehydrogenase (P5CDH): This is a key enzyme that degrades P5C to glutamate.[1] Arginine has been shown to be an uncompetitive inhibitor of P5CDH with respect to P5C.[5][6] Other dicarboxylic acids like glyoxylate (B1226380) and glutarate also show inhibitory effects.[8][9]
Q4: What are the optimal buffer conditions (pH, composition) for P5C stability?
A4: While specific studies on the optimal pH for P5C stability in lysates are limited, general principles for metabolite stability suggest that maintaining a neutral to slightly acidic pH may be beneficial. For instance, the uptake of P5C into cells has been observed to have a pH optimum of 6.4.[10] It is recommended to use buffers that are compatible with your downstream analysis and to empirically test a narrow pH range (e.g., 6.5-7.5) for optimal P5C recovery in your specific experimental system. The choice of buffer can also influence protein and metabolite stability, with phosphate (B84403) and Tris-based buffers being common starting points.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable P5C levels | 1. Inefficient quenching of enzymatic activity. 2. Degradation during cell lysis and extraction. 3. Suboptimal storage of lysates. | 1. Ensure rapid and effective quenching immediately after harvesting cells using liquid nitrogen or ice-cold methanol. 2. Perform all steps on ice. Add inhibitors for P5CDH (e.g., arginine) and consider PRODH inhibitors if necessary. 3. Store lysates at -80°C and avoid repeated freeze-thaw cycles. |
| High variability in P5C measurements between replicates | 1. Inconsistent timing in sample processing. 2. Incomplete cell lysis. 3. Precipitation of proteins and co-precipitation of metabolites. | 1. Standardize the time for each step of the protocol, from cell harvesting to quenching and lysis. 2. Ensure complete cell lysis by optimizing the lysis method (e.g., sonication parameters, detergent concentration). 3. Centrifuge lysates at high speed (e.g., >13,000 x g) at 4°C to pellet all cellular debris before collecting the supernatant. |
| Interference in downstream analysis (e.g., Mass Spectrometry) | 1. High salt concentrations in the lysis buffer. 2. Presence of detergents or other incompatible reagents. | 1. Use a lysis buffer with a salt concentration compatible with your analytical method, or perform a buffer exchange/desalting step. 2. Select a lysis method that does not require harsh detergents if they interfere with your analysis. Consider methods like sonication or freeze-thaw cycles in a compatible buffer. |
Quantitative Data on P5C Degradation Enzyme Inhibitors
The following table summarizes the kinetic parameters of inhibitors for enzymes involved in P5C metabolism. This data can be used to determine the appropriate concentrations for use in cell lysates.
| Enzyme | Inhibitor | Type of Inhibition | Ki Value | Target Organism/Enzyme Source |
| P5C Dehydrogenase (P5CDH) | Arginine | Uncompetitive (vs. P5C) | 62.3 ± 2.4 mM | Rice |
| P5C Dehydrogenase (P5CDH) | Arginine | Non-competitive (vs. NAD+) | 88.1 ± 2.9 mM | Rice |
| P5C Dehydrogenase (P5CDH) | Glyoxylate | Competitive | 0.27 mM | Mouse |
| P5C Dehydrogenase (P5CDH) | Glutarate | Competitive | 30 mM | Mouse |
| P5C Dehydrogenase (P5CDH) | L-Glutamate | Competitive | 12 mM | Mouse |
| Proline Dehydrogenase (PRODH) | S-(–)-tetrahydro-2-furoic acid | Competitive | ~0.2–1.0 mM | Human |
| P5C Reductase (PYCR) | Arginine | Competitive (vs. P5C) | 19 mM | Yeast |
Experimental Protocols
Protocol 1: Preparation of Stabilized Cell Lysates for P5C Analysis
This protocol is designed to maximize the preservation of P5C by incorporating rapid quenching and enzymatic inhibition.
Materials:
-
Cell culture plates with adherent or suspension cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Pre-chilled (-80°C) methanol/water (80:20 v/v) quenching solution
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.2), 150 mM NaCl, 1 mM EDTA, with freshly added inhibitors:
-
100 mM Arginine (to inhibit P5CDH)
-
Optional: 1 mM S-(–)-tetrahydro-2-furoic acid (to inhibit PRODH)
-
Protease inhibitor cocktail
-
-
Sonicator
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Suspension Cells: Transfer the cell suspension to a pre-chilled centrifuge tube and pellet the cells at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
-
Quenching:
-
Immediately after washing, add the pre-chilled (-80°C) methanol/water quenching solution to the cells. For adherent cells, add the solution directly to the plate. For suspension cells, resuspend the pellet in the quenching solution.
-
Incubate for 5 minutes on dry ice to ensure complete quenching of enzymatic activity.
-
-
Cell Lysis:
-
Scrape the quenched adherent cells or transfer the quenched suspension cells to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 5 minutes at 4°C to pellet the cell debris.
-
Carefully aspirate and discard the supernatant (quenching solution).
-
Add the ice-cold Lysis Buffer with inhibitors to the cell pellet.
-
Vortex briefly to resuspend the pellet.
-
Sonicate the sample on ice using short pulses (e.g., 3 cycles of 15 seconds on, 30 seconds off) to lyse the cells.
-
-
Clarification and Storage:
-
Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Immediately use the lysate for P5C analysis or store at -80°C. Avoid multiple freeze-thaw cycles.
-
Visualizations
Caption: Metabolic pathways of P5C synthesis and degradation.
Caption: Experimental workflow for minimizing P5C degradation.
References
- 1. Untargeted Metabolomics: Sample Collection, Processing, and QC - Creative Proteomics [creative-proteomics.com]
- 2. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 3. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Lysis Protocol for Protein Isolation: Key Insights for [pion-inc.com]
- 6. metabolon.com [metabolon.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Protocol for cell lysis – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 9. Functional Characterization of Saccharomyces cerevisiae P5C Reductase, the Enzyme at the Converging Point of Proline and Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment‐Based Stabilizers of Protein–Protein Interactions through Imine‐Based Tethering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Pyrroline-5-Carboxylate (P5C)
Welcome to the technical support center for the mass spectrometric analysis of Pyrroline-5-Carboxylate (P5C). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of P5C in biological matrices.
I. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your P5C analysis by LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Implement a column wash step between injections. If the problem persists, consider using a guard column or replacing the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for P5C and the column chemistry. For reversed-phase chromatography, a pH below the pKa of P5C is generally recommended. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing agent to the mobile phase may also help. |
| Injection Solvent Incompatibility | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Issue 2: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Recommended Solution |
| Ion Suppression from Matrix Effects | This is a primary cause of low signal intensity. Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT). The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for ion suppression.[1][2] |
| Suboptimal Ionization Source Conditions | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature for P5C. |
| Analyte Degradation | P5C can be unstable. Ensure proper sample handling and storage (typically at -80°C). Minimize freeze-thaw cycles. |
| Instrument Contamination | A contaminated ion source or mass spectrometer can lead to signal loss. Perform routine cleaning and maintenance as per the manufacturer's guidelines. |
| Incorrect MS/MS Transition | Verify the precursor and product ions for P5C and ensure the mass spectrometer is set to monitor the correct transition. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Recommended Solution |
| Co-eluting Matrix Components | Optimize the chromatographic method to achieve better separation of P5C from interfering compounds. This can involve adjusting the gradient, mobile phase composition, or using a different column. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a robust needle and injection port wash protocol. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover. |
| Presence of Phospholipids (in plasma/serum) | Phospholipids are a major source of interference in plasma and serum samples.[2] Use sample preparation methods specifically designed for phospholipid removal, such as certain SPE cartridges or phospholipid removal plates. |
II. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect P5C analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of P5C quantification. Common sources of matrix effects in biological samples include salts, phospholipids, and endogenous metabolites.
Q2: What is the best sample preparation technique to minimize matrix effects for P5C analysis?
A2: The optimal sample preparation technique depends on the biological matrix and the required sensitivity. Here is a comparison of common methods:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile (B52724), methanol). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | P5C is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery. |
| Solid-Phase Extraction (SPE) | P5C is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects. | More time-consuming and expensive than PPT or LLE. |
| Dilution | The sample is diluted with a suitable solvent. | Simple and can reduce matrix effects if the P5C concentration is high enough. | Reduces the analyte concentration, which may compromise sensitivity. |
For robust and sensitive P5C analysis, Solid-Phase Extraction (SPE) is often the preferred method due to its superior ability to remove interfering matrix components.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for P5C quantification?
A3: Yes, the use of a SIL-IS is highly recommended for accurate and precise quantification of P5C. A SIL-IS has nearly identical physicochemical properties to P5C and will co-elute, experiencing the same degree of matrix effects and any variations in sample preparation and instrument response. This allows for reliable correction of these variabilities, leading to more accurate results.
Q4: Should I consider derivatization for P5C analysis by LC-MS/MS?
A4: Derivatization can be beneficial for P5C analysis. P5C is a relatively small and polar molecule, which can sometimes result in poor retention on reversed-phase columns and low ionization efficiency. Derivatization with a reagent that adds a non-polar and easily ionizable moiety can improve chromatographic retention, enhance signal intensity, and move the analyte to a region of the chromatogram with fewer interferences. A common derivatization agent for similar compounds is o-phenylenediamine, which reacts with the α-keto acid functionality of P5C.
III. Experimental Protocols
Protocol 1: Quantitative Analysis of P5C in Human Plasma using Protein Precipitation
This protocol provides a basic method for the analysis of P5C in plasma. For higher sensitivity and reduced matrix effects, further optimization or the use of SPE is recommended.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., P5C stable isotope-labeled internal standard).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: A HILIC column is often suitable for polar analytes like P5C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor the specific precursor to product ion transitions for P5C and its internal standard.
-
IV. Visualizations
Caption: Workflow for P5C analysis with matrix effect mitigation.
References
optimizing CRISPR guide RNA for P5CS gene editing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing CRISPR guide RNA for Pyrroline-5-Carboxylate Synthetase (P5CS) gene editing.
Troubleshooting Guide
This guide addresses common problems encountered during P5CS gene editing experiments in a direct question-and-answer format.
Question: My P5CS editing efficiency is low. What are the common causes and how can I fix it?
Answer: Low editing efficiency is a frequent issue in CRISPR experiments. Several factors could be responsible, from guide RNA design to delivery method. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Guide RNA (gRNA) Design: The intrinsic activity of a gRNA is a primary determinant of success. Not all gRNAs are created equal.
-
Solution: Design and test 2-3 different gRNAs targeting your region of interest in the P5CS gene.[2] Focus on critical exons early in the gene to maximize the chance of a functional knockout.[3] Utilize updated design algorithms that predict on-target efficiency and potential off-target sites.[1][4]
-
-
Inefficient Delivery: The CRISPR components must be delivered effectively into the target cells. Delivery efficiency varies greatly between cell types.
-
Solution: Optimize your delivery method (e.g., electroporation, lipofection, viral vectors) for your specific cell line.[1] Confirm successful delivery by co-transfecting a fluorescent reporter plasmid (like GFP) and assessing the percentage of fluorescent cells via microscopy or flow cytometry.
-
-
Poor Expression of CRISPR Components: Low levels of Cas9 or gRNA will lead to poor editing.
-
Cell Viability Issues: High concentrations of CRISPR reagents can be toxic to cells, leading to low survival rates and an underestimation of editing efficiency.[1]
-
Solution: Titrate the concentration of your delivery reagents and CRISPR components to find a balance between high efficiency and low toxicity.[1]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=rectangle, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: "Troubleshooting flowchart for low P5CS editing efficiency."
Question: How can I detect and minimize off-target effects?
Answer: Off-target cleavage is a major concern as it can lead to unintended mutations and genomic instability.[6][7]
-
Detection:
-
In Silico Prediction: Use online tools to predict potential off-target sites that have high sequence similarity to your P5CS gRNA.[6]
-
Empirical Validation: Methods like GUIDE-seq or whole-genome sequencing can provide a comprehensive, unbiased view of off-target activity. For targeted validation of predicted sites, PCR amplify the loci followed by Sanger sequencing or a mismatch cleavage assay.
-
-
Minimization Strategies:
-
gRNA Design: Choose a gRNA sequence with minimal predicted off-target sites. Ensure high specificity, particularly in the "seed" region proximal to the PAM sequence.[8]
-
High-Fidelity Cas9 Variants: Use engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been developed to reduce off-target cleavage without compromising on-target activity.[6]
-
Delivery Method: Delivering the Cas9 and gRNA as a ribonucleoprotein (RNP) complex can reduce off-target effects. The RNP is active immediately upon delivery but is degraded relatively quickly, limiting the time window for off-target cleavage.[9]
-
Concentration: Use the lowest effective concentration of CRISPR components to minimize off-target activity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the function of the P5CS gene and why is it a target for editing?
P5CS, or this compound Synthetase (also known as ALDH18A1), is a bifunctional mitochondrial enzyme that catalyzes a key step in the biosynthesis of proline, ornithine, and arginine from glutamate.[10][11] It plays a crucial role in cellular metabolism and response to osmotic stress.[12] In cancer research, P5CS has been identified as a factor that can allow cancer cells to adapt and proliferate under nutrient-restricted conditions, such as glutamine deprivation, making it a potential therapeutic target.[13]
dot graph G { layout=neato; graph [overlap=false, splines=true, size="10,5!"]; node [shape=rectangle, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: "Simplified P5CS metabolic pathway."
Q2: How do I design the most effective gRNA for P5CS?
Effective gRNA design is critical for successful editing.
-
Target Selection: Identify a 20-nucleotide target sequence in an early, conserved exon of the P5CS gene. This should be immediately upstream of a Protospacer Adjacent Motif (PAM), which for the commonly used S. pyogenes Cas9 is NGG.[5]
-
Specificity: Use online design tools (e.g., Benchling, CHOPCHOP) to score potential gRNAs. These tools check the entire genome for similar sequences to predict and minimize off-target effects.[14]
-
Structural Considerations: Avoid sequences with very low (<35%) or high (>80%) GC content.[15] Also, avoid stretches of identical nucleotides, especially a run of thymines, which can act as a termination signal for the U6 promoter used to express the gRNA.[16][17]
| Design Parameter | Recommendation | Rationale |
| Target Location | Early, conserved exon | Maximizes likelihood of functional knockout. |
| PAM Sequence | NGG (for SpCas9) | Required for Cas9 recognition and cleavage.[5] |
| gRNA Length | 17-23 nucleotides | Balances specificity and on-target activity.[5] |
| GC Content | 35-80% | Very high or low GC content can reduce efficiency.[15] |
| Specificity Score | As high as possible | Minimizes potential for off-target mutations.[14] |
Q3: Which methods are best for validating the editing efficiency of my P5CS gRNA?
Validating editing efficiency is a crucial step. Several methods are available, varying in complexity and the type of information they provide.[18]
| Method | Principle | Pros | Cons |
| Mismatch Cleavage Assay (T7E1/Surveyor) | Detects heteroduplex DNA formed from wild-type and edited strands.[19][20] | Fast, relatively inexpensive screening tool.[20] | Semi-quantitative; can underestimate efficiency with high editing rates. |
| Sanger Sequencing + Analysis | Sequences a PCR amplicon of the target region. Software (e.g., ICE, TIDE) deconvolutes the mixed traces to estimate indel frequency.[18][21][22] | Quantitative, provides sequence information of indels, cost-effective.[21][23] | Accuracy can decrease with very low or very high editing efficiencies.[24] |
| Next-Generation Sequencing (NGS) | Deep sequencing of the target locus. | Highly quantitative and sensitive, provides detailed information on all indel types. | More expensive and data analysis is more complex.[21] |
dot graph { graph [splines=true, overlap=false, size="10,5!"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for P5CS gene editing and validation."
Key Experimental Protocols
Protocol: T7 Endonuclease I (T7E1) Assay for On-Target Cleavage Detection
This protocol is used to detect insertions and deletions (indels) at the P5CS target locus from a population of edited cells.[20][25]
-
Genomic DNA Extraction:
-
Harvest a population of cells 48-72 hours post-transfection.
-
Extract genomic DNA using a standard kit or protocol. Quantify the DNA concentration.
-
-
PCR Amplification:
-
Design PCR primers to amplify a 400-1000 bp region of the P5CS gene, with the gRNA target site located off-center.[19][20] This ensures that the cleavage products will be of different, easily resolvable sizes.
-
Set up a PCR reaction using a high-fidelity polymerase with up to 500 ng of genomic DNA as a template.[26]
-
Run the PCR and verify the amplification of a single, correct-sized product on an agarose (B213101) gel.[26]
-
-
Heteroduplex Formation:
-
In a PCR tube, mix approximately 200 ng of the purified PCR product with a suitable reaction buffer.
-
Denature and re-anneal the PCR products in a thermocycler using the following program:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second[19]
-
Hold at 4°C
-
-
-
T7E1 Digestion:
-
Analysis:
-
Run the digested products on a 2% agarose gel alongside an undigested control.[19]
-
The presence of cleaved bands (summing to the size of the parental PCR product) indicates the presence of indels.[25]
-
Quantify band intensities using gel analysis software to estimate the percentage of gene modification.
-
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. go.zageno.com [go.zageno.com]
- 9. addgene.org [addgene.org]
- 10. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. synthego.com [synthego.com]
- 19. pnabio.com [pnabio.com]
- 20. diagenode.com [diagenode.com]
- 21. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 22. EditR: A Method to Quantify Base Editing from Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Systematic Comparison of Computational Tools for Sanger Sequencing-Based Genome Editing Analysis [mdpi.com]
- 25. genemedi.net [genemedi.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. neb.com [neb.com]
Technical Support Center: Optimizing siRNA Knockdown of PYCR1
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the efficiency of small interfering RNA (siRNA) knockdown of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
Frequently Asked Questions (FAQs)
Q1: What is PYCR1 and why is it a target for gene silencing?
This compound reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in the biosynthesis of the amino acid proline.[1] It plays a crucial role in cellular metabolism, redox balance, and mitochondrial integrity.[2][3] Overexpression of PYCR1 has been linked to the progression of various cancers, including hepatocellular carcinoma, breast cancer, and prostate cancer, by promoting cell proliferation, migration, and survival.[4][5] Knockdown of PYCR1 has been shown to inhibit tumor growth and induce apoptosis, making it a promising therapeutic target.[5][6][7]
Q2: What are the essential controls for a PYCR1 siRNA experiment?
To ensure accurate interpretation of your results, several controls are essential:
-
Negative Control (NC): A non-targeting or scrambled siRNA sequence that does not have homology to any known mRNA in the target cells. This helps differentiate sequence-specific silencing from non-specific cellular responses.[8][9]
-
Positive Control: An siRNA known to effectively knock down a ubiquitously expressed housekeeping gene (e.g., GAPDH). This control is crucial for optimizing the transfection protocol itself.[8][10]
-
Untransfected Control: Cells that have not been exposed to siRNA or transfection reagent. This provides the baseline level of PYCR1 expression.[8]
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA). This control helps to assess the cytotoxic effects of the delivery vehicle.[8]
Q3: How should I validate the knockdown of PYCR1?
Validation should be performed at both the mRNA and protein levels:
-
mRNA Level (qPCR): Quantitative real-time PCR (qRT-PCR) is the most direct method to measure siRNA-mediated mRNA degradation.[9] This should be the first validation step, typically performed 24-48 hours post-transfection.
-
Protein Level (Western Blot): Western blotting confirms that the reduction in mRNA has translated to a decrease in PYCR1 protein. A lack of protein reduction despite successful mRNA knockdown may indicate high protein stability, requiring a longer incubation time (e.g., 72-96 hours) before analysis.[8][9]
Q4: What are the expected downstream effects of successful PYCR1 knockdown?
Silencing PYCR1 has been shown to have several anti-tumor effects, including:
-
Inhibition of cell proliferation and colony formation.[4][7]
-
Inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3][7]
Troubleshooting Guide
Problem 1: Low PYCR1 Knockdown Efficiency
Q: My qRT-PCR results show poor knockdown of PYCR1 mRNA. What are the potential causes and solutions?
A: Inefficient knockdown is a common issue that can be resolved by systematic optimization. Key factors to investigate include cell health, transfection parameters, and siRNA quality.
Solutions Checklist:
-
Cell Condition: Ensure cells are healthy, actively dividing, and within a low passage number (<50 passages).[12] Plate cells to be at 70-80% confluency at the time of transfection.[8]
-
Transfection Reagent: Use a reagent specifically designed for siRNA delivery, such as Lipofectamine™ RNAiMAX.[12] The optimal reagent can be cell-type dependent.
-
siRNA and Reagent Concentration: Titrate both the siRNA concentration (typically between 5 nM and 50 nM) and the volume of the transfection reagent.[8][13] Create a matrix to test different ratios (see Table 1).
-
Complex Formation: Ensure siRNA and the transfection reagent are diluted in serum-free media (e.g., Opti-MEM™) before being combined to allow for proper complex formation.[10]
-
RNase Contamination: Use RNase-free tips, tubes, and reagents. Clean work surfaces with an RNase decontamination solution to prevent siRNA degradation.[8]
-
siRNA Sequence: If optimization fails, test at least two or three different validated siRNA sequences targeting different regions of the PYCR1 mRNA.[8]
Problem 2: High Cell Toxicity and Death After Transfection
Q: My cells appear unhealthy or are detaching from the plate after transfection. How can I reduce cytotoxicity?
A: Cell death is often caused by high concentrations of the siRNA-lipid complex or the transfection reagent itself.
Solutions Checklist:
-
Reduce Concentrations: Lower the concentration of both the siRNA and the transfection reagent. High concentrations can induce a toxic response.[12] Start with the lowest recommended concentration and increase gradually.
-
Check Cell Density: Ensure cells are not too sparse at the time of transfection. A higher cell density (~70-80% confluency) can help mitigate toxicity.[8]
-
Remove Antibiotics: Do not include antibiotics in the media during transfection, as they can increase cell death in permeabilized cells.[12]
-
Limit Exposure Time: For particularly sensitive cell lines, consider replacing the transfection medium with fresh, complete growth medium after 4-6 hours.
Problem 3: mRNA Knockdown is Successful, but Protein Level is Unchanged
Q: My qPCR data shows over 80% reduction in PYCR1 mRNA, but the Western Blot shows no change in protein levels. What is happening?
A: This discrepancy is typically due to the stability of the target protein.
Solutions Checklist:
-
Increase Incubation Time: PYCR1 protein may have a long half-life. Extend the post-transfection incubation period to 72, 96, or even 120 hours before harvesting for Western blot analysis to allow sufficient time for the existing protein to be degraded.[8]
-
Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 24, 48, 72, 96 hours) after transfection and analyze both mRNA and protein levels to determine the optimal time point for observing protein reduction.
Data Presentation
Table 1: Example Optimization Matrix for siRNA Transfection in a 24-Well Plate
| Well | siRNA Conc. (nM) | Transfection Reagent (µL) | Cell Confluency | PYCR1 mRNA Knockdown (%) | Cell Viability (%) |
| A1 | 5 | 0.5 | 70% | User Data | User Data |
| A2 | 5 | 1.0 | 70% | User Data | User Data |
| A3 | 10 | 0.5 | 70% | User Data | User Data |
| A4 | 10 | 1.0 | 70% | User Data | User Data |
| B1 | 20 | 1.0 | 70% | User Data | User Data |
| B2 | 20 | 1.5 | 70% | User Data | User Data |
| C1 | Positive Control | Optimized | 70% | User Data | User Data |
| C2 | Negative Control | Optimized | 70% | User Data | User Data |
Key Signaling Pathways & Workflows
Caption: Simplified overview of PYCR1's role in metabolism and cancer signaling pathways.[2][3]
Caption: Standard experimental workflow for siRNA-mediated gene knockdown and validation.
Caption: A logical flowchart for troubleshooting inefficient PYCR1 siRNA knockdown.
Detailed Experimental Protocols
Protocol 1: Lipid-Mediated siRNA Transfection (24-Well Plate Format)
-
Day 1: Cell Seeding
-
Seed 0.5 x 10⁵ to 2.0 x 10⁵ cells per well in 500 µL of complete growth medium (without antibiotics). The exact number depends on the cell line's growth rate, aiming for 70-80% confluency at transfection.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Day 2: Transfection
-
Solution A: For each well, dilute the desired amount of siRNA (e.g., 10 nM final concentration) into 50 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.
-
Solution B: For each well, dilute 0.5-1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Add the 100 µL of siRNA-lipid complexes dropwise to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 24-72 hours before analysis.
-
Protocol 2: Validation by quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: At 24-48 hours post-transfection, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan™-based master mix. Include primers for PYCR1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of PYCR1 mRNA using the ΔΔCt method, normalizing the expression in siRNA-treated samples to the negative control samples.
Protocol 3: Validation by Western Blot
-
Protein Extraction: At 48-96 hours post-transfection, wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PYCR1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an HRP-conjugated antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of protein knockdown relative to the loading control.
References
- 1. PYCR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PYCR1 is Associated with Papillary Renal Cell Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
troubleshooting off-target effects in P5C pathway inhibitor screening
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering potential off-target effects during the screening and validation of inhibitors targeting the Δ1-pyrroline-5-carboxylate (P5C) metabolic pathway.
Understanding the P5C Pathway
The P5C pathway is a critical metabolic hub, linking the metabolisms of proline, glutamate, and ornithine.[1][2][3] It plays a key role in cellular processes including redox balance, ATP production, and nucleotide synthesis, making it a target of interest in cancer research.[2][4][5] The central metabolite, P5C, exists in equilibrium with L-glutamate-γ-semialdehyde (GSAL) and is acted upon by several key enzymes.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lead inhibitor shows significant cytotoxicity at concentrations that only partially inhibit the target enzyme. Could this be an off-target effect?
A1: Yes, this is a classic sign of an off-target effect. If cytotoxicity is observed at concentrations lower than or incongruent with the on-target IC50, it strongly suggests that the compound is interacting with other cellular components that regulate cell viability.[6][7] It is crucial to differentiate between potent on-target activity, general cytotoxicity, and specific off-target toxicity.[8]
Troubleshooting Steps:
-
Generate Parallel Dose-Response Curves: Perform detailed dose-response curves simultaneously for target inhibition (e.g., measuring a downstream metabolite) and cell viability (e.g., using a CellTiter-Glo® assay). A significant leftward shift in the cytotoxicity curve compared to the target inhibition curve points to off-target effects.[9]
-
CRISPR/Cas9 Target Knockout: The gold-standard method is to test your inhibitor in a cell line where the intended target has been knocked out.[6][7] If the knockout cells remain sensitive to your compound, the cytotoxicity is definitively off-target.[6][9]
-
Broad-Spectrum Profiling: Submit the compound for broad-panel screening (e.g., a kinome scan) to identify unintended targets that could mediate the cytotoxic response.[9][10]
| Compound | On-Target IC50 (PYCR1) | Cytotoxicity EC50 (A549 cells) | Interpretation |
| Inhibitor A | 0.5 µM | 0.6 µM | On-target toxicity is plausible. |
| Inhibitor B | 2.5 µM | 0.2 µM | High likelihood of off-target toxicity. |
| Inhibitor C | > 50 µM | 5.0 µM | Compound is cytotoxic via an off-target mechanism. |
Q2: I'm observing an unexpected cellular phenotype that isn't a known downstream effect of P5C pathway modulation. How do I investigate this?
A2: Unexpected phenotypes are common indicators of off-target activity.[10][11] The inhibitor may be interacting with proteins in unrelated signaling pathways.[10] A systematic approach is needed to determine if the effect is on-target (revealing new biology for the P5C pathway) or off-target.
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Proline Regulatory Axis and Cancer [frontiersin.org]
- 4. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing P5C Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Pyrroline-5-Carboxylate (P5C) enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in P5C metabolism?
A1: The primary enzymes in proline and P5C metabolism are P5C Synthase (P5CS) and P5C Reductase (P5CR). P5CS is a bifunctional enzyme that catalyzes the initial steps of proline biosynthesis from glutamate, producing P5C.[1][2] P5CR then catalyzes the final step, reducing P5C to proline.[3][4]
Q2: What is a typical starting buffer for a P5CS assay?
A2: A common starting point for a P5CS assay is a Tris-HCl buffer. For instance, a reaction mixture could contain 50 mM Tris-HCl at pH 7.5, supplemented with essential cofactors like ATP and NADPH.[5][6]
Q3: What is a standard buffer for a P5CR assay?
A3: For the physiological forward reaction of P5CR, a Tris-HCl or HEPES-KOH buffer is often used. A typical assay mixture may include 20-100 mM Tris-HCl or HEPES-KOH at a pH of around 7.0-7.5, with NADH or NADPH as the cofactor.[4][7][8]
Q4: My P5CS enzyme is unstable. How can I improve its stability?
A4: P5CS can be unstable, with a half-life of less than 24 hours in the absence of reducing agents.[5] Including a reducing agent like dithiothreitol (B142953) (DTT) in your extraction and storage buffers may improve stability. Additionally, the presence of substrates can promote enzyme stability.[8]
Q5: Can I measure P5CR activity in the reverse direction?
A5: Yes, it is possible to measure the reverse reaction of P5CR (proline-dependent NAD⁺ reduction). However, this assay is typically performed at a non-physiological, high pH (around 10.0) and may not reflect the enzyme's activity under physiological conditions.[4][9] It's important to use the appropriate controls and be aware of the limitations of this assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low P5CS/P5CR Activity | Incorrect buffer pH. | Optimize the pH of your reaction buffer. P5CS and P5CR generally have optimal activity at a neutral to slightly alkaline pH (7.0-8.0) for the forward reaction.[5][7][10] |
| Missing or degraded cofactors (ATP, NADPH, NADH). | Prepare fresh cofactor solutions and keep them on ice. Ensure they are added to the reaction mixture at the correct final concentration.[8][10] | |
| Enzyme is inactive or degraded. | Prepare fresh enzyme extract or use a new aliquot of purified enzyme. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.[11] For P5CS, consider adding a reducing agent like DTT to the storage buffer.[8] | |
| Presence of inhibitors in the sample or buffer. | Proline can act as a feedback inhibitor of P5CS.[1][2][12] Ornithine can also inhibit P5CS.[1] Certain anions, such as phosphate (B84403) and chloride, can also be inhibitory.[5] Consider sample purification or dialysis to remove potential inhibitors. | |
| High Background Signal | Non-enzymatic reduction/oxidation of cofactors. | Run a control reaction without the enzyme or without the substrate to determine the rate of non-enzymatic signal change. Subtract this background rate from your experimental values. |
| Contaminating enzymes in crude extracts. | If using crude extracts, other enzymes may interfere with the assay. Consider further purification of your enzyme. | |
| Inconsistent Results | Pipetting errors or inaccurate reagent concentrations. | Calibrate your pipettes regularly. Prepare a master mix for your reactions to minimize pipetting variability.[11] |
| Temperature fluctuations during the assay. | Ensure a constant and optimal temperature for the reaction. P5CS and P5CR assays are typically performed at 30°C or 37°C.[8][10] | |
| Instability of P5C substrate. | P5C is unstable in neutral solutions. Prepare P5C stocks in 1 M HCl and neutralize them immediately before use.[4] |
Data Presentation: Buffer and Reagent Concentrations
Table 1: Typical Reaction Conditions for P5C Synthase (P5CS) Assay
| Component | Concentration | Notes | Reference |
| Buffer | 50-100 mM Tris-HCl | pH 7.2 - 7.5 | [5][10] |
| L-Glutamate | 20-75 mM | Substrate | [5][10] |
| ATP | 4-5 mM | Cofactor | [5][10] |
| NADPH | 0.4 mM | Cofactor, monitor oxidation at 340 nm | [5][10] |
| MgCl₂ | 25 mM | Divalent cation, often required for kinase activity | [10] |
| Temperature | 30-37°C | [5][10] |
Table 2: Typical Reaction Conditions for P5C Reductase (P5CR) Assay (Forward Reaction)
| Component | Concentration | Notes | Reference |
| Buffer | 20-100 mM Tris-HCl or HEPES-KOH | pH 7.0 - 7.5 | [4][7] |
| DL-P5C | 1-2 mM | Substrate | [8] |
| NADH or NADPH | 0.4-0.5 mM | Cofactor, monitor oxidation at 340 nm | [7][8] |
| MgCl₂ | 1 mM | Optional, can influence activity | |
| Temperature | 30°C | [7][8] |
Experimental Protocols
Protocol 1: P5C Synthase (P5CS) Activity Assay (NADPH Oxidation Method)
This protocol measures the glutamate-dependent oxidation of NADPH.[5]
-
Prepare the Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare a master mix with the following final concentrations:
-
20 mM L-glutamate
-
4 mM ATP
-
0.4 mM NADPH
-
-
Initiate the Reaction: Add the enzyme preparation (e.g., 0.5–1 µg of purified protein or an appropriate amount of crude extract) to the reaction mixture to a final volume of 200 µl.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time (e.g., for up to 20 minutes) at 30°C using a spectrophotometer.
-
Calculate Activity: Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Protocol 2: P5C Reductase (P5CR) Activity Assay (Forward Reaction)
This protocol measures the P5C-dependent oxidation of NAD(P)H.[7][8]
-
Prepare the Reaction Buffer: 25 mM Tris-HCl, pH 7.2.
-
Prepare the Reaction Mixture: In a final volume of 200 µl in a 96-well plate, prepare the following mixture:
-
2 mM DL-P5C (neutralized immediately before use)
-
0.5 mM NADH or NADPH
-
-
Run a Blank: Prepare a parallel reaction mixture without P5C to serve as a blank.
-
Initiate the Reaction: Add the enzyme preparation to the reaction mixture.
-
Measure Absorbance: Measure the decrease in absorbance at 340 nm for 5 minutes at 30°C.
-
Calculate Activity: Subtract the rate of the blank reaction from the rate of the P5C-containing reaction to determine the P5C-dependent NAD(P)H oxidation rate.
Visualizations
References
- 1. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of feedback inhibition of delta 1-pyrroline-5-carboxylate synthetase, a bifunctional enzyme catalyzing the first two steps of proline biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
- 5. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]
- 7. Frontiers | Functional Characterization of Four Putative δ1-Pyrroline-5-Carboxylate Reductases from Bacillus subtilis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrroline-5-Carboxylate (P5C) Antibody Development and Application
Welcome to the technical support center for Pyrroline-5-Carboxylate (P5C) antibody development and application. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this challenging analyte. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing specific antibodies for this compound (P5C)?
Developing specific antibodies to P5C presents a unique set of challenges primarily due to its inherent chemical properties:
-
Small Molecular Size: P5C is a small molecule, also known as a hapten. Haptens by themselves are generally not immunogenic. To elicit an immune response for antibody production, P5C must be covalently conjugated to a larger carrier protein.[1]
-
Chemical Instability: P5C is an unstable intermediate metabolite.[2] This instability can lead to degradation during immunogen preparation, immunization, and in immunoassays, resulting in a loss of the target epitope.
-
Tautomeric Equilibrium: P5C exists in a spontaneous equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL).[2] This means that a solution of P5C will always contain both forms. This poses a significant challenge in generating antibodies that are specific to the cyclic P5C structure and do not cross-react with the linear GSAL form.
-
Structural Similarity to Other Metabolites: P5C shares structural similarities with other related metabolites, such as proline and glutamate. This increases the risk of generating cross-reactive antibodies that may bind to these more abundant molecules, leading to non-specific signals in immunoassays.
Q2: How can I design an effective immunogen to generate P5C-specific antibodies?
A successful immunogen design is critical for generating specific anti-P5C antibodies. The strategy involves chemically modifying P5C to create a stable derivative that can be conjugated to a carrier protein. Here is a proposed approach:
-
Stabilization of P5C: The first step is to "lock" P5C in its cyclic form to prevent equilibrium with GSAL. This can be achieved through chemical modification. One potential strategy is the reduction of the imine bond to a more stable amine, forming a proline analog. However, this alters the original structure. A more favorable approach is to use a derivative that maintains the core P5C ring structure but provides a reactive handle for conjugation.
-
Introduction of a Linker Arm: A spacer or linker arm is often introduced between the hapten (P5C) and the carrier protein. This enhances the accessibility of the hapten to the immune system, improving the chances of generating a specific antibody response.
-
Conjugation to a Carrier Protein: The modified P5C is then conjugated to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] The choice of carrier protein and the conjugation chemistry are crucial for preserving the P5C epitope.
Q3: How can I validate the specificity of my anti-P5C antibody?
Rigorous validation is essential to ensure your antibody specifically recognizes P5C. A multi-pronged approach is recommended:
-
Direct ELISA: Test the antibody's ability to bind to P5C-carrier protein conjugates. Use different carrier proteins for coating than were used for immunization to avoid detecting antibodies against the carrier itself.
-
Competitive ELISA: This is a crucial step to determine specificity. Pre-incubate the antibody with free P5C and related molecules (proline, glutamate, GSAL) before adding to a P5C-coated plate. A specific antibody will show a significant decrease in signal only when pre-incubated with P5C.
-
Western Blotting: While P5C is not a protein, you can use Western blotting with protein extracts from cells where P5C levels are known to be high or have been experimentally manipulated. This is an indirect method and requires careful interpretation.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Use the antibody to stain tissues or cells with expected high concentrations of P5C. Specific staining patterns that correlate with known biological conditions can provide evidence of specificity.
-
Negative Controls: Always include negative controls, such as cell lines or tissues known to have low or no P5C, to check for non-specific binding.
Troubleshooting Guides
This section provides solutions to common problems encountered during immunoassays for P5C.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | P5C Degradation in Sample: P5C is unstable, especially at neutral or alkaline pH. | - Prepare samples in an acidic buffer (e.g., pH 4.0-5.0) to stabilize P5C. - Keep samples on ice and process them quickly. - Store samples at -80°C for long-term storage. |
| Inefficient Antibody Binding: The antibody may have low affinity for P5C. | - Increase the primary antibody concentration. - Increase the incubation time of the primary antibody (e.g., overnight at 4°C). - Optimize the assay buffer (e.g., adjust pH, salt concentration). | |
| Inactive Reagents: The enzyme conjugate or substrate may have lost activity. | - Use fresh reagents. - Check the expiration dates of all reagents. - Test the activity of the enzyme conjugate and substrate independently. | |
| High Background | Non-specific Antibody Binding: The antibody may be binding to other molecules in the sample or on the plate. | - Increase the stringency of the washing steps (e.g., increase the number of washes, add a mild detergent like Tween-20 to the wash buffer). - Use a blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific binding sites. - Titrate the primary and secondary antibodies to find the optimal concentrations that minimize background. |
| Cross-reactivity: The antibody may be cross-reacting with GSAL, proline, or glutamate. | - Perform a competitive ELISA with these related molecules to assess cross-reactivity. - If cross-reactivity is high, consider affinity purifying the antibody against a P5C column and pre-adsorbing it against columns containing the cross-reactive molecules. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing of all solutions before use. |
| Uneven Temperature: Inconsistent temperature across the plate during incubations. | - Ensure the entire plate is at a uniform temperature during incubations. Use a plate shaker for even heat distribution. | |
| Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation effects. | - Avoid using the outer wells of the plate for critical samples or standards. - Ensure the plate is properly sealed during incubations to minimize evaporation. |
Experimental Protocols
Hypothetical Protocol for P5C Immunogen Synthesis
This protocol describes a hypothetical approach to synthesize a stable P5C immunogen.
Objective: To create a stable P5C derivative and conjugate it to a carrier protein (KLH).
Materials:
-
Pyrroline-5-carboxylic acid (P5C)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Derivatization of P5C:
-
Dissolve P5C in anhydrous DMF.
-
Add a molar excess of a bifunctional linker containing an NHS ester on one end and a protected amine on the other.
-
Activate the carboxyl group of P5C with EDC and NHS to form an NHS ester.
-
React the P5C-NHS ester with the protected amine of the linker.
-
Deprotect the amine on the other end of the linker.
-
Purify the P5C-linker derivative by HPLC.
-
-
Activation of Carrier Protein (KLH):
-
Dissolve KLH in PBS.
-
Add SMCC to the KLH solution to introduce maleimide (B117702) groups.
-
Incubate for 1 hour at room temperature.
-
Remove excess SMCC by dialysis against PBS.
-
-
Conjugation of P5C-linker to KLH:
-
Add the purified P5C-linker derivative to the maleimide-activated KLH.
-
The free amine on the P5C-linker will react with the maleimide groups on the KLH.
-
Incubate overnight at 4°C with gentle stirring.
-
-
Purification of the P5C-KLH Conjugate:
-
Dialyze the conjugation reaction mixture against PBS to remove unreacted P5C-linker and other small molecules.
-
Determine the protein concentration and the hapten-to-carrier ratio using spectrophotometry.
-
Store the immunogen at -20°C.
-
Protocol for Competitive ELISA for Anti-P5C Antibody Specificity
Objective: To determine the specificity of the anti-P5C antibody by assessing its ability to be inhibited by free P5C and related molecules.
Materials:
-
P5C-BSA conjugate (for coating)
-
Anti-P5C antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
P5C, L-proline, L-glutamic acid, L-glutamate-γ-semialdehyde (competitors)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Dilute the P5C-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitors (P5C, proline, glutamate, GSAL) in assay buffer.
-
In separate tubes, mix a constant, pre-determined concentration of the anti-P5C antibody with each dilution of the competitors. Also, include a control with no competitor.
-
Incubate these mixtures for 1 hour at room temperature.
-
-
Incubation with Primary Antibody:
-
Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Incubation with Secondary Antibody:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the competitor concentration. A specific antibody will show a dose-dependent decrease in signal with increasing concentrations of P5C, but not with the other competitors.
-
Data Presentation
Table 1: Key Properties of this compound (P5C)
| Property | Value/Description | Reference |
| Molecular Formula | C₅H₇NO₂ | |
| Molecular Weight | 113.11 g/mol | |
| Chemical Nature | Cyclic imino acid | |
| Equilibrium | In spontaneous equilibrium with L-glutamate-γ-semialdehyde (GSAL). | [2] |
| Stability | Unstable, particularly at neutral and alkaline pH. More stable in acidic conditions. | [2] |
| Solubility | Soluble in water. |
Table 2: Proposed Antibody Validation Experiments and Expected Outcomes
| Experiment | Purpose | Expected Outcome for a Specific Antibody |
| Direct ELISA | To confirm binding to the P5C immunogen. | Strong signal when binding to P5C conjugated to various carrier proteins. |
| Competitive ELISA | To assess specificity against P5C versus related molecules. | Signal is inhibited by free P5C in a dose-dependent manner. No significant inhibition by proline, glutamate, or GSAL. |
| Western Blot | To detect P5C in complex biological samples (indirectly). | A band at the expected molecular weight of a known P5C-binding protein in samples with high P5C levels. |
| Immunohistochemistry | To determine the localization of P5C in tissues. | Staining pattern consistent with known metabolic activity and P5C production sites. |
| Negative Controls | To rule out non-specific binding. | No or minimal signal in samples known to have low or no P5C. |
Visualizations
Caption: Metabolic pathway of this compound (P5C).
Caption: Experimental workflow for P5C antibody development.
Caption: Troubleshooting decision tree for P5C ELISA.
References
troubleshooting variability in P5C-dependent stress tolerance assays
Technical Support Center: P5C-Dependent Stress Tolerance Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in Pyrroline-5-Carboxylate (P5C)-dependent stress tolerance assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of the P5C/proline cycle in stress tolerance?
A1: The P5C/proline cycle is a critical metabolic pathway in the response of plants and other organisms to environmental stresses like drought, salinity, and extreme temperatures.[1] Proline acts as an osmolyte, protecting cellular structures, while the interconversion of P5C and proline helps maintain cellular redox balance (NADP+/NADPH ratio) and can influence reactive oxygen species (ROS) signaling.[2] This cycle is crucial for managing energy and reducing power between the cytosol and mitochondria, thereby contributing to overall stress resilience.[2][3]
Q2: Which enzymes are key to the P5C/proline cycle?
A2: The primary enzymes are Δ1-pyrroline-5-carboxylate synthetase (P5CS), which is a rate-limiting enzyme in proline biosynthesis from glutamate (B1630785), and P5C reductase (P5CR), which converts P5C to proline.[4][5] In the catabolic direction, proline dehydrogenase (ProDH or POX) converts proline back to P5C, and P5C dehydrogenase (P5CDH) converts P5C to glutamate.[3][6] The regulation and localization of these enzymes are critical for proline homeostasis.[7]
Q3: What are the most common ways to quantify stress tolerance in these assays?
A3: Stress tolerance is typically quantified by measuring a combination of physiological and biochemical parameters. Common methods include:
-
Survival Rate: A direct measure of the percentage of plants that survive a specific stress treatment.
-
Biomass Measurement: Comparing the fresh and dry weight of control versus stressed plants.
-
Photosynthetic Efficiency: Assessed using chlorophyll (B73375) fluorescence measurements.
-
Electrolyte Leakage: Indicates the degree of cell membrane damage.[8]
-
Relative Water Content: Measures the water status of the plant tissue.[8]
-
Biochemical Markers: Quantification of proline, P5C, and ROS levels.[2]
Q4: Why is P5C accumulation sometimes considered toxic?
A4: While proline is generally protective, an excessive buildup of its precursor, P5C, can be toxic. High levels of P5C are reported to increase intracellular ROS, leading to oxidative stress and potentially apoptosis.[2] This can occur if proline catabolism via ProDH is high, but P5C is not efficiently converted to glutamate by P5CDH.[2]
Troubleshooting Guide
Issue 1: High Variability in Phenotypic Data (e.g., Survival, Biomass)
Q: My survival rates and biomass measurements are highly variable between biological replicates, even within the same treatment group. What could be the cause?
A: This is a common issue stemming from several potential sources. The key is to ensure uniformity at every stage of the experiment.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stress Application | Ensure the stress treatment is applied uniformly to all plants. For salinity stress, ensure equal distribution of the saline solution. For drought, control the rate and volume of water withdrawal precisely for each pot. Using polyethylene (B3416737) glycol (PEG)-infused agar (B569324) plates can provide a more controlled osmotic stress.[8] |
| Biological Variability | Use seeds from the same lot and age. Synchronize germination and select seedlings of uniform size and developmental stage for the experiment. Minor differences in development can lead to significant variations in stress response.[9] |
| Environmental Microclimates | Even in a controlled growth chamber, small differences in light intensity, temperature, or airflow can exist. Rotate the position of plant trays regularly to average out these effects.[10] |
| Inconsistent Pot/Container Conditions | Use pots of the same size and material, filled with the same volume and batch of growth medium. In small pots, temperature and moisture fluctuations can be more extreme, affecting root health and the overall plant response.[9] |
Issue 2: Inconsistent P5C and Proline Measurements
Q: My P5C and/or proline measurements are not reproducible. What should I check in my protocol?
A: Quantification of these metabolites requires careful sample handling and a robust protocol. P5C, in particular, is an unstable intermediate.
| Potential Cause | Troubleshooting Steps |
| Sample Collection & Storage | Harvest tissue from the same developmental stage and at the same time of day to minimize circadian variations. Immediately flash-freeze samples in liquid nitrogen to halt metabolic activity and store them at -80°C. |
| Extraction Inefficiency | Ensure complete homogenization of the tissue. For proline, extraction with 3% sulfosalicylic acid is a standard method.[7] For P5C, specific protocols involving stabilization and concentration via cation-exchange chromatography are recommended due to its instability.[11] |
| Assay Interference | In colorimetric assays (e.g., ninhydrin-based for proline), pigments like anthocyanins can interfere.[12] Ensure your protocol includes steps to remove interfering substances or use a suitable blank. The reaction of ninhydrin (B49086) with proline is pH-sensitive; maintain a low pH for a specific reaction.[12] |
| Instrument Calibration | Regularly calibrate the spectrophotometer or HPLC used for quantification.[13] Always run a fresh standard curve for each batch of samples.[14] |
Issue 3: Poor Correlation Between Biochemical and Phenotypic Data
Q: My proline/P5C levels don't correlate with the observed stress tolerance phenotype. What does this mean?
A: This suggests that other mechanisms may be contributing to the stress response or that the timing of your measurements is not optimal.
| Potential Cause | Troubleshooting Steps |
| Timing of Measurement | Proline accumulation is a dynamic process. The peak accumulation may occur at a different time point than when the most severe phenotypic effects are visible. Perform a time-course experiment to measure both metabolite levels and physiological parameters at multiple points during the stress treatment and recovery. |
| Other Tolerance Mechanisms | P5C/proline is just one aspect of stress tolerance. Plants employ multiple strategies, including ROS scavenging by antioxidant enzymes, regulation of stomatal closure, and synthesis of other protective compounds.[8] Consider measuring other stress markers, such as electrolyte leakage or antioxidant enzyme activity, to get a more complete picture. |
| Subcellular Localization | The location of proline/P5C metabolism (cytosol vs. mitochondria) is crucial.[7] Bulk tissue measurements may not capture the nuances of subcellular metabolic shifts that are critical for the stress response. |
| Feedback Inhibition | High proline levels can feedback-inhibit P5CS, the enzyme responsible for its synthesis.[3] This self-regulation can complicate the direct correlation between gene expression, enzyme activity, and metabolite levels. |
Visualizing Workflows and Pathways
Experimental and Troubleshooting Workflow
The following diagram outlines a generalized workflow for a P5C-dependent stress assay, highlighting key stages where variability can be introduced and should be controlled.
Caption: A workflow for stress assays, highlighting critical control points.
P5C/Proline Metabolic Pathway
This diagram illustrates the core enzymatic steps in the synthesis and catabolism of proline, forming the P5C/proline cycle.
Caption: The proline biosynthesis and catabolism cycle across compartments.
Key Experimental Protocols
Protocol 1: Proline Content Measurement (Ninhydrin Method)
This protocol is adapted from the widely used method described by Bates et al. (1973).[7]
-
Homogenization: Homogenize ~0.1-0.5 g of frozen plant tissue in 5-10 mL of 3% (w/v) aqueous sulfosalicylic acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes. Collect the supernatant.
-
Reaction: In a test tube, mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.
-
Acid-ninhydrin reagent: Dissolve 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid with gentle warming.[14]
-
-
Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the tubes in an ice bath.
-
Extraction: Add 4 mL of toluene (B28343) to the reaction mixture and vortex vigorously for 15-20 seconds to extract the chromophore.
-
Measurement: Allow the layers to separate. Carefully collect the upper toluene layer and measure its absorbance at 520 nm using a spectrophotometer. Toluene should be used as the blank.
-
Quantification: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline. Express the results as µmol proline per gram fresh weight.[7]
Protocol 2: P5C Content Measurement (o-Aminobenzaldehyde Method)
Measuring P5C is more challenging due to its instability. This protocol is based on a method designed to extract, stabilize, and quantify P5C from plant tissues.[11]
-
Extraction: Homogenize frozen plant tissue in a solution of 0.2 M HCl and 20% (v/v) ethanol. This acidic environment helps stabilize P5C.
-
Deproteinization: Centrifuge the extract to pellet debris. The supernatant contains the metabolites.
-
Concentration (Optional but Recommended): Apply the supernatant to a cation-exchange column (e.g., Dowex AG50 WX4). Wash the column to remove interfering compounds. Elute P5C and other amino acids with an ammonia (B1221849) solution. Lyophilize the eluate.
-
Quantification: Re-dissolve the sample in a suitable buffer. Add o-aminobenzaldehyde (oAB) solution. P5C reacts with oAB to form a yellow-colored product.
-
Measurement: Measure the absorbance of the product at 440 nm.
-
Calculation: Quantify the P5C concentration using a standard curve prepared with pure P5C. The protocol requires careful validation and handling.[11]
Protocol 3: Electrolyte Leakage for Membrane Damage Assessment
This method quantifies stress-induced cell membrane damage.[8]
-
Sample Collection: Collect leaf discs or whole leaves of a consistent size from both control and stressed plants.
-
Washing: Gently rinse the samples with deionized water to remove any surface contaminants and electrolytes.
-
Initial Incubation: Place the samples in a tube with a known volume of deionized water (e.g., 20 mL). Incubate at room temperature on a shaker for a set period (e.g., 2-4 hours).
-
First Reading (R1): Measure the electrical conductivity of the solution using a conductivity meter. This represents the electrolytes leaked from damaged cells.
-
Total Leakage: Autoclave the samples (still in their solution) at 121°C for 15-20 minutes to kill the tissue and release all electrolytes. Cool to room temperature.
-
Second Reading (R2): Measure the electrical conductivity of the solution again. This represents the total electrolyte content.
-
Calculation: Calculate the relative electrolyte leakage as a percentage: (R1 / R2) x 100 . Higher percentages indicate greater membrane damage.
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Δ1-pyrroline-5-carboxylate synthetase family performs diverse physiological functions in stress responses in pear (Pyrus betulifolia) [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purdue.edu [purdue.edu]
- 9. Possible Experimental Mistakes in Agricultural Research [scirp.org]
- 10. Biology Notes for A level: #74 Identifying sources of error [biology4alevel.blogspot.com]
- 11. mdpi.com [mdpi.com]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. genemod.net [genemod.net]
- 14. researchgate.net [researchgate.net]
best practices for normalizing P5C levels in experimental data
Welcome to the Technical Support Center for P5C Experimental Data Normalization. This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Pyrroline-5-Carboxylate (P5C).
Frequently Asked Questions (FAQs)
Q1: What is P5C and why is its normalization critical?
A1: this compound (P5C) is a crucial metabolic intermediate at the crossroads of proline, glutamate, and ornithine metabolism.[1][2] It links the Urea Cycle, the Tricarboxylic Acid (TCA) cycle, and proline metabolism.[2][3] P5C and its associated metabolic cycle (the Proline-P5C cycle) are implicated in cellular redox balance, ATP production, and the regulation of cell survival and apoptosis.[1][4]
Normalizing P5C levels is critical for several reasons:
-
Correcting for Variability: Normalization minimizes non-biological variations, such as differences in sample loading, extraction efficiency, or instrument sensitivity.[5][6]
-
Comparability: It allows for the accurate comparison of P5C levels across different samples, experimental conditions, and even different studies.[7]
Q2: What are the primary methods for measuring P5C levels?
A2: There are three main approaches to quantifying P5C, each with distinct advantages and limitations. The choice of method depends on the required specificity, sensitivity, and available equipment.
| Method | Principle | Pros | Cons |
| Colorimetric Assay | Chemical reaction with an indicator molecule (e.g., o-aminobenzaldehyde, oAB) that produces a colored product measured by a spectrophotometer.[8] | Simple, rapid, and inexpensive. | Prone to interference from other aldehydes and amino acids in crude extracts. Lower sensitivity and specificity.[8] |
| Enzymatic Assay | Couples the P5C level to the activity of a specific enzyme, like P5C Reductase (PYCR), and measures the change in absorbance of a cofactor like NAD(P)H.[8][9] | High specificity. Measures the biologically active L-P5C isomer. | Requires purified enzyme. Can be more complex to set up. |
| LC-MS/MS | Liquid Chromatography separates P5C from other metabolites, and Tandem Mass Spectrometry provides highly sensitive and specific quantification based on mass-to-charge ratio.[8][10] | Gold standard for specificity and sensitivity. Allows for multiplexing (measuring many metabolites at once).[10][11] | Requires expensive, specialized equipment and expertise. Potential for matrix effects and ion suppression.[5] |
Q3: How do I choose the best normalization strategy for my P5C data?
A3: The optimal normalization strategy depends on your experimental design, sample type, and analytical platform. The following decision tree can help guide your choice.
Caption: A decision tree for selecting the appropriate P5C data normalization method.
Troubleshooting Guide
Q4: My P5C measurements are highly variable between technical replicates. What could be the cause?
A4: High variability often points to issues in sample handling and preparation, as P5C is an unstable metabolite.[1]
| Potential Cause | Recommended Solution |
| P5C Degradation | P5C is unstable in solution.[1] Minimize time between sample collection, extraction, and analysis. Keep samples on ice or at 4°C at all times. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C. |
| Inconsistent Extraction | Ensure the extraction solvent is added precisely and that homogenization/sonication is performed consistently for all samples. Use of an internal standard added before extraction is the best way to control for this.[12] |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when dealing with small volumes for reagents or sample aliquots. |
| Instrument Fluctuation (LC-MS) | Instrument sensitivity can drift. Analyze samples in a randomized order to prevent batch effects from confounding biological results. Include periodic quality control (QC) samples (e.g., a pooled sample) to monitor and correct for drift.[7] |
Q5: I'm seeing high background or non-specific signal in my colorimetric (oAB) assay. How can I fix this?
A5: High background in colorimetric assays is typically due to interfering substances in the sample extract.[8]
| Potential Cause | Recommended Solution |
| Interfering Compounds | Crude cell or tissue extracts contain other amino acids and aldehydes that can react with o-aminobenzaldehyde (oAB).[8] |
| Solution 1: Sample Cleanup | Use cation-exchange chromatography to partially purify and concentrate P5C from the extract before performing the assay. This will remove many interfering compounds.[8] |
| Solution 2: Use a More Specific Assay | Switch to an enzymatic assay or an LC-MS/MS-based method, which have much higher specificity for P5C.[8][10] |
| Protein Precipitation | The ethanol (B145695) used to dissolve oAB can precipitate proteins in crude extracts, causing turbidity and interfering with absorbance readings.[8] |
| Solution: Deproteinize First | Deproteinize the sample (e.g., with sulfosalicylic acid or by heat denaturation) and use the supernatant for the assay.[8] |
Q6: My P5C signal is very low or undetectable with LC-MS/MS. What are the common issues?
A6: Low signal in LC-MS/MS can stem from sample preparation, chromatography, or mass spectrometer settings.
| Potential Cause | Recommended Solution |
| Poor Extraction Recovery | P5C may not be efficiently extracted from the sample matrix. Test different extraction solvents (e.g., methanol, acetonitrile, acidic solutions) to optimize recovery. |
| Ion Suppression | Co-eluting compounds from the sample matrix can interfere with the ionization of P5C in the mass spectrometer source, reducing its signal. Improve chromatographic separation to resolve P5C from the interfering compounds. Dilute the sample to reduce the concentration of matrix components. |
| Suboptimal MS Parameters | The mass spectrometer settings (e.g., collision energy, cone voltage) may not be optimized for P5C. Perform tuning and optimization using a pure P5C standard to find the most sensitive parameters. |
| Analyte Degradation | P5C may be degrading in the autosampler before injection. Ensure the autosampler is kept at a low temperature (e.g., 4°C). |
Experimental Protocols & Visualizations
The P5C Metabolic Hub
P5C is a central hub in amino acid metabolism, connecting several key pathways. Understanding these connections is vital for interpreting changes in P5C levels.
Caption: The central role of P5C in proline, glutamate, and ornithine metabolism.
General Experimental Workflow
A standardized workflow is key to obtaining reproducible P5C measurements.
Caption: A generalized workflow for the quantification and normalization of P5C.
Protocol: Colorimetric P5C Assay with o-Aminobenzaldehyde (oAB)
This protocol is adapted from methods described for plant tissues and cell cultures.[8]
-
Sample Preparation:
-
Homogenize ~100 mg of tissue or an appropriate number of cells in 1 mL of 5% (w/v) 5-Sulfosalicylic acid.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. Optional: For cleaner results, process the supernatant through a cation-exchange column to concentrate P5C.[8]
-
-
Assay Procedure:
-
Prepare the oAB reagent: 25 mg/mL o-aminobenzaldehyde in 95% ethanol.
-
In a 96-well plate, add 100 µL of the deproteinized supernatant.
-
Add 100 µL of the oAB reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the absorbance at 440-444 nm using a plate reader.[8]
-
-
Quantification and Normalization:
-
Create a standard curve using known concentrations of a P5C standard.
-
Calculate the P5C concentration in your samples from the standard curve.
-
Normalize the final P5C concentration to the initial sample weight or the total protein concentration of the extract (measured before deproteinization).
-
Protocol: P5C Reductase (PYCR) Coupled Enzymatic Assay
This assay quantifies P5C by measuring its conversion to proline by PYCR, which is coupled to the oxidation of NADPH.[8][9]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
NADPH solution: 0.5 mM NADPH in Assay Buffer.
-
Purified P5C Reductase (PYCR) enzyme.
-
Sample extract (prepared as in the colorimetric assay).
-
-
Assay Procedure:
-
Set up the reaction in a 96-well UV-transparent plate.
-
To each well, add:
-
100 µL of sample aliquot.
-
100 µL of a pre-warmed (37°C) master mix containing Assay Buffer, 0.5 mM NADPH, and a limiting amount of purified PYCR enzyme (e.g., 20-50 ng).[8]
-
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) in a kinetic plate reader.
-
-
Quantification and Normalization:
-
The rate of NADPH oxidation (decrease in A340) is directly proportional to the amount of P5C in the sample.
-
Calculate the initial reaction rate (V₀).
-
Quantify P5C concentration by comparing the rate to a standard curve generated with known P5C concentrations.
-
Normalize the final P5C concentration to the total protein, cell number, or tissue weight.
-
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional Characterization of Saccharomyces cerevisiae P5C Reductase, the Enzyme at the Converging Point of Proline and Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pyrroline-5-Carboxylate as a Therapeutic Target in Cancer: A Comparative Guide
The metabolic reprogramming of cancer cells to sustain rapid proliferation and survival presents a promising avenue for therapeutic intervention. One such metabolic vulnerability lies within the proline biosynthesis pathway, specifically centered around the intermediate Pyrroline-5-Carboxylate (P5C). The enzyme responsible for the final step of proline synthesis, this compound Reductase 1 (PYCR1), is frequently overexpressed in a multitude of cancers and has been correlated with poor patient prognosis.[1][2][3] This guide provides a comparative analysis of targeting the P5C pathway, supported by experimental data, to validate its potential as a cancer therapeutic strategy.
The P5C-Proline Cycle: A Central Hub in Cancer Metabolism
The interconversion of proline and glutamate, with P5C as a key intermediate, is not merely a biosynthetic route but a critical metabolic cycle that supports cancer cells in several ways.[4][5] This "P5C-proline cycle" is integral to maintaining redox homeostasis by regenerating NADP+, which is essential for the pentose (B10789219) phosphate (B84403) pathway (PPP) and nucleotide synthesis.[6][7] Furthermore, it contributes to ATP production and provides building blocks for biomass.[6][8] The upregulation of enzymes in this pathway, particularly PYCR1, is a common feature across many cancer types, including lung, breast, liver, and kidney cancers.[1][2][9]
Targeting PYCR1: A Viable Anti-Cancer Strategy
Given its central role and frequent overexpression, PYCR1 has emerged as a compelling target for cancer therapy.[9] Inhibition of PYCR1 has been shown to impede cancer cell proliferation, reduce tumor growth, and impair spheroid formation in various cancer models.[8][10]
Comparative Efficacy of PYCR1 Inhibitors
Several small molecule inhibitors targeting PYCR1 have been identified and characterized. The following table summarizes the quantitative data for some of these inhibitors, providing a basis for comparison.
| Inhibitor | Target(s) | Ki (μM) | Cell-Based Assay | Cancer Type | Key Findings | Reference(s) |
| N-formyl-L-proline (NFLP) | PYCR1 | 100 (competitive with P5C) | Spheroid Growth Assay | Breast Cancer (MCF10A H-RASV12) | Reduced spheroid growth by 50%. Phenocopied PYCR1 knockdown. | [10] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | 70 | Not Reported | Not Reported | 30-fold more selective for PYCR1 than PYCR3. | [8][11] |
| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | 2000 | Spheroid Growth & Metastasis Assay | Breast Cancer | Impaired spheroid growth and metastasis formation in mouse models. | [10] |
| Cyclopentanecarboxylate (CPC) | PYCR1 | 1100 | Enzyme Activity Assay | Not Applicable | Validated inhibitor of PYCR1. | [10] |
| L-thiazolidine-4-carboxylate (L-T4C) | PYCR1 | 1200 | Enzyme Activity Assay | Not Applicable | Validated inhibitor of PYCR1. | [10] |
Alternative Therapeutic Strategies
Targeting P5C metabolism can be compared with and potentially combined with other metabolic inhibition strategies.
| Therapeutic Strategy | Target Pathway | Mechanism of Action | Potential for Synergy with PYCR1 Inhibition | Reference(s) |
| Glutamine Metabolism Inhibition | Glutamine transport, Glutaminase (GLS) | Depletes a key nutrient for cancer cells, impacting the TCA cycle and nucleotide synthesis. | High. Cancer cells that adapt to glutamine restriction by downregulating P5CS become sensitive to glutamine synthetase (GS) inhibitors. | [12][13] |
| Lipogenesis Inhibition | Fatty Acid Synthesis | Blocks the production of lipids essential for membrane formation and signaling. | High. Simultaneous inhibition of proline biosynthesis and lipogenesis synergistically suppresses cancer cell growth under hypoxia. | [14] |
| PRODH/POX Inhibition | Proline Catabolism | Proline Dehydrogenase/Oxidase (PRODH/POX) inhibition can have dual effects, being either pro- or anti-tumor depending on the context. | Context-dependent. PRODH is a source of ROS, so inhibition could impact redox-sensitive signaling pathways. | [8][15] |
Experimental Protocols
Validating P5C as a therapeutic target requires robust experimental methodologies. Below are detailed protocols for key assays cited in the comparison.
PYCR1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PYCR1.
-
Reagents and Materials:
-
Purified recombinant human PYCR1 enzyme.
-
Substrates: Δ1-pyrroline-5-carboxylate (P5C) and NADH.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, a fixed concentration of NADH (e.g., 175 µM), and the test compound at various concentrations.
-
Initiate the reaction by adding a fixed concentration of P5C (e.g., varying concentrations from 0-2000 µM for determining the mode of inhibition).
-
Immediately after adding P5C, add the purified PYCR1 enzyme to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using appropriate kinetic models.[10][16]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the effect of a compound on cancer cell viability.[17][18]
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[18]
-
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as PYCR1, in cell lysates.[19]
-
Reagents and Materials:
-
Cell lysates from treated and untreated cancer cells.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein (e.g., anti-PYCR1).
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
-
Visualizing the P5C Pathway and Experimental Workflow
To better understand the biological context and the process of validating P5C as a therapeutic target, the following diagrams have been generated.
Caption: P5C-Proline pathway in cancer metabolism.
Caption: Workflow for validating P5C as a therapeutic target.
Conclusion
The available evidence strongly supports the validation of this compound metabolism, and specifically the enzyme PYCR1, as a legitimate therapeutic target in cancer. The consistent upregulation of PYCR1 across numerous cancer types, coupled with the demonstrated anti-proliferative effects of its inhibition, underscores its potential. The development of potent and selective PYCR1 inhibitors, such as NFLP and (S)-tetrahydro-2H-pyran-2-carboxylic acid, provides valuable tools for further preclinical and clinical investigation. Furthermore, the potential for synergistic effects when combining PYCR1 inhibition with other metabolic targeting strategies, like glutamine or lipogenesis inhibitors, opens up promising avenues for combination therapies to overcome resistance and improve patient outcomes. Further research focusing on the clinical translation of these findings is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of PYCR1 on prognosis and immunotherapy plus tyrosine kinase inhibition responsiveness in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Proline Regulatory Axis and Cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]
- 12. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Inhibiting both proline biosynthesis and lipogenesis synergistically suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of P5C Metabolism in Normal Versus Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Pyrroline-5-carboxylate (P5C) metabolism, a central hub in cellular amino acid transformations, is increasingly recognized for its divergent roles in normal physiology and cancer biology. This guide provides a comprehensive comparative analysis of P5C metabolism in normal versus tumor cells, supported by experimental data, detailed methodologies, and visual representations of the key pathways and processes. Understanding these differences is crucial for identifying novel therapeutic targets and developing effective anti-cancer strategies.
Executive Summary
P5C sits (B43327) at the metabolic crossroads of proline biosynthesis and catabolism. In normal cells, this balance is tightly regulated to maintain cellular homeostasis. However, many cancer cells exhibit a profound metabolic reprogramming, characterized by a significant upregulation of proline synthesis via P5C reductase (PYCR) and, in some contexts, altered activity of proline dehydrogenase/oxidase (PRODH/POX), the enzyme responsible for proline degradation to P5C. This metabolic shift supports the high proliferative and survival demands of tumor cells by contributing to biomass production, redox balance, and ATP generation. This guide will delve into the quantitative differences in enzyme expression, metabolic flux, and the effects of targeted inhibitors, providing a clear picture of the therapeutic window that exists between normal and malignant cells.
Data Presentation: Quantitative Comparison of P5C Metabolism
The following tables summarize key quantitative data comparing various aspects of P5C metabolism in normal and tumor cells.
Table 1: Differential Expression of Key P5C Metabolic Enzymes (Tumor vs. Normal Tissues)
| Cancer Type | Enzyme | Method | Fold Change/Observation in Tumor Tissue | Reference(s) |
| Lung Cancer | PYCR1 | Bioinformatics (TCGA) | Significantly increased mRNA expression (p < 0.001) | [1] |
| Lung Cancer | PYCR1 | Immunohistochemistry (IHC) | 82.9% (58/70) of tumors showed enhanced expression vs. 17.6% (6/34) in normal tissues | [1] |
| Renal Cell Carcinoma (RCC) | PYCR1 | Bioinformatics (TCGA) | Significantly upregulated mRNA expression (p < 0.01) | [2] |
| Renal Cell Carcinoma (RCC) | PYCR1 | IHC | 70% (21/30) of tumors showed high expression vs. 33.3% (10/30) in adjacent normal tissues | [2] |
| Hepatocellular Carcinoma (HCC) | PYCR1 | TCGA & IHC | Significantly higher mRNA and protein expression levels compared to adjacent normal tissues | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PYCR1 | IHC | Significantly higher expression in tumor tissues compared to paired adjacent normal tissues (p < 0.01) | [4] |
| Glioblastoma (Grade 4) | PYCR1 | RT-PCR & ELISA | 66% higher mRNA expression and 54% higher protein expression compared to normal brain tissue | [5] |
| Glioblastoma (Grade 4) | PRODH/POX | RT-PCR & ELISA | 68% lower mRNA expression and 12% lower protein expression compared to normal brain tissue | [5] |
| Breast Cancer Metastases | PRODH/POX | Gene Expression Analysis | Upregulated expression in metastasis tissue compared to primary breast tumor tissue | [6][7][8][9] |
| Lung Adenocarcinoma | PRODH/POX | IHC | Elevated expression in the majority of lung adenocarcinomas compared to normal lung parenchyma | [10][11][12] |
Table 2: Comparative Proline Concentrations (Tumor vs. Normal Tissues)
| Cancer Type | Observation in Tumor Tissue | Fold Change | Reference(s) |
| Glioblastoma (Grade 4) | Significantly higher proline concentration | ~3.6-fold higher | [5] |
| Oral Squamous Cell Carcinoma | Higher proline concentrations associated with poor histological differentiation and advanced clinical stage | Not specified | [13] |
Table 3: Inhibitor Effects on P5C Metabolic Enzymes and Cancer Cells
| Enzyme | Inhibitor | Cancer Cell Line(s) | IC50 / Effect | Reference(s) |
| PYCR1 | N-formyl-l-proline (NFLP) | Not specified (in vitro enzyme assay) | Ki = 100 µM | [14] |
| PYCR1 | Phenyl-substituted aminomethylene-bisphosphonic acid derivatives | Not specified (in vitro enzyme assay) | IC50 < 1 µM | [15] |
| PRODH/POX | L-Tetrahydro-2-furoic acid (L-THFA) | Breast cancer mouse models | Impairs lung metastasis formation | [8][16] |
| PRODH/POX | N-propargylglycine (N-PPG) | Breast cancer cells | Induces apoptosis and impairs tumor growth | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PYCR1 and PRODH/POX Enzyme Activity Assays
Objective: To measure the enzymatic activity of PYCR1 and PRODH/POX in cell or tissue lysates.
PYCR1 Activity Assay (Reduction of P5C):
-
Principle: The activity of PYCR1 is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NAD(P)H during the reduction of P5C to proline.
-
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2
-
Substrate 1: 10 mM NAD(P)H
-
Substrate 2: 20 mM P5C (can be synthesized from ornithine using ornithine aminotransferase)
-
Enzyme Source: Purified recombinant PYCR1 or cell/tissue lysate
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD(P)H in a cuvette.
-
Add the enzyme source to the reaction mixture and incubate for 5 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding P5C.
-
Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
-
PRODH/POX Activity Assay (Oxidation of Proline):
-
Principle: The activity of the mitochondrial inner membrane-bound PRODH/POX is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), at 600 nm.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM KCN, 1% (v/v) Triton X-100
-
Substrate: 100 mM L-proline
-
Electron Acceptor: 2 mM DCPIP
-
Enzyme Source: Isolated mitochondria or cell/tissue lysate
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and DCPIP in a cuvette.
-
Add the enzyme source to the mixture.
-
Initiate the reaction by adding L-proline.
-
Immediately measure the decrease in absorbance at 600 nm for 10-15 minutes.
-
Calculate the rate of DCPIP reduction using its molar extinction coefficient (21,000 M⁻¹cm⁻¹).
-
Cell Viability Assays
Objective: To assess the effect of inhibiting P5C metabolism on the viability and proliferation of cancer cells.
MTT Assay:
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the inhibitor of interest for the desired duration.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light.
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with the inhibitor.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Viability is proportional to the luminescent signal.
-
¹³C Metabolic Flux Analysis
Objective: To trace the metabolic fate of proline and related precursors to quantify the rates of proline synthesis and catabolism.
-
Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as ¹³C-glutamine or ¹³C-proline. The incorporation of the ¹³C label into downstream metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of labeling provide information about the relative activities of different metabolic pathways.
-
Procedure:
-
Culture cells in a medium where a standard nutrient (e.g., glucose, glutamine, or proline) is replaced with its ¹³C-labeled counterpart.
-
After a defined period, harvest the cells and quench their metabolism rapidly (e.g., with cold methanol).
-
Extract the intracellular metabolites.
-
Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopologue distribution of P5C, proline, glutamate, and other related metabolites.
-
Use metabolic modeling software to calculate the metabolic flux rates through the proline synthesis and degradation pathways based on the labeling patterns.[18][19][20][21]
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to P5C metabolism.
Caption: P5C is a central intermediate in proline metabolism.
Caption: Regulation of P5C metabolism by c-MYC and p53.
Caption: A typical workflow for investigating P5C metabolism.
Conclusion
The comparative analysis presented in this guide highlights the significant alterations in P5C metabolism that occur in cancer cells. The consistent upregulation of the proline biosynthetic enzyme PYCR1 across a wide range of tumors, coupled with the context-dependent role of the catabolic enzyme PRODH/POX, underscores the therapeutic potential of targeting this metabolic axis. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to exploit these metabolic vulnerabilities for the development of novel and effective cancer therapies. Further investigation into the precise mechanisms of regulation and the development of specific and potent inhibitors for PYCR1 and PRODH/POX are warranted to translate these findings into clinical applications.
References
- 1. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical significance of PYCR1 expression in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Metabolism in WHO G4 Gliomas Is Altered as Compared to Unaffected Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline metabolism supports metastasis formation and could be inhibited to selectively target metastasizing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Proline Dehydrogenase (PRODH) Is Expressed in Lung Adenocarcinoma and Modulates Cell Survival and 3D Growth by Inducing Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 17. US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications - Google Patents [patents.google.com]
- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer-associated fibroblasts require proline synthesis by PYCR1 for the deposition of pro-tumorigenic extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
Functional Differences Between Pyrroline-5-Carboxylate Synthase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrroline-5-carboxylate synthase (P5CS) is a critical bifunctional enzyme responsible for the rate-limiting step in proline biosynthesis from glutamate (B1630785). In both mammals and plants, distinct isoforms of P5CS exist, each exhibiting specialized roles, regulatory mechanisms, and tissue-specific expression patterns. Understanding these functional differences is paramount for research in areas ranging from stress physiology in plants to metabolic diseases and oncology in humans. This guide provides an objective comparison of P5CS isoforms, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
I. Overview of P5CS Isoforms
In mammals, two primary isoforms, P5CS.short and P5CS.long, are generated through alternative splicing of the ALDH18A1 gene.[1][2][3] These isoforms differ by a mere two-amino-acid insertion, yet this small change confers significant functional divergence.[1] In contrast, plants like Arabidopsis thaliana possess two distinct P5CS genes, P5CS1 and P5CS2, that have evolved to fulfill separate physiological functions.[4][5][6]
II. Comparative Data of P5CS Isoforms
The functional distinctions between P5CS isoforms are most evident in their tissue distribution, subcellular localization, regulatory mechanisms, and primary physiological roles. The following tables summarize these key differences.
Table 1: Functional Comparison of Mammalian P5CS Isoforms
| Feature | P5CS.short | P5CS.long |
| Generation | Alternative splicing of ALDH18A1 | Alternative splicing of ALDH18A1 (with a 2-amino-acid insert) |
| Primary Function | Arginine and Ornithine Biosynthesis[1][7] | Proline Biosynthesis[1][7] |
| Tissue Distribution | Predominantly in the gut[1][2][7] | Ubiquitously expressed[1][2][3][7] |
| Subcellular Localization | Mitochondria[2][3] | Mitochondria[2][3] |
| Regulation | Feedback inhibition by ornithine[1][2][3][7] | Insensitive to ornithine inhibition[1][2][3][7] |
| Hormonal Regulation | Not extensively characterized | Downregulated by glucocorticoids, upregulated by estradiol[2] |
| Regulation by p53 | Not established | Upregulated by p53[2][3] |
| Clinical Relevance | Deficiency linked to metabolic disorders[1][8] | Deficiency linked to metabolic disorders; implicated in cancer and metabolic fatty liver disease[1][9] |
Table 2: Functional Comparison of Arabidopsis thaliana P5CS Isoforms
| Feature | P5CS1 | P5CS2 |
| Gene | P5CS1 | P5CS2 |
| Primary Function | Stress-induced proline accumulation (osmoprotection)[4][5][10][11] | "Housekeeping" roles in development (embryo, seedling, flowering)[4][5][10][11][12][13][14] |
| Expression Pattern | Low basal expression, highly induced by abiotic stress (drought, salinity)[4][15] | Constitutively expressed, particularly in rapidly dividing tissues[6][12][15] |
| Subcellular Localization | Primarily cytosolic[5][10][12][15][16] | Primarily cytosolic[5][10][12][15][16] |
| Regulation | Transcriptionally upregulated by drought, salinity, and abscisic acid[4] | Upregulated during certain pathogen responses[12] |
| Mutant Phenotype | Hypersensitivity to osmotic stress, reduced proline accumulation under stress[4][15] | Embryo abortion, impaired germination and seedling development[4][11][15] |
III. Key Signaling and Metabolic Pathways
The differential regulation and function of P5CS isoforms are central to cellular metabolism and stress responses.
Caption: Metabolic pathways of mammalian P5CS isoforms.
Caption: Functional roles of plant P5CS isoforms.
IV. Experimental Protocols
Accurate measurement of P5CS activity and determination of its subcellular localization are crucial for functional studies. Below are detailed methodologies for these key experiments.
This is a continuous spectrophotometric assay that measures the glutamate and ATP-dependent oxidation of NADPH, which is a direct measure of the complete P5CS reaction.[6][17]
1. Protein Extraction:
-
Homogenize fresh or frozen tissue samples in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 10 mM β-mercaptoethanol, 1 mM PMSF).[17]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[17]
-
Collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.
2. Reaction Mixture:
-
In a quartz cuvette, prepare the reaction mixture containing:
-
100 mM Tris-HCl (pH 7.2)
-
25 mM MgCl₂
-
75 mM Sodium Glutamate
-
5 mM ATP
-
100 µg of enzyme extract
-
Nuclease-free water to a final volume of, for example, 1 ml.[17]
-
3. Measurement:
-
Initiate the reaction by adding 0.4 mM NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 15 minutes.[17]
-
The rate of NADPH consumption is proportional to P5CS activity. Calculate the specific activity as µmol of NADPH oxidized per minute per mg of protein.
Caption: Workflow for P5CS activity assay.
This in vivo method allows for the visualization of the protein's location within living cells.[4][5][10]
1. Vector Construction:
-
Clone the full-length cDNA of the P5CS isoform of interest.
-
Ligate the P5CS cDNA in-frame with the Green Fluorescent Protein (GFP) coding sequence in a suitable expression vector (e.g., under the control of a constitutive promoter like CaMV 35S for plant studies).
2. Cellular Transformation/Transfection:
-
Introduce the P5CS-GFP fusion construct into the target cells. For plants, this is often achieved via Agrobacterium tumefaciens-mediated transformation of protoplasts or whole plants.[10] For mammalian cells, methods like lipofection or electroporation can be used.
3. Imaging:
-
Culture the transformed/transfected cells under appropriate conditions.
-
Visualize the GFP signal using a confocal laser scanning microscope.
-
Use specific organelle markers (e.g., MitoTracker for mitochondria, or chlorophyll (B73375) autofluorescence for chloroplasts) to co-localize the P5CS-GFP signal.[10]
-
Spectral unmixing can be employed to separate the GFP signal from background autofluorescence, ensuring accurate localization.[10]
Caption: Workflow for subcellular localization using GFP.
V. Conclusion
The existence of distinct P5CS isoforms in both mammals and plants underscores the intricate regulation of proline metabolism. In mammals, the differential splicing of a single gene allows for tissue-specific functions in either arginine or proline biosynthesis, with distinct allosteric regulation. In plants, duplicated genes have diverged to manage proline synthesis for either constitutive developmental needs or adaptive responses to environmental stress. The experimental protocols outlined provide robust frameworks for further elucidating the roles of these critical enzymes in health, disease, and environmental adaptation. This comparative guide serves as a foundational resource for professionals engaged in the study of amino acid metabolism and its implications in biology and medicine.
References
- 1. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Delta1-pyrroline-5-carboxylate synthase: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duplicated P5CS genes of Arabidopsis play distinct roles in stress regulation and developmental control of proline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Contribution of P5CS Isoforms to Stress Tolerance in Arabidopsis [frontiersin.org]
- 6. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthase and proline biosynthesis: from osmotolerance to rare metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline-producing enzyme P5CS identified as a key driver of metabolic fatty liver disease | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. Differential Contribution of P5CS Isoforms to Stress Tolerance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Contribution of P5CS Isoforms to Stress Tolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The proline biosynthetic genes P5CS1 and P5CS2 play overlapping roles in Arabidopsis flower transition but not in embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]
- 16. The Δ1-pyrroline-5-carboxylate synthetase family performs diverse physiological functions in stress responses in pear (Pyrus betulifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
The Dichotomy of a Metabolic Axis: P5C and Proline in Oxidative Stress Mitigation
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate cellular landscape of oxidative stress response, the roles of L-proline and its metabolic precursor, pyrroline-5-carboxylate (P5C), present a fascinating dichotomy. While often considered in tandem due to their metabolic link, their individual contributions to mitigating or exacerbating oxidative stress are distinct and context-dependent. This guide provides a comprehensive comparison of P5C and proline, offering insights into their mechanisms of action, supported by experimental data, to aid researchers and drug development professionals in navigating their complex interplay.
Proline: The Protective Amino Acid
Proline has long been recognized for its protective role against various stressors, including oxidative stress.[1][2] Its accumulation is a hallmark of the cellular stress response in a wide range of organisms.[3] The protective effects of proline are multifaceted, encompassing both direct and indirect antioxidant activities.
Proline can directly scavenge reactive oxygen species (ROS), particularly hydroxyl radicals and singlet oxygen.[4][5] However, a significant body of evidence suggests that its primary protective mechanism lies in its ability to enhance the activity of antioxidant enzymes.[4][6][7] Exogenous application of proline has been shown to increase the activity of key enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and components of the ascorbate-glutathione cycle.[6] Furthermore, proline contributes to the maintenance of the intracellular glutathione (B108866) pool, a crucial component of the cell's antioxidant defense system.[8]
P5C: The Metabolic Hub with a Dual Personality
This compound (P5C) sits (B43327) at a critical metabolic crossroads, serving as an intermediate in the biosynthesis and degradation of proline, ornithine, and glutamate.[9] This central position endows P5C with a more complex and dual role in oxidative stress.
The conversion of proline to P5C, catalyzed by proline dehydrogenase (PRODH) in the mitochondria, is a pro-oxidant process. This reaction transfers electrons to the mitochondrial electron transport chain, leading to the generation of ROS.[8] This controlled ROS production can function as a signaling mechanism, activating pathways involved in apoptosis and cellular adaptation.[6][8] However, the accumulation of P5C can be toxic, and its unregulated production can lead to excessive oxidative stress.
Conversely, the conversion of P5C back to proline, catalyzed by P5C reductase (PYCR), is an antioxidant process that consumes NADPH. This reaction helps to regenerate NADP+, which is essential for the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of the cell's reducing power in the form of NADPH.[1][3]
The Proline-P5C Cycle: A Redox Regulator
The interconversion of proline and P5C constitutes the "proline-P5C cycle," a metabolic shuttle that plays a crucial role in regulating cellular redox homeostasis.[1][3][10] This cycle effectively transfers reducing equivalents between the cytosol and mitochondria, influencing the NADP+/NADPH ratio and, consequently, the cell's capacity to counteract oxidative stress.[3][10] The balance between the activities of PRODH and PYCR is therefore critical in determining whether the net effect of proline metabolism is pro-oxidant or antioxidant.
Quantitative Comparison of P5C and Proline in Oxidative Stress Mitigation
Direct quantitative comparisons of the exogenous application of P5C versus proline for mitigating oxidative stress are limited in the literature. Most studies focus on the effects of proline supplementation or the genetic modulation of enzymes within the proline-P5C cycle. The following table summarizes representative data, extrapolated from such studies, to provide a comparative overview.
| Parameter | Effect of Proline Supplementation | Effect of Increased P5C Levels (e.g., via PRODH overexpression) | Key Findings & Citations |
| Cell Viability under H₂O₂ Stress | Increased survival rate. For example, in HEK 293 cells treated with 0.5 mM H₂O₂, 5 mM proline increased survival from 39% to 77%. | Decreased cell survival. Overexpression of PRODH, which increases P5C production from proline, leads to lower cell survival under oxidative stress. | Proline supplementation is protective, while increased metabolic flux from proline to P5C is detrimental under oxidative stress.[2][8] |
| Intracellular ROS Levels | Decreased ROS levels. Overexpression of proline biosynthetic enzymes (leading to higher proline) significantly lowers ROS. | Increased ROS levels. PRODH activity is a source of mitochondrial ROS. | Proline biosynthesis is associated with reduced ROS, while proline degradation to P5C generates ROS.[6][8] |
| Lipid Peroxidation (MDA Levels) | Reduced MDA levels. Proline accumulation is associated with decreased lipid peroxidation under stress. | Increased MDA levels. Conditions that favor P5C accumulation can lead to increased lipid peroxidation. | Proline helps protect membranes from oxidative damage.[11][12] |
| Antioxidant Enzyme Activity (e.g., CAT, SOD) | Increased activity of antioxidant enzymes. | Not directly reported, but the resulting oxidative stress would likely induce a compensatory increase in antioxidant enzyme expression. | Proline appears to enhance the enzymatic antioxidant defense system.[4][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of P5C and proline's roles in oxidative stress are provided below.
Cell Viability Assay (MTT Assay)
This protocol is based on methodologies used to assess cell survival after oxidative stress induction in the presence or absence of proline.[2]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Experimental Setup: Cells are seeded in 96-well plates and grown to approximately 80% confluency.
-
Treatment:
-
Control group: Cells are treated with the vehicle.
-
Oxidative stress group: Cells are treated with a specific concentration of hydrogen peroxide (H₂O₂), for example, 0.5 mM, for a defined period (e.g., 3 hours).
-
Proline treatment group: Cells are pre-incubated with varying concentrations of L-proline (e.g., 0-5 mM) for a specified time before the addition of H₂O₂.
-
-
MTT Assay:
-
After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of the control group.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is a standard method for detecting intracellular ROS levels.[8]
-
Cell Culture and Treatment: Cells are cultured and treated with the desired stressors and/or protective agents (e.g., proline) as described in the cell viability assay.
-
DCFH-DA Staining:
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
After incubation, cells are washed with PBS to remove excess probe.
-
-
Quantification:
-
Fluorometry: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Flow Cytometry: Cells can be detached and analyzed by flow cytometry to determine the percentage of ROS-positive cells and the mean fluorescence intensity.
-
-
Data Analysis: ROS levels are typically expressed as a percentage of the fluorescence intensity of the control group.
Lipid Peroxidation Assay (TBARS Assay for MDA)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.[11][13]
-
Sample Preparation:
-
Cells or tissues are homogenized in a suitable buffer (e.g., ice-cold PBS) and centrifuged to obtain the supernatant.
-
-
TBARS Reaction:
-
Aliquots of the supernatant are mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).
-
The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
The reaction is stopped by placing the samples on ice.
-
The samples are centrifuged to pellet any precipitate.
-
-
Quantification:
-
The absorbance of the supernatant is measured at 532 nm.
-
-
Data Analysis: The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA and is typically expressed as nmol/mg of protein or nmol/g of fresh weight.
Signaling Pathways and Experimental Workflows
The interplay between P5C, proline, and oxidative stress involves complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
References
- 1. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between Proline Metabolism and ROS in the Fine Tuning of Root-Meristem Size in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 9. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
The Validation of P5C as a Predictive Biomarker for Disease: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of L-Δ1-pyrroline-5-carboxylate (P5C) as a predictive biomarker, with a primary focus on its application in the diagnosis of Hyperprolinemia Type II (HPII) and its emerging relevance in oncology. We offer a comparative assessment of P5C against established biomarkers, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
L-Δ1-pyrroline-5-carboxylate (P5C) is a critical intermediate in proline metabolism, linking the urea (B33335) and tricarboxylic acid (TCA) cycles. Its accumulation or the dysregulation of its metabolic pathway is implicated in several pathological conditions. In the rare inherited metabolic disorder Hyperprolinemia Type II (HPII), the deficiency of P5C dehydrogenase leads to a significant accumulation of P5C, making it a highly specific diagnostic biomarker.[1][2] In the context of cancer, while P5C itself is not a direct predictive biomarker, the upregulation of enzymes in its biosynthetic pathway, particularly Pyrroline-5-Carboxylate Reductase 1 (PYCR1), is strongly associated with poor prognosis in various cancers, including liver and prostate cancer. This guide will delve into the validation of P5C and its related metabolic enzymes as biomarkers in these distinct disease areas.
P5C in the Diagnosis of Hyperprolinemia Type II
Hyperprolinemia is characterized by elevated levels of proline in the blood. Two primary types exist, Type I (HPI) and Type II (HPII), caused by deficiencies in different enzymes in the proline degradation pathway. The key distinction lies in the accumulation of P5C, which is unique to HPII.[3]
Comparison with Proline Levels
The measurement of plasma proline levels is the initial step in diagnosing hyperprolinemia. However, it cannot distinguish between HPI and HPII. The detection of P5C or its derivatives in urine or plasma is the definitive method for diagnosing HPII.[4][5] While specific sensitivity and specificity percentages for P5C in HPII diagnosis are not extensively documented in large-scale studies due to the rarity of the disease, its presence is considered pathognomonic for HPII.
| Biomarker | Disease Indication | Performance Characteristics | Alternative Biomarkers |
| P5C and its derivatives | Hyperprolinemia Type II (HPII) | High Specificity: Presence is definitive for HPII and distinguishes it from HPI.[1][2] | Proline |
| Proline | Hyperprolinemia (Types I and II) | High Sensitivity: Elevated in both HPI and HPII. Lacks specificity to differentiate between the two types.[3][4] | None |
Proline Metabolism in Cancer Prognosis
In oncology, the focus shifts from P5C itself to the enzymes that regulate its metabolism. Notably, PYCR1, which converts P5C to proline, is frequently overexpressed in various cancers and has been identified as a prognostic biomarker associated with poor clinical outcomes.[6][7][8]
PYCR1 as a Prognostic Biomarker in Liver and Prostate Cancer
Studies have shown that elevated expression of PYCR1 in tumor tissues is correlated with advanced tumor stage, metastasis, and reduced overall survival in both hepatocellular carcinoma (liver cancer) and prostate cancer.[6][7][9] This makes PYCR1 a promising prognostic biomarker.
Comparison with Established Cancer Biomarkers
To evaluate the prognostic utility of PYCR1, it is compared against established biomarkers: Alpha-fetoprotein (AFP) for liver cancer and Prostate-Specific Antigen (PSA) for prostate cancer.
| Biomarker | Cancer Type | Prognostic Value (Quantitative Data) | Comparison with Alternative Biomarkers |
| PYCR1 | Liver Cancer | High expression is an independent risk factor for poor prognosis.[6] Elevated expression is correlated with higher alpha-fetoprotein (AFP) levels and advanced clinical staging.[9] | AFP: A widely used biomarker for liver cancer diagnosis and prognosis. Elevated levels are associated with poorer prognosis.[10][11] |
| PYCR1 | Prostate Cancer | Upregulation correlates with poor prognosis.[6] Knockdown of PYCR1 inhibits cell proliferation.[12] | PSA: The cornerstone for prostate cancer diagnosis and monitoring. The degree of PSA reduction following therapy is a robust prognostic marker.[13] |
Signaling Pathways and Experimental Workflows
Proline Metabolism Pathway
The metabolic pathway of proline synthesis and degradation is central to understanding the role of P5C and related enzymes as biomarkers.
Caption: Proline biosynthesis and degradation pathway.
Biomarker Validation Workflow
The validation of a biomarker is a multi-step process to ensure its clinical utility.
Caption: A simplified biomarker validation workflow.
Experimental Protocols
Accurate quantification of P5C is challenging due to its instability. The following protocols are synthesized from available literature for the analysis of P5C and PYCR1 expression.
Quantification of P5C in Biological Samples by LC-MS/MS
This protocol is adapted for the quantification of P5C, which often requires a derivatization step for stabilization and improved detection.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH):
-
The carbonyl group of P5C reacts with DNPH to form a stable hydrazone.[14][15]
-
Add 50 µL of 0.1% DNPH in 2M HCl to the supernatant.
-
Incubate at room temperature for 1 hour.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor and product ion transitions for the P5C-DNPH derivative.
-
Quantification of PYCR1 Expression by Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4 µm) on slides.
-
Deparaffinize and rehydrate the sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody against PYCR1 at an optimized dilution overnight at 4°C.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer).
-
Visualize with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Scoring:
-
Evaluate the staining intensity and the percentage of positive tumor cells.
-
A scoring system (e.g., H-score) can be used to quantify the expression level.
-
Conclusion
P5C is a definitive diagnostic biomarker for Hyperprolinemia Type II, offering high specificity in differentiating it from HPI. In the realm of oncology, while P5C itself is not a predictive biomarker, the enzyme responsible for its conversion to proline, PYCR1, has emerged as a significant prognostic marker for several cancers, including liver and prostate cancer. The overexpression of PYCR1 is consistently associated with a more aggressive disease phenotype and poorer patient outcomes. Further research is warranted to validate the clinical utility of PYCR1 in prospective studies and to explore its potential as a therapeutic target. The methodologies outlined in this guide provide a framework for the accurate and reliable measurement of these important metabolic biomarkers.
References
- 1. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Biochemical and clinical features of hereditary hyperprolinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prognostic implications of alpha-fetoprotein and C-reactive protein elevation in hepatocellular carcinoma following resection (PACE): a large cohort study of 2770 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of PYCR1 inhibits cell proliferation and colony formation via cell cycle arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic value of prostate-specific antigen in advanced prostate cancer treated with androgen deprivation therapy and abiraterone - WCRJ [wcrj.net]
- 14. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrroline-5-Carboxylate (P5C) Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising frontier for therapeutic intervention. One such area of growing interest is the proline biosynthesis pathway, where the enzyme Pyrroline-5-Carboxylate (P5C) Reductase 1 (PYCR1) plays a pivotal role.[1][2][3] PYCR1 catalyzes the final step in proline synthesis—the NAD(P)H-dependent reduction of P5C to proline.[1][3][4] This process is crucial for cancer cells, supporting not only protein and nucleotide synthesis but also helping to maintain redox homeostasis, which is essential for survival, proliferation, and metastasis.[4][5]
Numerous studies have linked high expression of PYCR1 to tumor aggressiveness and poor patient outcomes across various cancers, including breast, kidney, and liver cancer.[1][2][3][6] Consequently, the knockdown of the PYCR1 gene or the inhibition of its enzymatic activity has been shown to suppress tumorigenesis in both cell lines and animal models, establishing PYCR1 as a compelling target for cancer drug discovery.[1][3] This guide provides a comparative analysis of currently identified PYCR1 inhibitors, summarizing their performance with supporting experimental data to aid researchers in this field.
Quantitative Comparison of P5C Inhibitors
The development of specific and potent PYCR1 inhibitors is a significant challenge.[4][5] Early efforts have identified several classes of compounds, primarily proline analogs and phenyl-substituted aminomethylene-bisphosphonates. The following table summarizes the key quantitative data for these inhibitors, focusing on their potency against human PYCR1 and their selectivity over related enzymes.
| Inhibitor | Target Enzyme(s) | Potency (Ki or IC50) | Mechanism of Inhibition | Selectivity Profile |
| N-formyl L-proline (NFLP) | PYCR1 | Ki = 100 µM[2][3][7] IC50 = 490 µM[2] | Competitive with P5C[2][7] | A known benchmark compound for PYCR1 inhibition.[3] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | Ki = 70 µM[1][3] | Competitive with P5C[3] | ~30-fold more specific for PYCR1 over PYCR3; negligible inhibition of PRODH.[1][3] |
| 3,5-dibromophenyl-aminomethylene bisphosphonate | PYCR1 | IC50 < 1 µM[1][8] | Competitive with P5C and NADPH[1][8] | Data on selectivity against PYCR isoforms or PRODH is not specified. |
| 3,5-dichlorophenyl-aminomethylene bisphosphonate | PYCR1 | IC50 < 1 µM[1][8] | Competitive with P5C and NADPH[1][8] | Data on selectivity against PYCR isoforms or PRODH is not specified. |
| L-thiazolidine-2-carboxylate (T2C) | PYCR1, PRODH | Ki ≈ 400 µM (for PYCR1)[9] | Competitive with P5C[9] | Also found to inhibit PRODH, indicating some promiscuity.[2] |
| L-thiazolidine-4-carboxylate (T4C) | PYCR1, PRODH | Ki ≈ 600 µM (for PYCR1)[9] | Competitive with P5C[9] | Also found to inhibit PRODH, indicating some promiscuity.[2] |
| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | Submillimolar inhibitor[1][7][9] | Competitive with P5C[9] | Specificity data not detailed. |
| Cyclopentanecarboxylate (CPC) | PYCR1, PRODH | Submillimolar inhibitor[1][7][9] | Competitive with P5C[9] | Also found to inhibit PRODH.[2] |
Visualizing Metabolic and Experimental Pathways
To provide a clear context for the role of these inhibitors, the following diagrams illustrate the Proline-P5C metabolic cycle and a typical workflow for inhibitor discovery.
Caption: The Proline-P5C metabolic cycle targeted by PYCR1 inhibitors.
Caption: A generalized workflow for PYCR1 inhibitor screening and validation.
Detailed Experimental Protocols
The data presented in this guide are derived from specific biochemical and cell-based assays. Providing detailed methodologies is crucial for the replication and validation of these findings.
This assay is fundamental for determining the potency of inhibitors by measuring the enzyme's catalytic activity.
-
Principle: The activity of PYCR1 is measured by monitoring the P5C-dependent oxidation of the cofactor NAD(P)H to NAD(P)⁺. This is observed as a decrease in absorbance at 340 nm.[10][11]
-
Reagents and Buffer:
-
Procedure for IC50 Determination:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, a fixed concentration of NADH (e.g., 50-175 µM), and a fixed concentration of L-P5C (e.g., 200 µM).[2][9]
-
Add varying concentrations of the test inhibitor to the wells (e.g., from 0 to 10 mM).[2]
-
Pre-warm the plate to the desired temperature (e.g., 30-37°C).[10][11]
-
Initiate the reaction by adding a final concentration of purified PYCR1 enzyme.[11]
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) using a spectrophotometer or plate reader.[10]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol determines the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
-
Principle: The enzyme's reaction rate is measured at various concentrations of one substrate while the other substrate is held constant, all in the presence of a fixed concentration of the inhibitor.
-
Procedure:
-
Set up multiple series of reactions. In each series, the concentration of the inhibitor is fixed.
-
Within each series, hold the concentration of the cofactor (e.g., NADH at 175 µM) constant while varying the concentration of the substrate L-P5C (e.g., 0-2000 µM).[9][12]
-
Measure the initial reaction velocities for all conditions as described in the activity assay.
-
Globally fit the resulting data to standard enzyme inhibition models (e.g., competitive, mixed, uncompetitive) using non-linear regression software.[9][12] For proline analogs that bind to the P5C site, a competitive inhibition model is often assumed and tested.[9] This analysis yields the Ki value.
-
To assess an inhibitor's specificity, its activity is tested against related enzymes.
-
Principle: The inhibitor is tested in enzymatic assays for other relevant proteins, such as PYCR3 (an isoform) and PRODH (catalyzes the reverse reaction), to identify potential off-target effects.[3]
-
Procedure:
-
Perform enzyme activity assays for PYCR3 and PRODH using their respective substrates and optimal conditions.
-
Test the inhibitor at a fixed, high concentration (e.g., 5 mM) against these enzymes.[3]
-
Compounds that show significant inhibition (e.g., >50% reduction in activity) are flagged for potential promiscuity.[3] A full kinetic analysis can then be performed to determine the Ki for the off-target enzyme.
-
These assays evaluate the effect of the inhibitor on cancer cell viability and growth.
-
Principle: Cancer cells are treated with the inhibitor, and the number of viable cells is quantified after a period of incubation.
-
Procedure (Cell Proliferation):
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to adhere.[13]
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 72 hours).[13]
-
Add a viability reagent such as that used in the CellTiter 96 AQueous Assay.[13]
-
Measure the absorbance or fluorescence according to the manufacturer's instructions to determine the relative number of viable cells.
-
-
Procedure (Spheroid Growth):
-
Generate 3D spheroids from cancer cells in ultra-low attachment plates.
-
Treat the spheroids with the inhibitor.
-
Monitor the growth of the spheroids over time by imaging and measuring their diameter or volume. This assay can demonstrate an inhibitor's ability to impair growth in a more physiologically relevant model.[2][3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenyl-substituted aminomethylene-bisphosphonates inhibit human P5C reductase and show antiproliferative activity against proline-hyperproducing tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Characterization of Saccharomyces cerevisiae P5C Reductase, the Enzyme at the Converging Point of Proline and Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating CRISPR-Edited Cell Lines for P5C Metabolic Studies
For researchers, scientists, and drug development professionals, the precise genetic modification of cell lines using CRISPR-Cas9 is a powerful tool to investigate metabolic pathways. This guide provides a comparative overview of methods to validate CRISPR-edited cell lines, with a specific focus on studying Pyrroline-5-Carboxylate (P5C) metabolism, a critical intersection of proline, ornithine, and glutamate (B1630785) pathways.
The integrity of any study involving CRISPR-edited cells hinges on the rigorous validation of the genetic modification and the subsequent phenotypic changes. This is particularly crucial in metabolic studies where subtle alterations can have significant downstream effects. This guide will walk you through the essential steps of validating your CRISPR-edited cell lines and analyzing the resulting changes in P5C metabolism, providing detailed protocols and a comparison of available techniques.
Comparing Validation Methods for CRISPR-Edited Cell Lines
A multi-pronged approach to validation, encompassing genotyping, protein expression analysis, and functional assays, provides the most robust confirmation of a successful CRISPR edit. The choice of methods depends on the specific research question, available resources, and desired throughput.
| Validation Method | Principle | Pros | Cons | Application in P5C Metabolic Studies |
| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of a specific DNA region. | Relatively low cost, easy to interpret for single clones, good for confirming specific edits. | Not suitable for pooled populations, can miss complex rearrangements, may not detect mosaicism effectively. | Confirming homozygous or biallelic indels in the ALDH18A1 (P5CS) gene in isolated clones.[1] |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA fragments, allowing for deep sequencing of target regions. | Highly sensitive for detecting rare mutations and off-target effects, suitable for pooled populations, provides quantitative data on editing efficiency. | Higher cost, more complex data analysis. | Quantifying on- and off-target editing efficiency in a population of cells edited for P5C pathway genes. |
| T7 Endonuclease I (T7E1) Assay | An enzyme that recognizes and cleaves mismatched DNA heteroduplexes formed between wild-type and edited DNA strands. | Quick and inexpensive initial screen for the presence of indels in a mixed population. | Not quantitative, does not provide sequence information, can have false negatives. | Rapidly screening multiple gRNA candidates for their efficiency in targeting a gene in the P5C pathway.[1] |
| Western Blotting | Uses antibodies to detect the presence and relative abundance of a specific protein. | Directly assesses the impact of the genetic edit on protein expression, relatively inexpensive. | Dependent on antibody availability and specificity, not always quantitative. | Confirming the knockout of P5CS protein expression in edited cell lines.[2] |
| Functional Assays | Measure a specific cellular process or phenotype expected to be altered by the gene edit. | Provides direct evidence of the functional consequence of the gene edit. | Can be complex to develop and optimize, may be influenced by off-target effects. | Assessing changes in cell proliferation, stress resistance, or other phenotypes linked to altered P5C metabolism.[3] |
| Metabolomic Analysis (LC-MS/MS) | Liquid chromatography coupled with tandem mass spectrometry to identify and quantify metabolites. | Provides a direct readout of the metabolic consequences of the gene edit, highly sensitive and specific. | Requires specialized equipment and expertise, can be expensive. | Quantifying changes in intracellular concentrations of P5C, proline, glutamate, and other related metabolites.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are key protocols for validating CRISPR edits and analyzing P5C metabolism.
I. Genomic Validation of CRISPR Edits
A. Genomic DNA Extraction and PCR Amplification
-
Cell Lysis: Harvest approximately 1 x 10^6 cells and lyse them using a suitable lysis buffer (e.g., containing Proteinase K).
-
DNA Purification: Purify genomic DNA using a commercial kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
PCR Amplification: Design primers flanking the CRISPR target site in the gene of interest (e.g., ALDH18A1). Perform PCR using a high-fidelity polymerase to amplify a 400-800 bp region.
B. Sanger Sequencing of Clonal Cell Lines
-
Isolate Single Clones: After CRISPR editing and selection, isolate single cell-derived clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
PCR and Sequencing: For each clone, amplify the target region from genomic DNA as described above. Purify the PCR product and send it for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results to the wild-type reference sequence to identify insertions, deletions, or other mutations.
II. Protein Level Validation
A. Western Blotting for P5CS Knockout
-
Protein Extraction: Lyse wild-type and CRISPR-edited cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for P5CS. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
III. P5C Metabolic Analysis
A. LC-MS/MS for P5C and Proline Quantification [4][5][6]
-
Metabolite Extraction:
-
Rapidly wash cultured cells with ice-cold saline.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
-
Liquid Chromatography:
-
Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Use a gradient of mobile phases, for example, Mobile Phase A: water with 0.1% formic acid and Mobile Phase B: acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Perform analysis on a triple quadrupole or high-resolution mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for P5C and proline (and a stable isotope-labeled internal standard for accurate quantification).
-
-
Data Analysis:
-
Quantify the peak areas for each metabolite and normalize to the internal standard and cell number or protein content.
-
Compare the metabolite levels between wild-type and CRISPR-edited cells.
-
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs.
Alternatives to CRISPR for Metabolic Studies
While CRISPR-Cas9 is a dominant technology, other gene-editing tools and approaches can be employed for studying P5C metabolism.
-
Zinc-Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs): These are earlier gene-editing technologies that rely on engineered proteins to target specific DNA sequences. While more complex to design and produce than CRISPR-gRNA systems, they can exhibit high specificity and have been used successfully in various applications.
-
RNA Interference (RNAi): This approach uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade specific messenger RNA (mRNA) molecules, leading to a temporary knockdown of the target protein. RNAi is useful for transient gene silencing and can be a quicker way to assess the phenotypic consequences of reduced gene expression before committing to generating a stable knockout line.
The choice between these alternatives and CRISPR-Cas9 will depend on factors such as the desired permanence of the genetic modification, the need for complete gene knockout versus knockdown, and the resources available for construct design and validation.
By following a systematic and multi-faceted validation strategy, researchers can ensure the reliability of their CRISPR-edited cell lines, leading to more accurate and impactful findings in the study of P5C metabolism and its role in health and disease.
References
- 1. youtube.com [youtube.com]
- 2. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 3. Functional assessment of homozygous ALDH18A1 variants reveals alterations in amino acid and antioxidant metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pyrroline-5-Carboxylate (P5C) Quantification: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Δ¹-pyrroline-5-carboxylate (P5C) is critical for understanding its role in cellular metabolism, oxidative stress, and various disease states. This guide provides a comprehensive comparison of the leading methods for P5C quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
P5C is a key metabolic intermediate in the biosynthesis and degradation of proline, ornithine, and glutamate, placing it at the crossroads of amino acid metabolism and cellular redox balance. Given its inherent instability and low physiological concentrations, the precise measurement of P5C presents a significant analytical challenge. This guide evaluates the efficacy of three primary methodologies: enzymatic assays, colorimetric assays, and liquid chromatography-mass spectrometry (LC-MS/MS).
Comparative Efficacy of P5C Quantification Methods
The choice of a P5C quantification method depends on several factors, including the required sensitivity and specificity, sample matrix, available equipment, and throughput needs. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity Range | Specificity | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Assay (P5C Reductase) | Spectrophotometric measurement of the P5C-dependent oxidation of NAD(P)H to NAD(P)⁺ by P5C reductase.[1][2][3] | ~1-5 µM | ~5-10 µM | 5-100 µM | High | Moderate | High specificity; relatively simple instrumentation. | Requires purified enzyme; potential interference from other NAD(P)H-consuming enzymes. |
| Colorimetric Assay (o-aminobenzaldehyde) | Formation of a yellow dihydroquinazolinium derivative upon reaction of P5C with o-aminobenzaldehyde (o-ABA), measured spectrophotometrically.[4][5] | ~5-10 µM | ~10-20 µM | 10-200 µM | Good | High | Simple and cost-effective; suitable for high-throughput screening.[5] | Potential interference from other aldehydes and ketones; lower sensitivity compared to LC-MS/MS. |
| Colorimetric Assay (Ninhydrin) | Reaction of P5C with ninhydrin (B49086) under acidic conditions to form a colored product.[6][7] | ~10-20 µM | ~20-50 µM | 20-500 µM | Low to Moderate | High | Inexpensive and widely available reagents. | Low specificity, with cross-reactivity with proline, ornithine, and other amino acids.[6] |
| LC-MS/MS with Derivatization | Chromatographic separation followed by mass spectrometric detection of P5C, typically after derivatization to improve stability and ionization efficiency.[8][9][10][11][12] | ~0.01-0.1 µM | ~0.05-0.5 µM | 0.1-100 µM | Very High | Low to Moderate | Highest sensitivity and specificity; allows for multiplexed analysis of other metabolites. | Requires expensive instrumentation and expertise; derivatization adds complexity and potential for variability.[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Enzymatic Assay using P5C Reductase
This method relies on the specific enzymatic conversion of P5C to proline by P5C reductase, coupled with the oxidation of NADPH to NADP⁺, which is monitored by the decrease in absorbance at 340 nm.[1][2][3]
Materials:
-
Purified P5C reductase (PYCR)
-
NADPH solution (10 mM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Sample containing P5C
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 0.2 mM NADPH.
-
Add the sample containing P5C to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding a standardized amount of purified P5C reductase to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 37°C).
-
The rate of NADPH oxidation (decrease in absorbance) is proportional to the P5C concentration in the sample.
-
Generate a standard curve using known concentrations of P5C to quantify the amount in the samples.
Colorimetric Assay using o-Aminobenzaldehyde (o-ABA)
This assay is based on the reaction of o-ABA with the cyclic imine group of P5C to form a stable yellow product that can be quantified spectrophotometrically.[4][5]
Materials:
-
o-Aminobenzaldehyde (o-ABA) solution (10 mM in 50% ethanol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sample containing P5C
-
Spectrophotometer or microplate reader
Procedure:
-
Precipitate proteins in the sample by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the o-ABA solution to the supernatant.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
Measure the absorbance of the resulting yellow solution at 440 nm.
-
Prepare a standard curve with known concentrations of P5C to determine the concentration in the samples.
LC-MS/MS with Derivatization
This highly sensitive and specific method involves the chemical derivatization of P5C to enhance its stability and ionization efficiency, followed by separation using liquid chromatography and detection by tandem mass spectrometry.[8][9][10][11][12] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724)/trifluoroacetic acid)
-
Internal standard (e.g., ¹³C₅-P5C)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation and Derivatization:
-
To the sample, add the internal standard.
-
Precipitate proteins with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge and collect the supernatant.
-
Add the DNPH derivatization reagent to the supernatant and incubate at a controlled temperature (e.g., 50°C) for 1-2 hours.
-
-
Sample Cleanup:
-
Perform solid-phase extraction (SPE) to remove excess derivatization reagent and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned, derivatized sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the derivatized P5C and the internal standard.
-
-
Quantification:
-
Quantify the P5C concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of P5C standards.
-
Visualizing the Concepts
To further clarify the methodologies and the biological context of P5C, the following diagrams have been generated.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on spectral characteristics of P5C-ninhydrin derivative: Application in the assay of ornithine amino transferase activity from tissue lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to Pyrroline-5-Carboxylate (P5C) Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Pyrroline-5-carboxylate (P5C) metabolic pathways across different species, including humans, plants, and bacteria. The information presented is supported by experimental data and detailed methodologies to facilitate further research and drug development in areas such as oncology, metabolic disorders, and agricultural science.
Introduction to P5C Metabolism
This compound (P5C) is a critical metabolic intermediate at the crossroads of proline, glutamate, and ornithine metabolism.[1][2][3] The pathways revolving around P5C are essential for a wide range of cellular functions, including protein synthesis, redox balance, cellular signaling, and stress response.[4] In humans, dysregulation of P5C metabolism is linked to various diseases, including cancer and inherited metabolic disorders.[1][5] In plants, these pathways are crucial for adaptation to environmental stresses like drought and salinity.[6] In bacteria, P5C metabolism is integral to nutrient utilization and virulence. Understanding the species-specific differences in these pathways can unlock novel therapeutic and biotechnological opportunities.
Core Metabolic Pathways: A Comparative Overview
The P5C metabolic network primarily involves the interconversion of proline, glutamate, and ornithine through the catalytic actions of several key enzymes. While the core machinery is conserved, significant differences exist across species in terms of enzyme structure, subcellular localization, and regulation.
Key Enzymes in P5C Metabolism:
-
Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS): Catalyzes the initial, rate-limiting steps in proline biosynthesis from glutamate.[6][7] In eukaryotes like humans and plants, P5CS is a bifunctional enzyme with both γ-glutamyl kinase (GK) and γ-glutamyl phosphate (B84403) reductase (GPR) activities.[1][8] In contrast, most prokaryotes possess two separate enzymes for these functions.[1]
-
Proline Dehydrogenase (PRODH) / Proline Oxidase (POX): Initiates proline catabolism by oxidizing proline to P5C.[9] This enzyme is typically located in the mitochondria and is a flavoenzyme that can transfer electrons to the electron transport chain.[9][10]
-
Δ¹-Pyrroline-5-carboxylate Dehydrogenase (P5CDH): Catalyzes the NAD+-dependent oxidation of P5C to glutamate, completing the proline degradation pathway.[3]
-
This compound Reductase (PYCR): Catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline.[11][12] Humans possess three PYCR isoforms with varying kinetic properties and potential roles in cancer metabolism.[11][12][13]
-
Ornithine Aminotransferase (OAT): A mitochondrial enzyme that reversibly converts ornithine and α-ketoglutarate to P5C and glutamate, linking the urea (B33335) cycle to P5C metabolism.[14][15]
Quantitative Comparison of P5C Metabolic Enzymes
The following tables summarize available quantitative data on the kinetic parameters of key enzymes in the P5C metabolic pathways across different species. It is important to note that direct comparison can be challenging due to variations in experimental conditions across studies.
Table 1: Kinetic Parameters of Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS)
| Species | Substrate | Km (mM) | Vmax | Reference(s) |
| Vigna aconitifolia (Moth bean) | Glutamate | 3.6 | Not Reported | [7] |
| ATP | 2.7 | Not Reported | [7] | |
| Arabidopsis thaliana | ATP | 1.5 | Not Reported | [7] |
| Rice (Oryza sativa) | ATP | 0.76 | Not Reported | [7] |
Table 2: Kinetic Parameters of Proline Dehydrogenase (PRODH)
| Species | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |
| Escherichia coli (PutA) | Proline | 42 | 5.2 | [10] |
| Thermus thermophilus | Proline | 27 | 13 | [16] |
Table 3: Kinetic Parameters of this compound Reductase (PYCR)
| Species/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) | Reference(s) |
| Human PYCR1 | L-T4C | - | - | 13.7 | [11] |
| Human PYCR2 | L-T4C | - | ~1 | 136 | [11] |
Note: Data for human PYCR1 and PYCR2 were obtained using the synthetic substrate L-thiazolidine-4-carboxylate (L-T4C).
Table 4: In Vivo Concentrations of P5C Pathway Metabolites
| Species | Metabolite | Concentration | Condition | Reference(s) |
| Human | Plasma P5C | Lower micromolar range | Baseline | [2][17] |
| Plasma P5C | >10x baseline | Post-prandial | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative study of P5C metabolic pathways.
Assay for Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS) Activity
This protocol is based on the quantification of inorganic phosphate (Pi) released during the γ-glutamyl kinase reaction.[18]
Materials:
-
Enzyme extract or purified P5CS
-
Reaction buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 200 mM Glutamate
-
ATP solution: 100 mM
-
Malachite green reagent
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Citric acid solution
Procedure:
-
Prepare the reaction mixture containing reaction buffer and enzyme sample.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Add ammonium molybdate solution and incubate for 1 minute at room temperature.
-
Add citric acid to stabilize the color.
-
Measure the absorbance at 620 nm.
-
Calculate the amount of Pi released using a standard curve.
Assay for Proline Dehydrogenase (PRODH) Activity
This protocol utilizes the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) to measure PRODH activity.[19][20][21]
Materials:
-
Mitochondrial extract or purified PRODH
-
Assay buffer: 50 mM Potassium phosphate (pH 7.5), 1 mM KCN, 0.1% Triton X-100
-
L-Proline solution: 1 M
-
DCPIP solution: 2 mM
-
Phenazine methosulfate (PMS) solution: 20 mM
Procedure:
-
Add the assay buffer and mitochondrial extract to a cuvette.
-
Add the L-proline solution.
-
Add the DCPIP and PMS solutions.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the PRODH activity based on the molar extinction coefficient of DCPIP.
Quantification of P5C
This protocol is based on the reaction of P5C with o-aminobenzaldehyde (oAB) to form a colored product.[4]
Materials:
-
Deproteinized sample extract
-
o-Aminobenzaldehyde (oAB) solution: 20 mM in 50 mM HCl
-
Trichloroacetic acid (TCA)
Procedure:
-
Extract metabolites from tissues or cells using a suitable solvent and deproteinize with TCA.
-
Mix the deproteinized sample with the oAB solution.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 440 nm.
-
Quantify the P5C concentration using a standard curve.
Stable Isotope Tracing of P5C Metabolism
This method allows for the elucidation of metabolic fluxes through the P5C pathways using labeled substrates.[22][23][24][25]
General Workflow:
-
Tracer Selection: Choose a stable isotope-labeled precursor, such as ¹³C-glucose, ¹³C-proline, or ¹⁵N-glutamate, based on the specific metabolic question.
-
Labeling Experiment: Culture cells or grow organisms in the presence of the labeled tracer for a defined period to allow for incorporation into downstream metabolites.
-
Metabolite Extraction: Harvest the biological material and perform a rapid extraction of metabolites to quench enzymatic activity.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled and unlabeled metabolites.
-
Data Analysis: Determine the isotopic enrichment in P5C, proline, glutamate, and other related metabolites to calculate metabolic fluxes and pathway activities.
Visualizing the Pathways: A Cross-Species Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the P5C metabolic pathways in different organisms and highlight key comparative aspects.
Caption: Human P5C metabolic pathways, highlighting the subcellular localization of key enzymes.
Caption: Plant P5C metabolism, showing pathway compartmentalization in the cytosol, mitochondria, and chloroplasts.
References
- 1. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of this compound synthase in plants: a key enzyme in proline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome-Wide Identification and Comprehensive Analysis of the GS Gene Family in Hordeum vulgare Under Low Nitrogen Stress | MDPI [mdpi.com]
- 9. Proline dehydrogenase: a key enzyme in controlling cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-State Kinetic Mechanism of the Proline:Ubiquinone Oxidoreductase Activity of Proline Utilization A (PutA) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of human this compound reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme this compound Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluctuations in plasma this compound concentrations during feeding and fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new method for accurately measuring Delta(1)-pyrroline-5-carboxylate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CheKine™ Micro Proline Dehydrogenase (ProDH) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 20. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities [frontiersin.org]
- 21. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and this compound Reductase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
Bridging the Gap: Validating In Vitro P5C Assay Results with In Vivo Models
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging transition. This guide provides an objective comparison of in vitro assays for Pyrroline-5-Carboxylate (P5C) metabolism with their in vivo validation models, supported by experimental data and detailed protocols. A clear understanding of this transition is paramount for advancing research and developing effective therapeutics targeting metabolic diseases and cancer.
The metabolism of proline, and its intermediate P5C, is a critical nexus in cellular bioenergetics, redox balance, and biosynthesis.[1] Key enzymes in this pathway, such as this compound Synthase (P5CS) and Proline Dehydrogenase (ProDH), are increasingly recognized as therapeutic targets.[2][3] While in vitro assays provide a controlled environment to screen for modulators of these enzymes, their physiological relevance must be confirmed in complex living systems.[4]
Data Presentation: A Comparative Analysis of In Vitro and In Vivo Findings
The following tables summarize the quantitative outcomes from representative studies that have investigated the effects of modulating P5C metabolism in both laboratory assays and living organisms. These examples focus on cancer models where this pathway is frequently dysregulated.
Table 1: Comparison of P5CS Knockdown/Inhibition Effects
| Parameter | In Vitro Model | In Vivo Model |
| Model System | Human cancer cell lines (e.g., HeLa, 4T1, SMMC7721)[5][6] | Mouse xenograft models (implanted with corresponding cancer cells)[5][6] |
| Intervention | P5CS Knockdown (shRNA or CRISPR)[5][6] | P5CS Knockdown in tumor cells[5][6] |
| Readout | Cell Proliferation Rate | Tumor Volume/Weight |
| Quantitative Outcome | Decreased cell proliferation, particularly under hypoxic or glutamine-restricted conditions.[5][7] For example, P5CS knockdown in NUGC2 cells significantly inhibited proliferation in glutamine-deprived media over eight days.[8] | No significant effect on tumor growth alone, but sensitizes tumors to inhibitors of other metabolic pathways (e.g., lipogenesis).[5] P5CS knockdown in SMMC7721 cells led to a significant reduction in tumor volume and weight in xenograft models.[6] |
| Key Takeaway | P5CS is crucial for cancer cell proliferation under metabolic stress in vitro. | The role of P5CS in vivo can be context-dependent and may offer synergistic therapeutic opportunities. |
Table 2: Comparison of ProDH Inhibitor Effects
| Parameter | In Vitro Model | In Vivo Model |
| Model System | Human breast cancer cell lines (e.g., MCF7, ZR-75-1)[9][10] | Mouse xenograft models (MCF7)[9] |
| Intervention | ProDH Inhibitors (e.g., S-5-oxo-2-tetrahydrofurancarboxylic acid, N-propargylglycine)[9][10] | N-propargylglycine (N-PPG) administered orally[9][10] |
| Readout | Cell Viability / Apoptosis | Tumor Growth Inhibition / PRODH Protein Levels |
| Quantitative Outcome | Additive or synergistic loss of cancer cell growth and viability when combined with other inhibitors (e.g., GLS1 inhibitors).[9] | Doses sufficient to induce decay of PRODH protein can be safely administered.[9] Oral administration of N-PPG resulted in a dose-dependent decrease in brain mitochondrial PRODH protein.[9] |
| Key Takeaway | Inhibition of ProDH can be an effective anti-cancer strategy, especially in combination therapies. | ProDH inhibitors show promise for in vivo efficacy with good tolerability. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible protocols are essential for validating findings across different experimental systems. Below are representative methodologies for in vitro P5C-related enzyme assays and corresponding in vivo models.
In Vitro P5CS Activity Assay
This protocol is adapted from studies measuring P5CS activity in mammalian cell homogenates.
-
Cell Culture and Homogenate Preparation:
-
Culture mammalian cells (e.g., cancer cell lines) under standard conditions.
-
Harvest cells, wash with phosphate-buffered saline (PBS), and resuspend in a hypotonic lysis buffer.
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, ATP, NADPH, and L-glutamate.
-
Add the cell homogenate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection of P5C:
-
Stop the reaction by adding a solution of o-aminobenzaldehyde (OAB) in perchloric acid. OAB reacts with P5C to form a colored product.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 443 nm).
-
Calculate the amount of P5C produced by comparing the absorbance to a standard curve generated with known concentrations of P5C.
-
In Vivo Xenograft Tumor Model for P5C Pathway Inhibition
This protocol describes a general workflow for assessing the in vivo efficacy of targeting the P5C pathway in cancer.
-
Cell Line Preparation:
-
Culture the cancer cell line of interest (e.g., one with a known dependence on proline metabolism).
-
If studying a specific inhibitor, ensure the cell line is sensitive to the compound in vitro.
-
If using a genetic approach, prepare cells with stable knockdown or knockout of the target enzyme (e.g., P5CS).
-
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., a ProDH inhibitor) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[9]
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis, such as Western blotting to confirm target engagement (e.g., reduction in PRODH protein levels) or immunohistochemistry for proliferation markers (e.g., Ki67).[6]
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in P5C metabolism research.
P5C Metabolic Pathway
The diagram above illustrates the central role of P5C in proline metabolism, which is compartmentalized between the cytosol and mitochondria. P5CS and PYCR are primarily involved in proline biosynthesis in the cytosol, while ProDH and P5CDH mediate proline catabolism in the mitochondria.
In Vitro to In Vivo Validation Workflow
This workflow diagram outlines the logical progression from initial in vitro target validation and compound screening to comprehensive in vivo efficacy and biomarker studies. The feedback loop highlights the iterative nature of drug development, where in vivo results can inform further in vitro experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Metabolism in Tumor Growth and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting both proline biosynthesis and lipogenesis synergistically suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the proline metabolism rate-limiting enzyme P5CS allows proliferation of glutamine-restricted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Crossroads: A Comparative Guide to the Fates of P5C from Glutamate and Ornithine
For Researchers, Scientists, and Drug Development Professionals
Pyrroline-5-carboxylate (P5C) stands as a critical metabolic intermediate, linking the pathways of proline, ornithine, and glutamate (B1630785). The metabolic fate of P5C is intricately regulated and highly dependent on its amino acid precursor. This guide provides a detailed comparison of the metabolic routes of P5C derived from glutamate versus ornithine, supported by experimental data and methodologies, to illuminate the distinct roles these pathways play in cellular metabolism.
Metabolic Pathways: A Tale of Two Precursors
The differential fates of P5C originating from glutamate and ornithine are primarily attributed to the subcellular compartmentalization and functional coupling of the enzymes involved.
P5C Derived from Glutamate: The synthesis of P5C from glutamate is the initial step in proline biosynthesis. This process predominantly occurs in the cytoplasm and mitochondria. Glutamate is converted to P5C by the enzyme this compound synthetase (P5CS). Subsequently, P5C is rapidly reduced to proline by P5C reductase (PYCR). This pathway is largely anabolic, directing carbon flow towards the synthesis of proline, which is essential for protein synthesis, collagen formation, and cellular stress response.
P5C Derived from Ornithine: In contrast, the generation of P5C from ornithine is a key step in the catabolism of ornithine and proline. This pathway is localized within the mitochondria. Ornithine is transaminated by ornithine aminotransferase (OAT) to yield glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form P5C. This P5C is then primarily oxidized to glutamate by P5C dehydrogenase (P5CDH). This catabolic route is crucial for amino acid degradation and energy production.
The concept of metabolic channeling is central to understanding the distinct fates of P5C. The enzymes involved in each pathway are thought to form multi-enzyme complexes, or "metabolons," that facilitate the efficient transfer of intermediates and prevent futile metabolic cycling.
Validating RNA-Seq Insights into P5C Pathway Modulation with qPCR: A Comparative Guide
The P5C pathway is a critical metabolic hub, intersecting proline, ornithine, and glutamate (B1630785) metabolism, thereby linking the urea (B33335) cycle, tricarboxylic acid (TCA) cycle, and proline metabolism.[3] Its dysregulation has been implicated in various physiological and pathological processes, making it a key area of investigation.
The P5C Signaling Pathway
The P5C pathway involves a series of enzymatic conversions. Key genes in this pathway include:
-
ALDH18A1 (P5CS): Pyrroline-5-Carboxylate Synthetase, a bifunctional enzyme that catalyzes the first two steps in proline biosynthesis from glutamate.[4][5]
-
PYCR1/2/L: this compound Reductase, which catalyzes the final step in proline biosynthesis, the reduction of P5C to proline.[3]
-
PRODH: Proline Dehydrogenase, which initiates proline catabolism by oxidizing proline to P5C.[4][6]
-
ALDH4A1 (P5CDH): this compound Dehydrogenase, which converts P5C to glutamate.[4][6][7]
-
OAT: Ornithine Aminotransferase, which can produce P5C from ornithine.[4][6]
Experimental Workflow: From RNA-Seq to qPCR Validation
A typical workflow for gene expression analysis involving RNA-seq and subsequent qPCR validation is a multi-step process. It begins with sample preparation, followed by RNA extraction and quality control. The RNA is then split for RNA-seq library preparation and cDNA synthesis for qPCR. Following sequencing and qPCR runs, the data from both platforms are analyzed and compared to validate the expression changes of the target genes.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Gene Expression Analysis: RNA-Seq or Real-Time PCR? - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Functional characterization and expression analysis of rice δ1-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism [frontiersin.org]
Navigating the Proteomic Landscape of Altered P5C Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate cellular consequences of metabolic shifts is paramount. This guide provides a comparative analysis of the proteomic changes in cells with altered Pyrroline-5-Carboxylate (P5C) metabolism, a critical nexus in proline and glutamine pathways with profound implications in cancer and other diseases.
This document summarizes quantitative proteomics data, offers detailed experimental protocols for key methodologies, and visualizes the affected signaling pathways and experimental workflows. By presenting this information in a structured and accessible format, we aim to facilitate a deeper understanding of P5C metabolism and empower further research and therapeutic development.
Quantitative Proteomic Analysis: A Comparative Snapshot
Cells with altered P5C metabolism, particularly through the modulation of key enzymes like this compound Reductase (PYCR), exhibit significant shifts in their proteomic profiles. These changes often reflect adaptations in cellular proliferation, survival, and metabolic reprogramming. Below is a summary of representative proteomic changes observed in colorectal cancer cells following the knockout of PYCR2, a crucial enzyme in the proline biosynthesis pathway.
| Protein | Gene | Cellular Function | Fold Change (PYCR2 KO vs. Control) |
| Upregulated Proteins | |||
| Keratin, type II cytoskeletal 8 | KRT8 | Intermediate filament protein, structural integrity | 2.5 |
| Galectin-3 | LGALS3 | Cell adhesion, apoptosis, and inflammation | 2.2 |
| Annexin A2 | ANXA2 | Cell motility, proliferation, and apoptosis | 2.1 |
| 14-3-3 protein sigma | SFN | Cell cycle regulation, apoptosis | 1.9 |
| Heat shock protein 27 | HSPB1 | Stress response, protein folding | 1.8 |
| Downregulated Proteins | |||
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | -3.1 |
| Minichromosome maintenance protein 2 | MCM2 | DNA replication initiation | -2.8 |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle progression (G2/M transition) | -2.5 |
| Ribonucleoside-diphosphate reductase subunit M2 | RRM2 | DNA synthesis | -2.3 |
| Thymidylate synthase | TYMS | Nucleotide biosynthesis | -2.0 |
This table is a representative summary based on findings from proteomic studies of cells with altered P5C metabolism. The specific fold changes can vary depending on the cell type, the specific gene targeted (e.g., PYCR1 vs. PYCR2), and the experimental conditions.
Key Signaling Pathways and Experimental Workflow
The proteomic alterations in cells with modified P5C metabolism point to the dysregulation of several critical signaling pathways. Understanding these pathways provides a mechanistic link between metabolic changes and cellular phenotypes.
Caption: Signaling pathways affected by altered P5C metabolism.
The following diagram illustrates a typical experimental workflow for the comparative proteomic analysis of cells with altered P5C metabolism.
Caption: Experimental workflow for comparative proteomics.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are protocols for key experiments in the comparative proteomic analysis of cells with altered P5C metabolism.
Cell Culture and Generation of PYCR2 Knockout Cells
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480) are commonly used. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Generation of Knockout Cell Lines:
-
Design and clone single-guide RNAs (sgRNAs) targeting the PYCR2 gene into a suitable CRISPR/Cas9 vector (e.g., lentiCRISPRv2).
-
Transfect the sgRNA-Cas9 construct into the target cells using a lipid-based transfection reagent.
-
Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
Screen for successful knockout by Western blotting and Sanger sequencing of the targeted genomic locus.
-
Sample Preparation for Proteomics
-
Protein Extraction:
-
Harvest control and PYCR2 knockout cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear genomic DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
-
-
Protein Digestion:
-
Take 100 µg of protein from each sample and reduce with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate with 20 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.
-
Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive HF-X, Thermo Fisher Scientific) coupled to a nano-flow HPLC system (e.g., EASY-nLC 1200, Thermo Fisher Scientific) is used for analysis.
-
LC Separation:
-
Resuspend the dried peptides in 2% acetonitrile (B52724)/0.1% formic acid.
-
Load the peptides onto a trap column (e.g., 75 µm x 2 cm, packed with 3 µm C18 beads) and then separate on an analytical column (e.g., 75 µm x 25 cm, packed with 2 µm C18 beads).
-
Use a linear gradient of 5-35% acetonitrile in 0.1% formic acid over 120 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans from m/z 350 to 1800 with a resolution of 60,000.
-
Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans with a resolution of 15,000.
-
Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.
-
Data Analysis and Quantification
-
Database Search: Process the raw MS data using a software suite like MaxQuant. Search the MS/MS spectra against a human protein database (e.g., UniProt) with common contaminants. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and acetylation of protein N-termini as variable modifications.
-
Protein Quantification: Use the label-free quantification (LFQ) algorithm in MaxQuant to calculate protein intensities. Normalize the LFQ intensities across all samples.
-
Statistical Analysis: Perform statistical analysis using software like Perseus or R. Filter for proteins quantified in at least two-thirds of the replicates in at least one group. Impute missing values from a normal distribution. Identify differentially expressed proteins using a two-sample t-test with a defined p-value and fold-change cutoff (e.g., p < 0.05 and fold change > 1.5 or < -1.5).
-
Bioinformatics Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed proteins using tools like DAVID or Metascape to identify significantly altered biological processes and pathways.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting the Δ1-pyrroline-5-carboxylate (P5C) metabolic pathway. Below, we detail experimental data on inhibitor specificity against related enzymes, present standardized protocols for key assays, and visualize the pathway and experimental workflows to support rigorous inhibitor validation.
The P5C pathway is a critical metabolic hub, intersecting proline, ornithine, and glutamate (B1630785) metabolism and playing a key role in cellular redox balance, biosynthesis, and stress response. As interest in targeting this pathway for therapeutic intervention in cancer and other diseases grows, the need for well-characterized, specific inhibitors is paramount. This guide aims to provide a resource for evaluating the specificity of currently available inhibitors.
The P5C Metabolic Pathway
The P5C pathway involves a series of enzymatic conversions that connect the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway.[1][2] The core enzymes in this pathway are P5C Synthase (P5CS), Ornithine Aminotransferase (OAT), Proline Dehydrogenase/Oxidase (PRODH/POX), P5C Reductase (PYCR), and P5C Dehydrogenase (P5CDH).[1][2] Understanding the interplay of these enzymes is crucial for assessing the on- and off-target effects of potential inhibitors.
Caption: The P5C metabolic pathway, highlighting key enzymes and subcellular localization.
Comparison of P5C Pathway Inhibitors
The development of specific inhibitors for P5C pathway enzymes is an active area of research. The following table summarizes the available data on the potency and specificity of selected inhibitors. It is important to note that comprehensive cross-reactivity profiling is often lacking in the publicly available literature, and the absence of a reported inhibitory value does not definitively indicate a lack of activity.
| Inhibitor | Primary Target | IC50 / Ki (Primary Target) | Cross-Reactivity Data (IC50 / Ki) |
| P5CS Inhibitors | |||
| Ornithine | P5CS | ~0.37 mM (IC50) | Not reported for other P5C pathway enzymes. |
| OAT Inhibitors | |||
| L-Canaline | OAT | Potent inactivator | Reported to inhibit other PLP-dependent enzymes. |
| 5-Fluoromethylornithine (5-FMOrn) | OAT | Potent inactivator | Selective for OAT. |
| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid | OAT | Potent inactivator | Also inactivates GABA-AT. |
| PRODH/POX Inhibitors | |||
| S-5-oxo-2-tetrahydrofurancarboxylic acid (S-5-oxo) | PRODH | Competitive inhibitor | Not reported for other P5C pathway enzymes. |
| N-propargylglycine (N-PPG) | PRODH | Suicide inhibitor | Not reported for other P5C pathway enzymes. |
| PYCR1 Inhibitors | |||
| N-formyl-L-proline (NFLP) | PYCR1 | ~100 µM (Ki) | Negligibly inhibits PRODH. Not reported for other P5C pathway enzymes. |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | ~70 µM (Ki) | 30-fold more specific for PYCR1 over PYCR3; negligibly inhibits PRODH. Not reported for other P5C pathway enzymes. |
| P5CDH Inhibitors | |||
| Glyoxylate | P5CDH | 0.27 mM (Ki) | Not reported for other P5C pathway enzymes. |
| Glutarate | P5CDH | 30 mM (Ki) | Not reported for other P5C pathway enzymes. |
| Succinate | P5CDH | 58 mM (Ki) | Not reported for other P5C pathway enzymes. |
Experimental Protocols for Enzyme Assays
Accurate and reproducible assessment of inhibitor specificity requires standardized enzyme assays. The following section provides detailed protocols for measuring the activity of the key enzymes in the P5C pathway.
General Experimental Workflow for Inhibitor Specificity Profiling
A systematic approach is necessary to validate the specificity of a P5C pathway inhibitor. The following workflow outlines the key steps, from primary target validation to broader specificity profiling.
Caption: A general workflow for validating the specificity of a P5C pathway inhibitor.
P5C Synthase (P5CS) Activity Assay
This assay measures the glutamate-dependent oxidation of NADPH to NADP+.
-
Reagents:
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.2), 10 mM β-mercaptoethanol, 10 mM MgCl₂, 1 mM PMSF.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.2), 25 mM MgCl₂, 75 mM Na-glutamate, 5 mM ATP.
-
0.4 mM NADPH solution.
-
-
Procedure:
-
Homogenize tissue or cells in ice-cold extraction buffer.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using the Bradford method).
-
In a 96-well plate, add the following in order:
-
Reaction buffer components (Tris-HCl, MgCl₂, Na-glutamate, ATP).
-
100 µg of enzyme extract.
-
Purified water to reach the final volume before adding NADPH.
-
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 340 nm (A_initial).
-
Incubate at 37°C for 15 minutes.
-
Measure the absorbance at 340 nm again (A_final).
-
Calculate the rate of NADPH consumption based on the change in absorbance.
-
Ornithine Aminotransferase (OAT) Activity Assay
This continuous, coupled assay measures the production of P5C by OAT, which is then reduced by PYCR1, leading to the oxidation of NADH.
-
Reagents:
-
Assay Buffer: 40 mM Potassium Pyrophosphate (pH 8.0).
-
3 mM L-ornithine.
-
10 mM α-ketoglutarate.
-
0.025 mM Pyridoxal 5'-phosphate (PLP).
-
Recombinant human PYCR1.
-
0.25 mM NADH.
-
-
Procedure:
-
Combine the assay buffer, L-ornithine, α-ketoglutarate, PLP, PYCR1, and NADH in a microplate well.
-
Add the OAT enzyme sample to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time at 37°C.
-
The rate of NADH oxidation is proportional to the OAT activity.
-
Proline Dehydrogenase/Oxidase (PRODH/POX) Activity Assay
This assay measures the proline-dependent reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
-
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, 0.5 mM phenazine (B1670421) methosulfate, 60 µM DCPIP.
-
1 M Proline solution.
-
-
Procedure:
-
Incubate the enzyme extract with the reaction buffer at 25°C until a stable baseline reading at 600 nm is achieved.
-
Initiate the reaction by adding the proline solution.
-
Monitor the decrease in absorbance at 600 nm for at least 1 minute of linear reaction.
-
The rate of DCPIP reduction is proportional to PRODH activity.
-
P5C Reductase (PYCR) Activity Assay
This assay measures the P5C-dependent oxidation of NAD(P)H.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM EDTA.
-
NADH or NADPH solution (e.g., 0.25 mM).
-
DL-P5C solution (e.g., 1 mM).
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, NAD(P)H, and the enzyme sample.
-
Initiate the reaction by adding the DL-P5C solution.
-
Monitor the decrease in absorbance at 340 nm at 25°C.
-
The rate of NAD(P)H oxidation is proportional to PYCR activity.
-
P5C Dehydrogenase (P5CDH) Activity Assay
This assay measures the P5C-dependent reduction of NAD(P)+.
-
Reagents:
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5).
-
10 mM NAD⁺ or 20 mM NADP⁺.
-
1 mM L-P5C.
-
-
Procedure:
-
Pre-warm the assay mixture (buffer, NAD(P)⁺, and L-P5C) to 35°C.
-
Add the enzyme sample to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm for up to 30 minutes at 1-minute intervals.
-
Run parallel blanks without L-P5C to correct for any background activity.
-
The initial linear rate of NAD(P)H formation is proportional to P5CDH activity.
-
Conclusion and Future Directions
The validation of inhibitor specificity is a cornerstone of reliable pharmacological research. While several inhibitors for enzymes in the P5C pathway have been identified, this guide highlights the critical need for more comprehensive specificity profiling. The currently available public data often lacks systematic cross-reactivity studies, making it challenging to fully assess the selectivity of these compounds. Future research should focus on head-to-head comparisons of inhibitors against all key P5C pathway enzymes and other closely related metabolic enzymes. The experimental protocols provided herein offer a standardized framework to facilitate such comparative studies, ultimately enabling the development of more precise tools to probe the intricate roles of the P5C pathway in health and disease.
References
A Comparative Guide to the Pro-Apoptotic Effects of P5C and Other Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic capabilities of Pyrroline-5-Carboxylate (P5C) against other relevant metabolites. The information presented herein is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.
Introduction to P5C and its Role in Apoptosis
Δ¹-Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate in the biosynthesis and degradation of proline, glutamate, and ornithine.[1][2] While its precursor, proline, is often associated with cell survival, the catabolism of proline to P5C via the mitochondrial enzyme proline dehydrogenase/oxidase (PRODH/POX) has been identified as a significant trigger for programmed cell death, or apoptosis.[3] The pro-apoptotic activity of P5C is primarily linked to the generation of reactive oxygen species (ROS), which can induce cellular damage and initiate apoptotic signaling cascades.[3] The tumor suppressor protein p53 can upregulate PRODH, linking cellular stress responses to this metabolic pathway of apoptosis induction.[4]
Quantitative Comparison of Pro-Apoptotic Effects
While direct comparative studies quantifying the pro-apoptotic effects of P5C against a wide range of metabolites are limited, the available data indicates its potent ability to induce apoptosis, primarily through the activity of proline dehydrogenase. The following table summarizes hypothetical comparative data based on the known mechanisms of P5C and other common apoptosis inducers. This table is intended for illustrative purposes to highlight the key metrics used in apoptosis research.
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) (% Depolarization) |
| P5C | 1 mM | 45% | 4.2 | 55% |
| Glutamate | 1 mM | 15% | 1.8 | 20% |
| Ornithine | 1 mM | 12% | 1.5 | 18% |
| Etoposide | 50 µM | 60% | 5.5 | 70% |
| Staurosporine | 1 µM | 75% | 6.8 | 85% |
| Untreated Control | - | 5% | 1.0 | 8% |
Note: The data in this table is illustrative and intended to represent typical results from apoptosis assays. Actual values will vary depending on the cell line, experimental conditions, and duration of treatment.
Signaling Pathways and Experimental Workflows
The pro-apoptotic signaling cascade initiated by P5C primarily involves the production of ROS through the enzymatic activity of PRODH/POX in the mitochondria. This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
P5C-Induced Apoptosis Signaling Pathway
Caption: P5C-induced apoptosis pathway.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for apoptosis assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines (e.g., MCF-7, HeLa, Jurkat) can be used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of P5C, other metabolites, or control compounds (e.g., etoposide, staurosporine). An untreated control group should always be included.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AMC). In the presence of active caspase-3, the substrate is cleaved, releasing the fluorescent molecule, which can be quantified.
-
Procedure:
-
After treatment, lyse the cells in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the fold change in caspase-3 activity relative to the untreated control.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial health.
-
Procedure:
-
After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
For flow cytometry, detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel.
-
The percentage of cells with depolarized mitochondria (green fluorescence) can be quantified.
-
Conclusion
P5C, a central metabolite in amino acid metabolism, demonstrates significant pro-apoptotic effects, primarily mediated by PRODH/POX-induced ROS production and subsequent activation of the mitochondrial apoptotic pathway. While direct quantitative comparisons with a broad range of other metabolites are an area for further research, the existing evidence positions P5C as a key player in the metabolic regulation of apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and compare the pro-apoptotic potential of P5C and other metabolites in various cellular contexts. This understanding is crucial for the development of novel therapeutic strategies that target metabolic pathways to induce cancer cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of apoptosis-inducing factor, proline dehydrogenase, and NADPH oxidase in apoptosis and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to a Novel P5C-Dependent Pro-Apoptotic Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Pyrroline-5-Carboxylate (P5C)-dependent pro-apoptotic signaling pathway against the well-established intrinsic (mitochondrial) pathway of apoptosis. The content is supported by experimental data and includes detailed protocols for key validation experiments.
Introduction to P5C and Apoptosis Signaling
Δ1-pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate in the interconversion of proline, glutamate, and ornithine.[1][2] Beyond its metabolic role, emerging evidence points to P5C as a signaling molecule, particularly in the regulation of cellular redox status and programmed cell death (apoptosis).[1] This guide explores a novel signaling pathway where P5C acts as a key amplifier of apoptotic signals, primarily through the generation of reactive oxygen species (ROS) and its interplay with the tumor suppressor protein p53.
Apoptosis is a fundamental biological process for removing damaged or unwanted cells. It is tightly regulated by complex signaling networks, and its dysregulation is a hallmark of many diseases, including cancer. The intrinsic, or mitochondrial, pathway of apoptosis is a major route to programmed cell death, initiated by cellular stress and converging on the mitochondria.
This guide will delineate the proposed novel P5C-dependent pathway and compare its key molecular events and regulatory mechanisms with the classical intrinsic pathway.
Comparative Analysis of Pro-Apoptotic Signaling Pathways
The following sections and tables summarize the key differences and similarities between the novel P5C-dependent pathway and the intrinsic pathway of apoptosis.
Key Signaling Events and Protein Activation
| Feature | Novel P5C-Dependent Pro-Apoptotic Pathway | Intrinsic (Mitochondrial) Pathway of Apoptosis |
| Initiating Stress Signal | Cellular stress (e.g., DNA damage, oxidative stress, chemotherapeutic agents) | Cellular stress (e.g., DNA damage, growth factor withdrawal, ER stress) |
| Primary Upstream Regulator | p53 activation leading to P5CS upregulation | p53 activation leading to transcription of pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa)[3][4] |
| Key Amplification Step | Increased P5C synthesis and subsequent PRODH/POX-mediated ROS production | Bax/Bak activation and mitochondrial outer membrane permeabilization (MOMP) |
| Role of Mitochondria | Central hub for P5C metabolism (PRODH/POX) and ROS generation | Central executioner, releasing pro-apoptotic factors upon MOMP |
| Primary Effector Molecules | Reactive Oxygen Species (ROS) | Cytochrome c, Smac/DIABLO |
| Caspase Activation Cascade | Downstream of ROS-mediated signaling and p53 activation, leading to caspase-9 and -3 activation | Initiated by the apoptosome (Apaf-1, cytochrome c, pro-caspase-9), leading to caspase-9 and -3 activation.[5] |
Quantitative Comparison of Apoptotic Markers
The following table presents a summary of quantitative data from experimental studies, illustrating the differential effects of activating each pathway.
| Parameter | Experimental Condition | Novel P5C-Dependent Pathway (MCF-7 cells) | Intrinsic Pathway (Jurkat cells) | Reference |
| ROS Generation (Fold Change) | Treatment with Celecoxib (induces PRODH/POX) | ~2.5-fold increase | Not directly measured in this context | [6] |
| PRODH/POX Silencing Effect on ROS | PRODH/POX knockdown + Celecoxib | ROS generation suppressed | Not applicable | [6] |
| Bax Activation (Fold Change) | Treatment with apoptotic stimulus (e.g., Etoposide) | Not directly measured | Significant increase in active Bax conformation | [7] |
| Caspase-9 Activity (Fold Change) | Treatment with apoptotic stimulus | Not directly measured | ~1.3-fold increase | [8] |
| Caspase-3 Activity (Fold Change) | Treatment with apoptotic stimulus | Not directly measured | ~1.75-fold increase | [8] |
| Apoptotic Cells (%) | rAd-p53 + Paclitaxel (B517696) treatment in TPC-1 cells | Not directly measured | 48.03 ± 2.45% | [9] |
| Effect of PRODH/POX Silencing on Apoptosis | PRODH/POX knockdown + Celecoxib | Apoptosis is suppressed, autophagy is predominant | Not applicable | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed novel P5C-dependent pro-apoptotic pathway and the established intrinsic pathway of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate and quantify the events in both the novel P5C-dependent and intrinsic apoptotic pathways.
Measurement of Intracellular P5C Levels by HPLC-MS/MS
Objective: To quantify the intracellular concentration of P5C.
Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate cellular metabolites followed by tandem Mass Spectrometry (MS/MS) for sensitive and specific detection and quantification of P5C.
Protocol:
-
Sample Preparation:
-
Harvest cells (approximately 1 x 10^7) by scraping and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a methanol:acetonitrile (B52724):water (2:2:1) extraction solution.
-
Grind frozen cell pellets with steel beads in a pre-cooled mixer mill.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
HPLC Separation:
-
Inject the supernatant into an HPLC system equipped with a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Use a gradient elution with solvents such as acetonitrile and water with appropriate additives (e.g., ammonium (B1175870) formate).
-
-
MS/MS Detection:
-
Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Set the specific precursor-to-product ion transitions for P5C.
-
Quantify P5C levels by comparing the peak area to a standard curve of known P5C concentrations.
-
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the intracellular levels of ROS.
Principle: This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS converts DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Preparation:
-
Plate cells in a multi-well plate and culture overnight.
-
Treat cells with the experimental compounds or vehicle control for the desired time.
-
-
Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in cell culture using the desired method.
-
Harvest both adherent and suspension cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
Objective: To measure the activity of key apoptotic caspases (e.g., caspase-3, -9).
Principle: This is a colorimetric or fluorometric assay that utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a chromophore or fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
Protocol:
-
Cell Lysis:
-
Treat cells to induce apoptosis.
-
Lyse the cells in a supplied lysis buffer to release intracellular contents.
-
Centrifuge to pellet cellular debris and collect the supernatant (cell lysate).
-
-
Enzymatic Reaction:
-
Incubate the cell lysate with the specific caspase substrate (e.g., DEVD-pNA for caspase-3) and reaction buffer.
-
Allow the reaction to proceed for 1-2 hours at 37°C.
-
-
Detection:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase activity relative to an untreated control.
-
Bax Activation Assay
Objective: To detect the conformational change in Bax associated with its activation during apoptosis.
Principle: Upon activation, Bax undergoes a conformational change that exposes an N-terminal epitope. This can be detected by a conformation-specific antibody.
Protocol:
-
Cell Treatment and Fixation:
-
Induce apoptosis in cells.
-
Fix the cells with paraformaldehyde.
-
-
Immunostaining:
-
Permeabilize the cells with a detergent-based buffer.
-
Incubate the cells with a primary antibody that specifically recognizes the activated form of Bax (e.g., clone 6A7).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Analyze the cells by flow cytometry to quantify the percentage of cells with activated Bax.
-
Alternatively, visualize the subcellular localization of activated Bax by immunofluorescence microscopy.
-
Cytochrome c Release Assay
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.
Principle: This method involves the selective permeabilization of the plasma membrane, allowing for the release of cytosolic proteins while leaving the mitochondria intact. The amount of cytochrome c remaining in the mitochondria can then be quantified.
Protocol:
-
Cell Permeabilization:
-
Harvest apoptotic and control cells.
-
Resuspend the cells in a buffer containing a low concentration of a gentle detergent like digitonin (B1670571) to selectively permeabilize the plasma membrane.
-
Incubate on ice to allow the release of cytosolic contents.
-
-
Fixation and Staining:
-
Fix the permeabilized cells.
-
Stain for intracellular cytochrome c using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity of cytochrome c staining indicates its release from the mitochondria.
-
Conclusion
The validation of the novel P5C-dependent pro-apoptotic signaling pathway presents an exciting frontier in apoptosis research. This pathway, centered on the metabolic intermediate P5C, highlights the intricate link between cellular metabolism and programmed cell death. By acting as an amplifier of p53-mediated apoptotic signals through ROS production, this pathway offers new potential targets for therapeutic intervention in diseases characterized by apoptosis dysregulation, such as cancer. The comparative analysis with the established intrinsic pathway underscores the unique role of P5C metabolism in orchestrating cell fate decisions. Further research into this novel pathway is warranted to fully elucidate its components and regulatory mechanisms, which could pave the way for innovative drug development strategies.
References
- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of p53-Dependent Apoptosis by Prostaglandin A2 | MDPI [mdpi.com]
- 4. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRODH/POX-Dependent Celecoxib-Induced Apoptosis in MCF-7 Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral apoptosis is induced by IRF-3-mediated activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRODH/POX-Dependent Celecoxib-Induced Apoptosis in MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of P5C Regulation by Different Stress Stimuli: A Guide for Researchers
For Immediate Release
A Comprehensive Guide to Pyrroline-5-Carboxylate (P5C) Regulation Under Abiotic Stress
This guide provides a comparative analysis of the regulation of this compound (P5C), a critical intermediate in proline metabolism, in response to three major abiotic stress stimuli: drought, salinity, and oxidative stress. This document is intended for researchers, scientists, and drug development professionals investigating plant stress tolerance and metabolic regulation.
Introduction: The Central Role of P5C in Stress Response
This compound (P5C) sits (B43327) at a crucial metabolic crossroads, serving as an intermediate in both the biosynthesis and catabolism of proline. The tight regulation of P5C levels is paramount for cellular homeostasis, particularly under environmental stress. Abiotic stresses like drought, high salinity, and oxidative stress disrupt cellular osmotic and redox balance, leading to the accumulation of proline, which acts as a protective osmolyte and antioxidant. This accumulation is primarily controlled by the differential regulation of two key enzymes: Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the rate-limiting step in proline biosynthesis from glutamate, and proline dehydrogenase (PRODH), which initiates proline degradation. This guide dissects the distinct and overlapping mechanisms by which different stress stimuli modulate the expression and activity of these enzymes, thereby controlling P5C and proline levels.
Quantitative Comparison of P5C Metabolism Under Stress
The following tables summarize quantitative data on the regulation of key components of P5C metabolism under drought, salinity, and oxidative stress. It is important to note that direct comparative studies across all three stresses in a single plant model are limited; therefore, the data presented is a synthesis from various studies.
Table 1: Gene Expression of P5C Metabolism Enzymes Under Different Stress Stimuli
| Gene | Stress Stimulus | Plant Species | Fold Change in Expression | Reference |
| P5CS1 | Drought | Arabidopsis thaliana | Up to 10-fold increase | [1] |
| Drought (tolerant cultivar) | Triticum aestivum (Wheat) | ~3.1-fold higher than sensitive cultivar | [2] | |
| Drought | Paeonia ostii | Up to 260-fold increase | [3] | |
| Salinity (150 mM NaCl) | Arabidopsis thaliana | ~5-fold increase | [4] | |
| Salinity | Oryza sativa (Rice) | Increased in salt-tolerant variants | [3] | |
| Oxidative Stress (H₂O₂) | Arabidopsis thaliana | Upregulated | [5] | |
| PRODH | Drought | Arabidopsis thaliana | Downregulated | [6] |
| Salinity | Arabidopsis thaliana | Downregulated | [4] | |
| Oxidative Stress (H₂O₂) | Arabidopsis thaliana | Downregulated | [5] |
Table 2: Enzyme Activity of P5CS and PRODH Under Different Stress Stimuli
| Enzyme | Stress Stimulus | Plant Species | Change in Activity | Reference |
| P5CS | Drought | Paulownia tomentosa | Increased with drought severity | [5][7] |
| Salinity | Various | Generally increased | [8] | |
| Oxidative Stress | Pisum sativum (Pea) | Increased | ||
| PRODH | Drought | Paulownia tomentosa | Decreased with drought severity | [5][7] |
| Salinity | Various | Generally decreased | [8] | |
| Oxidative Stress | Pisum sativum (Pea) | Decreased |
Table 3: Proline and P5C Accumulation Under Different Stress Stimuli
| Metabolite | Stress Stimulus | Plant Species | Change in Concentration | Reference |
| Proline | Drought | Arabidopsis thaliana | Significant accumulation | [1] |
| Salinity | Arabidopsis thaliana | Significant accumulation | [4][9] | |
| Oxidative Stress | Arabidopsis thaliana | Accumulation | [9] | |
| P5C | Drought & Salinity | General | Tightly regulated, transient accumulation | [6] |
Signaling Pathways Regulating P5C Metabolism
The regulation of P5C metabolism under stress is governed by complex signaling networks. Below are diagrams illustrating the key pathways involved in drought, salinity, and oxidative stress responses.
Drought Stress Signaling
Drought stress predominantly signals through an abscisic acid (ABA)-dependent pathway to regulate P5C metabolism.
Caption: ABA-dependent signaling pathway under drought stress.
Salinity Stress Signaling
High salinity primarily activates the Salt Overly Sensitive (SOS) pathway, which, in addition to regulating ion homeostasis, influences P5C metabolism.
Caption: SOS pathway and its link to P5C regulation under salinity.
Oxidative Stress Signaling
Oxidative stress, characterized by the accumulation of Reactive Oxygen Species (ROS), impacts P5C metabolism through complex signaling cascades that can modulate the activity of key enzymes and the expression of their corresponding genes.
Caption: ROS-mediated signaling in P5C regulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research in this area.
Measurement of P5C Levels
This protocol is adapted from established methods for the quantification of P5C in plant extracts.
Workflow Diagram:
Caption: Workflow for P5C quantification in plant tissues.
Protocol:
-
Extraction: Homogenize 0.5 g of plant tissue in 5 ml of 10% (w/v) sulfosalicylic acid.
-
Clarification: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Reaction: Mix 1 ml of the supernatant with 1 ml of 2.5% (w/v) o-aminobenzaldehyde in 20% (v/v) ethanol.
-
Incubation: Incubate the mixture for 1 hour at 25°C.
-
Quantification: Measure the absorbance of the solution at 440 nm using a spectrophotometer.
-
Calculation: Determine the P5C concentration using a standard curve prepared with known concentrations of P5C.
P5CS Enzyme Activity Assay
This assay measures the γ-glutamyl kinase activity of P5CS by quantifying the formation of γ-glutamyl hydroxamate.
Workflow Diagram:
Caption: Workflow for P5CS enzyme activity assay.
Protocol:
-
Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10 mM β-mercaptoethanol, and protease inhibitors). Centrifuge to collect the soluble protein fraction.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.2), 20 mM MgCl₂, 10 mM ATP, 100 mM L-glutamate, and 100 mM hydroxylamine-HCl.
-
Enzyme Reaction: Add the protein extract to the reaction mixture and incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of a stop solution (10% (w/v) FeCl₃, 2.5% (w/v) trichloroacetic acid in 6 M HCl).
-
Quantification: Centrifuge to remove precipitated proteins and measure the absorbance of the supernatant at 535 nm.
-
Calculation: Calculate the enzyme activity based on a standard curve of γ-glutamyl hydroxamate.
PRODH Enzyme Activity Assay
This assay measures PRODH activity by monitoring the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Workflow Diagram:
Caption: Workflow for PRODH enzyme activity assay.
Protocol:
-
Mitochondria Isolation (Recommended): Isolate mitochondria from plant tissue using differential centrifugation for higher specificity. Alternatively, a total protein extract can be used.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.8), 50 mM L-proline, and 0.2 mM DCPIP.
-
Enzyme Reaction: Add the mitochondrial protein extract to the reaction mixture.
-
Quantification: Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. This reflects the reduction of DCPIP.
-
Calculation: Calculate the PRODH activity using the molar extinction coefficient of DCPIP.
Conclusion and Future Directions
The regulation of P5C metabolism is a cornerstone of plant adaptation to drought, salinity, and oxidative stress. While significant strides have been made in elucidating the roles of P5CS and PRODH and their transcriptional regulation, further research is needed to fully understand the intricate interplay of these pathways. Future studies should focus on:
-
Direct Comparative Analyses: Conducting comprehensive studies that directly compare the quantitative changes in P5C levels, enzyme activities, and gene expression under multiple stress conditions in the same plant model.
-
Post-Translational Regulation: Investigating the post-translational modifications of P5CS and PRODH and how these are influenced by different stress signals.
-
Integration of Signaling Pathways: Unraveling the crosstalk between the ABA, SOS, and ROS signaling pathways in the coordinated regulation of P5C metabolism.
-
Translational Research: Leveraging this fundamental knowledge to engineer stress-tolerant crops with enhanced proline accumulation and improved performance in challenging environments.
This guide provides a foundational framework for researchers in this dynamic field. By employing the presented data, protocols, and pathway models, the scientific community can continue to advance our understanding of plant stress physiology and contribute to the development of more resilient agricultural systems.
References
- 1. Control of proline accumulation under drought via a novel pathway comprising the histone methylase CAU1 and the transcription factor ANAC055 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional Characterization of the Paeonia ostii P5CS Gene under Drought Stress | MDPI [mdpi.com]
- 4. Frontiers | Light Control of Salt-Induced Proline Accumulation Is Mediated by ELONGATED HYPOCOTYL 5 in Arabidopsis [frontiersin.org]
- 5. Evaluation of P5CS and ProDH activity in Paulownia tomentosa (Steud.) as an indicator of oxidative changes induced by drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peerj.com [peerj.com]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical, photosynthetic and metabolomics insights of single and combined effects of salinity, heat, cold and drought in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the clinical relevance of different P5C pathway biomarkers
A comprehensive analysis of biomarkers within the Pyrroline-5-Carboxylate (P5C) pathway reveals their significant and varied clinical relevance across a spectrum of diseases, most notably in oncology and rare metabolic disorders. This guide provides a comparative overview of key biomarkers, including this compound Reductase 1 (PYCR1), Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), and P5C itself, supported by experimental data and methodologies.
Comparative Analysis of P5C Pathway Biomarkers
The clinical utility of P5C pathway biomarkers is context-dependent, with specific molecules showing promise in different diseases.
PYCR1 as a Prognostic Biomarker in Cancer
This compound reductase 1 (PYCR1), an enzyme catalyzing the final step in proline biosynthesis, has emerged as a significant prognostic biomarker in numerous cancers.[1][2][3] Its overexpression is consistently associated with poor patient outcomes.
Key Clinical Relevance:
-
Prognosis: High PYCR1 expression is linked to shorter overall survival and recurrence-free survival in various cancers, including pancreatic, renal, breast, gastric, and non-small cell lung cancer.[3][4][5][6][7][8]
-
Tumor Progression: Elevated PYCR1 levels are correlated with advanced tumor stage, lymph node metastasis, and distant metastasis.[1][6]
-
Cellular Functions: PYCR1 promotes cancer cell proliferation and inhibits apoptosis, contributing to tumor growth.[4][7]
Quantitative Data Summary:
| Cancer Type | Finding | Reference |
| Pancreatic Ductal Adenocarcinoma | Higher PYCR1 expression in tumor tissues compared to adjacent normal tissues (IHC score: 3.0 ± 2.1 vs 1.7 ± 1.9, P <0.001).[4] | Wang et al., 2022 |
| Renal Cell Carcinoma | High PYCR1 expression is significantly associated with tumor metastasis (P < .001).[6] | Fu et al., 2019 |
| Multiple Cancers (Meta-analysis) | High PYCR1 expression associated with clinical stage III–IV (OR = 1.67), lymph node metastasis (OR = 1.57), and distant metastasis (OR = 3.46).[1] | Li et al., 2022 |
| Breast Cancer | High PYCR1 expression is significantly associated with poor survival.[8] | Ding et al., 2017 |
| Gastric Cancer | Upregulation of PYCR1 indicates a poor survival outcome.[3] | Xiao et al., 2020 |
| Non-Small Cell Lung Cancer | PYCR1 is overexpressed in tumor tissues and high expression is associated with poor prognosis.[7] | Liu et al., 2017 |
ALDH18A1 (P5CS) in Rare Metabolic Disorders
Aldehyde dehydrogenase 18 family, member A1 (ALDH18A1), also known as P5C synthase (P5CS), is crucial for the initial step of proline biosynthesis from glutamate.[9] Mutations in the ALDH18A1 gene are linked to a spectrum of rare genetic disorders.
Key Clinical Relevance:
-
Diagnosis of Inherited Diseases: Variants in ALDH18A1 are causative for autosomal dominant and recessive forms of cutis laxa and spastic paraplegia.[9][10][11]
-
Disease Mechanism: Reduced P5CS protein activity due to gene mutations impairs proline synthesis and mitochondrial function, leading to the clinical phenotypes.[9]
Associated Disorders:
| Disorder | Gene Variant Type | Key Clinical Features | Reference |
| Autosomal Dominant Cutis Laxa Type 3 (ADCL3) | Heterozygous ALDH18A1 | Loose, wrinkled skin; joint laxity; cataracts; intellectual disability.[9] | MedlinePlus, 2021 |
| Autosomal Recessive Cutis Laxa Type 3A (ARCL3A) | Biallelic ALDH18A1 | More severe than ADCL3, with similar but more pronounced features.[9] | MedlinePlus, 2021 |
| Spastic Paraplegia 9A (SPG9A) | Heterozygous ALDH18A1 | Progressive muscle stiffness and paralysis of the lower limbs, cataracts, developmental delay.[9] | MedlinePlus, 2021 |
| Spastic Paraplegia 9B (SPG9B) | Biallelic ALDH18A1 | Early-onset, severe spastic paraplegia with intellectual disability.[10] | Coutelier et al., 2015 |
P5C and its Derivatives in Hyperprolinemia Type II
In the context of inborn errors of metabolism, the intermediate metabolite P5C and its derivatives serve as crucial diagnostic biomarkers. Hyperprolinemia Type II (HPII) is caused by a deficiency in P5C dehydrogenase, leading to the accumulation of P5C.[12][13]
Key Clinical Relevance:
-
Differential Diagnosis: Specific biomarkers derived from the reaction of accumulated P5C with other molecules can differentiate HPII from Hyperprolinemia Type I (HPI), which results from a deficiency in proline oxidase.[12][14]
-
Pathophysiology Insights: The accumulation of P5C and the formation of these adducts are thought to contribute to the pathophysiology of HPII, including neurological symptoms, by inactivating pyridoxal (B1214274) 5'-phosphate (PLP), a vital cofactor.[12][13]
Identified Biomarkers for HPII:
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the validation and clinical implementation of these biomarkers.
Immunohistochemistry (IHC) for PYCR1 Detection
-
Objective: To determine the expression level of PYCR1 protein in tissue samples.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific binding is minimized using a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PYCR1 (e.g., from Proteintech, used at a 1:2000 dilution in some studies).[3]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the protein.
-
Scoring: The staining intensity and the percentage of positive cells are scored, often by two independent observers blinded to the clinical data.[3]
-
Metabolomics for P5C-Derived Biomarkers
-
Objective: To identify and quantify novel biomarkers resulting from P5C accumulation in biological fluids.
-
Methodology:
-
Sample Preparation: Plasma or urine samples are prepared, often involving protein precipitation and extraction of metabolites.
-
LC-QTOF Mass Spectrometry: Untargeted metabolomics is performed using liquid chromatography coupled to a quadrupole time-of-flight (LC-QTOF) mass spectrometer to separate and detect a wide range of metabolites.[12]
-
Data Analysis: The resulting data is processed to identify features (m/z values) that are significantly different between patient and control groups.
-
Biomarker Identification and Characterization: The chemical structures of potential biomarkers are elucidated using techniques such as NMR spectroscopy and infrared ion spectroscopy (IRIS).[12]
-
Synthesis of Standards: Chemical synthesis of the proposed biomarker structures is performed to confirm their identity by comparing their analytical properties to the endogenous compounds.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the clinical relevance of these biomarkers.
The P5C-Proline Metabolic Pathway
This pathway illustrates the synthesis and catabolism of proline, highlighting the key enzymes discussed.
Caption: The P5C-Proline metabolic pathway highlighting key enzymes.
Workflow for PYCR1 Immunohistochemistry
This diagram outlines the key steps in the IHC protocol for detecting PYCR1 in tissue samples.
Caption: Experimental workflow for PYCR1 immunohistochemistry.
Logical Relationship of Biomarkers to Disease
This diagram illustrates the relationship between the discussed biomarkers and their associated clinical conditions.
Caption: Relationship between P5C pathway biomarkers and diseases.
References
- 1. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 3. This compound reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - Xiao - Annals of Translational Medicine [atm.amegroups.org]
- 4. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical significance of PYCR1 expression in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medlineplus.gov [medlineplus.gov]
- 10. ALDH18A1 | MENDELIAN.CO [mendelian.co]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pyrroline-5-Carboxylate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pyrroline-5-carboxylate (P5C), a key intermediate in amino acid metabolism, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific formulations may vary, general safety measures include wearing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Ensure adequate ventilation in the work area to minimize inhalation exposure. Avoid direct contact with skin and eyes, and prevent the formation of dust or aerosols.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves professional chemical waste management services. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant"). Include the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Spill Management:
-
In the event of a spill, contain the material to prevent it from entering drains or waterways.
-
For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Environmental Protection: It is crucial to prevent this compound from contaminating water, foodstuffs, feed, or seed. Do not discharge this chemical into sewer systems.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
